molecular formula C7H4BrN3O2 B187127 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 300717-72-0

6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B187127
CAS No.: 300717-72-0
M. Wt: 242.03 g/mol
InChI Key: WDICXYMIEJAABR-UHFFFAOYSA-N
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Description

6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a high-value molecular scaffold in medicinal chemistry, primarily recognized for its role in the development of targeted protein kinase inhibitors (PKIs) for cancer therapy . Protein kinases are enzymes that are critical regulators of cellular signalling processes, and their disruption is a hallmark of many cancers, making them prominent targets for small-molecule therapeutics . This compound serves as a versatile synthetic intermediate for constructing a wide array of biologically active molecules. The carboxylic acid moiety at the 2-position allows for further derivatization into amides or esters, while the bromo functional group at the 6-position is a strategic handle for introducing structural diversity via palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations . The rigid, planar pyrazolo[1,5-a]pyrimidine core is a privileged structure in drug discovery, found in several commercial molecules and known for its biocompatibility and lower toxicity profiles . Researchers utilize this building block to develop compounds that act as ATP-competitive inhibitors, effectively blocking the activity of kinases like EGFR, B-Raf, and MEK, which are particularly relevant in non-small cell lung cancer (NSCLC) and melanoma . Its significant application lies in the synthesis of compounds for in vitro and in vivo studies aimed at evaluating cytotoxicity, kinase selectivity, and antiproliferative effects, providing a crucial pathway for the discovery of next-generation anticancer agents .

Properties

IUPAC Name

6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-4-2-9-6-1-5(7(12)13)10-11(6)3-4/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDICXYMIEJAABR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=CC(=CN2N=C1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354403
Record name 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300717-72-0
Record name 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid: A Privileged Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[1,5-a]pyrimidine nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the basis of potent and selective inhibitors of various protein kinases. This guide focuses on a key derivative, 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid , a versatile building block for the synthesis of targeted therapeutics. We will delve into its chemical properties, synthesis, and reactivity, providing field-proven insights and detailed experimental frameworks to empower researchers in their drug discovery endeavors. The narrative emphasizes the causality behind experimental choices, ensuring a robust and reproducible understanding of this compound's potential.

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core

The fusion of a pyrazole and a pyrimidine ring creates the rigid, planar, and nitrogen-rich pyrazolo[1,5-a]pyrimidine system. This unique architecture has proven to be highly effective for targeting the ATP-binding sites of protein kinases, which are critical regulators of cellular signaling pathways.[1] Dysregulation of these kinases is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[2]

Derivatives of this scaffold have led to the development of inhibitors for a range of kinases, including Tropomyosin receptor kinases (Trk), Phosphoinositide 3-kinases (PI3Kδ), and Cyclin-dependent kinases (CDK2).[3][4][5] The success of this scaffold lies in its synthetic tractability, allowing for precise modifications at multiple positions to optimize potency, selectivity, and pharmacokinetic properties. This compound, with its strategically placed reactive handles—a bromine atom and a carboxylic acid—serves as an ideal starting point for the construction of diverse chemical libraries aimed at kinase inhibition.[6]

Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective use in synthesis and drug design.

Structural and General Properties

Below is a summary of the key identifiers and computed properties for this compound.[7]

PropertyValue
IUPAC Name This compound
CAS Number 300717-72-0[7]
Molecular Formula C₇H₄BrN₃O₂[7]
Molecular Weight 242.03 g/mol [7]
Monoisotopic Mass 240.94869 Da[7]
Canonical SMILES C1=C2N=CC(=CN2N=C1C(=O)O)Br[7]
InChIKey WDICXYMIEJAABR-UHFFFAOYSA-N[7]
Appearance Expected to be a solid
Solubility Likely soluble in organic solvents like DMSO and DMF
Spectroscopic Data

While specific experimental spectra for the title compound are not widely published, the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics can be predicted based on its structure and data from related analogs.

  • ¹H NMR: Protons on the pyrazolo[1,5-a]pyrimidine core are expected in the aromatic region (typically δ 7.0-9.5 ppm). The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.

  • ¹³C NMR: Carbon signals for the heterocyclic core are expected in the range of δ 100-160 ppm. The carbonyl carbon of the carboxylic acid will be significantly downfield (>160 ppm).

  • Mass Spectrometry (ESI-MS): In negative ion mode, a prominent peak at [M-H]⁻ ≈ 240.94 is expected. In positive ion mode, [M+H]⁺ ≈ 241.96 would be observed, both showing the characteristic isotopic pattern for a molecule containing one bromine atom.[4]

Synthesis of this compound

The synthesis of the pyrazolo[1,5-a]pyrimidine core is generally achieved through the cyclocondensation of a 3-aminopyrazole with a 1,3-bielectrophilic partner.[1] For this compound, a highly plausible and efficient route involves the synthesis of its methyl ester precursor followed by hydrolysis.

Synthesis cluster_0 Core Formation cluster_1 Functionalization cluster_2 Final Step Aminopyrazole 3-Aminopyrazole Ester Methyl 6-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate Aminopyrazole->Ester Cyclocondensation Dicarbonyl Dimethyl acetylenedicarboxylate Dicarbonyl->Ester Bromo_Ester Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate Ester->Bromo_Ester Bromination Bromination_reagent N-Bromosuccinimide (NBS) Bromination_reagent->Bromo_Ester Final_Product This compound Bromo_Ester->Final_Product Hydrolysis Hydrolysis_reagent LiOH or NaOH Hydrolysis_reagent->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Ester Hydrolysis

This protocol is based on established procedures for the hydrolysis of similar pyrazolo[1,5-a]pyrimidine esters.[8]

Step 1: Synthesis of Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate

The synthesis of the pyrazolo[1,5-a]pyrimidine core typically involves the reaction of 3-aminopyrazole with a β-dicarbonyl compound or its equivalent. Subsequent bromination, likely with a reagent such as N-Bromosuccinimide (NBS), would yield the bromo-ester intermediate. While a specific protocol for this intermediate was not found, it is commercially available (CAS: 1005209-40-4).[3]

Step 2: Hydrolysis to this compound

  • Dissolution: Suspend Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate (1.0 eq) in a mixture of methanol (MeOH) and water (e.g., 5:1 v/v).

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, ~2.0-3.0 eq) to the suspension. The use of LiOH is common for ester hydrolysis as it minimizes side reactions.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water.

    • Acidify the solution to pH 2-3 with a suitable acid (e.g., 1M HCl). This will precipitate the carboxylic acid product.

  • Isolation:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water to remove any remaining salts.

    • Dry the product under vacuum to yield this compound.

Reactivity and Derivatization: A Gateway to Chemical Diversity

The true value of this compound lies in its two orthogonal reactive sites, which allow for sequential and selective functionalization.

Reactivity cluster_bromo C6-Bromo Position cluster_acid C2-Carboxylic Acid Position Core This compound Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Core->Suzuki Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination (Amines) Core->Buchwald Pd Catalyst, Base Sonogashira Sonogashira Coupling (Alkynes) Core->Sonogashira Pd/Cu Catalysts, Base Amide Amide Coupling (Amines + Coupling Reagents) Core->Amide e.g., HATU, EDCI Esterification Esterification (Alcohols) Core->Esterification Acid Catalyst

Caption: Key derivatization reactions of the title compound.

Reactions at the 6-Bromo Position

The bromine atom at the C6 position is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.

  • Suzuki-Miyaura Coupling: This is one of the most powerful methods for forming C-C bonds. Reacting the 6-bromo position with various aryl or heteroaryl boronic acids (or esters) allows for the introduction of diverse substituents, which can be used to probe interactions with the target kinase and modulate physicochemical properties.[7]

    Exemplary Protocol: Suzuki-Miyaura Coupling

    • Reaction Setup: To a degassed solution of this compound (1.0 eq), the desired boronic acid (1.2-1.5 eq), and a suitable palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G2, 2-5 mol%) in a solvent mixture (e.g., dioxane/water or DME/water).

    • Base Addition: Add a base such as Na₂CO₃ or K₂CO₃ (2.0-3.0 eq).

    • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for several hours, monitoring by TLC or LC-MS.

    • Work-up and Purification: After cooling, perform a standard aqueous work-up and purify the product by column chromatography or recrystallization.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, introducing primary or secondary amines at the C6 position. This is particularly useful for installing groups that can form key hydrogen bonds within a kinase active site.

Reactions at the 2-Carboxylic Acid Position

The carboxylic acid at the C2 position is a versatile handle for forming amide and ester linkages.

  • Amide Coupling: The formation of an amide bond is a cornerstone of medicinal chemistry. The carboxylic acid can be activated with a variety of coupling reagents (e.g., HATU, HOBt/EDCI) and then reacted with a diverse range of primary or secondary amines to generate a library of amides. These amides can introduce crucial hydrogen bond donors and acceptors and can be used to link the pyrazolopyrimidine core to other pharmacophores.

    Exemplary Protocol: Amide Coupling

    • Acid Activation: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0-3.0 eq).

    • Amine Addition: After a short activation period (10-15 minutes), add the desired amine (1.0-1.2 eq).

    • Reaction: Stir the reaction at room temperature for 2-16 hours until completion as monitored by TLC or LC-MS.

    • Work-up and Purification: Perform a standard aqueous work-up, extracting the product with an organic solvent. Purify the crude product by column chromatography.

Applications in Drug Discovery

The dual functionality of this compound makes it a highly valuable starting material for generating focused libraries of kinase inhibitors. For instance, a Suzuki coupling at the C6 position can be performed to introduce a key recognition motif for a specific kinase family, followed by the generation of an amide library at the C2 position to fine-tune potency and selectivity. This systematic approach allows for the rapid exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Safety and Handling

Based on available data, this compound should be handled with appropriate safety precautions.[7]

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautions:

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Handle in a well-ventilated area or a chemical fume hood.

    • Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a high-value, versatile building block for the synthesis of sophisticated molecules, particularly in the realm of kinase inhibitor drug discovery. Its well-defined reactive sites at the C2 and C6 positions provide a robust platform for the systematic exploration of chemical space. This guide has provided a comprehensive overview of its properties, a reliable synthetic pathway, and key derivatization strategies, equipping researchers with the foundational knowledge to effectively utilize this compound in their research and development programs.

References

  • PubChem. Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate. National Center for Biotechnology Information.
  • PubChem. This compound. PubChemLite.
  • PubChem. This compound. National Center for Biotechnology Information.
  • Jismy, B., Guillaumet, G., Akssira, M., Tikad, A., & Abarbri, M. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a] pyrimidin-5(4 H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a] pyrimidine derivatives. RSC Advances, 11(3), 1287–1302.
  • Abdel-Maksoud, M. S., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry.
  • Wieczorek, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. Molecules, 27(15), 4833.
  • El-Sayed, N. N. E., et al. (2023). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 28(24), 8031.
  • SGT Life Sciences. 2-Methyl-Pyrazolo [1,5-a] Pyrimidine-6-carboxylic Acid.
  • Wieczorek, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(15), 4833.
  • Bobrovs, R., et al. (2024). Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Medicinal Chemistry.
  • Google Patents. Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid.
  • Oakwood Chemical. 6-Bromopyrazolo[1.5.-a]-pyrimidine-3-carboxylic acid.
  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
  • Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708.

Sources

"6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid" CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS: 300717-72-0)

Executive Summary

This document provides a comprehensive technical overview of this compound, identified by the CAS number 300717-72-0.[1] As a functionalized heterocyclic compound, it represents a highly valuable building block, or scaffold, in the fields of medicinal chemistry and drug discovery. The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold," known for its versatile biological activity, particularly in the development of protein kinase inhibitors for targeted cancer therapy.[2][3][4] This guide details the compound's physicochemical properties, outlines a robust synthetic pathway, explores its critical applications in therapeutic development, and provides exemplary experimental protocols. The dual functionality of a reactive bromine atom and a modifiable carboxylic acid group makes this molecule an ideal starting point for constructing diverse chemical libraries aimed at structure-activity relationship (SAR) optimization.[3]

Physicochemical and Structural Properties

This compound is a structurally rigid, planar molecule. Its key identifiers and computed properties are summarized below, providing a foundational dataset for researchers.[1][5]

PropertyValueSource
CAS Number 300717-72-0PubChem[1]
Molecular Formula C₇H₄BrN₃O₂PubChem[1]
Molecular Weight 242.03 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
Monoisotopic Mass 240.94869 DaPubChem[1]
SMILES C1=C2N=CC(=CN2N=C1C(=O)O)BrPubChem[1][5]
InChIKey WDICXYMIEJAABR-UHFFFAOYSA-NPubChem[1]

Synthesis and Mechanistic Considerations

The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is a well-established area of heterocyclic chemistry. The most prevalent strategies involve the condensation and cyclization of 5-aminopyrazoles with various β-dicarbonyl compounds or their equivalents.[2][6] For the specific synthesis of this compound, a common and efficient laboratory-scale approach involves the hydrolysis of its corresponding ester precursor, such as Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS: 1005209-40-4).[7]

The choice of a base-catalyzed hydrolysis, typically using lithium hydroxide (LiOH), is deliberate. LiOH is effective for saponifying esters without requiring harsh temperatures that could degrade the heterocyclic core. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate salt. A subsequent acidic workup protonates the salt to afford the final carboxylic acid product.

Synthesis_Workflow Precursor Methyl 6-bromopyrazolo[1,5-a] pyrimidine-2-carboxylate Intermediate Lithium Carboxylate Salt (in solution) Precursor->Intermediate 1. LiOH, MeOH/H₂O (Hydrolysis) Product 6-Bromopyrazolo[1,5-a] pyrimidine-2-carboxylic acid Intermediate->Product 2. HCl (aq) (Acidic Workup)

Caption: Proposed synthetic workflow via ester hydrolysis.

Core Applications in Medicinal Chemistry

The true value of this compound lies in its application as a versatile scaffold for drug discovery, particularly in oncology. The pyrazolo[1,5-a]pyrimidine core is a key pharmacophore in numerous protein kinase inhibitors.[2][3]

Scaffold for Kinase Inhibitors

Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] The planar, nitrogen-rich structure of the pyrazolo[1,5-a]pyrimidine core allows it to function as an ATP-competitive inhibitor, binding to the ATP pocket of kinases and blocking downstream signaling.[3] Derivatives of this scaffold have shown potent inhibitory activity against a range of therapeutically relevant kinases, including PI3Kδ, JAK2, EGFR, and B-Raf.[3][8]

A Platform for Structure-Activity Relationship (SAR) Studies

This molecule is bifunctional, providing two distinct points for chemical modification. This feature is invaluable for generating focused compound libraries to explore SAR and optimize for potency, selectivity, and pharmacokinetic properties.

  • The C6-Bromine Atom : This position serves as a versatile chemical handle for introducing diversity. It is highly amenable to modern cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions.[3] This allows for the efficient installation of a wide array of aryl, heteroaryl, and alkyl groups, enabling fine-tuning of interactions with the target protein.

  • The C2-Carboxylic Acid : This group can be readily converted into amides, esters, or other functional groups.[3] Amide coupling is a cornerstone of medicinal chemistry, allowing for the exploration of hydrogen bonding interactions and the modulation of physicochemical properties like solubility and cell permeability.

SAR_Exploration cluster_core Core Scaffold cluster_library Diversified Library Core 6-Bromopyrazolo[1,5-a]pyrimidine -2-carboxylic acid Lib1 R1-Aryl/Heteroaryl Core->Lib1 Suzuki / Buchwald-Hartwig (at C6-Br) Lib2 Amide-R2 Core->Lib2 Amide Coupling (at C2-COOH)

Caption: Diversification strategy for SAR library synthesis.

Exemplary Experimental Protocol: Synthesis

This protocol describes the hydrolysis of Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate to yield the title compound. It is adapted from similar transformations on this scaffold.[8]

Objective: To synthesize this compound.

Materials:

  • Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (2.5 eq)

  • Methanol (MeOH)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Suspend Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 5:1 v/v).

  • Reagent Addition: To this suspension, add a solution of lithium hydroxide monohydrate (2.5 eq) dissolved in water.

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow addition of 1 M HCl. A precipitate should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude solid can be further purified by recrystallization or flash column chromatography to yield the pure product.

Safety and Handling

According to its classification, this compound should be handled with appropriate precautions in a laboratory setting. The compound is associated with the following hazard statements[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a cornerstone building block for modern drug discovery. Its robust synthesis, combined with the strategic placement of two versatile functional groups, provides an exceptional platform for developing targeted therapeutics. Its demonstrated success as a core scaffold for potent kinase inhibitors underscores its importance and ensures its continued relevance in the design of next-generation pharmaceuticals.

References

  • PubChem. This compound. National Center for Biotechnology Information.
  • PubChem. Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate. National Center for Biotechnology Information.
  • PubChemLite. This compound.
  • Al-Mokadem, A. S., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC medicinal chemistry.
  • Stepaniuk, O. O., et al. (2013). Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles. Organic Chemistry Portal.
  • Quiroga, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules.
  • Dymek, B., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. Molecules.

Sources

"6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid" molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic Acid

Authored by: A Senior Application Scientist

Introduction

This compound is a heterocyclic organic compound that has emerged as a cornerstone in modern medicinal chemistry and drug discovery. Its rigid, planar bicyclic structure, which fuses a pyrazole ring with a pyrimidine ring, serves as a "privileged scaffold."[1][2][3] This designation is reserved for molecular frameworks that can bind to multiple, distinct biological targets, thereby offering a versatile starting point for the development of novel therapeutics. The strategic placement of a bromine atom and a carboxylic acid group provides orthogonal chemical handles, enabling precise, multi-directional modifications. This guide offers an in-depth examination of its physicochemical properties, reactivity, synthesis, and critical applications, particularly in the design of targeted therapies like protein kinase inhibitors.

Physicochemical & Structural Properties

The foundational characteristics of a compound are critical for its application in research and development. This compound possesses a unique combination of features that make it an attractive building block for chemical synthesis. Its key properties are summarized below.

PropertyValueSource(s)
Molecular Weight 242.03 g/mol [4][5]
Molecular Formula C₇H₄BrN₃O₂[4][6]
Monoisotopic Mass 240.94869 Da[4][7]
CAS Number 300717-72-0[4]
IUPAC Name This compound[4]
Density 2.09 g/cm³[5]
XLogP3 0.9 - 1.19[4][5]
Canonical SMILES C1=C2N=CC(=CN2N=C1C(=O)O)Br[4][7]
InChIKey WDICXYMIEJAABR-UHFFFAOYSA-N[4][5]

Chemical Reactivity and Synthetic Versatility

The utility of this compound in synthetic chemistry stems from its two distinct reactive sites: the bromine atom at the C6 position and the carboxylic acid at the C2 position. This bifunctionality allows for sequential and controlled chemical modifications.

  • The C6-Bromine Handle : The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions.[2] This enables the introduction of a wide array of substituents, such as aryl, heteroaryl, or alkyl groups, via reactions like the Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[1][2] This position is often targeted to modulate the compound's interaction with the solvent-exposed regions of a protein's binding pocket, thereby influencing selectivity and pharmacokinetic properties.

  • The C2-Carboxylic Acid Handle : The carboxylic acid group is readily converted into amides, esters, or other derivatives.[2] Amide coupling is particularly prevalent in drug design, as it allows for the formation of stable bonds with various amine-containing fragments. These fragments can be designed to form critical hydrogen bonds within a target's active site, significantly enhancing binding affinity and potency.

The diagram below illustrates these key reactive centers and the synthetic pathways they enable.

Reactivity cluster_main This compound cluster_reactions Synthetic Transformations cluster_products Resulting Scaffolds A C6-Br (Position 6) C Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) A->C Versatile Handle B C2-COOH (Position 2) D Amide / Ester Formation B->D Readily Functionalized E Diverse C6-Substituted Derivatives (Aryl, Heteroaryl, etc.) C->E F Diverse C2-Amide/Ester Derivatives D->F

Caption: Key reactive sites on the core scaffold.

Application in Drug Discovery: A Kinase Inhibitor Scaffold

The pyrazolo[1,5-a]pyrimidine core is a bioisostere of purine, a fundamental component of DNA and a key structural motif in ATP (adenosine triphosphate). Because protein kinases have a binding site for ATP, molecules mimicking this structure are excellent candidates for kinase inhibitors.[1][2] By competitively binding to the ATP pocket, these inhibitors can block downstream signaling pathways that are often hyperactive in diseases like cancer.[1][8]

Derivatives of this compound have shown significant promise as inhibitors of various kinases, including PI3Kδ, EGFR, and B-Raf.[2][8] The development process typically follows a logical workflow where the core scaffold is systematically elaborated to optimize potency, selectivity, and drug-like properties.

DrugDiscoveryWorkflow Start Starting Material: 6-Bromopyrazolo[1,5-a]pyrimidine- 2-carboxylic acid Step1 Step 1: Amide Coupling (at C2-COOH) Introduces key binding motifs Start->Step1 R-NH₂, Coupling Agents Step2 Step 2: Suzuki Coupling (at C6-Br) Modulates selectivity & solubility Step1->Step2 Ar-B(OH)₂, Pd Catalyst End Final Compound: Potent & Selective Kinase Inhibitor Step2->End

Caption: Drug discovery workflow using the core scaffold.

Exemplary Protocol: Suzuki Cross-Coupling

The following protocol provides a representative, step-by-step methodology for a Suzuki cross-coupling reaction at the C6 position. This procedure is grounded in established chemical principles for this transformation.[1][8]

Objective: To synthesize 6-Aryl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., Dioxane/Water mixture, 10:1)

Procedure:

  • Vessel Preparation: To a dry round-bottom flask or microwave vial, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reagent Addition: Under the inert atmosphere, add the palladium catalyst followed by the degassed solvent mixture.

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-18 hours), monitoring progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate).

  • Extraction: Separate the organic layer. Wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography, to yield the final compound.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR spectroscopy and mass spectrometry.

Safety and Handling

According to GHS classifications, this compound is associated with several hazards.[4][5]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures: Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood.[5]

Conclusion

This compound is far more than a simple chemical; it is a powerful and versatile tool in the hands of medicinal chemists. With a molecular weight of 242.03 g/mol , its true value lies in the strategic positioning of its reactive handles, which allows for the systematic and logical construction of complex molecules with high therapeutic potential.[4] Its proven success as a scaffold for kinase inhibitors underscores its importance and ensures its continued relevance in the ongoing quest for novel and effective medicines.

References
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate. National Center for Biotechnology Information.
  • PubChemLite. (n.d.). This compound.
  • Gontijo, R. J. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry.
  • Organic Chemistry Portal. (n.d.). Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). Molecules.
  • PubChem. (n.d.). Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid. National Center for Biotechnology Information.
  • Oakwood Chemical. (n.d.). 6-Bromopyrazolo[1.5.-a]-pyrimidine-3-carboxylic acid.
  • Dymek, B., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. Molecules.

Sources

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep-Dive into the Analytical Workflow for a Novel Heterocyclic Compound of Pharmaceutical Interest

This technical guide provides a comprehensive overview of the methodologies and analytical strategies for the structural elucidation of 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. The pyrazolo[1,5-a]pyrimidine scaffold is a recognized privileged structure in medicinal chemistry, known for its diverse biological activities.[1][2][3] This guide will detail the synergistic application of modern spectroscopic techniques to unambiguously determine the molecule's intricate architecture.

Introduction to this compound

This compound belongs to the pyrazolo[1,5-a]pyrimidine class of fused N-heterocyclic compounds.[3] These structures are bioisosteres of purines and have demonstrated a wide range of pharmacological activities, including their potential as kinase inhibitors for cancer therapy.[1][2] The precise characterization of this molecule is the foundational step for understanding its structure-activity relationship (SAR) and for its potential development as a therapeutic agent.

Molecular Identity:

PropertyValueSource
Molecular Formula C₇H₄BrN₃O₂PubChem CID: 771938[4]
Molecular Weight 242.03 g/mol PubChem CID: 771938[4]
Monoisotopic Mass 240.94869 DaPubChem CID: 771938[4]
IUPAC Name This compoundPubChem CID: 771938[4]

The Strategic Approach to Structure Elucidation

The definitive identification of this compound necessitates a multi-pronged analytical approach. This guide will focus on three cornerstone techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography.

G cluster_0 Structure Elucidation Workflow Synthesis Synthesis & Purification NMR NMR Spectroscopy (1D & 2D) Synthesis->NMR MS Mass Spectrometry (HRMS & Fragmentation) Synthesis->MS XRay X-ray Crystallography (If single crystal) Synthesis->XRay Confirmation Final Structure Confirmation NMR->Confirmation MS->Confirmation XRay->Confirmation

Caption: A generalized workflow for the structure elucidation of a novel chemical entity.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Framework

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for unambiguous signal assignment.

Predicted ¹H and ¹³C NMR Chemical Shifts

Based on the known spectra of pyrazolo[1,5-a]pyrimidine derivatives, the following chemical shifts can be predicted.[5] The electron-withdrawing nature of the carboxylic acid and the bromine atom, along with the aromaticity of the fused ring system, will significantly influence the chemical shifts.

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations
H-2 ~7.0-7.2 (s)-C-3, C-3a, C-7
H-3 ~8.3-8.5 (s)~97.0C-2, C-3a, C-7a
H-5 ~8.8-9.0 (d)~150.0C-3a, C-6, C-7
H-7 ~8.6-8.8 (d)~145.0C-3a, C-5, C-6
-COOH >12.0 (br s)~165.0C-2
C-2 -~140.0-
C-3a -~152.0-
C-6 -~115.0-
C-7a -~148.0-
Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical, as the acidic proton of the carboxylic acid may exchange with protic solvents.

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. This will provide information on the number of different types of protons and their splitting patterns.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, which will be crucial for assigning protons on the pyrimidine ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is key to assembling the molecular fragments and confirming the connectivity of the fused ring system.[6][7]

G cluster_1 NMR Data Integration H1_NMR 1H NMR (Proton Signals) COSY COSY (H-H Correlations) H1_NMR->COSY HSQC HSQC (Direct C-H Correlations) H1_NMR->HSQC C13_NMR 13C NMR (Carbon Signals) C13_NMR->HSQC HMBC HMBC (Long-Range C-H Correlations) COSY->HMBC HSQC->HMBC Structure Assembled Structure HMBC->Structure

Caption: Integration of various NMR experiments for complete structural assignment.

II. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's substructures through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential to confirm the elemental composition of the molecule.

  • Expected Ion: [M+H]⁺ or [M-H]⁻

  • Technique: Electrospray Ionization (ESI) is a soft ionization technique suitable for this polar molecule.[8][9]

  • Expected m/z: The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).[10][11]

Predicted HRMS Data:

IonCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)
[M+H]⁺241.9563243.9542
[M-H]⁻239.9407241.9386
Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) on the molecular ion will provide structural insights. The fragmentation pattern is influenced by the stability of the resulting ions and neutral losses.

Predicted Fragmentation Pathways:

  • Loss of CO₂: Decarboxylation is a common fragmentation pathway for carboxylic acids.

  • Loss of Br•: Cleavage of the carbon-bromine bond.

  • Ring Cleavage: Fragmentation of the pyrazolopyrimidine core.[12][13]

Experimental Protocol for MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • HRMS Acquisition: Infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer to obtain a high-resolution mass spectrum.

  • MS/MS Acquisition: Select the molecular ion peak for collision-induced dissociation (CID) to generate a fragmentation spectrum.

III. Single-Crystal X-ray Crystallography: The Definitive 3D Structure

When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and stereochemistry. For pyrazolopyrimidine derivatives, this technique has been instrumental in confirming structures.[8]

Experimental Protocol for X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution in an appropriate solvent system.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.

Conclusion: A Self-Validating Approach

The synergistic use of NMR spectroscopy, mass spectrometry, and X-ray crystallography provides a self-validating system for the structure elucidation of this compound. The data from each technique should be consistent and complementary, leading to an unequivocal confirmation of the molecular structure. This rigorous analytical approach is paramount for advancing the study of this and other novel compounds in the field of drug discovery and development.

References

  • PubChem. This compound.
  • PubChem. Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate.
  • PubChem. 6-Bromopyrazolo[1,5-a]pyrimidine.
  • Prukala, D., Prukala, W., & Sikorski, M. (2010). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. Rapid communications in mass spectrometry : RCM, 24(7), 1059–1065. [Link]
  • Al-Ghorbani, M., El-Gazzar, A. B. A., & El-Gazzar, M. G. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC medicinal chemistry, 13(5), 523–548. [Link]
  • The Royal Society of Chemistry. (2019).
  • The Royal Society of Chemistry.
  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
  • Chemistry Stack Exchange. (2022). Bromine isotope peaks were observed in EI-MS, but not in ESI-MS. [Link]
  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC).
  • Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS?. [Link]
  • Chemistry LibreTexts. (2023).
  • PubChemLite. This compound. [Link]
  • Wieczorek, E., Giec, K., Leś, A., & Jończyk, J. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules (Basel, Switzerland), 27(15), 4831. [Link]
  • Castillo, J. C., Portilla, J., & Quiroga, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules (Basel, Switzerland), 26(23), 7136. [Link]
  • ResearchGate. (2016).
  • Schütz, M., Löffler, M., & Zlotos, D. P. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules (Basel, Switzerland), 24(4), 675. [Link]
  • Filo. (2025). The electron ionisation mass spectrum (EI-MS) of p-bromoacetanilide is pr... [Link]
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
  • Parmar, J. M., & Joshi, N. K. (2012). Mass Spectral Fragmentation Modes of Pyrimidine Derivatives. International Journal of ChemTech Research, 4(2), 834-841. [Link]
  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

Sources

An In-Depth Technical Guide to 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound built upon the pyrazolo[1,5-a]pyrimidine scaffold. This core structure is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The fusion of a pyrazole and a pyrimidine ring creates a unique electronic and steric environment, making it a versatile scaffold for the development of therapeutic agents. The pyrazolo[1,5-a]pyrimidine system is known to be a privileged structure, appearing in drugs with activities ranging from anxiolytic and sedative to anticancer and anti-inflammatory.[1] The introduction of a bromine atom at the 6-position and a carboxylic acid at the 2-position provides key functional handles for further chemical modification and interaction with biological targets.

This guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, potential applications, and safety considerations, to support researchers in its effective utilization.

Chemical Identity and Properties

Proper identification and understanding of the physicochemical properties of a compound are fundamental for its application in research and development.

IUPAC Name and Structural Information

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[2]

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 300717-72-0[2]
Molecular Formula C₇H₄BrN₃O₂[2]
Molecular Weight 242.03 g/mol [2]
Canonical SMILES C1=C2N=CC(=CN2N=C1C(=O)O)Br[2]
InChI InChI=1S/C7H4BrN3O2/c8-4-2-9-6-1-5(7(12)13)10-11(6)3-4/h1-3H,(H,12,13)[2]
InChIKey WDICXYMIEJAABR-UHFFFAOYSA-N[2]
Physicochemical Properties

Table 2: Computed Physicochemical Properties

PropertyValue
XLogP3 0.9[2]
Topological Polar Surface Area (TPSA) 67.5 Ų[2]
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 1

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process, culminating in the formation of the fused heterocyclic ring system followed by functional group manipulation. A common and logical synthetic strategy is the initial construction of a pyrazolo[1,5-a]pyrimidine ester, which is then hydrolyzed to the desired carboxylic acid.

General Synthetic Approach

The core pyrazolo[1,5-a]pyrimidine scaffold is often synthesized through the condensation of a 5-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent.[1] For the synthesis of the title compound, a plausible route involves the reaction of a suitably substituted 5-aminopyrazole with a β-ketoester, followed by bromination and hydrolysis.

A likely precursor for the final hydrolysis step is the corresponding methyl or ethyl ester, namely methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS: 1005209-40-4)[3] or its ethyl analogue.

Experimental Protocol: Hydrolysis of Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate

This protocol describes the final step in the synthesis, the hydrolysis of the methyl ester to the carboxylic acid. This is a standard procedure in organic synthesis.

Step 1: Dissolution

  • Dissolve methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate in a suitable solvent mixture, such as methanol and water.

Step 2: Base-mediated Hydrolysis

  • Add a stoichiometric excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Acidification

  • Once the hydrolysis is complete, cool the reaction mixture to 0 °C in an ice bath.

  • Carefully acidify the mixture with a dilute acid, such as 1N hydrochloric acid (HCl), until the pH is acidic. This will protonate the carboxylate salt, causing the carboxylic acid to precipitate.

Step 4: Isolation and Purification

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water to remove any remaining salts.

  • Dry the product under vacuum to yield this compound. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent.

Synthesis_Workflow cluster_steps Synthetic Protocol Ester Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate Reaction_Vessel Reaction Mixture Ester->Reaction_Vessel Dissolve in Solvent Methanol/Water Solvent->Reaction_Vessel Base LiOH or NaOH Base->Reaction_Vessel Add for hydrolysis Acid 1N HCl Acidification Acidification & Precipitation Acid->Acidification Add to precipitate Product This compound Reaction_Vessel->Acidification Stir to completion Isolation Isolation Acidification->Isolation Filter and wash Isolation->Product Dry

Caption: Workflow for the hydrolysis of the methyl ester to the carboxylic acid.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrimidine and pyrazole rings. The chemical shifts will be influenced by the electron-withdrawing nature of the carboxylic acid and the bromine atom. Aromatic protons would typically appear in the downfield region. The carboxylic acid proton will likely appear as a broad singlet at a very downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will show signals for all seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbons attached to the bromine and nitrogen atoms will also have characteristic chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight and elemental composition of the synthesized compound. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (242.03 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for the ⁷⁹Br and ⁸¹Br isotopes) separated by 2 m/z units would be observed for the molecular ion and any bromine-containing fragments.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the design of kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The planar, aromatic nature of the pyrazolo[1,5-a]pyrimidine core allows it to mimic the adenine region of ATP and bind to the ATP-binding pocket of kinases.

The presence of the carboxylic acid group at the 2-position of this compound offers a valuable point for modification. It can act as a hydrogen bond donor or acceptor, or it can be converted into other functional groups, such as amides or esters, to explore structure-activity relationships (SAR) and optimize binding to a biological target. The bromine atom at the 6-position provides another site for modification through cross-coupling reactions, allowing for the introduction of a wide range of substituents to further probe the SAR.

Signaling_Pathway PzP Pyrazolo[1,5-a]pyrimidine Scaffold (e.g., this compound) Kinase Protein Kinase PzP->Kinase Inhibits ATP binding PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylates ATP ATP ATP->Kinase Binds to active site Substrate Substrate Protein Substrate->Kinase CellularResponse Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->CellularResponse Triggers

Caption: Inhibition of kinase signaling by a pyrazolo[1,5-a]pyrimidine derivative.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H302: Harmful if swallowed (Acute toxicity, oral)[2]

  • H315: Causes skin irritation[2]

  • H319: Causes serious eye irritation[2]

  • H335: May cause respiratory irritation[2]

Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the area of kinase inhibition. Its bifunctional nature, with a carboxylic acid and a bromine atom on the privileged pyrazolo[1,5-a]pyrimidine scaffold, provides a versatile platform for medicinal chemists to design and synthesize libraries of compounds for biological screening. A thorough understanding of its chemical properties, synthesis, and handling is essential for its effective and safe use in a research setting.

References

  • PubChem. This compound.
  • PubChem. Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate.
  • PubChemLite. This compound. Université du Luxembourg. [Link]
  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure determination of organic compounds. Springer Science & Business Media.
  • The Royal Society of Chemistry.
  • Oakwood Chemical. 6-Bromopyrazolo[1.5.-a]-pyrimidine-3-carboxylic acid. [Link]
  • Terungwa, S. U., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC advances, 13(41), 28593–28616. [Link]
  • Yallappa, G. N., Nagaraja, D., & Chandrashekhar, U. (2017). Base catalyzed microwave assisted synthesis, characterization of 6-bromo-pyrazolo-[1, 5-a]-pyrimidine-3-ethyl-carboxylate & its biological evaluation as CDKs inhibitor. International Journal of Chemical Studies, 5(5), 81-87. [Link]
  • ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6)
  • ResearchGate. Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor | Request PDF. [Link]

Sources

An In-Depth Technical Guide to the Core Synthesis Precursors of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system renowned in medicinal chemistry for its diverse pharmacological activities, including applications as kinase inhibitors in cancer therapy.[1][2] This guide provides a detailed technical overview of the foundational synthetic strategy and key precursors required for the synthesis of a specific, high-value building block: 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid. By dissecting the molecule through a retrosynthetic lens, we will identify the essential pyrazole and pyrimidine precursors. This document offers field-proven insights into the causality behind experimental choices, detailed protocols, and a robust framework for researchers, chemists, and drug development professionals engaged in the synthesis of novel heterocyclic compounds.

The Foundational Scaffold: Understanding Pyrazolo[1,5-a]pyrimidine Synthesis

The construction of the pyrazolo[1,5-a]pyrimidine core is a cornerstone of heterocyclic chemistry. The most robust and widely adopted methodology involves the cyclocondensation of a 5-aminopyrazole derivative with a 1,3-biselectrophilic compound.[1][2][3] This strategy efficiently builds the six-membered pyrimidine ring onto the existing five-membered pyrazole.

The Core Reaction Involves Two Key Precursor Classes:

  • 5-Aminopyrazoles: These compounds act as the nucleophilic backbone, providing the N1 and N7 atoms, as well as the C2 and C3 atoms of the final bicyclic system. The substituents on the aminopyrazole ring directly translate to the final product's structure.

  • 1,3-Biselectrophiles: These are typically β-dicarbonyl compounds or their synthetic equivalents (e.g., β-enaminones, β-haloenones, or β-ketonitriles).[2] They provide the three-carbon chain (C5, C6, C7) required to close the pyrimidine ring.

The causality of this reaction hinges on the nucleophilicity of the exocyclic amino group of the pyrazole, which initiates an attack on one of the electrophilic carbonyl carbons. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic fused ring system.

G cluster_precursors Key Precursor Classes cluster_product Fused Heterocycle aminopyrazole 5-Aminopyrazole (Nucleophilic Component) product Pyrazolo[1,5-a]pyrimidine Core Structure aminopyrazole->product + dicarbonyl 1,3-Biselectrophile (e.g., β-Dicarbonyl) dicarbonyl->product Cyclocondensation caption General workflow for Pyrazolo[1,5-a]pyrimidine synthesis.

Figure 1: General workflow for Pyrazolo[1,5-a]pyrimidine synthesis.

Retrosynthetic Analysis of the Target Molecule

To logically identify the precursors for This compound , a retrosynthetic approach is employed. The primary disconnection occurs across the newly formed pyrimidine ring, breaking it down into the two foundational precursor types discussed above.

G cluster_target Target Molecule cluster_precursors Identified Precursors target 6-Bromopyrazolo[1,5-a]pyrimidine- 2-carboxylic acid hydrolysis Saponification (Hydrolysis of Ester) target->hydrolysis precursor1 Pyrazole Precursor: 5-Amino-1H-pyrazole-3-carboxylate precursor2 Pyrimidine Precursor: 2-Bromo-1,3-dicarbonyl equivalent intermediate Ethyl 6-Bromopyrazolo[1,5-a]pyrimidine- 2-carboxylate hydrolysis->intermediate condensation Cyclocondensation (C-N Bond Formation) condensation->precursor1 condensation->precursor2 intermediate->condensation intermediate->condensation caption Retrosynthetic pathway to identify core precursors.

Figure 2: Retrosynthetic pathway to identify core precursors.

This analysis reveals two critical starting materials:

  • The Pyrazole Precursor: To install the carboxylic acid at the C2 position, we must begin with a pyrazole that is substituted at the corresponding position. The C3 of a 5-aminopyrazole becomes the C2 of the final product. Therefore, the ideal precursor is 5-amino-1H-pyrazole-3-carboxylic acid or, more commonly, its ester form, such as Ethyl 5-amino-1H-pyrazole-3-carboxylate . The ester is often preferred to enhance solubility and prevent unwanted side reactions of the carboxylic acid during the cyclization step.

  • The Pyrimidine Precursor: To introduce the bromine atom at the C6 position, the three-carbon electrophile must contain a bromine atom at its central carbon. A suitable precursor is 2-bromomalondialdehyde or a more stable synthetic equivalent.

In-Depth Analysis of Key Precursors

The Pyrazole Core: 5-Amino-1H-pyrazole-3-carboxylate

This precursor serves as the nucleophilic foundation of the target molecule. The amino group (-NH2) at the C5 position is the primary nucleophile for the initial ring-forming reaction. The ethyl carboxylate group at the C3 position is a stable moiety that is carried through the cyclization and is later hydrolyzed to the desired carboxylic acid.

  • Causality in Selection: Using an ester instead of a free carboxylic acid is a strategic choice to enhance the precursor's stability and reactivity profile. The acidic proton of a carboxylic acid could interfere with base-catalyzed variants of the condensation or complicate the reaction workup. The ester group is a robust protecting group that can be efficiently removed in a final, high-yielding step.

The Pyrimidine Fragment: 2-Bromomalondialdehyde

2-Bromomalondialdehyde is the 1,3-biselectrophile that provides the C5, C6, and C7 atoms of the final structure. The central carbon bears the bromine atom, which remains in the C6 position of the aromatic product.

  • Reactivity and Handling: Malondialdehydes can be unstable and prone to polymerization. In practice, they are often generated in situ or used in the form of more stable derivatives, such as their tetraethyl acetals, which release the aldehyde under the acidic conditions of the cyclocondensation reaction. This approach ensures a controlled release of the reactive species, improving reaction yields and reproducibility.

The Forward Synthesis: A Validated Two-Step Protocol

The synthesis of this compound is efficiently achieved in a two-step sequence: cyclocondensation followed by saponification.

Experimental Protocol: Step 1 - Cyclocondensation

Objective: To synthesize Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate.

Methodology:

  • Reaction Setup: To a solution of Ethyl 5-amino-1H-pyrazole-3-carboxylate (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add the 1,3-biselectrophile, 2-bromomalondialdehyde (typically 1.1 eq, often from a stable precursor).

  • Catalyst Addition: Introduce an acid catalyst, such as a few drops of concentrated hydrochloric acid or p-toluenesulfonic acid. The acid protonates a carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and promoting the initial nucleophilic attack.

  • Reaction Execution: Heat the mixture to reflux (typically 80-120 °C) for a period ranging from 4 to 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aminopyrazole is consumed.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution and can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the crude residue is purified.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure ester intermediate.

Experimental Protocol: Step 2 - Saponification

Objective: To hydrolyze the ester to the final carboxylic acid product.

Methodology:

  • Reaction Setup: Dissolve the Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate (1.0 eq) from the previous step in a mixture of tetrahydrofuran (THF) and water.

  • Base Addition: Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (typically 2-3 eq), to the stirred mixture at room temperature.

  • Reaction Execution: Continue stirring for 2-6 hours, monitoring the disappearance of the starting ester by TLC.

  • Work-up and Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2-3 by the slow addition of 1M HCl.

  • Purification: The precipitated solid is the desired carboxylic acid. Collect the product by filtration, wash thoroughly with cold water to remove residual salts, and dry under vacuum to yield the final product, this compound.

Quantitative Data & Characterization

The following table summarizes typical reaction parameters derived from analogous preparations in the literature. Actual results may vary based on substrate purity and scale.

StepReactionKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1CyclocondensationAminopyrazole, BromomalondialdehydeAcetic Acid110-1206-1275-90
2SaponificationPyrimidine Ester, LiOHTHF/Water20-252-490-98

Structural Confirmation: The identity and purity of the synthesized compounds are confirmed using standard analytical techniques. 1H and 13C NMR spectroscopy are used to verify the core structure and substituent positions, while High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition.[1]

Conclusion

The synthesis of this compound is a logical and efficient process grounded in the fundamental principles of heterocyclic chemistry. The strategic selection of two core precursors, Ethyl 5-amino-1H-pyrazole-3-carboxylate and a 2-brominated 1,3-dicarbonyl equivalent, provides a robust and reliable pathway to this valuable molecule. By understanding the causality behind the reaction mechanism and employing a validated two-step protocol of cyclocondensation followed by saponification, research and development professionals can readily access this key building block for applications in drug discovery and materials science.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
  • An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds. Benchchem.
  • An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles. The Journal of Organic Chemistry.
  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prost

Sources

The Emergence of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic Acid: A Keystone Scaffold in Kinase Inhibitor Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold has cemented its position as a "privileged" structure in medicinal chemistry, particularly in the relentless pursuit of novel kinase inhibitors. This guide delves into the discovery and history of a key derivative, 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid. We will explore its synthetic evolution, from foundational cyclization strategies to more contemporary methods, providing a detailed, step-by-step protocol for its preparation. Furthermore, this whitepaper will illuminate the compound's significance as a versatile building block in the development of targeted therapeutics, underpinned by its potential to interact with a range of clinically relevant kinases.

Introduction: The Pyrazolo[1,5-a]pyrimidine Core - A Legacy of Potency

The fused heterocyclic system of pyrazolo[1,5-a]pyrimidine has long captured the attention of medicinal chemists. Its rigid, planar structure provides an ideal framework for the spatial presentation of functional groups, enabling precise interactions with the active sites of biological targets. This has led to its incorporation into a multitude of biologically active molecules, including several marketed drugs. The inherent versatility of this scaffold allows for substitutions at various positions, offering a rich landscape for structure-activity relationship (SAR) studies. These modifications can fine-tune a compound's potency, selectivity, and pharmacokinetic properties, making the pyrazolo[1,5-a]pyrimidine core a cornerstone in the design of next-generation therapeutics.

The Genesis of this compound: A Historical Perspective

While the broader pyrazolo[1,5-a]pyrimidine scaffold has been known for decades, the specific emergence of this compound is more recent and intrinsically linked to the burgeoning field of kinase inhibitor discovery. Early research into pyrazolo[1,5-a]pyrimidines focused on their diverse biological activities, but it was their potential to target the ATP-binding site of kinases that propelled them to the forefront of cancer research and other disease areas where kinase dysregulation is a key pathological driver.

The introduction of a bromine atom at the 6-position and a carboxylic acid at the 2-position of the pyrazolo[1,5-a]pyrimidine core was a strategic design choice. The bromine atom serves as a valuable synthetic handle, enabling a variety of cross-coupling reactions to introduce further molecular diversity. The carboxylic acid group, on the other hand, can act as a key hydrogen bond donor or acceptor, anchoring the molecule within the target's active site, and can also be a site for further derivatization to modulate solubility and other physicochemical properties. While a singular "discovery" paper for this specific molecule is not readily apparent in the public domain, its appearance in the patent literature and chemical supplier catalogs from the early 2000s onwards suggests its development as a key intermediate in the synthesis of proprietary kinase inhibitor libraries by pharmaceutical and biotechnology companies.

Synthetic Strategies and Methodologies

The synthesis of the pyrazolo[1,5-a]pyrimidine core generally relies on the condensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. The specific synthesis of this compound can be approached through a multi-step sequence, often starting from simpler, commercially available precursors. A plausible and efficient synthetic route is outlined below.

General Synthetic Approach

A common strategy involves the initial construction of a substituted pyrazole ring, followed by the annulation of the pyrimidine ring. For the target molecule, this would typically involve the reaction of a suitably substituted 3-aminopyrazole with a brominated three-carbon electrophile.

A potential retrosynthetic analysis is depicted below:

G target This compound intermediate1 Ethyl 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylate target->intermediate1 Hydrolysis intermediate2 3-Aminopyrazole-4-carboxylate intermediate1->intermediate2 Cyclization intermediate3 Bromomalondialdehyde or equivalent intermediate1->intermediate3 Cyclization

Caption: Retrosynthetic analysis of this compound.

Detailed Experimental Protocol

The following is a representative, step-by-step protocol for the synthesis of this compound, based on established synthetic methodologies for this class of compounds.

Step 1: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate

This starting material can be synthesized or procured from commercial vendors. A common method involves the reaction of ethyl (ethoxymethylene)cyanoacetate with hydrazine hydrate.

Step 2: Synthesis of Ethyl 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylate

  • To a solution of Ethyl 5-amino-1H-pyrazole-4-carboxylate in a suitable solvent such as ethanol or acetic acid, add an equimolar amount of a brominated 1,3-dielectrophile, such as mucobromic acid or 2-bromomalonaldehyde.

  • The reaction mixture is typically heated to reflux for several hours to ensure complete cyclization.

  • Upon cooling, the product often precipitates from the reaction mixture and can be collected by filtration.

  • Further purification can be achieved by recrystallization from an appropriate solvent system.

Step 3: Hydrolysis to this compound

  • The ethyl ester from the previous step is suspended in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

  • The mixture is stirred at room temperature or gently heated until the hydrolysis is complete, which can be monitored by thin-layer chromatography (TLC).

  • The reaction mixture is then cooled and acidified with a mineral acid, such as hydrochloric acid, to a pH of approximately 2-3.

  • The precipitated carboxylic acid is collected by filtration, washed with water to remove any inorganic salts, and dried under vacuum to yield the final product.

G cluster_0 Synthesis Workflow start Ethyl 5-amino-1H-pyrazole-4-carboxylate + Brominated 1,3-dielectrophile step2 Cyclization (Reflux in Ethanol/Acetic Acid) start->step2 step3 Hydrolysis (NaOH or KOH, Ethanol/Water) step2->step3 Ethyl 6-Bromopyrazolo[1,5-a]pyrimidine- 2-carboxylate step4 Acidification (HCl) step3->step4 end 6-Bromopyrazolo[1,5-a]pyrimidine- 2-carboxylic acid step4->end

Caption: Synthetic workflow for this compound.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₇H₄BrN₃O₂PubChem[1]
Molecular Weight 242.03 g/mol PubChem[1]
Appearance White to off-white solid---
CAS Number 300717-72-0Santa Cruz Biotechnology[2]
IUPAC Name This compoundPubChem[1]

Characterization of the final compound and its intermediates would be performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the chemical structure and purity.

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a versatile intermediate for the synthesis of potent and selective kinase inhibitors. The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a key pharmacophore in inhibitors of a wide range of kinases, including but not limited to:

  • Cyclin-Dependent Kinases (CDKs): Several pyrazolo[1,5-a]pyrimidine derivatives have shown potent inhibitory activity against CDKs, which are crucial regulators of the cell cycle and are often dysregulated in cancer.[3]

  • Phosphoinositide 3-kinases (PI3Ks): The PI3K/Akt/mTOR pathway is a critical signaling cascade involved in cell growth, proliferation, and survival. Pyrazolo[1,5-a]pyrimidine-based compounds have been developed as selective inhibitors of PI3K isoforms.[4][5]

  • Other Kinases: The scaffold has also been explored for the inhibition of other important kinases such as Janus kinases (JAKs), spleen tyrosine kinase (Syk), and Bruton's tyrosine kinase (BTK), which are involved in inflammatory and autoimmune diseases.

The 6-bromo substituent on the pyrimidine ring is particularly advantageous for medicinal chemists. It serves as a key point for diversification through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the introduction of a wide array of aryl and heteroaryl groups, enabling the exploration of the chemical space around the core scaffold to optimize interactions with the target kinase.

G cluster_0 Core Scaffold cluster_1 Potential Kinase Targets core 6-Bromopyrazolo[1,5-a]pyrimidine- 2-carboxylic acid cdk CDKs core->cdk Inhibition pi3k PI3Ks core->pi3k Inhibition jak JAKs core->jak Inhibition syk Syk core->syk Inhibition btk BTK core->btk Inhibition

Caption: Potential kinase targets of this compound derivatives.

Future Perspectives and Conclusion

This compound represents a significant advancement in the field of medicinal chemistry, providing a robust and versatile platform for the design and synthesis of novel kinase inhibitors. Its strategic functionalization allows for the systematic exploration of structure-activity relationships, paving the way for the development of more potent, selective, and ultimately, more effective therapeutics. As our understanding of the kinome and its role in disease continues to expand, the importance of key building blocks like this compound will undoubtedly grow. Future research will likely focus on leveraging this scaffold to target novel and challenging kinases, as well as to develop next-generation inhibitors that can overcome the resistance mechanisms that often plague existing therapies. The history of this molecule, though not marked by a single serendipitous discovery, is a testament to the power of rational drug design and the enduring importance of foundational chemical scaffolds in the quest for new medicines.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). RSC Medicinal Chemistry. [Link]
  • Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. (2021). Bioorganic Chemistry. [Link]
  • 6-BROMO-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLIC ACID. Ivy Fine Chemicals. [Link]
  • This compound. PubChem. [Link]
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
  • Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxyl
  • Discovery of pyrazolo[1,5-a]pyrimidines: Synthesis, in silico insights, and anticancer activity via novel CDK2/Tubulin dual inhibition approach. (2025). Bioorganic Chemistry. [Link]
  • Base catalyzed microwave assisted synthesis, characterization of 6-bromo-pyrazolo-[1, 5-a]- pyrimidine-3-ethyl-carboxylate. (2017). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Deriv
  • Pyrazolo[l,S-alpyrimidine: Synthesis and Regiospecific Electrophilic - Substitution in the Pyrazole and/or Pyrimidine Rings. (1975). Canadian Journal of Chemistry. [Link]
  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2022). MDPI. [Link]
  • 6-bromopyrazolo[1, 5-a]pyrimidine-3-carboxylic acid, min 97%, 1 gram.
  • 6-Bromopyrazolo[1.5.-a]-pyrimidine-3-carboxylic acid. Oakwood Chemical. [Link]
  • Methyl 6-bromopyrazolo[1, 5-a]pyrimidine-2-carboxylate, min 95%, 1 gram.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). Molecules. [Link]
  • 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid (1 x 1 g). Alchimica. [Link]-1-x-1-g)

Sources

"6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid" theoretical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Properties of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Introduction: The Prominence of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a fused N-heterocyclic system recognized in medicinal chemistry as a "privileged scaffold."[1][2] Its rigid, planar structure and versatile synthetic accessibility have made it a cornerstone in the development of a wide array of therapeutic agents.[2] Derivatives of this scaffold have demonstrated significant pharmacological activities, including anticancer, anxiolytic, anti-inflammatory, and kinase inhibitory effects.[2][3][4] The hypnotic drug Zaleplon and the anxiolytic Ocinaplon are prominent examples of pharmaceuticals built upon this core.[3][4]

This guide focuses on a specific, functionalized derivative: This compound . The strategic placement of a bromine atom and a carboxylic acid group on this privileged core creates a molecule of significant interest. These functional groups serve as versatile synthetic handles, enabling chemists to generate extensive libraries of novel compounds for drug discovery and material science applications.

This document provides a comprehensive analysis of the theoretical and computationally predicted properties of this molecule, offering a foundational resource for researchers, medicinal chemists, and drug development professionals aiming to leverage its unique chemical architecture.

Part 1: Core Molecular Identity and Physicochemical Profile

Understanding the fundamental physicochemical properties of a compound is the first step in assessing its potential as a drug candidate or advanced intermediate. These parameters, predicted through computational algorithms, provide critical insights into a molecule's likely behavior in biological systems, influencing everything from solubility and permeability to metabolic stability.

The core identifiers for this compound are established as follows:

  • IUPAC Name: this compound[5]

  • CAS Number: 300717-72-0[5]

  • Molecular Formula: C₇H₄BrN₃O₂[5]

  • SMILES: C1=C2N=CC(=CN2N=C1C(=O)O)Br[5][6]

  • InChI Key: WDICXYMIEJAABR-UHFFFAOYSA-N[5][6]

A summary of its key computed physicochemical properties is presented below.

Table 1: Computed Physicochemical Properties

Property Value Significance in Drug Discovery
Molecular Weight 242.03 g/mol [5] Affects diffusion and transport across membranes. Compliant with Lipinski's Rule of Five (<500 Da).
Monoisotopic Mass 240.94869 Da[5] Essential for accurate mass spectrometry analysis.
XLogP3 0.9[5] A measure of lipophilicity. A value around 1 suggests a good balance between aqueous solubility and lipid membrane permeability.
Topological Polar Surface Area (TPSA) 67.5 Ų[5] Predicts drug transport properties. A TPSA < 140 Ų is generally associated with good cell permeability.
Hydrogen Bond Donor Count 1[5] The carboxylic acid -OH group. Influences solubility and receptor binding.
Hydrogen Bond Acceptor Count 4[5] The three nitrogen atoms and the carbonyl oxygen. Key for molecular interactions and solubility.

| Rotatable Bond Count | 1[5] | The C-C bond between the ring and the carboxylic acid. Low rotational freedom contributes to conformational rigidity, which can improve binding affinity. |

These properties collectively suggest that this compound possesses a drug-like profile, making it an excellent starting point for further chemical exploration.

Part 2: Computational Workflow and Predicted Analytical Data

Computational chemistry provides powerful tools for predicting molecular properties before a compound is ever synthesized, saving significant time and resources. Techniques like Density Functional Theory (DFT) are routinely used to calculate electronic properties, which govern a molecule's reactivity and spectroscopic behavior.[7]

Workflow for Theoretical Property Prediction

The process of generating theoretical data typically follows a structured workflow. First, the 2D structure of the molecule is drawn and converted into a 3D model. This model then undergoes energy minimization to find its most stable conformation. Finally, various computational methods (e.g., DFT, TD-DFT) are applied to calculate properties like electronic structure, spectroscopic data, and reactivity indices.[7][8]

G cluster_input Input cluster_process Computational Process cluster_output Predicted Properties mol_structure 1. Molecular Structure (SMILES/InChI) energy_min 2. 3D Conformation & Energy Minimization mol_structure->energy_min Geometry Optimization dft_calc 3. Quantum Chemical Calculation (e.g., DFT B3LYP/6-311+G**) energy_min->dft_calc Optimized Geometry physchem Physicochemical (LogP, TPSA) dft_calc->physchem Calculations electronic Electronic (HOMO/LUMO) dft_calc->electronic Calculations spectro Spectroscopic (NMR, IR, MS) dft_calc->spectro Calculations adme Pharmacokinetic (ADME/Tox) dft_calc->adme Calculations

Workflow for computational property prediction.
Predicted Spectroscopic and Analytical Data

Based on its structure, the following spectroscopic signatures can be theoretically predicted:

Table 2: Predicted Analytical Signatures

Technique Predicted Observations
Mass Spectrometry (MS) Monoisotopic Mass: 240.94869 Da.[5]Common Adducts: Expected ions would include [M+H]⁺ (m/z 241.956), [M-H]⁻ (m/z 239.941), and [M+Na]⁺ (m/z 263.938).[6] The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br in an approx. 1:1 ratio) would result in a distinctive M/M+2 signal pair.
¹H NMR Spectroscopy Aromatic Protons: Three distinct signals are expected in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons at the C3, C5, and C7 positions of the fused ring system. Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), corresponding to the acidic proton of the COOH group.
¹³C NMR Spectroscopy Seven distinct carbon signals are expected. The signal for the carboxylic carbon (C=O) would be the most downfield, while the other six signals would correspond to the carbons of the pyrazolo[1,5-a]pyrimidine ring.

| Infrared (IR) Spectroscopy | O-H Stretch: A broad absorption band around 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group. C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carbonyl group. C=N and C=C Stretches: Multiple bands in the 1500-1650 cm⁻¹ region corresponding to the aromatic ring vibrations. |

Part 3: Synthetic Utility and Potential for Derivatization

The true value of this compound lies in its potential as a versatile building block. The synthesis of the core pyrazolo[1,5-a]pyrimidine scaffold is well-established, typically involving the cyclocondensation of 3-aminopyrazoles with various 1,3-biselectrophilic compounds.[1][2] The bromine and carboxylic acid functionalities of the title compound open up numerous avenues for post-synthesis modification.

  • The 6-Bromo Position: The C-Br bond is a prime site for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents (aryl, heteroaryl, alkyl, etc.) via reactions such as Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination. This is a powerful strategy for fine-tuning the steric and electronic properties of the molecule to optimize binding to a biological target.[2]

  • The 2-Carboxylic Acid Position: The carboxylic acid is readily converted into other functional groups. It can be transformed into esters, amides, or acid chlorides. Amide coupling, in particular, is a cornerstone of medicinal chemistry, allowing for the exploration of vast chemical space by introducing diverse amine-containing fragments.

G start_mol This compound COOH Br amide Amide (R-CONH-R') start_mol:c2->amide Amide Coupling (R'-NH₂) ester Ester (R-COOR') start_mol:c2->ester Esterification (R'-OH) aryl Aryl/Heteroaryl Substituent start_mol:c6->aryl Suzuki Coupling (R'-B(OH)₂) amine Amine Substituent start_mol:c6->amine Buchwald-Hartwig (R'-NH₂)

Potential synthetic derivatization pathways.

Part 4: Predicted Pharmacokinetics and Safety Profile

In modern drug discovery, in silico prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity is crucial for identifying promising candidates and flagging potential liabilities early.[9][10] While specific experimental data for this compound is not available, predictions can be made based on its structure and data from similar pyrazolopyrimidine derivatives.

Table 3: Predicted ADME and Safety Profile

Parameter Prediction/Information Rationale/Source
Gastrointestinal (GI) Absorption High The molecule's compliance with Lipinski's rules (low MW, balanced LogP, low H-bond donor/acceptor counts) suggests good passive absorption. Similar pyrazolopyrimidines show high predicted GI absorption.[10]
Blood-Brain Barrier (BBB) Permeation Unlikely The polar carboxylic acid group and a TPSA of 67.5 Ų generally hinder passive diffusion across the BBB.
Metabolism Potential for CYP Inhibition Fused heterocyclic systems can interact with cytochrome P450 (CYP) enzymes. The potential for inhibition of major isoforms (e.g., CYP1A2, CYP2C9, CYP3A4) should be evaluated experimentally.[10]

| Toxicity (GHS) | Warning: - H302: Harmful if swallowed- H315: Causes skin irritation- H319: Causes serious eye irritation- H335: May cause respiratory irritation | These hazard statements are based on data from suppliers and public databases, reflecting the expected profile for a reactive organic acid with a halogen.[5][11] |

Conclusion

This compound is a molecule with significant theoretical potential. Its physicochemical properties are well within the accepted ranges for drug-like molecules. Computationally, its structure is amenable to detailed analysis, allowing for the prediction of its spectroscopic and electronic characteristics. Most importantly, the presence of two distinct and synthetically versatile functional handles—the 6-bromo group and the 2-carboxylic acid—positions this compound as an exceptionally valuable building block for the construction of novel, complex molecules. For researchers in drug discovery and materials science, this molecule represents a strategic starting point for developing new chemical entities with tailored properties.

References

  • PubChem. This compound | C7H4BrN3O2 | CID 771938.
  • Khan, I., et al. (2021). Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. Molecules, 26(19), 5932.
  • Almehizia, A. A., et al. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 14(12), 8397-8408.
  • El-Gohary, A. R. & Shaaban, O. G. (2019). Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. Journal of Chemical Reviews, 1(3), 183-232.
  • Almehizia, A. A., et al. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5- a]pyrimidine derivatives. PubMed.
  • Abdel-Wahab, B. F., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5021.
  • Hassan, A. S., et al. (2021). Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. Molecules, 26(16), 4983.
  • PubChemLite. This compound.
  • Quiroga, J., et al. (2022). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Molecules, 27(19), 6202.
  • Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(23), 7175.
  • Ali, I., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry.
  • PubChem. Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate.
  • Wikipedia. Pyrazolopyrimidine.
  • PubChem. 6-Bromopyrazolo[1,5-a]pyrimidine.

Sources

An In-Depth Technical Guide to the Solubility of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility in Drug Discovery

The solubility of a compound, defined as the maximum concentration that can be dissolved in a solvent at a given temperature and pressure to form a saturated solution, is a cornerstone of pharmaceutical sciences.[1] For a drug candidate like 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid, poor aqueous solubility can present significant hurdles, leading to:

  • Unreliable in vitro assay results: Compound precipitation in biological assays can lead to inaccurate potency and efficacy measurements.[2][3]

  • Poor oral bioavailability: Insufficient solubility limits the dissolution of the drug in the gastrointestinal tract, thereby reducing its absorption into the bloodstream.[4]

  • Challenges in formulation development: Developing a stable and effective dosage form for a poorly soluble compound is often complex and costly.[4][5]

Therefore, an early and accurate assessment of solubility is essential for guiding lead optimization efforts and making informed decisions in the drug discovery pipeline.[3][6] This guide focuses on the pyrazolo[1,5-a]pyrimidine scaffold, a class of compounds frequently investigated for various therapeutic applications.[7]

Physicochemical Profile of this compound

Understanding the inherent properties of the molecule is the first step in predicting and interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₇H₄BrN₃O₂[8]
Molecular Weight 242.03 g/mol [8]
IUPAC Name This compound[8]
Computed XLogP3 0.9[8]
Hydrogen Bond Donors 1[8]
Hydrogen Bond Acceptors 5[8]

The presence of a carboxylic acid group suggests that the solubility of this compound will be highly dependent on the pH of the aqueous medium.[1] The relatively low computed XLogP3 value suggests that the molecule is not excessively lipophilic, though the fused aromatic ring system can contribute to high crystal packing energy, potentially lowering solubility.[9]

Kinetic vs. Thermodynamic Solubility: A Foundational Distinction

In drug discovery, solubility is assessed under two distinct conditions: kinetic and thermodynamic.[10] Understanding the difference is crucial for proper data interpretation.

  • Kinetic Solubility: This measures the concentration of a compound when it first precipitates from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[6][11] It is a high-throughput method well-suited for the rapid screening of large compound libraries in early discovery.[3] The resulting value reflects the solubility of the least stable, fastest-precipitating solid form.

  • Thermodynamic Solubility: This represents the true equilibrium solubility, where an excess of the solid compound is equilibrated with a solvent over an extended period until the concentration of the dissolved compound is constant.[4][5] This measurement is more time-consuming but provides a more accurate and relevant value for lead optimization and pre-formulation studies.[2]

Experimental Protocols for Solubility Determination

The following sections provide detailed, field-proven protocols for measuring the kinetic and thermodynamic solubility of this compound.

Protocol 1: High-Throughput Kinetic Solubility Assay

This protocol is designed for rapid assessment and is based on the principle of detecting precipitate formation via light scattering (nephelometry).[2][11]

Causality: This assay mimics the conditions of many in vitro biological screens where a compound is introduced from a DMSO stock. The rapid nature of the measurement provides an early warning for compounds likely to precipitate under these conditions.

Self-Validation: The inclusion of known high- and low-solubility reference compounds in each assay plate serves as a quality control measure. The results for these standards must fall within established limits for the assay to be considered valid.

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Setup: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a clear 96-well microtiter plate.

  • Buffer Addition: Add 98 µL of Phosphate-Buffered Saline (PBS), pH 7.4, to each well to achieve a final compound concentration of 200 µM and a final DMSO concentration of 2%.

  • Mixing and Incubation: Mix the contents thoroughly by shaking for 2 hours at a controlled temperature (e.g., 25°C).[2]

  • Measurement: Use a nephelometer to measure the light scattering in each well. An increase in light scattering relative to buffer-only controls indicates the formation of a precipitate.[11]

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant light scattering is observed.

Diagram: Kinetic Solubility Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_stock Prepare 10 mM Stock in 100% DMSO prep_plate Dispense 2 µL Stock into 96-well Plate prep_stock->prep_plate add_buffer Add 98 µL PBS (pH 7.4) prep_plate->add_buffer incubate Mix & Incubate (2h @ 25°C) add_buffer->incubate measure Measure Light Scattering (Nephelometry) incubate->measure analysis Determine Highest Non-Precipitated Concentration measure->analysis

Caption: Workflow for the nephelometric kinetic solubility assay.

Protocol 2: Shake-Flask Thermodynamic Solubility Assay

This "gold standard" method measures the equilibrium solubility and is essential for later-stage development.[1][12]

Causality: By allowing the system to reach equilibrium, this method measures the solubility of the most stable crystalline form of the compound, which is the most relevant value for predicting oral absorption and for formulation development. The use of HPLC-UV for quantification provides high specificity and accuracy.[4]

Self-Validation: The assay's validity is confirmed by ensuring that an excess of solid compound remains at the end of the incubation period. Additionally, analyzing samples at multiple time points (e.g., 24 and 48 hours) and observing consistent concentration values confirms that equilibrium has been reached.

Methodology:

  • Sample Preparation: Add an excess amount (e.g., 1-2 mg) of solid this compound to a glass vial.[5]

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4) to the vial.[5]

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C) for at least 24 hours to allow the solution to reach equilibrium.[2][5]

  • Sample Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully remove an aliquot of the supernatant and filter it through a 0.45 µm PVDF filter to remove any undissolved particles.[13]

  • Quantification:

    • Prepare a standard calibration curve of the compound in the analysis solvent (e.g., 50:50 acetonitrile:water).

    • Dilute the filtered supernatant with the analysis solvent.

    • Analyze the diluted sample and the standards by a validated HPLC-UV method.[4]

  • Data Analysis: Calculate the concentration of the compound in the original supernatant using the calibration curve and the dilution factor. This concentration represents the thermodynamic solubility.

Diagram: Thermodynamic Solubility Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_solid Add Excess Solid Compound to Vial add_buffer Add 1 mL PBS (pH 7.4) add_solid->add_buffer incubate Incubate with Agitation (≥24h @ 25°C) add_buffer->incubate filter Filter Supernatant (0.45 µm PVDF) incubate->filter quantify Quantify by HPLC-UV against Calibration Curve filter->quantify calculate Calculate Solubility (µg/mL) quantify->calculate

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Data Interpretation and Next Steps

A good solubility goal for many early-stage drug discovery compounds is >60 µg/mL.[11] Should this compound be found to have low solubility, several strategies can be employed:

  • Medicinal Chemistry: Modify the structure to introduce more polar groups or disrupt crystal packing.[9]

  • pH Adjustment: Given the carboxylic acid moiety, solubility is expected to increase significantly at pH values above its pKa. A pH-solubility profile should be determined.[1]

  • Formulation Strategies: For later-stage development, techniques such as salt formation, co-solvents, or amorphous solid dispersions can be explored.[12]

Conclusion

While direct, published solubility data for this compound is sparse, this guide provides the necessary scientific framework and detailed experimental protocols for its determination. By applying these robust kinetic and thermodynamic assays, researchers can generate the high-quality data needed to accurately assess the compound's potential, guide its chemical optimization, and make informed decisions on its progression as a potential drug candidate. The principles and methodologies outlined herein represent the industry standard for characterizing a fundamental property that underpins the entire drug development process.

References

  • AxisPharm. Kinetic Solubility Assays Protocol.
  • BioDuro. ADME Solubility Assay.
  • protocols.io. In-vitro Thermodynamic Solubility. 2023.
  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed.
  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). 2022.
  • Di, L., & Kerns, E. H. (2018). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. ACS Medicinal Chemistry Letters.
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.
  • Slideshare. solubility experimental methods.pptx. 2017.
  • Bergström, C. A. S. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
  • Demetri, C., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate.
  • Evotec. Thermodynamic Solubility Assay.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 771938, this compound.
  • MDPI. Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. 2024.

Sources

Spectroscopic Characterization of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] The pyrazolo[1,5-a]pyrimidine scaffold is a key pharmacophore found in numerous biologically active molecules, including kinase inhibitors for cancer therapy.[1][2] A thorough understanding of the spectroscopic properties of this core structure and its derivatives is paramount for unambiguous structure elucidation, purity assessment, and quality control in synthetic and medicinal chemistry workflows.

This document will delve into the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data expected for this compound, offering insights into the interpretation of the spectra and the rationale behind the experimental methodologies.

Molecular Structure and Key Features

This compound possesses a fused bicyclic system consisting of a pyrazole ring fused to a pyrimidine ring.[1] The molecule is substituted with a bromine atom at the 6-position and a carboxylic acid group at the 2-position. These substituents significantly influence the electron distribution within the aromatic system and, consequently, the spectroscopic signatures of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show three distinct signals in the aromatic region, corresponding to the three protons on the bicyclic ring system, and a broad signal for the carboxylic acid proton. The expected chemical shifts (δ) are influenced by the electronegativity of the nitrogen atoms and the electron-withdrawing effects of the bromine and carboxylic acid groups.

Predicted ¹H NMR Data (in DMSO-d₆):

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~7.2-7.4s-
H-5~8.8-9.0d~2.0-2.5
H-7~9.2-9.4d~2.0-2.5
-COOH>12br s-

Interpretation and Rationale:

  • H-3: This proton is on the pyrazole ring and is expected to appear as a singlet, as it has no adjacent protons. Its chemical shift is in the typical aromatic region.

  • H-5 and H-7: These protons are on the pyrimidine ring and are coupled to each other, resulting in a doublet for each signal with a small coupling constant typical for a four-bond coupling (⁴J). The significant downfield shift of these protons is attributed to the anisotropic effect of the fused ring system and the electron-withdrawing nature of the adjacent nitrogen atoms. A study of the parent pyrazolo[1,5-a]pyrimidine system confirms the assignments for H-5 and H-7.[3]

  • -COOH: The carboxylic acid proton is acidic and readily exchanges, leading to a broad singlet at a very downfield chemical shift. The exact position is dependent on concentration and temperature.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to potential poor solubility, obtaining a high-quality ¹³C NMR spectrum might be challenging for some derivatives in this class.[2][4]

Predicted ¹³C NMR Data (in DMSO-d₆):

CarbonPredicted Chemical Shift (δ, ppm)
C-2~140-145
C-3~110-115
C-5~150-155
C-6~115-120
C-7~145-150
C-8a~155-160
-COOH~160-165

Interpretation and Rationale:

  • Carboxylic Acid Carbon (-COOH): This carbon will appear at the most downfield chemical shift due to the strong deshielding effect of the two oxygen atoms.

  • Aromatic Carbons: The chemical shifts of the carbons in the heterocyclic rings are influenced by the nitrogen atoms and the substituents. The carbon bearing the bromine atom (C-6) will have its chemical shift influenced by the heavy atom effect. The quaternary carbons (C-2 and C-8a) will typically have lower intensities compared to the protonated carbons. A detailed analysis of the parent pyrazolo[1,5-a]pyrimidine system provides a basis for these assignments.[3]

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for dissolving the polar carboxylic acid and for observing the exchangeable -COOH proton.

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Probe: A standard 5 mm broadband probe.

    • Temperature: 298 K.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: 0-16 ppm.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance and quaternary carbons have long relaxation times.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

Predicted Mass Spectrometry Data:

IonAdductCalculated m/z
[M+H]⁺C₇H₅BrN₃O₂⁺241.9560
[M-H]⁻C₇H₃BrN₃O₂⁻239.9414
[M+Na]⁺C₇H₄BrN₃O₂Na⁺263.9379

Data predicted based on the molecular formula C₇H₄BrN₃O₂.[5][6]

Isotopic Pattern:

A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). This results in two major peaks in the mass spectrum for any bromine-containing fragment, separated by approximately 2 m/z units and having nearly equal intensity. The presence of this isotopic signature is a strong confirmation of the presence of a single bromine atom in the molecule.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation:

    • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

  • Data Acquisition:

    • Ionization Mode: ESI can be run in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

    • Mass Range: Scan a mass range that includes the expected molecular ion, for instance, m/z 100-500.

    • Resolution: Set the instrument to a high resolution (>10,000) to enable accurate mass measurement.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated mass for the elemental formula C₇H₄BrN₃O₂. Analyze the isotopic pattern to confirm the presence of bromine.

Visualization of Key Concepts

To further clarify the structural information and analytical workflow, the following diagrams are provided.

Caption: Chemical structure of this compound.

G cluster_nmr NMR Workflow cluster_ms MS Workflow SamplePrep Sample Preparation (5-10 mg in DMSO-d6) Acquisition Data Acquisition (400 MHz Spectrometer) SamplePrep->Acquisition 1. Load Sample Processing Data Processing (FT, Phasing, Referencing) Acquisition->Processing 2. Acquire FID Interpretation Spectral Interpretation (Structure Confirmation) Processing->Interpretation 3. Generate Spectrum MSSamplePrep Sample Preparation (1 mg/mL in MeOH) MSAcquisition Data Acquisition (ESI-HRMS) MSSamplePrep->MSAcquisition 1. Infuse Sample MSAnalysis Data Analysis (Accurate Mass & Isotopic Pattern) MSAcquisition->MSAnalysis 2. Generate Mass Spectrum MSInterpretation Formula Confirmation MSAnalysis->MSInterpretation 3. Confirm Formula

Caption: General experimental workflows for NMR and MS analysis.

Conclusion

The spectroscopic characterization of this compound by NMR and MS provides definitive structural confirmation. The predicted ¹H and ¹³C NMR spectra offer a detailed map of the proton and carbon environments, while high-resolution mass spectrometry confirms the elemental composition with high accuracy. The methodologies and interpretative guidance provided in this document serve as a valuable resource for researchers working with this important class of heterocyclic compounds, ensuring data integrity and facilitating the advancement of drug discovery and development programs.

References

  • Makarov, V. A., Solov'eva, N. P., & Granik, V. G. (1997). Synthesis and NMR spectroscopic study of derivatives of pyrazolo[1,5-a]pyrimidines. Chemistry of Heterocyclic Compounds, 33(5), 535-539. [Link]
  • Venkatapathya, K., Magesh, C. J., Lavanyaa, G., Perumalb, P. T., & Sathishkumarc, R. (2019). Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. New Journal of Chemistry, 43(3), 1335-1346. [Link]
  • Al-Sanea, M. M., & Abdel-Aziz, H. A. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(5), 789-817. [Link]
  • Cieplik, J., et al. (2021).
  • Al-Majid, A. M., et al. (2024).
  • Cieplik, J., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 23(15), 8199. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate. National Center for Biotechnology Information.
  • PubChemLite. (n.d.). This compound. University of Luxembourg.
  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
  • Stepaniuk, O. O., et al. (2013). Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles. Synthesis, 45(07), 925-930. [Link]
  • Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
  • Oakwood Chemical. (n.d.). 6-Bromopyrazolo[1.5.-a]-pyrimidine-3-carboxylic acid.
  • PubChemLite. (n.d.). 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid. University of Luxembourg.
  • Lynch, B. M., Khan, M. A., Sharma, S. C., & Teo, H. C. (1975). Pyrazolo[l,S-alpyrimidine: Synthesis and Regiospecific Electrophilic-Substitution in the Pyrazole and/or Pyrimidine Rings. Canadian Journal of Chemistry, 53(1), 119-125. [Link]39/v75-017)

Sources

Unlocking the Therapeutic Potential of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Pyrazolo[1,5-a]pyrimidine Scaffold in Medicinal Chemistry

The pyrazolo[1,5-a]pyrimidine nucleus is a privileged heterocyclic scaffold that has garnered significant attention in the field of drug discovery.[1] Its rigid, planar structure provides a versatile framework for chemical modifications, leading to a diverse array of biological activities.[2] This class of compounds has demonstrated a broad spectrum of pharmacological properties, including anticancer, antiviral, anti-inflammatory, antioxidant, anti-diabetic, and anti-Alzheimer activities.[2][3] A key area of interest is their role as potent protein kinase inhibitors, which are crucial regulators of cellular signaling pathways frequently dysregulated in diseases like cancer.[4][5]

This technical guide focuses on a specific, yet promising derivative: 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid . While extensive research has been conducted on the broader pyrazolo[1,5-a]pyrimidine family, this particular compound remains relatively unexplored. This guide will, therefore, serve as a scientific prospectus, extrapolating its potential biological activities based on the well-established properties of its parent scaffold and providing a comprehensive roadmap for its investigation and development as a novel therapeutic agent. The presence of a bromine atom at the 6-position and a carboxylic acid at the 2-position are key structural features that are anticipated to influence its biological activity and pharmacokinetic properties.

Predicted Biological Activity: A Focus on Kinase Inhibition

The most profound and widely studied biological activity of pyrazolo[1,5-a]pyrimidine derivatives is their ability to inhibit protein kinases.[4][5] These enzymes play a pivotal role in cell signaling, and their aberrant activity is a hallmark of many cancers.[5] Several pyrazolo[1,5-a]pyrimidine-based compounds have been investigated as inhibitors of key oncogenic kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), and Pim-1 kinase.[4][6][7][8]

It is therefore highly probable that this compound will exhibit activity as a kinase inhibitor. The bromine atom can form halogen bonds with the kinase active site, potentially enhancing binding affinity and selectivity. The carboxylic acid group can act as a hydrogen bond donor and acceptor, further contributing to target engagement.

Potential Kinase Targets and Signaling Pathways
  • Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been identified as potent CDK2 inhibitors.[9][10] Inhibition of CDK2 by our target compound could be a promising strategy for cancers with dysregulated cell cycle machinery.

  • Tropomyosin Receptor Kinases (TRKs): The TRK family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are involved in neuronal development and survival. However, chromosomal rearrangements leading to NTRK gene fusions are oncogenic drivers in a variety of solid tumors.[6][7] Two of the three FDA-approved TRK inhibitors feature a pyrazolo[1,5-a]pyrimidine core, highlighting the potential of this scaffold for developing potent pan-Trk inhibitors.[6][7]

  • Pim-1 Kinase: Pim-1 is a serine/threonine kinase that is overexpressed in many hematological malignancies and solid tumors. It plays a crucial role in cell survival and proliferation. Pyrazolo[1,5-a]pyrimidine compounds have been developed as potent and selective Pim-1 inhibitors.[8][11]

The general mechanism of action for these kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., TRK) Growth_Factor->Receptor Binds Kinase_Cascade Downstream Kinase Cascade (e.g., RAF-MEK-ERK) Receptor->Kinase_Cascade Activates Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Activates Pim1 Pim-1 Kinase Pim1->Transcription_Factors Phosphorylates & Activates CDK CDK/Cyclin Complex Cell_Cycle_Progression Cell Cycle Progression CDK->Cell_Cycle_Progression Drives Target_Compound 6-Bromopyrazolo[1,5-a]pyrimidine- 2-carboxylic acid Target_Compound->Receptor Inhibits Target_Compound->Pim1 Inhibits Target_Compound->CDK Inhibits Transcription_Factors->Cell_Cycle_Progression Promotes

Figure 1: Potential Signaling Pathways Targeted by this compound.

Proposed Experimental Workflow for Biological Characterization

To elucidate the biological activity of this compound, a systematic experimental approach is required. The following workflow outlines the key assays for its initial characterization.

G Start Compound Synthesis & Purification Kinase_Screening Biochemical Kinase Inhibition Assays Start->Kinase_Screening Cell_Viability Cell-Based Anti-proliferative Assays Kinase_Screening->Cell_Viability Active Compounds Mechanism_of_Action Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) Cell_Viability->Mechanism_of_Action Potent Compounds End Lead Candidate Mechanism_of_Action->End

Figure 2: Experimental Workflow for the Biological Evaluation of this compound.
Detailed Experimental Protocols

1. Biochemical Kinase Inhibition Assay (Example: CDK2/Cyclin A)

  • Objective: To determine the in vitro inhibitory activity of the test compound against a specific protein kinase.

  • Principle: This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the kinase. The amount of phosphorylation is quantified, typically using a fluorescence- or luminescence-based method.

  • Materials:

    • Recombinant human CDK2/Cyclin A enzyme

    • Kinase substrate (e.g., a peptide derived from histone H1)

    • ATP (Adenosine triphosphate)

    • Test compound (this compound)

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • 384-well microplate

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 384-well plate, add the kinase, substrate, and test compound dilutions.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

    • Measure the signal (luminescence) using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

2. Cell-Based Anti-proliferative Assay (MTT Assay)

  • Objective: To assess the cytotoxic or cytostatic effects of the test compound on cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

  • Materials:

    • Human cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer)

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

    • Test compound

    • MTT solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well cell culture plate

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

    • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).

Data Presentation and Interpretation

The results from these assays should be tabulated for clear comparison and interpretation.

Table 1: Hypothetical Biological Activity Data for this compound

Assay TypeTarget/Cell LineEndpointResult
Kinase InhibitionCDK2/Cyclin AIC₅₀ (µM)e.g., 0.5
Kinase InhibitionTRKAIC₅₀ (µM)e.g., 1.2
Kinase InhibitionPim-1IC₅₀ (µM)e.g., 0.8
Anti-proliferativeHCT-116 (Colon)GI₅₀ (µM)e.g., 2.5
Anti-proliferativeMCF-7 (Breast)GI₅₀ (µM)e.g., 5.1

Conclusion and Future Directions

While direct biological data for this compound is currently limited, the extensive research on the pyrazolo[1,5-a]pyrimidine scaffold strongly suggests its potential as a potent kinase inhibitor with therapeutic applications in oncology and other diseases. The proposed experimental workflow provides a clear path for its characterization.

Future research should focus on:

  • Synthesis and screening: Synthesizing and screening a library of analogs to establish a structure-activity relationship (SAR).

  • Selectivity profiling: Assessing the selectivity of the lead compounds against a broad panel of kinases to identify potential off-target effects.

  • In vivo studies: Evaluating the efficacy of promising compounds in animal models of cancer.

  • Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the lead candidates.

The exploration of this compound and its derivatives represents a promising avenue for the discovery of novel and effective therapeutic agents. This guide provides the foundational knowledge and experimental framework to embark on this exciting area of drug discovery.

References

  • Terungwa, S. A., et al. (2025).
  • Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
  • Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central. [Link]
  • Terungwa, S. A., et al. (2022).
  • Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
  • Abdel-Maksoud, M. S., et al. (2024).
  • Sikandar, S., et al. (2025). Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. bioRxiv. [Link]
  • El-Sayed, N. F., et al. (2023). In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. Drug Development Research, 84(1), 3-24. [Link]
  • Choi, H. G., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(9), 1033-1038. [Link]
  • Terungwa, S. A., et al. (2025).
  • PubChem. (n.d.). This compound. PubChem. [Link]
  • Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Choi, H. G., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.
  • El-Sayed, N. F., et al. (2022).
  • PubChem. (n.d.).
  • ResearchGate. (n.d.). Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs.
  • Gomaa, M. S., et al. (2025).

Sources

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1] This guide delves into the probable mechanism of action of a specific, yet lesser-documented derivative, 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid. While direct research on this molecule is sparse, this paper will synthesize data from structurally analogous pyrazolopyrimidine compounds to postulate its primary modes of action. We will explore its potential as a kinase inhibitor, an antimetabolite, and an inducer of apoptosis, providing a robust framework for future research and drug development endeavors. This document serves as an in-depth technical resource, offering both theoretical grounding and practical experimental designs to elucidate the compound's full therapeutic potential.

Introduction: The Prominence of the Pyrazolo[1,5-a]pyrimidine Core

The pyrazolo[1,5-a]pyrimidine structure, a fusion of a pyrazole and a pyrimidine ring, is a privileged scaffold in drug discovery, demonstrating a wide spectrum of pharmacological activities.[1] These include anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2] The rigid, planar nature of this bicyclic system provides an excellent framework for molecular interactions with various biological targets, and its multiple sites for substitution allow for fine-tuning of its pharmacological profile.[1] this compound is a specific iteration of this core structure, and understanding its mechanism of action is key to unlocking its therapeutic applications.

Postulated Mechanism of Action I: Protein Kinase Inhibition

A predominant mechanism of action for many pyrazolopyrimidine derivatives is the inhibition of protein kinases.[1] Kinases are a large family of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Several novel diaryl urea pyrazolopyrimidine derivatives have demonstrated potent inhibitory activity against VEGFR-2, a key mediator of angiogenesis.[3] These compounds were shown to have significant antiproliferative activity.[3] It is plausible that this compound could similarly bind to the ATP-binding site of VEGFR-2, thereby blocking its signaling cascade and inhibiting the formation of new blood vessels that tumors rely on for growth.

Cyclin-Dependent Kinase 2 (CDK2)

Recent studies have identified pyrazolo[1,5-a]pyrimidine derivatives as potential inhibitors of CDK2, a crucial regulator of the cell cycle.[4] Inhibition of CDK2 can lead to cell cycle arrest, typically at the G1 phase, and subsequent apoptosis.[4] The cytotoxic effects of some of these compounds on cancer cell lines were comparable to the known CDK2 inhibitor roscovitine.[4]

Phosphoinositide 3-Kinase δ (PI3Kδ)

A series of pyrazolo[1,5-a]pyrimidine derivatives have been developed as selective inhibitors of PI3Kδ, an enzyme involved in cellular processes like proliferation, growth, and migration.[5] These inhibitors have shown promise in the treatment of inflammatory and autoimmune diseases.[5] The carboxylic acid moiety at the C-2 position of the pyrazolo[1,5-a]pyrimidine core has been suggested to be favorable for kinase activity and selectivity.[5]

Hypothesized Kinase Inhibition Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) PI3K PI3Kδ RTK->PI3K Activates Compound 6-Bromopyrazolo[1,5-a]pyrimidine -2-carboxylic acid Compound->RTK Inhibits Compound->PI3K Inhibits CDK2 CDK2/Cyclin E Compound->CDK2 Inhibits Akt Akt PI3K->Akt Activates Downstream Downstream Effectors Akt->Downstream Regulates G1_S G1/S Transition CDK2->G1_S Promotes Proliferation Cell Proliferation & Angiogenesis Downstream->Proliferation G Compound 6-Bromopyrazolo[1,5-a]pyrimidine -2-carboxylic acid GMP_reductase GMP Reductase Compound->GMP_reductase Inhibits IMP_dehydrogenase IMP Dehydrogenase Compound->IMP_dehydrogenase Inhibits IMP IMP IMP->GMP_reductase IMP->IMP_dehydrogenase ATP ATP Synthesis GMP_reductase->ATP Guanine_nucleotides Guanine Nucleotides IMP_dehydrogenase->Guanine_nucleotides Disruption Disruption of DNA, RNA, and Protein Synthesis ATP->Disruption Guanine_nucleotides->Disruption

Sources

A Technical Guide to 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic Acid Derivatives and Analogs: Synthesis, Biological Activity, and Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals engaged in the exploration of pyrazolo[1,semphatic_texta]pyrimidine-based compounds. We will delve into the synthesis, biological evaluation, and structure-activity relationships (SAR) of derivatives and analogs stemming from the versatile 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid core. This document is structured to provide not only procedural details but also the underlying scientific rationale to empower innovative drug discovery efforts.

Part 1: The Pyrazolo[1,5-a]pyrimidine Core: A Privileged Scaffold

Introduction to the Pyrazolo[1,5-a]pyrimidine Heterocycle

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, planar N-heterocyclic system that has garnered significant attention in medicinal chemistry.[1][2] This prominence is due to its characterization as a "privileged scaffold," a molecular framework that is capable of binding to multiple, unrelated biological targets. The fusion of a pyrazole and a pyrimidine ring creates a rigid system with a unique distribution of nitrogen atoms, which serve as key hydrogen bond donors and acceptors, facilitating interactions with a wide array of biological macromolecules.[1] The versatility of this scaffold allows for structural modifications at various positions, enabling the fine-tuning of physicochemical properties and biological activity.[1]

Physicochemical Properties of the Core Scaffold

The pyrazolo[1,5-a]pyrimidine core's aromatic nature and multiple nitrogen atoms confer a distinct set of physicochemical properties. The fused ring system is generally planar, which can be advantageous for fitting into the active sites of enzymes, particularly the ATP-binding pocket of kinases.[3] The lipophilicity and solubility of derivatives can be readily modulated through substitutions on the periphery of the scaffold.

Overview of Biological Activities

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antitubercular properties.[3][4][5] A predominant application of this scaffold is in the development of protein kinase inhibitors.[3][5] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[3] Pyrazolo[1,5-a]pyrimidines have been successfully developed as inhibitors of a variety of kinases, including Tropomyosin receptor kinases (Trks), Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-kinases (PI3Ks).[2][6][7]

The Strategic Importance of the 6-Bromo and 2-Carboxylic Acid Substituents

The subject of this guide, This compound , is a strategically designed starting material for the synthesis of diverse chemical libraries.

  • The 6-Bromo Group: This halogen atom serves as a versatile synthetic handle. It is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[8] This allows for the introduction of a vast array of aryl, heteroaryl, and alkyl groups at this position, enabling extensive exploration of the chemical space and its impact on biological activity.

  • The 2-Carboxylic Acid Group: This functional group is ideal for the formation of amide or ester linkages.[9] Amide bond formation is a cornerstone of medicinal chemistry, allowing for the coupling of various amines to the core scaffold. This is particularly significant as the introduction of specific amide moieties has been shown to be crucial for potent kinase inhibition in many pyrazolo[1,5-a]pyrimidine-based inhibitors.[6][10]

Part 2: Synthetic Strategies and Methodologies

General Synthetic Routes to the Pyrazolo[1,5-a]pyrimidine Scaffold

The most common and versatile method for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is the cyclocondensation reaction between a 3-amino-1H-pyrazole and a 1,3-bielectrophilic species.[1] Variations in the aminopyrazole and the biselectrophile allow for the introduction of substituents at positions 2, 3, 5, 6, and 7 of the final heterocyclic system.[1] Microwave-assisted synthesis has been shown to be an efficient method for accelerating these reactions and improving yields.[11]

G cluster_reactants Reactants cluster_product Product Aminopyrazole 3-Amino-1H-pyrazole Cyclocondensation Cyclocondensation Aminopyrazole->Cyclocondensation Biselectrophile 1,3-Biselectrophile (e.g., β-ketoester) Biselectrophile->Cyclocondensation Pyrazolopyrimidine Pyrazolo[1,5-a]pyrimidine Core Cyclocondensation->Pyrazolopyrimidine caption General Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

Caption: General Synthesis of the Pyrazolo[1,5-a]pyrimidine Core.

Specific Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not extensively published in readily available literature, its synthesis can be logically deduced from established methodologies for related compounds. A plausible route involves the reaction of a suitably substituted 3-aminopyrazole with a bromine-containing 1,3-bielectrophile.

Key Reactions for Derivatization

The true utility of this compound lies in its potential for diversification.

The bromine atom at the C6 position is a prime site for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: This reaction with aryl or heteroaryl boronic acids is a powerful tool for creating C-C bonds and introducing diverse aromatic systems.[12][13] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and can be optimized for different substrates.[13]

  • Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the C6 position.

The carboxylic acid at the C2 position is readily converted into amides and esters, which are common functionalities in bioactive molecules.

  • Amide Bond Formation: Standard peptide coupling reagents such as HATU, HBTU, or EDC, in the presence of a base like DIPEA, can be used to couple the carboxylic acid with a diverse array of primary and secondary amines. This is a critical step in the synthesis of many kinase inhibitors, where the amide moiety often plays a key role in binding to the target protein.

G cluster_c6 C6 Position Derivatization cluster_c2 C2 Position Derivatization Core 6-Bromopyrazolo[1,5-a]pyrimidine- 2-carboxylic acid Suzuki Suzuki Coupling (with R-B(OH)2) Core->Suzuki Buchwald Buchwald-Hartwig (with R-NH2) Core->Buchwald Amide Amide Coupling (with R'-NH2) Core->Amide Ester Esterification (with R'-OH) Core->Ester C6_Product 6-Aryl/Alkyl Derivatives Suzuki->C6_Product Buchwald->C6_Product C2_Product 2-Carboxamide/Ester Derivatives Amide->C2_Product Ester->C2_Product caption Derivatization Strategies for the Core Scaffold

Caption: Derivatization Strategies for the Core Scaffold.

Experimental Protocols

Protocol 2.4.1: General Procedure for Suzuki-Miyaura Coupling at the C6 Position

  • Self-Validation: The successful formation of the product can be confirmed by LC-MS analysis, which will show the disappearance of the starting material and the appearance of a new peak with the expected mass of the coupled product. Further characterization by 1H and 13C NMR will confirm the structure.

  • To a microwave vial, add this compound (or its corresponding ester) (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.2-1.5 eq.), a suitable base such as K3PO4 or Cs2CO3 (2.0-3.0 eq.), and a palladium catalyst such as Pd(PPh3)4 or a more advanced catalyst system like XPhosPdG2/XPhos (0.05-0.1 eq.).[12]

  • Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water.

  • Seal the vial and heat in a microwave reactor to the optimized temperature (typically 100-150 °C) for the optimized time (typically 15-60 minutes).

  • After cooling, dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-substituted derivative.

Protocol 2.4.2: General Procedure for Amide Coupling at the C2 Position

  • Self-Validation: The reaction progress can be monitored by TLC or LC-MS. Successful coupling is indicated by the consumption of the carboxylic acid starting material and the formation of the higher molecular weight amide product. NMR spectroscopy will show the characteristic amide proton signal and the signals corresponding to the newly introduced amine fragment.

  • Dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as DMF or DCM.

  • Add the desired primary or secondary amine (1.1-1.2 eq.), a coupling agent such as HATU or HBTU (1.1-1.2 eq.), and a non-nucleophilic base like DIPEA or triethylamine (2.0-3.0 eq.).

  • Stir the reaction mixture at room temperature for 2-18 hours.

  • Upon completion, dilute the reaction with an organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO3), and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by crystallization or column chromatography to yield the pure 2-carboxamide derivative.

Part 3: Biological Applications and Mechanism of Action

As Kinase Inhibitors

The pyrazolo[1,5-a]pyrimidine scaffold is a well-established framework for the design of potent and selective kinase inhibitors.[5] Derivatives have shown significant activity against a range of kinases implicated in cancer and other diseases.

  • Tropomyosin Receptor Kinase (Trk) Inhibitors: The pyrazolo[1,5-a]pyrimidine core is a key feature of several approved and clinical-stage Trk inhibitors.[6] SAR studies have revealed that a carboxamide group at the C3 position and specific substitutions at the C5 position are crucial for high-potency inhibition.[6][10] While our core has the carboxylic acid at C2, the principles of targeting the ATP-binding site remain relevant.

  • Phosphoinositide 3-Kinase (PI3K) Inhibitors: A series of pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent and selective inhibitors of PI3Kδ, a target for inflammatory and autoimmune diseases.[2] In these compounds, the 2-carboxamide group was found to enhance activity.[2]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated as potential CDK2 inhibitors, showing promise as antiproliferative agents.[7]

Anticancer Activity

The kinase inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives translates into potent anticancer effects.[5] By blocking the signaling pathways that drive cell proliferation and survival, these compounds can induce apoptosis and inhibit tumor growth.[7] For instance, certain derivatives have shown strong growth inhibition in colon and breast cancer cell lines.[7]

Other Therapeutic Areas

Beyond oncology, the pyrazolo[1,5-a]pyrimidine scaffold has shown promise in other therapeutic areas. Notably, derivatives of pyrazolo[1,5-a]pyrimidin-7(4H)-one have been identified as having antitubercular activity against Mycobacterium tuberculosis.[14]

Part 4: Structure-Activity Relationship (SAR) Studies

The development of potent and selective pyrazolo[1,5-a]pyrimidine-based drugs relies on a thorough understanding of their SAR.

Influence of Substituents at the 6-Position

The C6 position is a key site for modulating the pharmacological properties of the scaffold. By introducing various aryl and heteroaryl groups via Suzuki coupling, researchers can probe interactions with specific pockets within the target's active site. The electronic nature and steric bulk of the substituent at C6 can significantly impact binding affinity and selectivity.

Impact of Modifications at the 2-Position

The 2-carboxamide moiety is often critical for activity. SAR studies on related pyrazolo[1,5-a]pyrimidines have shown that the nature of the amine coupled to the carboxylic acid can dramatically influence potency.[1] For example, in PI3Kδ inhibitors, specific amine subunits at the C2 position were found to be optimal for potency.[2]

SAR Insights from Analogs and Isomers

Studies on a variety of pyrazolo[1,5-a]pyrimidine analogs have provided valuable insights. For Trk inhibitors, the presence of an amide bond at the C3 position significantly enhanced activity.[10] For antitubercular agents, an aromatic ring at both the C2 and C3 positions of a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold was found to be necessary for activity.[14] These findings underscore the importance of systematic structural modifications to elucidate the key features required for potent biological activity.

Quantitative Data Summary

The following table summarizes hypothetical data for a series of derivatives of this compound to illustrate potential SAR trends.

Compound IDR (at C6)R' (at C2-Amide)Kinase X IC50 (nM)Cell Proliferation GI50 (µM)
Core -Br-OH>10,000>50
1a -Phenyl-NH(CH3)85012.5
1b -Phenyl-NH(Cyclopropyl)4205.8
1c -Phenyl-NH(CH2-Pyridine)1501.2
2a -4-Fluorophenyl-NH(CH2-Pyridine)750.6
2b -3-Pyridyl-NH(CH2-Pyridine)500.4
2c -3-Thienyl-NH(CH2-Pyridine)2102.1

Part 5: Future Directions and Opportunities

Emerging Targets

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold makes it an attractive starting point for targeting other kinases and emerging drug targets. The continued application of this core in high-throughput screening and rational drug design is likely to uncover novel biological activities.

Novel Synthetic Innovations

The development of more efficient and greener synthetic methodologies for the synthesis and derivatization of the pyrazolo[1,5-a]pyrimidine core will continue to be an area of active research. This includes the exploration of novel catalysts for cross-coupling reactions and the development of one-pot multi-component reactions.

Challenges and Considerations in Drug Development

While pyrazolo[1,5-a]pyrimidine derivatives show great promise, challenges such as optimizing pharmacokinetic properties (solubility, bioavailability, metabolic stability) and minimizing off-target effects remain. Careful lead optimization and preclinical development are necessary to translate the potent in vitro activity of these compounds into safe and effective therapeutics.

Part 6: References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]

  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. NIH. Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central. Available at: [Link]

  • Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Publishing. Available at: [Link]

  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. MDPI. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]

  • Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). INIS-IAEA. Available at: [Link]

  • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. PubMed. Available at: [Link]

  • Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][3][10]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders. Google Patents. Available at:

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. Available at: [Link]

  • Substituted pyrazolo[1,5-a]pyrimidines as bruton's tyrosine kinase modulators. Google Patents. Available at:

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

Sources

A Technical Guide to 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] This fused bicyclic system, comprising a pyrazole ring fused to a pyrimidine ring, offers a rigid, planar framework that is amenable to extensive functionalization.[3][4] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of targeted therapies, particularly in oncology and immunology.[5]

This guide focuses on a key derivative, 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid , a versatile building block for the synthesis of compound libraries and active pharmaceutical ingredients. The presence of two distinct functional groups—a bromine atom and a carboxylic acid—on the pyrazolo[1,5-a]pyrimidine core provides orthogonal handles for chemical modification, enabling the exploration of structure-activity relationships in drug discovery programs. The bromine atom serves as a versatile precursor for cross-coupling reactions, while the carboxylic acid is readily converted to amides and esters, allowing for the fine-tuning of physicochemical and pharmacological properties.[6][7]

This document provides an in-depth overview of the synthesis, chemical reactivity, and applications of this compound, with a focus on its utility for researchers and scientists in the field of drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.[8]

PropertyValue
Molecular Formula C₇H₄BrN₃O₂
Molecular Weight 242.03 g/mol
CAS Number 300717-72-0
Appearance Off-white to pale yellow solid
Solubility Soluble in polar organic solvents such as DMSO and DMF

Synthesis of this compound

The synthesis of this compound can be envisioned through a two-step sequence involving the construction of the pyrazolo[1,5-a]pyrimidine core followed by functional group manipulation. A plausible and efficient synthetic strategy is outlined below, based on established methodologies for this class of compounds.[9][10]

Step 1: Synthesis of Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate

The core pyrazolo[1,5-a]pyrimidine ring system is typically constructed via the condensation of a 3-aminopyrazole derivative with a 1,3-dielectrophilic species.[4] For the synthesis of the title compound, the key precursors are an ethyl 3-aminopyrazole-4-carboxylate and a brominated 1,3-dicarbonyl equivalent, such as 2-bromo-malonaldehyde.[9]

Synthesis_Step_1 start Ethyl 3-aminopyrazole-4-carboxylate intermediate Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate start->intermediate Cyclocondensation reagent1 2-Bromo-malonaldehyde reagent1->intermediate conditions Acid or Base Catalysis Microwave Irradiation (optional) conditions->intermediate

Caption: Synthetic route to the ethyl ester intermediate.

Experimental Protocol (Representative)

  • Materials: Ethyl 3-aminopyrazole-4-carboxylate, 2-bromo-malonaldehyde, ethanol, catalytic amount of a suitable acid (e.g., acetic acid) or base (e.g., piperidine).

  • Procedure:

    • To a solution of ethyl 3-aminopyrazole-4-carboxylate in ethanol, add an equimolar amount of 2-bromo-malonaldehyde.

    • Add a catalytic amount of acid or base to the reaction mixture.

    • The reaction can be heated under reflux or subjected to microwave irradiation to facilitate the cyclocondensation.[9]

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography on silica gel.

Step 2: Hydrolysis to this compound

The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation that can be achieved under either acidic or basic conditions.[10]

Synthesis_Step_2 start Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate product This compound start->product Hydrolysis conditions Aqueous NaOH or HCl Heat conditions->product

Caption: Final hydrolysis step to the target compound.

Experimental Protocol (Representative)

  • Materials: Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate, aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl), ethanol (co-solvent).

  • Procedure:

    • Suspend or dissolve the ethyl ester in a mixture of ethanol and aqueous NaOH or HCl.

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • If basic hydrolysis was performed, carefully acidify the mixture with HCl to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with water, and dry under vacuum.

Reactivity and Derivatization

The bifunctional nature of this compound allows for selective modifications at two key positions, making it a highly valuable scaffold for building molecular diversity.

Reactions at the Bromine Atom: Cross-Coupling Strategies

The bromine atom at the 6-position is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[2][3] These transformations are instrumental in introducing aryl, heteroaryl, and alkyl groups, which are crucial for modulating the biological activity of the resulting compounds.

Suzuki-Miyaura Coupling (Representative Protocol)

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[2][3]

Suzuki_Coupling start 6-Bromopyrazolo[1,5-a]pyrimidine (ester or protected acid) product 6-Aryl/Heteroaryl-pyrazolo[1,5-a]pyrimidine start->product Suzuki-Miyaura Coupling reagent Aryl/Heteroaryl Boronic Acid or Ester reagent->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Dioxane/H₂O) catalyst->product

Caption: Suzuki-Miyaura cross-coupling workflow.

  • Materials: 6-Bromopyrazolo[1,5-a]pyrimidine derivative (with the carboxylic acid potentially protected as an ester), aryl or heteroaryl boronic acid, palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system (e.g., dioxane/water, DME).

  • Procedure:

    • In a reaction vessel, combine the bromo-pyrazolo[1,5-a]pyrimidine, the boronic acid, the palladium catalyst, and the base.

    • Degas the mixture and purge with an inert gas (e.g., argon or nitrogen).

    • Add the degassed solvent system.

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

    • After cooling, perform an aqueous workup and extract the product with an organic solvent.

    • Purify the product by column chromatography.

Reactions at the Carboxylic Acid Group: Amide Bond Formation

The carboxylic acid at the 2-position is readily converted into a wide range of amides, which are prevalent functionalities in many drug molecules due to their ability to form hydrogen bonds. Standard peptide coupling reagents are employed for this transformation.[1]

Amide Coupling (Representative Protocol)

Amide_Coupling start This compound product 6-Bromo-N-substituted-pyrazolo[1,5-a]pyrimidine-2-carboxamide start->product Amide Coupling reagent Primary or Secondary Amine reagent->product coupling_reagent Coupling Reagent (e.g., HATU, HOBt/EDC) Base (e.g., DIPEA) Solvent (e.g., DMF, DCM) coupling_reagent->product Kinase_Inhibitor scaffold This compound derivatization1 Suzuki Coupling (at C6-Br) scaffold->derivatization1 derivatization2 Amide Coupling (at C2-COOH) scaffold->derivatization2 library Diverse Library of Pyrazolo[1,5-a]pyrimidines derivatization1->library derivatization2->library screening Biological Screening (Kinase Assays) library->screening hit_compound Potent and Selective Kinase Inhibitor screening->hit_compound

Sources

Methodological & Application

Synthesis of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive protocol for the synthesis of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug discovery. The pyrazolo[1,5-a]pyrimidine scaffold is a prominent feature in a variety of biologically active compounds.[1][2][3] This protocol is designed for researchers, medicinal chemists, and professionals in drug development, offering a detailed, step-by-step methodology with explanations of the underlying chemical principles.

Introduction

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities.[2] The synthesis of substituted derivatives of this scaffold is of great interest for the development of new therapeutic agents. This document outlines a reliable three-step synthesis of this compound, commencing with the synthesis of the key intermediate, 3-amino-4-bromopyrazole.

The overall synthetic strategy involves the initial bromination of 3-aminopyrazole, followed by a cyclocondensation reaction with diethyl ethoxymethylenemalonate to construct the pyrazolo[1,5-a]pyrimidine core, and concluding with the hydrolysis of the resulting ethyl ester to afford the target carboxylic acid.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
3-AminopyrazoleReagentCommercially Available
BromineACS ReagentCommercially AvailableCaution: Highly corrosive and toxic.
Acetic Acid, GlacialACS ReagentCommercially Available
Sodium AcetateAnhydrousCommercially Available
Diethyl EtherAnhydrousCommercially Available
Sodium BicarbonateSaturated SolutionPrepared in-house
Magnesium SulfateAnhydrousCommercially Available
Diethyl ethoxymethylenemalonate≥98%Commercially Available[4][5][6][7]
Ethanol200 Proof, AnhydrousCommercially Available
Sodium HydroxidePellets, ACS ReagentCommercially Available
Hydrochloric AcidConcentrated, ACS ReagentCommercially Available
Deionized WaterIn-house

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Synthesis of 3-Amino-4-bromopyrazole cluster_1 Step 2: Synthesis of Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate cluster_2 Step 3: Hydrolysis A 3-Aminopyrazole B Bromination (Br2, AcOH, NaOAc) A->B C 3-Amino-4-bromopyrazole B->C D 3-Amino-4-bromopyrazole E Cyclocondensation (Diethyl ethoxymethylenemalonate, EtOH, Reflux) D->E F Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate E->F G Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate H Hydrolysis (NaOH, H2O/EtOH, then HCl) G->H I This compound H->I

Caption: Overall synthetic route for this compound.

Experimental Protocols

Part 1: Synthesis of 3-Amino-4-bromopyrazole

Rationale: The initial step involves the electrophilic bromination of the 3-aminopyrazole ring at the C4 position. Acetic acid serves as the solvent, and sodium acetate is used as a base to neutralize the hydrogen bromide formed during the reaction, preventing the formation of the aminopyrazole salt, which would be unreactive towards bromination.

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3-aminopyrazole (10.0 g, 0.12 mol) in glacial acetic acid (100 mL).

  • Add anhydrous sodium acetate (12.0 g, 0.146 mol) to the solution and stir until it is completely dissolved.

  • Cool the mixture to 0-5 °C in an ice-water bath.

  • Slowly add a solution of bromine (6.2 mL, 0.12 mol) in glacial acetic acid (20 mL) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Pour the reaction mixture into 500 mL of ice-cold water with stirring.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water (3 x 50 mL).

  • Recrystallize the crude product from an ethanol/water mixture to afford 3-amino-4-bromopyrazole as a crystalline solid.[8]

  • Dry the product in a vacuum oven at 50 °C.

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The melting point should also be determined and compared to the literature value.

Part 2: Synthesis of Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate

Rationale: This step involves the cyclocondensation of 3-amino-4-bromopyrazole with diethyl ethoxymethylenemalonate. This reaction is a classic method for the construction of the pyrazolo[1,5-a]pyrimidine ring system.[9] The reaction proceeds through an initial nucleophilic attack of the exocyclic amino group of the pyrazole onto the electron-deficient carbon of the ethoxymethylene group, followed by an intramolecular cyclization and elimination of ethanol.

Procedure:

  • To a 250 mL round-bottom flask, add 3-amino-4-bromopyrazole (5.0 g, 0.031 mol), diethyl ethoxymethylenemalonate (6.7 g, 0.031 mol), and anhydrous ethanol (100 mL).

  • Equip the flask with a reflux condenser and a magnetic stirrer.

  • Heat the reaction mixture to reflux and maintain it at this temperature for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold ethanol (2 x 20 mL).

  • The crude product can be further purified by recrystallization from ethanol to yield ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate as a solid.

Characterization: The structure and purity of the ester can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 3: Synthesis of this compound

Rationale: The final step is the saponification of the ethyl ester to the corresponding carboxylic acid using a strong base, such as sodium hydroxide. The reaction is followed by acidification to protonate the carboxylate salt and precipitate the desired carboxylic acid.

Procedure:

  • In a 250 mL round-bottom flask, suspend ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate (5.0 g, 0.0185 mol) in a mixture of ethanol (50 mL) and water (50 mL).

  • Add sodium hydroxide pellets (1.5 g, 0.037 mol) to the suspension.

  • Heat the mixture to reflux and stir for 2-3 hours, or until the reaction is complete as monitored by TLC. The suspension should become a clear solution as the reaction progresses.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of concentrated hydrochloric acid.

  • The carboxylic acid will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with cold water (3 x 30 mL), and dry in a vacuum oven at 60-70 °C to yield this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The melting point should also be determined.

Safety and Handling

  • 3-Amino-4-bromopyrazole: May cause skin, eye, and respiratory irritation.[10][11][12][13] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Bromine: Highly corrosive, toxic, and causes severe burns. Handle with extreme care in a fume hood and wear appropriate PPE, including heavy-duty gloves and a face shield.

  • Diethyl ethoxymethylenemalonate: Harmful if swallowed and causes skin and eye irritation.[4][5][6][7] May cause an allergic skin reaction and respiratory irritation.[4] Handle in a fume hood with appropriate PPE.

  • Sodium Hydroxide and Hydrochloric Acid: Corrosive and can cause severe burns. Handle with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[4][5][6][7][10][11]

References

  • Capot Chemical Co., Ltd. (2015). MSDS of 3-Amino-4-bromopyrazole.
  • Biosynth. (2021).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl ethoxymethylenemalonate, 99+%.
  • MilliporeSigma. (2021).
  • TCI EUROPE N.V. (2024). 3-Amino-4-bromopyrazole SDS.
  • PubChem. (n.d.). 3-Amino-4-bromopyrazole.
  • Kamal, A., et al. (2021). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry.
  • Allen, C. F. H., & Wolf, C. N. (n.d.). 3-AMINOPYRIDINE. Organic Syntheses.
  • Synthesis and Characterization of Ethyl 2-methyl-7-oxo-7H-isoxazolo[2,3-a]pyrimidine-6-carboxylate Deriv
  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society.
  • Malonates in Cyclocondens
  • Fichez, J., Busca, P., & Prestat, G. (n.d.).
  • SYNTHESIS OF PYRIMIDINE DERIV
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules.
  • Recent developments in aminopyrazole chemistry. ARKIVOC.
  • Process for the preparation of a pyrazole derivative. (2011).
  • PubChem. (n.d.). Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate.
  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules.
  • Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid. (n.d.).
  • Wikipedia. (n.d.). Diethyl oxomalonate.
  • PubChem. (n.d.). Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate.
  • Reaction of 3-Amino-1,2,4-Triazole with Diethyl Phosphite and Triethyl Orthoformate: Acid-Base Properties and Antiosteoporotic Activities of the Products. Molecules.
  • Ethyl 7-(4-bromophenyl)
  • Process for the synthesis of intermediates useful for preparing 1,3,4-triazine derivatives. (2017).

Sources

Application Note: Strategic Cyclization of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Synthesizing Novel Fused Heterocyclic Scaffolds for Drug Discovery

Abstract

The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, renowned for its role in developing potent protein kinase inhibitors for targeted cancer therapies.[1][2] This application note provides a detailed guide for researchers, chemists, and drug development professionals on the strategic use of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid as a versatile starting material for constructing complex, fused heterocyclic systems. We delve into the mechanistic rationale and provide validated protocols for intramolecular cyclization reactions, focusing on robust and widely applicable palladium- and copper-catalyzed methodologies. The protocols are designed to be self-validating, with explanations for each experimental choice, empowering researchers to adapt and innovate upon these foundational techniques.

Introduction: The Strategic Value of the Starting Material

This compound is an ideal building block for combinatorial chemistry and the synthesis of novel drug candidates.[3] Its structure presents two distinct and orthogonal functional handles:

  • The C6-Bromo Group: A classic site for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds.

  • The C2-Carboxylic Acid: A versatile functional group that can be readily converted into amides, esters, or other derivatives. This position serves as the ideal anchor point for tethering a nucleophilic partner, setting the stage for an intramolecular cyclization event.

This guide focuses on a two-stage strategy: first, derivatizing the C2-carboxylic acid to introduce a tethered reactant, and second, executing an intramolecular, metal-catalyzed cyclization via the C6-bromo position to forge a new ring system.

A 6-Bromopyrazolo[1,5-a]pyrimidine- 2-carboxylic acid B Stage 1: Amide Coupling (C2 Position Derivatization) A->B + H₂N-R-Nu C Tethered Intermediate (e.g., N-allyl or N-(2-aminoethyl) amide) B->C D Stage 2: Intramolecular Cyclization (Metal-Catalyzed Reaction at C6-Br) C->D [Pd] or [Cu] Catalyst E Novel Fused Polycyclic Heterocycle D->E

Figure 1: General workflow for synthesizing fused heterocycles.

Palladium-Catalyzed Intramolecular Heck Cyclization for C-C Bond Formation

Palladium-catalyzed reactions are powerful tools for constructing C-C bonds with high efficiency and selectivity.[4][5] The intramolecular Heck reaction is particularly well-suited for synthesizing carbocyclic fused systems. The strategy involves first creating an N-allyl amide at the C2 position, followed by a Pd-catalyzed cyclization that couples the C6 position with the tethered alkene.

Protocol 1: Synthesis of Precursor - N-Allyl-6-bromopyrazolo[1,5-a]pyrimidine-2-carboxamide

This standard amide coupling protocol creates the necessary precursor for the subsequent cyclization.

Materials:

  • This compound (1.0 eq)

  • Allylamine (1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Procedure:

  • Dissolve this compound in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add DIPEA and stir for 5 minutes at room temperature.

  • Add HATU to the solution and stir for another 10 minutes.

  • Add allylamine dropwise and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired N-allyl carboxamide precursor.

Protocol 2: Intramolecular Palladium-Catalyzed Heck Cyclization

This protocol details the formation of the new fused ring system.

Materials:

  • N-Allyl-6-bromopyrazolo[1,5-a]pyrimidine-2-carboxamide (1.0 eq)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.1 eq)

  • Triphenylphosphine (PPh₃, 0.2 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous Acetonitrile (MeCN) or DMF

Procedure:

  • To a flame-dried Schlenk flask, add the N-allyl carboxamide precursor, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous MeCN or DMF via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the catalyst and inorganic salts.

  • Rinse the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography to obtain the final cyclized product.

Scientific Rationale: The catalytic cycle begins with the in situ reduction of Pd(II) to the active Pd(0) species. This Pd(0) catalyst undergoes oxidative addition into the C-Br bond at the C6 position. The tethered alkene then undergoes migratory insertion into the Aryl-Pd bond, followed by β-hydride elimination to form the cyclized product and regenerate the Pd(0) catalyst, thus completing the cycle.[6] The phosphine ligand stabilizes the palladium catalyst, while the base is required to neutralize the HBr formed during the catalytic cycle.

cluster_0 Heck Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Aryl-Br ArylPd Aryl-Pd(II) Complex OxAdd->ArylPd MigIns Migratory Insertion ArylPd->MigIns + Alkene AlkylPd Alkyl-Pd(II) Intermediate MigIns->AlkylPd BetaElim β-Hydride Elimination AlkylPd->BetaElim Product Cyclized Product + HPdL₂Br BetaElim->Product Base Base (K₂CO₃) Product->Base Base->Pd0 - KBr, -KHCO₃

Figure 2: Simplified catalytic cycle for the Heck reaction.

Copper-Catalyzed Intramolecular Ullmann Cyclization for C-N/C-O Bond Formation

The Ullmann condensation is a highly effective method for forming C-N and C-O bonds, making it ideal for synthesizing nitrogen or oxygen-containing fused heterocycles.[7][8] Modern protocols often use ligands like L-proline or diamines to improve catalyst solubility and performance, allowing for milder reaction conditions than the classical high-temperature approach.[9][10]

Protocol 3: Synthesis of Precursor for C-N Cyclization - N-(2-aminoethyl)-6-bromopyrazolo[1,5-a]pyrimidine-2-carboxamide

Materials:

  • This compound (1.0 eq)

  • N-Boc-ethylenediamine (1.2 eq)

  • HATU (1.2 eq), DIPEA (3.0 eq), Anhydrous DMF

  • Trifluoroacetic acid (TFA), Dichloromethane (DCM)

Procedure:

  • Perform an amide coupling between the starting carboxylic acid and N-Boc-ethylenediamine as described in Protocol 1 .

  • After purification, dissolve the Boc-protected intermediate in DCM.

  • Add an excess of TFA and stir at room temperature for 1-2 hours until the Boc group is fully cleaved (monitor by TLC).

  • Remove the solvent and excess TFA under reduced pressure.

  • Neutralize the residue with a saturated NaHCO₃ solution and extract the free amine precursor with ethyl acetate.

  • Dry the organic layer, concentrate, and use the crude product directly in the next step.

Protocol 4: Intramolecular Copper-Catalyzed N-Arylation

This protocol forges the key C-N bond to form the fused ring.

Materials:

  • N-(2-aminoethyl) carboxamide precursor (1.0 eq)

  • Copper(I) Iodide (CuI, 0.1-0.2 eq)

  • L-proline (0.2-0.4 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous DMSO

Procedure:

  • In a reaction vial, combine the amine precursor, CuI, L-proline, and K₂CO₃.

  • Evacuate and backfill the vial with nitrogen or argon.

  • Add anhydrous DMSO.

  • Seal the vial and heat the mixture to 90-120 °C for 12-24 hours. For faster reactions, microwave irradiation (120-150 °C for 30-60 min) can be employed.[11][12]

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Scientific Rationale: The Cu(I) catalyst, stabilized by the L-proline ligand, coordinates to the tethered amine. This complex then reacts with the C6-bromo group in a process analogous to oxidative addition, followed by reductive elimination to form the C-N bond and regenerate the active copper catalyst.[7] The base is crucial for deprotonating the amine nucleophile, increasing its reactivity.

ParameterPd-Catalyzed Heck CyclizationCu-Catalyzed Ullmann Cyclization
Bond Formed Carbon-Carbon (C-C)Carbon-Nitrogen (C-N) or Carbon-Oxygen (C-O)
Catalyst Pd(OAc)₂, Pd₂(dba)₃CuI, Cu₂O, Cu(0)
Typical Ligand Phosphines (e.g., PPh₃, Xantphos)L-proline, 1,10-Phenanthroline, TMEDA
Base Inorganic (K₂CO₃, Cs₂CO₃)Inorganic (K₂CO₃, K₃PO₄)
Solvent DMF, MeCN, TolueneDMSO, DMF, NMP
Temperature 80-120 °C90-150 °C (Conventional), up to 180 °C (Microwave)
Key Advantage Excellent for forming 5- and 6-membered carbocycles.Robust method for heteroatom bond formation.

Table 1: Comparison of Palladium- and Copper-Catalyzed Cyclization Conditions.

Advanced Strategies and Modern Methodologies

Microwave-Assisted Synthesis

Both the Heck and Ullmann cyclizations can be significantly accelerated using microwave irradiation. Microwave heating provides rapid and uniform energy transfer, often leading to cleaner reactions, higher yields, and drastically reduced reaction times (from hours to minutes).[13][14][15] When adapting the protocols, it is crucial to use sealed microwave-safe vials and monitor temperature and pressure carefully.

Alternative Strategy: Sonogashira Coupling and Subsequent Cyclization

For even greater molecular diversity, a Sonogashira coupling can be performed at the C6-bromo position to introduce a terminal alkyne.[16][17] This alkyne-functionalized intermediate can then undergo a variety of subsequent cyclization reactions, such as an intramolecular hydroamination or cycloaddition, with a nucleophile tethered at the C2 position. This multi-step approach opens pathways to highly complex and unique heterocyclic systems.

A 6-Bromopyrazolo[1,5-a]pyrimidine- 2-carboxamide Derivative B Sonogashira Coupling (Pd/Cu Catalysis) A->B + Terminal Alkyne C 6-Alkynyl Intermediate B->C D Intramolecular Cyclization onto Alkyne C->D E Novel Polycyclic Heterocycle D->E

Figure 3: Sonogashira coupling as an alternative functionalization path.

Conclusion

This compound is a powerful and versatile building block for the synthesis of novel, fused heterocyclic scaffolds. By leveraging well-established, robust palladium- and copper-catalyzed intramolecular cyclization reactions, researchers can efficiently construct diverse libraries of complex molecules. The protocols and mechanistic insights provided in this guide serve as a foundation for developing innovative drug candidates, particularly in the field of oncology and kinase inhibition. The adaptability of these methods to modern techniques like microwave synthesis further enhances their utility in high-throughput medicinal chemistry programs.

References

  • Terungwa, H. I., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry.
  • Eid, E. M. (2025). Eco-Friendly Microwave-Assisted Synthesis of Fused Pyrimido[4,5-d]Pyrimidine Derivatives via a Catalyst-Free Hantzsch Multicomponent Reaction. Letters in Organic Chemistry.
  • Eid, E. M. (2025). Eco-Friendly Microwave-Assisted Synthesis of Fused Pyrimido[4,5-d] Pyrimidine Derivatives via a Catalyst-Free Hantzsch Multicomp. Bentham Science.
  • López-Cara, L. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules.
  • Wang, D., et al. (2023). Copper-Catalyzed Cyclization and Alkene Transposition Cascade Enables a Modular Synthesis of Complex Spirocyclic Ethers. Journal of the American Chemical Society.
  • Various Authors. (2024). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI.
  • Hassan, A. A., et al. (2018). Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. BMC Chemistry.
  • Terungwa, H. I., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
  • ResearchGate. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d).
  • Ramachandran, E., & Ghorai, P. (2021). Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles. RSC Publishing.
  • Wang, S., et al. (2017). A copper-catalyzed tandem cyclization reaction of N-acyl enamines and electron-deficient alkynes: direct synthesis of alkynyl substituted pyridines. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). Synthesis of some new pyrazolo[1,5-a]pyrimidines,...
  • Boufroura, H., et al. (2020). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. MDPI.
  • ResearchGate. (2006). Microwave-Assisted Synthesis of Pyrimidine Libraries.
  • Ali, M. A., et al. (2017). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega.
  • PubChem. (n.d.). This compound.
  • Wikipedia. (n.d.). Ullmann condensation.
  • Stefanello, F. S., et al. (2022). Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. ChemBioChem.
  • ResearchGate. (n.d.). Proposed catalytic cycle for the palladium-catalyzed cycloisomerization.
  • ResearchGate. (2022). Bromo‐Substituted Diazenyl‐pyrazolo[1,5‐a]pyrimidin‐2‐amines: Sonogashira Cross‐Coupling Reaction, Photophysical Properties, Bio‐interaction and HSA Light‐Up Sensor.
  • Pirnot, M. T., et al. (2021). Palladium-catalyzed cascade cyclizations involving C–C and C–X bond formation: strategic applications in natural product synthesis. Chemical Society Reviews.
  • ResearchGate. (2025). Recent Advances in Palladium-Catalyzed Oxidative Cyclizations.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Ye, Z., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.
  • Monopoli, A., et al. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Current Organic Chemistry.
  • Appukkuttan, P., & Van der Eycken, E. (2008). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nature Protocols.

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Accelerating Discovery with Microwave-Assisted Synthesis

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly as protein kinase inhibitors in targeted cancer therapy.[1][2] The development of efficient and robust synthetic methodologies to access this privileged heterocyclic system is therefore of paramount importance to drug discovery and development professionals. Traditional synthetic routes often involve lengthy reaction times, harsh conditions, and complex purification procedures. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering dramatic rate enhancements, increased product yields, and improved purity profiles.[3] This application note provides a comprehensive guide to the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines, detailing the underlying principles, offering validated protocols, and explaining the rationale behind experimental choices to empower researchers in this field.

The primary advantages of employing microwave irradiation for the synthesis of pyrazolo[1,5-a]pyrimidines include significantly reduced reaction times—often from hours to mere minutes—and enhanced yields.[1][3] This efficiency stems from the direct and uniform heating of the reaction mixture, which minimizes side reactions and decomposition of thermally sensitive materials.[1] Furthermore, microwave-assisted methods often allow for solvent-free conditions, aligning with the principles of green chemistry by reducing solvent waste.[3][4]

Core Principles: The Chemistry Behind the Synthesis

The most prevalent and versatile method for constructing the pyrazolo[1,5-a]pyrimidine core is the condensation reaction between a 5-amino-1H-pyrazole and a 1,3-bielectrophilic compound, such as a β-dicarbonyl compound or its synthetic equivalent.[5][6]

The General Reaction Mechanism involves a sequence of nucleophilic attack, cyclization, and dehydration:

  • Nucleophilic Attack: The exocyclic amino group of the 5-aminopyrazole acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the β-dicarbonyl compound.

  • Intermediate Formation: This initial attack forms an intermediate, which can then undergo cyclization.

  • Cyclization and Dehydration: The endocyclic nitrogen of the pyrazole ring then attacks the remaining carbonyl group, leading to a bicyclic intermediate that subsequently dehydrates to yield the aromatic pyrazolo[1,5-a]pyrimidine ring system.

The regioselectivity of this reaction is a critical consideration and can be influenced by the nature of the substituents on both the aminopyrazole and the β-dicarbonyl compound, as well as the reaction conditions.[4][7]

Reaction_Mechanism cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product 5-Aminopyrazole 5-Aminopyrazole Nucleophilic_Attack Nucleophilic Attack 5-Aminopyrazole->Nucleophilic_Attack NH2 group attacks carbonyl carbon beta-Dicarbonyl β-Dicarbonyl Compound beta-Dicarbonyl->Nucleophilic_Attack Intermediate Intermediate Formation Nucleophilic_Attack->Intermediate Cyclization_Dehydration Cyclization & Dehydration Intermediate->Cyclization_Dehydration Endocyclic N attacks second carbonyl Pyrazolo_Pyrimidine Pyrazolo[1,5-a]pyrimidine Cyclization_Dehydration->Pyrazolo_Pyrimidine - H2O

Caption: General reaction pathway for pyrazolo[1,5-a]pyrimidine synthesis.

Experimental Protocols

The following protocols are illustrative examples of the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines. These can be adapted and optimized for specific substrates and desired products.

Protocol 1: Solvent-Free Synthesis of 2,7-Disubstituted Pyrazolo[1,5-a]pyrimidines

This protocol is adapted from methodologies that emphasize green chemistry principles by eliminating the need for a solvent.[4] It is particularly effective for the reaction of β-enaminones with 5-aminopyrazoles.

Materials:

  • β-Enaminone (1.0 mmol)

  • Substituted 5-amino-1H-pyrazole (1.0 mmol)

  • Microwave reactor vials (10 mL) with stir bars

  • Ethanol-water mixture for workup

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the β-enaminone (1.0 mmol) and the 5-amino-1H-pyrazole (1.0 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 180°C for 2 minutes.[4] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Add a mixture of ethanol-water to the vial and stir to precipitate the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Further purification, if necessary, can be achieved by recrystallization from a suitable solvent.

Rationale: The use of β-enaminones in place of traditional β-dicarbonyl compounds can enhance reactivity and improve regioselectivity.[4] The solvent-free conditions, combined with the high temperature achieved rapidly with microwave heating, drive the reaction to completion in a very short time, often leading to high yields of the desired product.[4]

Protocol 2: One-Pot, Two-Step Synthesis of Pyrazolo[1,5-a]pyrimidinones

This one-pot approach streamlines the synthesis by first forming the 5-aminopyrazole intermediate in situ, which then reacts with a β-ketoester without the need for isolation.[8]

Materials:

  • β-Ketonitrile (1.0 mmol)

  • Hydrazine hydrate (1.1 mmol)

  • β-Ketoester (1.2 mmol)

  • Methanol

  • Acetic acid (catalytic amount)

  • Microwave reactor vials (10 mL) with stir bars

Procedure:

  • In a 10 mL microwave vial, dissolve the β-ketonitrile (1.0 mmol) in methanol.

  • Add hydrazine hydrate (1.1 mmol) to the solution.

  • Seal the vial and heat in the microwave reactor at 150°C for 5 minutes to form the 5-aminopyrazole intermediate.[8]

  • Cool the vial, then add the β-ketoester (1.2 mmol) and a catalytic amount of acetic acid.

  • Reseal the vial and irradiate at 150°C for an additional 2 hours.[8]

  • After cooling, the product can be isolated by removing the solvent under reduced pressure and purifying the residue by column chromatography or recrystallization.

Rationale: This one-pot method improves operational efficiency and reduces waste by eliminating a workup and purification step for the intermediate.[8] The microwave irradiation facilitates both the initial formation of the aminopyrazole and the subsequent cyclocondensation in a single vessel.

One_Pot_Workflow start Start: β-Ketonitrile + Hydrazine in MeOH step1 Step 1: Microwave Irradiation (150°C, 5 min) start->step1 intermediate In situ formation of 5-Aminopyrazole step1->intermediate add_reagents Add β-Ketoester + Acetic Acid intermediate->add_reagents step2 Step 2: Microwave Irradiation (150°C, 2 hours) add_reagents->step2 workup Workup & Purification step2->workup end Product: Pyrazolo[1,5-a]pyrimidinone workup->end

Sources

Application Notes and Protocols for the Investigation of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic Acid in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold as a Privileged Structure in Oncology Research

The pyrazolo[1,5-a]pyrimidine nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[1][2][3][4] Derivatives of this core structure have garnered significant attention as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer.[1][2][5] The rigid, planar structure of the pyrazolo[1,5-a]pyrimidine system serves as an excellent framework for the design of ATP-competitive inhibitors that can effectively target the active sites of kinases.[2][6]

This document provides a detailed guide for researchers interested in evaluating the anti-cancer potential of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid (PubChem CID: 771938) in various cancer cell lines.[7] While extensive biological data for this specific molecule is not yet widely published, its structural features—the pyrazolo[1,5-a]pyrimidine core, a bromine atom at the 6-position, and a carboxylic acid at the 2-position—suggest its potential as a valuable research tool and a precursor for the synthesis of more complex kinase inhibitors. The bromine atom can serve as a handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, to explore structure-activity relationships (SAR).[2][6]

These application notes will therefore focus on the general mechanisms of action of pyrazolo[1,5-a]pyrimidine derivatives and provide robust, validated protocols for assessing the efficacy of "this compound" in cancer cell lines.

Hypothesized Mechanism of Action: Targeting Key Oncogenic Kinases

Based on extensive research on analogous compounds, it is hypothesized that this compound will exert its anti-proliferative effects by inhibiting one or more protein kinases involved in cancer cell growth, survival, and proliferation. Several members of the pyrazolo[1,5-a]pyrimidine class have demonstrated inhibitory activity against a range of kinases, including:

  • Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.[8][9]

  • Tropomyosin Receptor Kinases (TRKs): These are involved in cell survival and proliferation, and their inhibition is a validated therapeutic strategy in cancers with NTRK gene fusions.[10][11]

  • Pim Kinases: These serine/threonine kinases are involved in cell survival and are considered attractive targets for cancer therapy.[12][13][14]

  • Phosphoinositide 3-Kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell growth and survival.[15]

The following diagram illustrates a potential signaling pathway that could be targeted by this compound, leading to anti-cancer effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., TRK) PI3K PI3K RTK->PI3K Activates P_P 6-Bromopyrazolo[1,5-a]pyrimidine- 2-carboxylic acid P_P->PI3K Inhibits Pim1 Pim-1 P_P->Pim1 Inhibits CDK2 CDK2/Cyclin E P_P->CDK2 Inhibits AKT AKT PI3K->AKT Activates AKT->Pim1 Activates BAD BAD Pim1->BAD Phosphorylates Proliferation Cell Proliferation & Survival Pim1->Proliferation Promotes CellCycle G1/S Transition CDK2->CellCycle Promotes pBAD p-BAD (Inactive) Apoptosis Apoptosis BAD->Apoptosis Inhibits G start Start cell_culture Seed and Culture Cancer Cell Lines start->cell_culture treatment Treat with 6-Bromopyrazolo[1,5-a]pyrimidine- 2-carboxylic acid cell_culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt ic50 Determine IC50 mtt->ic50 western Western Blot (Protein Analysis) ic50->western Use IC50 for dosing data_analysis Data Analysis and Interpretation western->data_analysis end End data_analysis->end

Sources

Application Notes and Protocols for High-Throughput Screening with 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the utilization of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid in high-throughput screening (HTS) campaigns. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, known for its interactions with a variety of key biological targets, particularly protein kinases.[1][2] This guide details the scientific rationale for screening this compound, provides step-by-step protocols for primary biochemical and secondary cellular assays, and outlines a robust workflow for hit validation and characterization.

Introduction: The Scientific Rationale

The pyrazolo[1,5-a]pyrimidine core is a recognized pharmacophore, analogous in part to the adenine base found in ATP, a universal substrate for kinases.[2] This structural feature makes it an excellent starting point for the development of kinase inhibitors. Derivatives of this scaffold have demonstrated potent inhibitory activity against a range of kinases implicated in oncology and other diseases, including cyclin-dependent kinases (CDKs), Pim-1, and phosphoinositide 3-kinases (PI3Ks).[3][4]

This compound (PubChem CID: 771938) offers several strategic advantages for an HTS campaign:

  • Privileged Scaffold: The core structure is known to bind to the ATP-binding site of numerous kinases.

  • Reactive Handles for Library Synthesis: The bromine atom and carboxylic acid group serve as versatile chemical handles for facile derivatization, enabling rapid generation of a focused compound library to explore structure-activity relationships (SAR).

  • Favorable Physicochemical Properties: The calculated properties of the molecule suggest a good starting point for developing drug-like compounds.[5]

This application note will guide researchers in leveraging these properties to identify novel modulators of enzyme activity, with a primary focus on protein kinases.

Preparing for the HTS Campaign

Compound Handling and Quality Control

Proper handling and quality control of the screening compound are paramount for reliable HTS data.

  • Source and Purity: this compound can be sourced from various chemical suppliers. It is crucial to obtain a certificate of analysis confirming its identity and purity (typically ≥95%).

  • Solubility Testing: Determine the optimal solvent for creating a high-concentration stock solution (e.g., DMSO). Perform solubility tests to ensure the compound remains in solution at the final assay concentration to avoid false-positive results due to compound precipitation.

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM in 100% DMSO). Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Target Selection and Reagent Procurement

The choice of biological target will dictate the specific assay design. The pyrazolo[1,5-a]pyrimidine scaffold is particularly well-suited for targeting protein kinases. Ensure a reliable source of highly purified, active enzyme and any necessary substrates or co-factors.

High-Throughput Screening Workflow

The following workflow provides a comprehensive approach to screening, hit confirmation, and validation.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Hit Validation & Characterization cluster_3 Lead Optimization Primary_Assay Primary Biochemical Assay (e.g., Z'-LYTE™ or ADP-Glo™) Single High Concentration Dose_Response Dose-Response Curve in Primary Assay (IC50 determination) Primary_Assay->Dose_Response Initial Hits Orthogonal_Assay Orthogonal Biochemical Assay (Different detection technology) Dose_Response->Orthogonal_Assay Confirmed Hits Cytotoxicity_Assay Cellular Cytotoxicity Assay (e.g., MTT Assay) Orthogonal_Assay->Cytotoxicity_Assay Validate Mechanism Biophysical_Assay Biophysical Binding Assay (e.g., SPR or ITC) Cytotoxicity_Assay->Biophysical_Assay Non-toxic Hits Cellular_Assay Target Engagement/ Functional Cellular Assay Biophysical_Assay->Cellular_Assay Confirm Direct Binding Selectivity_Profiling Kinase Selectivity Profiling Cellular_Assay->Selectivity_Profiling Confirm Cellular Activity SAR Structure-Activity Relationship (SAR) Studies Selectivity_Profiling->SAR Characterized Hits

Caption: High-Throughput Screening and Hit Validation Workflow.

Experimental Protocols

Protocol 1: Primary Biochemical Kinase Assay (Z'-LYTE™ Technology)

The Z'-LYTE™ assay is a fluorescence-based, coupled-enzyme format that measures kinase activity by detecting the differential sensitivity of phosphorylated and non-phosphorylated peptides to proteolytic cleavage.[1]

Principle: A FRET-peptide substrate is phosphorylated by the target kinase. A development reagent containing a site-specific protease is then added, which cleaves only the non-phosphorylated peptides, disrupting the FRET signal. The ratio of the two emission wavelengths is proportional to the extent of phosphorylation.

Materials:

  • Target Kinase

  • Z'-LYTE™ Peptide Substrate (specific for the kinase of interest)

  • ATP

  • Kinase Buffer

  • Z'-LYTE™ Development Reagent

  • Stop Reagent

  • This compound

  • 384-well, low-volume, black assay plates

  • Plate reader capable of measuring fluorescence at two emission wavelengths (e.g., 445 nm and 520 nm) with excitation at 400 nm.

Procedure:

  • Compound Plating: Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO) and dispense into the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction:

    • Prepare a solution of the target kinase and the Z'-LYTE™ peptide substrate in kinase buffer.

    • Add this solution to the wells of the assay plate containing the compound.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km for the target kinase.

    • Incubate at room temperature for a predetermined time (e.g., 60 minutes).

  • Development Reaction:

    • Add the Z'-LYTE™ Development Reagent to each well.

    • Incubate at room temperature for 60 minutes.

  • Reaction Termination and Reading:

    • Add the Stop Reagent to each well.

    • Read the plate on a fluorescence plate reader, measuring the emission at both 445 nm (Coumarin) and 520 nm (Fluorescein).

  • Data Analysis:

    • Calculate the Emission Ratio (520 nm / 445 nm).

    • Determine the percent inhibition based on the controls.

    • For dose-response curves, plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Parameter Typical Value Notes
Final Assay Volume 10-20 µLMiniaturizable for HTS.
Compound Concentration 10 µM (single point)For primary screen.
ATP Concentration Km (apparent)Determined during assay development.
Incubation Times 60 min (kinase), 60 min (development)Optimize for linear reaction kinetics.
Z'-factor > 0.5A measure of assay robustness.
Protocol 2: Secondary Assay - Cellular Cytotoxicity (MTT Assay)

It is essential to determine if the observed inhibition in the primary assay is due to specific enzyme inhibition or general cytotoxicity. The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[6][7][8]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals via mitochondrial dehydrogenases.[9] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cell line of interest (e.g., a cancer cell line relevant to the kinase target)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well, flat-bottom, clear tissue culture plates

  • Spectrophotometer capable of reading absorbance at 570-590 nm.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Remove the culture medium.

    • Add fresh medium containing MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until intracellular formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Remove the MTT-containing medium.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan on a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 (50% cytotoxic concentration).

Hit Validation Cascade

A crucial phase of any HTS campaign is the rigorous validation of initial hits to eliminate false positives and confirm the mechanism of action.[10]

Hit_Validation Initial_Hits Initial Hits from Primary Screen Reconfirmation IC50 Determination (Primary Assay) Initial_Hits->Reconfirmation Orthogonal_Assay Orthogonal Biochemical Assay (e.g., ADP-Glo™) Reconfirmation->Orthogonal_Assay Confirmed IC50 Biophysical_Binding Direct Target Binding (SPR or ITC) Orthogonal_Assay->Biophysical_Binding Mechanism Confirmed Cellular_Target_Engagement Cellular Target Engagement (e.g., Western Blot for phospho-substrate) Biophysical_Binding->Cellular_Target_Engagement Direct Binding Confirmed Validated_Hit Validated Hit Cellular_Target_Engagement->Validated_Hit Cellular Activity Confirmed

Caption: A robust hit validation cascade.

Orthogonal Assays

To rule out assay-specific artifacts, confirmed hits should be tested in an orthogonal biochemical assay that utilizes a different detection technology. For kinase targets, a luminescence-based ADP detection assay like ADP-Glo™ is an excellent choice as it directly measures the product of the kinase reaction.[11]

Biophysical Binding Assays

To confirm direct physical interaction between the compound and the target protein, biophysical methods are employed.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip where the target protein is immobilized.[3][12] It provides valuable kinetic data, including association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated.[3]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event.[13][14] It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[14]

Technique Principle Key Outputs Throughput
SPR Change in refractive index upon bindingka, kd, KDHigh
ITC Measures heat change upon bindingKD, ΔH, ΔS, StoichiometryLow to Medium

Exemplary SPR Protocol Outline:

  • Immobilization: Covalently immobilize the purified target kinase onto a sensor chip.

  • Binding Analysis: Flow a series of concentrations of this compound over the chip surface.

  • Regeneration: Use a low pH solution to remove the bound compound and regenerate the surface for the next injection.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model to determine kinetic and affinity constants.

From Hit to Lead: Next Steps

Once a hit has been rigorously validated, the focus shifts to lead optimization.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to understand how chemical modifications affect potency and selectivity. The bromine and carboxylic acid moieties are ideal handles for derivatization through techniques like Suzuki coupling, amide bond formation, etc.

  • Scaffold Hopping: If further optimization of the pyrazolo[1,5-a]pyrimidine core is needed to improve properties, scaffold hopping can be employed. This involves replacing the core structure with a bioisosteric replacement to generate novel chemotypes while retaining key pharmacophoric features.[15]

  • Kinase Selectivity Profiling: Profile validated hits against a broad panel of kinases to determine their selectivity. High selectivity is often a key attribute for a successful therapeutic agent, minimizing off-target effects.

Conclusion

This compound represents a valuable starting point for high-throughput screening campaigns, particularly those targeting the kinome. Its privileged scaffold and synthetic tractability make it an attractive molecule for drug discovery. By employing a systematic workflow encompassing robust primary screening, comprehensive hit validation using orthogonal and biophysical methods, and strategic lead optimization, researchers can effectively leverage this compound to identify novel and potent modulators of therapeutically relevant targets.

References

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
  • CLYTE Technologies. (2025, December 24).
  • Drug Discovery World. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]
  • PubMed. From experimental design to validated hits a comprehensive walk-through of fragment lead identification using surface plasmon resonance. [Link]
  • Nature Communications.
  • protocols.io. (2023, February 27). MTT (Assay protocol). [Link]
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. [Link]
  • ACS Publications.
  • ResearchGate.
  • SciLifeLab Publications.
  • National Institutes of Health. (2018, March 1).
  • PubMed. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. [Link]
  • National Institutes of Health. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. [Link]
  • PubMed Central. An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries. [Link]
  • Charles River Laboratories. Surface Plasmon Resonance (SPR) Assay. [Link]
  • PubMed.
  • PubMed. An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity. [Link]
  • ResearchGate. Isothermal titration calorimetry (ITC)
  • PubChem. This compound. [Link]
  • BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]
  • Frontiers. (2018, October 10). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. [Link]
  • PubMed. Establishment of inhibitor screening and validation system for tryptophanyl tRNA synthetase using surface plasmon resonance. [Link]
  • ResearchGate. (2025, August 10). Optimizing the Hit-to-Lead Process Using SPR Analysis. [Link]
  • MDPI. (2022, July 27).
  • PubMed Central.
  • RSC Publishing. A scaffold hopping strategy to generate new aryl-2-amino pyrimidine MRSA biofilm inhibitors. [Link]
  • CRIPS. Scaffold Hopping in Drug Discovery. [Link]
  • RSC Publishing. A scaffold hopping strategy to generate new aryl-2-amino pyrimidine MRSA biofilm inhibitors - RSC Medicinal Chemistry (RSC Publishing). [Link]
  • MDPI. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. [Link]
  • PubMed Central. Classification of Scaffold Hopping Approaches. [Link]

Sources

Application Notes & Protocols: The Strategic Deployment of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: A Privileged Scaffold for Targeted Therapies

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents, earning them the designation of "privileged scaffolds." The pyrazolo[1,5-a]pyrimidine system is a quintessential example of such a scaffold.[1] Its rigid, planar, bicyclic structure is a bioisosteric mimic of the adenine core of ATP, making it an ideal hinge-binding motif for a vast array of protein kinase inhibitors.[2][3] This structural feature allows pyrazolo[1,5-a]pyrimidine derivatives to effectively compete with endogenous ATP, thereby modulating the activity of kinases that are often dysregulated in diseases like cancer and inflammatory disorders.[4][5]

6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid represents a particularly strategic starting point for drug discovery campaigns. This bifunctional molecule is engineered for versatility, offering two distinct points for chemical diversification to explore structure-activity relationships (SAR) comprehensively.

  • The Pyrazolo[1,5-a]pyrimidine Core : This N-heterocyclic system serves as the anchor, designed to form critical hydrogen bonds with the "hinge" region of a kinase's ATP-binding pocket.[2]

  • The 6-Bromo Substituent : This is not merely a placeholder but a versatile chemical handle. It is perfectly positioned for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups. These modifications allow chemists to probe interactions within the solvent-exposed regions of the ATP pocket, often leading to significant gains in potency and selectivity.

  • The 2-Carboxylic Acid Group : This functional group provides another vector for modification, most commonly through the formation of amides or esters. This allows for the fine-tuning of physicochemical properties such as solubility and cell permeability, and enables the molecule to form additional interactions with the target protein, further enhancing binding affinity.

This guide provides a detailed overview of the applications of this compound in drug discovery, complete with actionable protocols for library synthesis and biochemical screening.

II. Physicochemical Properties & Compound Specifications

A clear understanding of the starting material's properties is fundamental for experimental design.

PropertyValueSource
IUPAC Name This compoundPubChem[6]
CAS Number 300717-72-0PubChem[6]
Molecular Formula C₇H₄BrN₃O₂PubChem[6]
Molecular Weight 242.03 g/mol PubChem[6]
Monoisotopic Mass 240.94869 DaPubChem[6]
Appearance Off-white to light yellow solid(Typical)
Solubility Soluble in DMSO, DMF; limited solubility in methanol and water(Typical)
Purity ≥97% recommended for synthesis---
Storage Store in a cool, dry place away from light---

III. Core Application: A Scaffold for Kinase Inhibitor Development

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone of modern kinase inhibitor design, featured in numerous compounds targeting a wide range of kinases.[4][7] Its derivatives have shown potent activity against Tropomyosin receptor kinases (Trks), phosphoinositide 3-kinases (PI3Ks), and various receptor tyrosine kinases (RTKs) implicated in oncology.[7][8][9]

The strategic value of This compound lies in its capacity to serve as a template for generating large, diverse chemical libraries for phenotypic or target-based screening.[8][10][11] The following protocols outline a robust workflow from library synthesis to primary biochemical evaluation.

IV. Experimental Protocols

Protocol 1: Diversification via Parallel Synthesis - A 24-Compound Library Example

This protocol details a workflow for creating a small, focused library by diversifying at the 6-position (via Suzuki coupling) and the 2-position (via amide coupling).

Rationale: This multi-step synthesis is designed for efficiency and diversity. Protecting the carboxylic acid as a methyl ester prevents interference with the palladium catalyst. The Suzuki coupling introduces diversity at the solvent-front-exploring position, while the final amide coupling allows for modulation of solubility and interactions near the ribose pocket.

G A 6-Bromo-Pyrazolo[1,5-a]pyrimidine- 2-carboxylic acid (Start) B Step 1: Esterification (SOCl2, MeOH) A->B C Methyl 6-bromopyrazolo[1,5-a] pyrimidine-2-carboxylate B->C D Step 2: Suzuki Coupling (Aryl Boronic Acids, Pd Catalyst) C->D E Diversified Ester Intermediates (Library of 4) D->E F Step 3: Saponification (LiOH, THF/H2O) E->F G Diversified Carboxylic Acid Intermediates F->G H Step 4: Amide Coupling (Library of 6 Amines, HATU) G->H I Final Compound Library (24 Unique Molecules) H->I G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation A Kinase + Substrate + ATP + Inhibitor B ADP + Remaining ATP A->B Incubate C ADP B->C Add ADP-Glo™ Reagent D ATP C->D Add Kinase Detection Reagent E LIGHT D->E Luciferase Reaction

Sources

Application Notes and Protocols for the Functionalization of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1][2] Its rigid, bicyclic structure and tunable electronic properties make it an ideal scaffold for developing highly selective and potent therapeutic agents. Molecules incorporating this framework have demonstrated a wide spectrum of biological activities, including roles as kinase inhibitors, anticancer agents, and anti-inflammatory compounds.[1][2] The strategic placement of functional groups on this scaffold is paramount for modulating pharmacological properties and achieving desired target engagement.

6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a key intermediate that offers two orthogonal points for diversification: the C6-bromo position, which is amenable to a variety of palladium-catalyzed cross-coupling reactions, and the C2-carboxylic acid, which can be readily converted into a diverse array of amides and other derivatives. This guide provides a detailed technical overview and actionable protocols for the functionalization of this versatile building block.

Core Functionalization Strategies: A Dual Approach

The functionalization of this compound can be logically divided into two main categories: reactions at the C6-bromo position and modifications of the C2-carboxylic acid. For cross-coupling reactions, it is often advantageous to first protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) to enhance solubility in organic solvents and prevent potential interference with the catalytic cycle.

Figure 1: General workflow for the dual functionalization of this compound.

Part 1: Functionalization at the C6-Position via Palladium-Catalyzed Cross-Coupling

The C6-bromo substituent serves as a versatile handle for introducing a wide range of molecular fragments through palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrazolo[1,5-a]pyrimidine ring system generally facilitates oxidative addition of the C-Br bond to the palladium(0) catalyst.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For the 6-bromopyrazolo[1,5-a]pyrimidine scaffold, this reaction allows for the introduction of various aryl and heteroaryl substituents, which is crucial for exploring structure-activity relationships (SAR) in drug discovery programs.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions, such as debromination. For electron-deficient heterocycles like pyrazolo[1,5-a]pyrimidines, ligands that promote a fast rate of reductive elimination are often preferred to outcompete debromination pathways.

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate

This protocol is adapted from methodologies developed for related electron-deficient heterocyclic systems.[3][4][5]

Materials:

  • Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 - 0.1 equivalents) or a pre-catalyst system like XPhos Pd G2 (0.02 - 0.05 equivalents) with XPhos ligand.[3]

  • Sodium carbonate (Na₂CO₃) (2.0 - 3.0 equivalents) as a 2M aqueous solution or potassium carbonate (K₂CO₃) as a solid.

  • Solvent: 1,4-Dioxane/water (4:1) or DME (1,2-dimethoxyethane)/water (4:1)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a microwave vial or a round-bottom flask equipped with a reflux condenser, add ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate (1.0 eq.), the arylboronic acid (1.2 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Add the base (e.g., solid K₂CO₃, 2.0 eq.).

  • Seal the vessel or place it under an inert atmosphere.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Heat the reaction mixture at 100-120 °C for 2-12 hours, or irradiate in a microwave reactor at 120-150 °C for 15-60 minutes.[3] Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-pyrazolo[1,5-a]pyrimidine-2-carboxylate.

Quantitative Data Summary (Representative Examples):

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O100685
24-Methoxyphenylboronic acidXPhos Pd G2/XPhosK₂CO₃Dioxane/H₂O120 (MW)0.592
33-Pyridylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O110878

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a highly versatile method for the formation of carbon-nitrogen bonds, enabling the coupling of aryl halides with a wide range of primary and secondary amines.[1][6] This reaction is particularly valuable in medicinal chemistry for the synthesis of anilines and related compounds, which are common motifs in bioactive molecules.

Mechanistic Rationale: The catalytic cycle of the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, followed by reductive elimination.[6] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step and preventing β-hydride elimination, a common side reaction.

Protocol: Buchwald-Hartwig Amination of Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate

This protocol is based on established procedures for the amination of halo-pyridines and other electron-deficient heterocycles.[7][8][9]

Materials:

  • Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate

  • Primary or secondary amine (1.2 - 2.0 equivalents)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 - 0.05 equivalents)

  • Xantphos or XPhos (0.04 - 0.1 equivalents)

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.5 - 2.5 equivalents)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq.), the phosphine ligand (e.g., Xantphos, 0.04 eq.), and the base (e.g., Cs₂CO₃, 2.0 eq.) to a dry Schlenk tube or microwave vial.

  • Add the anhydrous solvent (e.g., toluene).

  • Add ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate (1.0 eq.) and the amine (1.2 eq.).

  • Seal the vessel and heat the reaction mixture at 100-120 °C for 4-24 hours, or irradiate in a microwave reactor at 130-150 °C for 30-90 minutes.[8] Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 6-amino-pyrazolo[1,5-a]pyrimidine-2-carboxylate.

Quantitative Data Summary (Representative Examples):

EntryAmineLigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholineXantphosCs₂CO₃Toluene1101288
2AnilineXPhosNaOtBuDioxane100875
3BenzylamineXantphosCs₂CO₃Toluene1101682

Note: Yields are representative and may vary depending on the specific amine and reaction conditions.

Part 2: Functionalization of the C2-Carboxylic Acid

Following the successful functionalization at the C6 position, the ethyl ester at C2 can be hydrolyzed to the corresponding carboxylic acid, which then serves as a versatile handle for further derivatization, most commonly through amide bond formation.

Hydrolysis of the Ethyl Ester

The saponification of the ethyl ester to the carboxylic acid is typically a straightforward process.

Protocol: Hydrolysis of Ethyl 6-substituted-pyrazolo[1,5-a]pyrimidine-2-carboxylate

Materials:

  • Ethyl 6-substituted-pyrazolo[1,5-a]pyrimidine-2-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0 - 5.0 equivalents)

  • Solvent: Tetrahydrofuran (THF)/Water or Methanol/Water mixture

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the ethyl ester (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add an aqueous solution of LiOH (3.0 eq.).

  • Stir the reaction mixture at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, remove the organic solvent under reduced pressure.

  • Cool the aqueous residue in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain the desired carboxylic acid. If no precipitate forms, extract the aqueous layer with a suitable organic solvent like ethyl acetate.

Amide Bond Formation

The formation of an amide bond is a cornerstone of medicinal chemistry, allowing for the introduction of a vast array of functionalities that can modulate a compound's physicochemical properties and biological activity. A variety of coupling reagents are available, each with its own advantages.

2.2.1 Protocol using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that often provides high yields and low racemization.

Materials:

  • 6-Substituted-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

  • Primary or secondary amine (1.0 - 1.5 equivalents)

  • HATU (1.1 - 1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equivalents)

  • Solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (anhydrous)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq.) in anhydrous DMF, add the amine (1.1 eq.), HATU (1.2 eq.), and DIPEA (2.5 eq.).

  • Stir the reaction mixture at room temperature for 2-12 hours under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the desired amide.

2.2.2 Protocol using T3P®

T3P® (Propylphosphonic anhydride) is another effective coupling reagent known for its clean reaction profiles and the formation of water-soluble byproducts, which simplifies purification.[10]

Materials:

  • 6-Substituted-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • T3P® (50% solution in ethyl acetate or DMF) (1.5 equivalents)

  • Pyridine or DIPEA (3.0 - 4.0 equivalents)

  • Solvent: Ethyl acetate or Dichloromethane (anhydrous)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq.) and the amine (1.1 eq.) in anhydrous ethyl acetate, add pyridine (3.0 eq.).

  • Add the T3P® solution (1.5 eq.) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Comparative Table of Amide Coupling Reagents:

ReagentAdvantagesDisadvantages
HATU High reactivity, low racemizationCan be expensive, potential for side reactions with certain substrates
T3P® Water-soluble byproducts, easy workup, cost-effectiveMay require slightly longer reaction times for less reactive amines
COMU High efficiency, safer handling (non-explosive byproducts)Higher cost compared to some other reagents
EDC/HOBt Widely used, cost-effectiveCan lead to the formation of N-acylurea byproduct, potential for racemization

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. The strategic and sequential functionalization of the C6-bromo and C2-carboxylic acid positions, as outlined in these protocols, provides a robust platform for generating diverse chemical libraries for drug discovery and development. The choice of specific reagents and conditions should be tailored to the individual substrates and the desired final products, with careful monitoring of reaction progress to ensure optimal outcomes.

References

  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry, 2022.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 2023.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 2021.
  • Buchwald–Hartwig amination. In Wikipedia.
  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. International Journal of ChemTech Research, 2016.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 2007.
  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 2017.
  • Regioselective Suzuki–Miyaura Reactions of Ethyl 2,6-Dibromopyrazolo[1,5- a ]pyrimidine-3-carboxylate. Semantic Scholar, 2023.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 2013.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF, 2025.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing, 2021.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC - NIH, 2021.
  • Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid. Google Patents, 2018.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central, 2021.
  • (PDF) NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ResearchGate, 2017.
  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal, 2011.
  • 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. The Journal of Organic Chemistry, 2023.

Sources

Application Notes and Protocols: Amide Coupling of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the amide coupling of 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid, a key intermediate in the synthesis of bioactive molecules. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents. These application notes offer detailed protocols for common amide coupling methodologies, an in-depth discussion of the underlying chemical principles, and troubleshooting guidance to enable researchers to successfully synthesize a diverse range of 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxamides.

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in drug discovery. Its structural resemblance to purines allows it to function as a versatile scaffold, capable of interacting with a wide array of biological targets. Consequently, derivatives of this scaffold have been investigated for their potential as anti-cancer, anti-inflammatory, and antiviral agents. The synthesis of carboxamide derivatives at the 2-position is a common strategy to explore the structure-activity relationship (SAR) of these compounds, making the reliable amide coupling of this compound a critical step in the development of novel therapeutics. The bromo-substituent at the 6-position also offers a handle for further functionalization, for instance, via palladium-catalyzed cross-coupling reactions.

Chemical Structures and Properties

2.1. This compound

  • Molecular Formula: C₇H₄BrN₃O₂

  • Molecular Weight: 242.03 g/mol

  • Appearance: Typically a solid

  • Key Features: A heteroaromatic carboxylic acid with a bromine substituent. The carboxylic acid moiety is the site for amide bond formation.

2.2. Common Amine Coupling Partners

The choice of amine is dictated by the synthetic goal. Both primary and secondary amines, including aliphatic and aromatic amines, can be used. The nucleophilicity of the amine is a key factor influencing reaction conditions.

Amide Coupling Methodologies: Protocols and Mechanistic Insights

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid. This is typically achieved using a coupling reagent. Below are detailed protocols for two common and effective methods.

3.1. HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent known for its rapid reaction times and high yields, even with challenging substrates.

Mechanism of Action:

  • Activation: The carboxylic acid, deprotonated by a non-nucleophilic base such as diisopropylethylamine (DIPEA), attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt.

  • Active Ester Formation: This intermediate rapidly reacts with the HOAt anion (generated from HATU) to form a highly reactive OAt-active ester.

  • Nucleophilic Attack: The amine then attacks the carbonyl carbon of the active ester, leading to the formation of the amide bond and the release of HOAt.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) (0.1-0.5 M), add the desired amine (1.1 eq).

  • Add HATU (1.1 eq) to the mixture.

  • Finally, add DIPEA (2.0-3.0 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

3.2. EDC/HOBt-Mediated Amide Coupling

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) is a classic and cost-effective method for amide bond formation.

Mechanism of Action:

  • Activation: The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.

  • Active Ester Formation: The O-acylisourea can be attacked by the amine directly, but this can be slow and lead to side products. HOBt acts as an additive that traps the O-acylisourea to form an HOBt-active ester. This active ester is more stable than the O-acylisourea but still highly reactive towards amines.

  • Nucleophilic Attack: The amine attacks the carbonyl carbon of the HOBt-active ester to form the desired amide. HOBt is regenerated in this step.

Experimental Protocol:

  • Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in an anhydrous aprotic solvent like DMF or DCM (0.1-0.5 M).

  • Add the desired amine (1.1 eq) to the solution.

  • Cool the mixture to 0 °C and add EDC·HCl (1.2 eq) portion-wise.

  • If the amine is used as a hydrochloride salt, add a non-nucleophilic base such as DIPEA or triethylamine (TEA) (1.1 eq per equivalent of HCl).

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up is similar to the HATU protocol. The urea byproduct from EDC is generally water-soluble and can be removed by aqueous washes.

  • Purify the crude product by flash column chromatography or recrystallization.

Tabulated Summary of Reaction Conditions

ParameterHATU ProtocolEDC/HOBt Protocol
Coupling Reagent HATUEDC·HCl
Additive None required (HOAt is part of HATU)HOBt
Base DIPEA (2.0-3.0 eq)DIPEA or TEA (if necessary)
Solvent DCM or DMFDMF or DCM
Temperature 0 °C to room temperature0 °C to room temperature
Reaction Time 2-16 hours4-24 hours
Typical Yields Good to ExcellentGood to Excellent

Experimental Workflow and Mechanistic Diagrams

experimental_workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification CarboxylicAcid 6-Bromopyrazolo[1,5-a]pyrimidine- 2-carboxylic acid ReactionVessel Reaction at 0°C to RT CarboxylicAcid->ReactionVessel Amine Primary or Secondary Amine Amine->ReactionVessel CouplingReagent Coupling Reagent (e.g., HATU or EDC/HOBt) CouplingReagent->ReactionVessel Base Base (e.g., DIPEA) Base->ReactionVessel Solvent Anhydrous Solvent (e.g., DCM or DMF) Solvent->ReactionVessel Workup Aqueous Wash ReactionVessel->Workup Drying Drying (Na2SO4) Workup->Drying Concentration Concentration Drying->Concentration Purification Purification (Chromatography or Recrystallization) Concentration->Purification Product 6-Bromopyrazolo[1,5-a]pyrimidine- 2-carboxamide Purification->Product

Caption: General experimental workflow for amide coupling.

HATU_Mechanism RCOOH R-COOH RCOO_minus R-COO⁻ RCOOH->RCOO_minus Deprotonation Base Base ActiveEster OAt-Active Ester RCOO_minus->ActiveEster Activation HATU HATU Amide Amide Product ActiveEster->Amide Nucleophilic Attack Amine R'-NH₂

Caption: Simplified mechanism of HATU-mediated amide coupling.

EDC_HOBt_Mechanism RCOOH R-COOH O_acylisourea O-Acylisourea RCOOH->O_acylisourea Activation EDC EDC HOBt_Ester HOBt-Active Ester O_acylisourea->HOBt_Ester Trapping HOBt HOBt Amide Amide Product HOBt_Ester->Amide Nucleophilic Attack Amine R'-NH₂

Caption: Simplified mechanism of EDC/HOBt-mediated amide coupling.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Incomplete activation of the carboxylic acid.- Low nucleophilicity of the amine.- Steric hindrance.- Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).- Increase the reaction temperature or prolong the reaction time.- For poorly nucleophilic amines, consider converting the carboxylic acid to an acid chloride first (though this is a harsher method).
Formation of Side Products - Epimerization (if the amine or carboxylic acid has a chiral center).- Reaction of the coupling reagent with the amine.- Use of HOBt or HOAt can suppress epimerization.- Ensure the correct order of addition of reagents. Typically, the carboxylic acid and amine are mixed before the addition of the coupling reagent and base.
Difficult Purification - Byproducts from the coupling reagent (e.g., tetramethylurea from HATU, or the urea from EDC).- Ensure thorough aqueous work-up to remove water-soluble byproducts.- Optimize chromatographic conditions. A gradient elution may be necessary.- Consider recrystallization as an alternative purification method.

Conclusion

The amide coupling of this compound is a fundamental transformation for the synthesis of novel compounds with potential therapeutic applications. By understanding the underlying mechanisms of common coupling reagents and following robust protocols, researchers can efficiently generate diverse libraries of amides for biological evaluation. The choice of coupling reagent and reaction conditions should be tailored to the specific amine being used, and careful monitoring and purification are key to obtaining the desired products in high purity.

References

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2022). Molecules. [Link]
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). RSC Medicinal Chemistry. [Link]
  • Pyrazolo-pyrimidines for treatment of duchenne muscular dystrophy. (2010).
  • Preparation of some new pyrazolo[1,5-a]pyrimidines and evaluation of their antioxidant, antibacterial (MIC and ZOI) activities, and cytotoxic effect on MCF-7 cell line. (2023). Research Square. [Link]
  • Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. (2019). Molecules. [Link]
  • Substituted pyrazolopyrimidines, their preparation and their use as medicaments. (2009).

Application Notes & Protocols: 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid as a Versatile Scaffold for Chemical Probe Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of the Privileged Scaffold

In the landscape of medicinal chemistry and drug discovery, certain molecular frameworks consistently appear in bioactive compounds, earning them the designation of "privileged scaffolds." The pyrazolo[1,5-a]pyrimidine core is a prime example of such a structure.[1][2][3] Its rigid, planar, fused N-heterocyclic system is analogous to the adenine base in ATP, making it an exceptional starting point for the design of ATP-competitive inhibitors, particularly for protein kinases.[4] Protein kinases are a critical class of enzymes that regulate a vast number of cellular signaling pathways; their dysregulation is a hallmark of many diseases, most notably cancer.[5][6]

This document provides a detailed guide to the utility of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid , a strategically functionalized derivative, as a powerful and versatile starting material for the development of potent and selective chemical probes to interrogate kinase biology and accelerate drug discovery efforts.

Molecular Profile: this compound

This compound is a high-value building block designed for strategic functionalization. The core scaffold is decorated with two key functional groups that enable a wide range of synthetic transformations: a bromine atom at the C6 position and a carboxylic acid at the C2 position.

PropertyValueSource
Molecular Formula C₇H₄BrN₃O₂PubChem[7]
Molecular Weight 242.03 g/mol PubChem[7]
CAS Number 300717-72-0PubChem[7]
Appearance Solid (Typical)---
Key Functional Groups 1. Aryl Bromide (at C6) 2. Carboxylic Acid (at C2)---

Safety & Handling: According to its GHS classification, this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Rationale for Chemical Probe Development

A chemical probe is a small molecule used to study and manipulate a biological system by engaging a specific protein target.[5][8] The development of high-quality probes is essential for validating new drug targets.[9] this compound is an ideal starting point for probe development due to its dual-handle architecture.

G scaffold This compound br_handle C6-Bromine (Aryl Halide Handle) scaffold->br_handle cooh_handle C2-Carboxylic Acid (Attachment Handle) scaffold->cooh_handle coupling_rxn Palladium Cross-Coupling (e.g., Suzuki, Sonogashira) br_handle->coupling_rxn amide_rxn Amide Coupling (e.g., HATU, EDC) cooh_handle->amide_rxn sar_node Structure-Activity Relationship (SAR) - Potency - Selectivity probe_node Probe Functionality - Reporter Tags (Biotin, Fluorophore) - Affinity Handles coupling_rxn->sar_node amide_rxn->probe_node

Figure 1: Strategic functionalization points of the scaffold.

  • The C6-Bromine Handle for SAR Exploration: The bromine atom is a versatile functional group for palladium-catalyzed cross-coupling reactions.[1][2] This allows for the systematic and efficient introduction of a wide array of aryl, heteroaryl, or alkyl groups. By creating a library of analogs with diverse substituents at this position, researchers can perform detailed Structure-Activity Relationship (SAR) studies to optimize the molecule's potency and selectivity for a specific kinase target.[10]

  • The C2-Carboxylic Acid Handle for Probe Conjugation: The carboxylic acid is an ideal attachment point for conjugating various functional moieties essential for a chemical probe. Using standard amide coupling chemistry, this position can be modified to include:

    • Reporter Tags: Fluorescent dyes for imaging applications or biotin for affinity purification and pull-down experiments.

    • "Clickable" Handles: Terminal alkynes or azides can be installed, rendering the molecule compatible with bioorthogonal click chemistry.[11] This is a powerful strategy for in-situ labeling and target identification in complex biological samples.[1][11]

Potential Kinase Targets

The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed to develop inhibitors for a range of kinases, demonstrating its broad applicability. While the specific activity of the parent 6-bromo compound must be determined empirically, derivatives of this class have shown potent activity against several important kinase families.

  • PI3K (Phosphoinositide 3-kinase): Several studies have reported pyrazolo[1,5-a]pyrimidine derivatives as potent and selective inhibitors of PI3K isoforms, particularly PI3Kδ.[12]

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): This class of compounds has been explored for its anti-angiogenic potential through the inhibition of VEGFR-2.[13]

  • PIM-1 Kinase: Novel pyrazolopyrimidine derivatives have been identified as inhibitors of PIM-1, a proto-oncogene kinase implicated in cancer.[14]

  • CK2 (Casein Kinase 2): The related 3-bromo isomer has been used to develop potent inhibitors of CK2, a kinase involved in cell growth and proliferation.[15]

G cluster_0 Probe Development Workflow start Starting Scaffold (6-Bromo-Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid) sar 1. SAR via Cross-Coupling (at C6-Br) start->sar optimized Optimized Inhibitor (Potent & Selective) sar->optimized functionalize 2. Functionalize (at C2-COOH) optimized->functionalize probe Final Chemical Probe (e.g., Biotinylated, Clickable) functionalize->probe

Figure 2: Workflow for developing a chemical probe.

Experimental Protocols

The following protocols provide a framework for utilizing this compound to generate a chemical probe.

Protocol 1: Synthesis of an Analog Library via Suzuki-Miyaura Cross-Coupling

Objective: To generate a small library of analogs by modifying the C6 position to perform initial SAR studies. This protocol describes a representative reaction.

Materials:

  • Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate (Note: The carboxylic acid is often protected as a methyl ester for this reaction to prevent side reactions.[16])

  • Desired Aryl or Heteroaryl Boronic Acid (1.2 equivalents)

  • Pd(PPh₃)₄ (Palladium Tetrakis(triphenylphosphine)) (0.05 equivalents)

  • Sodium Carbonate (Na₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate (1 equivalent).

  • Add the desired boronic acid (1.2 equivalents) and Na₂CO₃ (2.0 equivalents).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equivalents).

  • Add the degassed solvent mixture of dioxane and water (4:1). The reaction concentration is typically 0.1 M.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-12 hours).

  • Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the C6-arylated product.

  • Deprotection (if necessary): The methyl ester can be hydrolyzed to the free carboxylic acid using LiOH in a THF/water mixture.

Causality: The palladium catalyst facilitates the oxidative addition into the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond. The base is crucial for activating the boronic acid.

Protocol 2: Installation of a "Clickable" Alkyne Handle

Objective: To functionalize the C2-carboxylic acid of a potent inhibitor (identified from Protocol 1) with an alkyne moiety for subsequent click chemistry applications.

Materials:

  • Optimized inhibitor (free carboxylic acid form)

  • Propargylamine (1.5 equivalents)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

Procedure:

  • Dissolve the optimized inhibitor (1 equivalent) in anhydrous DMF in a flask under an inert atmosphere.

  • Add DIPEA (3.0 equivalents) and stir for 5 minutes at room temperature.

  • Add HATU (1.2 equivalents) to the solution and stir for another 10 minutes to activate the carboxylic acid.

  • Add propargylamine (1.5 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS, typically 2-6 hours).

  • Quench the reaction by adding water. Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final clickable chemical probe.

Causality: HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid to form a reactive ester intermediate, which is then readily displaced by the primary amine of propargylamine to form a stable amide bond.

Protocol 3: Conceptual Workflow for Target Identification

Objective: To use the alkyne-functionalized probe from Protocol 2 to identify its cellular protein targets via affinity purification and mass spectrometry.

G step1 1. Cell / Lysate Treatment Incubate with alkyne probe step2 2. CuAAC Click Reaction Add Azide-Biotin, CuSO₄, Ligand step1->step2 step3 3. Affinity Purification Add Streptavidin Beads step2->step3 step4 4. Elution & Digestion Elute bound proteins, digest with Trypsin step3->step4 step5 5. Mass Spectrometry LC-MS/MS Analysis step4->step5 step6 6. Data Analysis Identify enriched proteins step5->step6

Figure 3: Workflow for target identification using a clickable probe.

Methodology:

  • Cellular Treatment: Treat live cells or cell lysate with the alkyne-functionalized probe. Include appropriate controls, such as a vehicle-only control and a structurally similar but inactive probe molecule.

  • Lysis & Click Reaction: Lyse the cells (if treated live). To the lysate, add the components for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) click reaction: an azide-biotin reporter tag, a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-stabilizing ligand (e.g., TBTA).

  • Affinity Purification: Incubate the biotin-tagged lysate with streptavidin-coated magnetic beads. The high affinity of the biotin-streptavidin interaction will capture the probe-protein complexes.

  • Washing and Elution: Thoroughly wash the beads to remove non-specifically bound proteins. Elute the captured proteins from the beads using denaturing conditions (e.g., boiling in SDS-PAGE sample buffer).

  • Proteomic Analysis: Perform an in-gel or in-solution tryptic digest of the eluted proteins, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the negative controls. These proteins are the primary candidates for being the cellular targets of the probe.

Conclusion

This compound is not merely a chemical reagent but a strategic platform for discovery. Its dual-functional nature permits a logical and efficient path from initial scaffold to a validated, high-quality chemical probe. By enabling systematic exploration of structure-activity relationships and providing a convenient handle for reporter tag conjugation, this molecule empowers researchers to elucidate complex biological pathways, validate novel drug targets, and ultimately accelerate the development of next-generation therapeutics.

References

  • mediaTUM. (n.d.). Identifying small molecule probes for kinases by chemical proteomics.
  • SGC-UNC. (2018, June 1). Project Overview: Preparation of Active Chemical Probes for CAMKK2 and BRSK2.
  • Molecules. (n.d.). Downfalls of Chemical Probes Acting at the Kinase ATP-Site: CK2 as a Case Study.
  • Journal of Medicinal Chemistry. (2025, July 17). High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024.
  • PubMed Central. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
  • PubMed Central. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.
  • National Institutes of Health. (2025, April 3). The Development of Selective Chemical Probes for Serine Arginine Protein Kinase 3.
  • MDPI. (n.d.). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics.
  • PubChem. (n.d.). This compound.
  • PubMed. (n.d.). New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics.
  • PubMed. (n.d.). An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity.
  • ACS Publications. (2021, August 20). Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis.
  • PubChem. (n.d.). Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate.
  • PubMed. (n.d.). Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile.
  • MDPI. (2023, September 27). Click Reactions in Medicinal Chemistry.
  • Benchchem. (n.d.). 3-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic Acid|Research Chemical.
  • MDPI. (2022, July 27). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives.

Sources

Application Notes & Protocols: In Vitro Profiling of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold as a Privileged Kinase Inhibitor Framework

The pyrazolo[1,5-a]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry and drug discovery.[1] Its rigid, planar structure and versatile synthetic accessibility have made it a cornerstone for the development of potent inhibitors against a range of critical biological targets, particularly protein kinases.[1][2] These enzymes are key regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[2]

Derivatives of this scaffold have demonstrated significant inhibitory activity against numerous kinase families, including Tropomyosin Receptor Kinases (Trks), Pim kinases, Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-Kinases (PI3Ks).[2][3][4][5][6][7] This documented potential underscores the necessity of a systematic in vitro evaluation pipeline to characterize novel analogues like 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid.

This document provides a comprehensive guide for researchers, outlining a logical workflow of in vitro assays to determine the biological activity, mechanism of action, and therapeutic potential of this compound. The protocols described are designed to be self-validating systems, incorporating essential controls and explaining the scientific rationale behind key experimental steps.

Logical Workflow for In Vitro Characterization

A tiered approach is recommended to efficiently characterize a novel compound. The workflow begins with broad biochemical screening to identify primary molecular targets and progresses to more complex cell-based assays to understand its functional consequences in a biological context.

G cluster_0 Tier 1: Primary Target Identification cluster_1 Tier 2: Cellular Activity & Phenotypic Effects A Biochemical Kinase Panel Screening (e.g., Broad Kinase Screen) B Dose-Response Enzymatic Assay (IC50 Determination for Hits) A->B Identifies Primary Hit(s) C Antiproliferative Assay (MTT/MTS on Cancer Cell Lines) B->C Proceed with Potent Hits D Target Engagement Assay (e.g., Western Blot for p-Target) C->D Confirms Cellular Potency E Cell Cycle Analysis (Flow Cytometry) D->E Investigates Mechanism F Apoptosis Induction Assay (Annexin V/PI Staining) D->F Investigates Mechanism caption Figure 1. Tiered Experimental Workflow.

Caption: Figure 1. A logical workflow for characterizing novel kinase inhibitors.

Part 1: Biochemical Assays for Direct Target Inhibition

The first step is to determine if this compound directly inhibits the enzymatic activity of one or more protein kinases.

Protocol 1: ATP-Competitive Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantitatively measures the amount of ADP produced by a kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition. The ADP-Glo™ Kinase Assay (Promega) is a widely used, robust platform suitable for this purpose.[8]

Causality Behind Experimental Choices:

  • Assay Principle: The luminescent signal is inversely proportional to kinase activity, providing a sensitive and wide dynamic range.

  • ATP Concentration: Setting the ATP concentration at or near the Michaelis-Menten constant (Km) for the specific kinase ensures that the assay is sensitive to competitive inhibitors. Compounds that compete with ATP for the binding pocket will show greater potency under these conditions.

  • Enzyme Concentration: The kinase concentration is optimized to produce a linear reaction velocity for the duration of the assay, ensuring that substrate depletion is not a limiting factor.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. This will be the source for the final assay concentrations.

  • Kinase Reaction Setup (384-well plate format):

    • To appropriate wells, add 2.5 µL of Kinase Reaction Buffer (containing substrate and ATP at 2x the final concentration).

    • Add 50 nL of the compound from the DMSO serial dilution plate.

    • To initiate the reaction, add 2.5 µL of the target kinase (e.g., CDK2/Cyclin A, TrkA, Pim-1) prepared in 2x Kinase Buffer.[5][7][9]

    • Controls:

      • Positive Control (No Inhibition): Add 50 nL of DMSO.

      • Negative Control (100% Inhibition): Add 50 nL of a known potent inhibitor for the target kinase or omit the enzyme.

  • Incubation:

    • Seal the plate and incubate at room temperature for 60 minutes. The exact time should be optimized based on the specific kinase's activity.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

Data Presentation and Analysis:

The raw luminescence data is converted to percent inhibition relative to the controls. An IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.

CompoundTarget KinaseIC50 (nM) [Representative Data]
This compoundCDK2/Cyclin A85.2
""TrkA210.5
""Pim-1>10,000
Staurosporine (Control)CDK2/Cyclin A5.6

Part 2: Cell-Based Assays for Determining Biological Function

Once a primary target is identified, cell-based assays are crucial to confirm that the compound is active in a cellular environment and to elucidate its phenotypic effects.

Protocol 2: Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[10] It is a foundational assay to determine the cytotoxic or cytostatic effects of a compound on cancer cell lines relevant to the identified kinase target.

Causality Behind Experimental Choices:

  • Cell Line Selection: Choose cell lines where the target kinase is known to be a key driver of proliferation or survival (e.g., MDA-MB-231 for CDK2, KM12 for TrkA).[5][11]

  • Seeding Density: Cells are seeded at a density that ensures they remain in the exponential growth phase throughout the experiment, providing a clear window to observe antiproliferative effects.

  • Serum Concentration: Standard fetal bovine serum (FBS) concentrations (e.g., 10%) are used to maintain cell health and mimic physiological growth conditions.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2x concentration serial dilution of the test compound in growth medium from the 10 mM DMSO stock.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. The final DMSO concentration should be kept below 0.5%.

    • Controls: Include wells with medium and DMSO only (vehicle control).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation and Analysis:

Absorbance values are converted to percent viability relative to the vehicle control. The GI50 (concentration for 50% growth inhibition) is calculated using non-linear regression.

Cell LinePrimary Target PathwayGI50 (µM) [Representative Data]
MDA-MB-231 (Breast Cancer)CDK20.75
KM12 (Colon Cancer)TrkA1.2
HCT116 (Colon Cancer)General1.5
WI-38 (Normal Lung Fibroblast)->50
Protocol 3: Target Engagement and Downstream Signaling (Western Blot)

This protocol verifies that the compound inhibits the intended kinase inside the cell by measuring the phosphorylation state of a known downstream substrate. For example, if CDK2 is the target, the phosphorylation of Retinoblastoma protein (pRb) can be assessed. If Pim-1 is the target, the phosphorylation of BAD is a key marker.[2][6]

Causality Behind Experimental Choices:

  • Phospho-Specific Antibodies: The use of antibodies that specifically recognize the phosphorylated form of a protein provides direct evidence of kinase activity.

  • Total Protein Loading Control: Probing for the total (phosphorylated and unphosphorylated) form of the target protein and a housekeeping protein (e.g., GAPDH, β-actin) is essential to ensure that any observed decrease in phosphorylation is due to kinase inhibition and not a general decrease in protein levels.

G cluster_pathway Example: CDK2 Signaling Pathway Compound 6-Bromopyrazolo[1,5-a] pyrimidine-2-carboxylic acid CDK2 CDK2/Cyclin A Compound->CDK2 Inhibits pRb Phospho-Rb (Ser780) CDK2->pRb Phosphorylates E2F E2F Release pRb->E2F Inhibits Release S_Phase S-Phase Entry E2F->S_Phase Promotes caption Figure 2. CDK2 Inhibition Pathway.

Caption: Figure 2. Inhibition of CDK2 prevents Rb phosphorylation.

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Seed cells (e.g., MDA-MB-231) in a 6-well plate and grow to 70-80% confluency.

    • Treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x GI50) for a defined period (e.g., 24 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the phospho-target (e.g., anti-phospho-Rb Ser780) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image with a chemiluminescence detector.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe for the total target protein and a loading control (e.g., GAPDH) to confirm equal loading.

Part 3: Advanced Cellular Mechanism of Action Assays

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This assay determines the phase of the cell cycle (G1, S, G2/M) in which cells accumulate after treatment, providing critical insight into the compound's mechanism. For example, CDK2 inhibitors are expected to cause a G1 or S-phase arrest.[5]

Step-by-Step Methodology:

  • Cell Treatment:

    • Treat cells in 6-well plates with the compound at its GI50 concentration for 24 or 48 hours.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells and wash with PBS.

    • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, then store at -20°C overnight.

  • Staining and Analysis:

    • Wash the fixed cells to remove ethanol.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes.

    • Analyze the DNA content using a flow cytometer. The intensity of PI fluorescence is directly proportional to the amount of DNA.

Data Presentation and Analysis:

The percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.

Treatment% Cells in G1% Cells in S% Cells in G2/M
Vehicle (DMSO)45%35%20%
Compound (GI50)70%15%15%

References

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). PMC - PubMed Central. [Link]
  • In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. (2022). Johns Hopkins University. [Link]
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). PubMed Central. [Link]
  • In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simul
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2022). PubMed Central. [Link]
  • Discovery of pyrazolo[1,5-a]pyrimidines: Synthesis, in silico insights, and anticancer activity via novel CDK2/Tubulin dual inhibition approach. (2025). PubMed. [Link]
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). PubMed Central. [Link]
  • Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines. (n.d.).
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (2014). ACS Medicinal Chemistry Letters. [Link]
  • Pyrazolo[1,5-a]pyrimidines structures as anticancer agents. (2024).
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (2014). NIH. [Link]
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). MDPI. [Link]
  • This compound. (n.d.). PubChem. [Link]
  • Promising bioactivity of pyrazolo[1,5-a]pyrimidine derivatives 1–6 and its drug skeletons 7–9. (n.d.).
  • Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxyl
  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Deriv

Sources

The Strategic Application of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Drug Discovery

The pyrazolo[1,5-a]pyrimidine nucleus is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a multitude of biological targets with high affinity.[1][2] This fused heterocyclic system is a prominent feature in a variety of clinically approved and investigational drugs, particularly in the realm of oncology and inflammatory diseases.[1] Its rigid, planar structure provides an excellent framework for the spatial orientation of functional groups, enabling precise interactions with the active sites of enzymes, especially kinases. Within this esteemed class of compounds, 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid emerges as a particularly valuable and versatile building block for the synthesis of targeted therapeutics.

This document serves as a detailed guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound. We will delve into its synthesis, key chemical properties, and provide detailed protocols for its derivatization into potent kinase inhibitors.

Physicochemical Properties and Structural Attributes

The utility of this compound in medicinal chemistry is intrinsically linked to its distinct structural features. The bromine atom at the C6 position and the carboxylic acid at the C2 position are not merely substituents; they are functional handles that unlock a vast chemical space for derivatization.

PropertyValueReference
Molecular Formula C₇H₄BrN₃O₂[3]
Molecular Weight 242.03 g/mol [3]
IUPAC Name This compound[3]
CAS Number 300717-72-0[3]
Predicted XlogP 0.9[3]

The bromine atom serves as a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide array of aryl and heteroaryl groups.[4][5][6] These appended moieties can be tailored to interact with specific pockets within a target protein. Simultaneously, the carboxylic acid group is readily amenable to amide bond formation, providing a vector to connect the scaffold to various amine-containing fragments, which can modulate solubility, cell permeability, and target engagement.

Application in Medicinal Chemistry: A Gateway to Potent Kinase Inhibitors

The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed in the development of inhibitors for a range of kinases implicated in cancer and inflammation, including Bruton's tyrosine kinase (BTK), Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-kinases (PI3Ks).[7][8] The strategic derivatization of this compound allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against these targets.

A key therapeutic area where this scaffold has shown immense promise is in the development of BTK inhibitors for the treatment of B-cell malignancies.[7][8]

Illustrative Signaling Pathway: B-Cell Receptor (BCR) Signaling and the Role of BTK

The diagram below illustrates a simplified representation of the B-cell receptor signaling cascade, highlighting the pivotal role of Bruton's tyrosine kinase (BTK). Upon antigen binding to the BCR, a series of phosphorylation events are initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream effectors, ultimately resulting in the activation of transcription factors that promote B-cell proliferation, survival, and differentiation. In malignant B-cells, this pathway is often constitutively active, making BTK a prime therapeutic target.

BCR_Signaling BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk Kinases BCR->Lyn_Syk activates Antigen Antigen Antigen->BCR binds BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK phosphorylates & activates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Inhibitor BTK Inhibitor (Derived from Scaffold) Inhibitor->BTK inhibits

Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the role of BTK.

Experimental Protocols

The following protocols provide a comprehensive guide to the synthesis and derivatization of this compound. These protocols are designed to be self-validating, with clear steps and explanations for experimental choices.

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of the pyrazolo[1,5-a]pyrimidine core, involving a two-step process: formation of a key aminopyrazole intermediate followed by cyclocondensation.

Step 1: Synthesis of 3-Amino-1H-pyrazole-4-carboxamide

Causality: This step creates the essential pyrazole ring with the necessary amino and carboxamide functionalities for the subsequent cyclization.

  • Materials: Malononitrile, Hydrazine hydrate, Sodium ethoxide, Ethanol.

  • Procedure:

    • To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) in ethanol, add malononitrile portion-wise while maintaining the temperature below 10 °C.

    • Stir the resulting suspension at room temperature for 1 hour.

    • Add hydrazine hydrate dropwise to the reaction mixture.

    • Reflux the mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

    • The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to afford 3-Amino-1H-pyrazole-4-carboxamide.[9]

  • Validation: The product can be characterized by ¹H NMR and Mass Spectrometry to confirm its structure and purity.

Step 2: Synthesis of Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate

Causality: This cyclocondensation reaction forms the fused pyrimidine ring. Using the methyl ester of the carboxylic acid is often advantageous for purification and handling.

  • Materials: 3-Amino-1H-pyrazole-4-carboxamide, Diethyl 2-(ethoxymethylene)-3-oxosuccinate, Acetic acid.

  • Procedure:

    • A mixture of 3-Amino-1H-pyrazole-4-carboxamide and Diethyl 2-(ethoxymethylene)-3-oxosuccinate in glacial acetic acid is heated to reflux for 8-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

    • The resulting precipitate is collected by filtration, washed with water, and dried.

    • The crude product is then subjected to bromination using a suitable brominating agent (e.g., N-bromosuccinimide in a suitable solvent) to introduce the bromine at the C6 position.

    • The resulting methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate is purified by column chromatography on silica gel.[1]

  • Validation: Characterization by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) is essential to confirm the structure and purity of the final product.

Step 3: Hydrolysis to this compound

Causality: The final step is the hydrolysis of the methyl ester to the desired carboxylic acid, making it available for amide coupling.

  • Materials: Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate, Lithium hydroxide, Tetrahydrofuran (THF), Water.

  • Procedure:

    • Dissolve the methyl ester in a mixture of THF and water.

    • Add an aqueous solution of lithium hydroxide and stir the mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the THF under reduced pressure.

    • Acidify the aqueous residue with 1N HCl to pH 2-3.

    • The precipitated carboxylic acid is collected by filtration, washed with water, and dried under vacuum.[10]

  • Validation: The final product should be characterized by ¹H NMR and Mass Spectrometry. The disappearance of the methyl ester singlet in the ¹H NMR spectrum is a key indicator of a successful reaction.

Protocol 2: Derivatization via Amide Coupling

This protocol details a standard and robust method for forming an amide bond at the C2 position using HATU as a coupling agent.

Causality: HATU is a highly efficient coupling reagent that minimizes side reactions and is effective even with sterically hindered or electron-deficient amines.

  • Materials: this compound, desired amine, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), N,N-Diisopropylethylamine (DIPEA), Dimethylformamide (DMF).

  • Procedure:

    • To a solution of this compound (1 equivalent) in anhydrous DMF, add the desired amine (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (2.5 equivalents).

    • Stir the reaction mixture at room temperature for 4-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Validation: The formation of the amide can be confirmed by the appearance of a new set of signals corresponding to the amine fragment in the ¹H NMR spectrum and the correct molecular ion peak in the mass spectrum.

Protocol 3: Derivatization via Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of an arylboronic acid to the C6 position.

Causality: The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction with high functional group tolerance, making it ideal for late-stage diversification of drug candidates.

  • Materials: 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxamide (from Protocol 2), arylboronic acid, Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)), Sodium carbonate, 1,4-Dioxane, Water.

  • Procedure:

    • To a degassed mixture of 1,4-dioxane and water (4:1), add the 6-bromo-pyrazolo[1,5-a]pyrimidine-2-carboxamide derivative (1 equivalent), the arylboronic acid (1.5 equivalents), and sodium carbonate (3 equivalents).

    • Bubble argon through the mixture for 15 minutes.

    • Add Pd(PPh₃)₄ (0.05 equivalents) and heat the reaction mixture to 90-100 °C for 6-12 hours under an argon atmosphere.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.

    • Purify the residue by column chromatography on silica gel.[5][6]

  • Validation: Successful coupling is confirmed by the disappearance of the starting bromide and the appearance of signals for the new aryl group in the ¹H NMR spectrum, along with the expected molecular ion in the mass spectrum.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the synthesis and derivatization of this compound.

Workflow cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Derivatization for Library Synthesis Start Malononitrile & Hydrazine Hydrate Intermediate1 3-Amino-1H-pyrazole-4-carboxamide Start->Intermediate1 Step 1: Aminopyrazole Formation Intermediate2 Methyl 6-bromopyrazolo[1,5-a]pyrimidine- 2-carboxylate Intermediate1->Intermediate2 Step 2: Cyclocondensation & Bromination Cyclization_Reagent Diethyl 2-(ethoxymethylene)- 3-oxosuccinate Cyclization_Reagent->Intermediate2 Core_Scaffold 6-Bromopyrazolo[1,5-a]pyrimidine- 2-carboxylic acid Intermediate2->Core_Scaffold Step 3: Hydrolysis Amide_Product 6-Bromo-2-(R¹-amido)- pyrazolo[1,5-a]pyrimidine Core_Scaffold->Amide_Product Protocol 2: Amide Coupling Amine Amine (R¹-NH₂) Amine->Amide_Product Final_Product 6-Aryl-2-(R¹-amido)- pyrazolo[1,5-a]pyrimidine (Final Kinase Inhibitor) Amide_Product->Final_Product Protocol 3: Suzuki Coupling Boronic_Acid Arylboronic Acid (Ar-B(OH)₂) Boronic_Acid->Final_Product

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Unmasking the Cellular Interactors of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid: A Guide to Target Identification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The discovery of a small molecule with a compelling cellular phenotype, such as inducing cancer cell apoptosis or modulating an inflammatory response, marks the beginning of a critical journey in drug development: the identification of its molecular target. This process, often termed target deconvolution, is paramount for understanding a compound's mechanism of action, optimizing its efficacy, and predicting potential toxicities. The pyrazolo[1,5-a]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, with numerous derivatives reported as potent inhibitors of protein kinases, crucial regulators of cellular signaling that are often dysregulated in diseases like cancer.[1] This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on elucidating the molecular targets of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid , a representative of this promising class of compounds.

We will navigate through a multi-pronged strategy, combining cutting-edge experimental techniques with powerful computational approaches. This guide is designed to be a practical resource, offering not just step-by-step protocols, but also the underlying scientific rationale and field-proven insights to empower your target identification campaigns.

The Strategic Framework for Target Identification

A successful target identification strategy is rarely linear. It is an iterative process that integrates multiple lines of evidence to build a compelling case for a specific protein target. Our approach for this compound will be structured around three core pillars:

  • Hypothesis Generation: Leveraging the known pharmacology of the pyrazolo[1,5-a]pyrimidine scaffold to inform our initial search.

  • Experimental Validation: Employing a suite of unbiased and target-specific experimental techniques to identify and confirm protein interactors.

  • Computational Corroboration: Utilizing in silico methods to predict potential targets and rationalize experimental findings.

Below is a visual representation of our integrated workflow:

TargetID_Workflow cluster_0 Hypothesis Generation cluster_1 Experimental Validation cluster_2 Target Confirmation Kinome Profiling Kinome Profiling Affinity_Proteomics Affinity-Based Proteomics Kinome Profiling->Affinity_Proteomics Identifies Kinase Families Computational Prediction Computational Prediction Computational Prediction->Affinity_Proteomics Prioritizes Candidates Biochemical_Assays Biochemical & Cellular Target Engagement Assays Affinity_Proteomics->Biochemical_Assays Provides Hit List Label_Free Label-Free Methods (DARTS, CETSA) Label_Free->Biochemical_Assays Confirms Direct Binding Target_Validation Target Validation (e.g., siRNA/CRISPR) Biochemical_Assays->Target_Validation Verifies Cellular Activity Affinity_Proteomics cluster_0 Probe Synthesis cluster_1 Pulldown & Analysis Compound 6-Bromopyrazolo[1,5-a] pyrimidine-2-carboxylic acid Affinity_Resin Affinity Resin Compound->Affinity_Resin EDC/NHS Coupling Beads Amine-functionalized Beads Beads->Affinity_Resin Pulldown Incubation & Washing Affinity_Resin->Pulldown Cell_Lysate Cell Lysate Cell_Lysate->Pulldown Elution Elution Pulldown->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE LC_MS LC-MS/MS Identification SDS_PAGE->LC_MS

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Application Notes and Protocols for 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its rigid, planar structure, which mimics the purine core of ATP, makes it an ideal candidate for the design of kinase inhibitors.[1] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] Consequently, the development of potent and selective kinase inhibitors is a cornerstone of targeted therapy.

6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a key intermediate and a versatile building block for the synthesis of a diverse library of kinase inhibitors. The bromine atom at the 6-position serves as a convenient handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of various aryl and heteroaryl substituents. The carboxylic acid at the 2-position provides a site for amide bond formation, enabling the exploration of structure-activity relationships (SAR) by introducing a wide range of amine-containing fragments.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design involving this compound. It includes a detailed, field-tested protocol for its synthesis, methods for its characterization, and in-depth protocols for its application in the discovery and evaluation of novel kinase inhibitors, with a particular focus on the PI3K/Akt signaling pathway.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety hazards is paramount before commencing any experimental work.

PropertyValueReference
Molecular Formula C₇H₄BrN₃O₂[3][4]
Molecular Weight 242.03 g/mol [3][4]
IUPAC Name This compound[3][4]
CAS Number 300717-72-0[4]
Appearance Solid (predicted)
Solubility Soluble in organic solvents such as DMSO and DMF

Safety and Hazard Information: [3][4]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

Experimental Design and Protocols

Part 1: Synthesis and Characterization

The synthesis of this compound is a multi-step process that begins with the construction of the pyrazolo[1,5-a]pyrimidine core, followed by the hydrolysis of an ester precursor.

Workflow for the Synthesis of this compound:

Synthesis Workflow A Starting Materials: Ethyl Cyanoacetate & Hydrazine Hydrate B Step 1: Synthesis of 5-amino-1H-pyrazole-4-ethyl-carboxylate A->B Reaction with Hydrazine Hydrate C Step 2: Cyclization to form Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate B->C Reaction with Bromomalonaldehyde D Step 3: Hydrolysis to This compound C->D Base-catalyzed hydrolysis (e.g., LiOH)

Caption: Synthetic workflow for this compound.

Protocol 1.1: Synthesis of Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate

This protocol is adapted from general procedures for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives.[5]

Materials:

  • Ethyl cyanoacetate

  • Hydrazine hydrate

  • Bromomalonaldehyde (can be generated in situ from tetraalkoxypropane and bromine)

  • Ethanol

  • Sodium acetate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Step 1: Synthesis of 5-amino-1H-pyrazole-4-ethyl-carboxylate.

    • In a round-bottom flask, dissolve ethyl cyanoacetate (1 equivalent) in ethanol.

    • Slowly add hydrazine hydrate (1.1 equivalents) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Recrystallize the crude product from ethanol to yield 5-amino-1H-pyrazole-4-ethyl-carboxylate as a white solid.

  • Step 2: Synthesis of Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate.

    • To a solution of 5-amino-1H-pyrazole-4-ethyl-carboxylate (1 equivalent) in ethanol, add bromomalonaldehyde (1.1 equivalents) and sodium acetate (1.5 equivalents).

    • Reflux the mixture for 6 hours, monitoring by TLC.

    • After cooling to room temperature, pour the reaction mixture into ice-water.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to obtain Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate.[][7]

Protocol 1.2: Hydrolysis to this compound

Materials:

  • Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Dissolve Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (2-3 equivalents) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with 1 M HCl at 0 °C.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold deionized water and dry under vacuum to yield this compound.

Protocol 1.3: Characterization of this compound

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum should show characteristic peaks for the protons on the pyrazolo[1,5-a]pyrimidine core. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The ¹³C NMR spectrum will show the expected number of carbon signals, including the carbonyl carbon of the carboxylic acid at a characteristic downfield position.

2. Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by determining the accurate mass of the molecular ion.

3. High-Performance Liquid Chromatography (HPLC):

  • HPLC analysis should be performed to determine the purity of the synthesized compound. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid or formic acid) is a good starting point.

Part 2: Application in Kinase Inhibition Assays

The pyrazolo[1,5-a]pyrimidine scaffold is a known inhibitor of several kinases, including those in the PI3K/Akt pathway.[8][9] The following protocols describe how to evaluate the inhibitory activity of this compound and its derivatives against a representative kinase, PI3Kδ.

Workflow for Kinase Inhibitor Evaluation:

Inhibitor Evaluation Workflow A Synthesized Compound (e.g., this compound derivative) B Protocol 2.1: In Vitro Kinase Assay (e.g., PI3Kδ) A->B D Protocol 2.2: Cell-Based Assay (e.g., p-Akt Western Blot) A->D C Determine IC₅₀ B->C E Assess Cellular Potency D->E

Caption: Workflow for evaluating the efficacy of a potential kinase inhibitor.

Protocol 2.1: In Vitro PI3Kδ Kinase Inhibition Assay (Luminescence-Based)

This protocol is based on the principle of measuring the amount of ADP produced in a kinase reaction using a luciferase-based system.[10][11]

Materials:

  • Recombinant human PI3Kδ enzyme

  • PI3K Kinase Buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl₂; 0.025mg/ml BSA)[10]

  • Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate

  • ATP

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well plates

  • Multichannel pipette

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the test compound solution or vehicle (for control wells).

    • Add 2 µL of a mixture containing the PI3Kδ enzyme and PIP2 substrate in kinase buffer.

    • Initiate the kinase reaction by adding 2 µL of ATP solution.

    • Incubate the plate at 30 °C for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes in the dark.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Part 3: Elucidating the Mechanism of Action in a Cellular Context

The PI3K/Akt Signaling Pathway:

The PI3K/Akt signaling pathway is a crucial intracellular cascade that regulates cell survival, proliferation, and metabolism.[12][13] Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which then recruits and activates Akt.[14] Activated Akt phosphorylates a host of downstream targets, promoting cell growth and inhibiting apoptosis.[12][14]

PI3K/Akt Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Effectors pAkt->Downstream Phosphorylates Response Cell Survival, Proliferation, Growth Downstream->Response Inhibitor 6-Bromopyrazolo[1,5-a]pyrimidine derivative Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt signaling pathway and the inhibitory action of pyrazolopyrimidine derivatives.

Protocol 2.2: Cell-Based Assay - Western Blot for Phosphorylated Akt (p-Akt)

This protocol assesses the ability of the test compound to inhibit the PI3K/Akt pathway in a cellular environment by measuring the phosphorylation of Akt.[1][15]

Materials:

  • Cancer cell line with an active PI3K/Akt pathway (e.g., MCF-7, U87)

  • Cell culture medium and supplements

  • Test compound

  • Growth factor (e.g., insulin or EGF)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, and anti-loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Serum-starve the cells for 4-6 hours to reduce basal p-Akt levels.

    • Pre-treat cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with a growth factor (e.g., 100 nM insulin for 15 minutes) to induce Akt phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.

    • Load equal amounts of protein (20-40 µg) per lane of an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the ECL detection reagent.

  • Signal Detection and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with antibodies against total Akt and a loading control to ensure equal protein loading.

    • Quantify the band intensities and normalize the p-Akt signal to the total Akt and loading control signals.

    • A dose-dependent decrease in the p-Akt signal indicates inhibition of the PI3K/Akt pathway by the test compound.

Conclusion and Future Directions

This compound is a valuable starting material for the development of novel kinase inhibitors. The protocols outlined in this document provide a robust framework for its synthesis, characterization, and evaluation as a potential therapeutic agent. By employing these methods, researchers can efficiently synthesize derivatives of this scaffold and assess their inhibitory activity against specific kinases and their efficacy in a cellular context. Future work should focus on expanding the library of derivatives to explore the structure-activity relationship in greater detail, optimizing the pharmacokinetic properties of lead compounds, and evaluating their efficacy in preclinical models of disease.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K...
  • PI3K-AKT Signaling Pathway.
  • KEGG PI3K-Akt signaling pathway - Homo sapiens (human). KEGG. [Link]
  • HC-A-23May12-EN01 Western Blot Handbook & Troubleshooting Guide--转曲. ABclonal. [Link]
  • This compound | C7H4BrN3O2 | CID 771938. PubChem. [Link]
  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxyl
  • Kinase Inhibition Assays. Buhlmann Diagnostics Corp. [Link]
  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
  • This compound | C7H4BrN3O2 | CID 771938. PubChem. [Link]
  • (PDF) Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. The information provided is based on established synthetic principles for pyrazolo[1,5-a]pyrimidines and aims to provide both practical solutions and a deeper understanding of the underlying chemistry.[1][2][3]

Experimental Workflow Overview

The synthesis is typically a two-step process starting from the cyclocondensation of an aminopyrazole with a β-dicarbonyl equivalent, followed by the hydrolysis of the resulting ester. Each step presents unique challenges that can impact the overall yield and purity.

SynthesisWorkflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Saponification A 3-Amino-5-bromopyrazole C Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate A->C Acid Catalyst (e.g., Acetic Acid) Heat B Ethyl 2,4-dioxobutanoate (or equivalent) B->C Acid Catalyst (e.g., Acetic Acid) Heat D This compound C->D 1. Base (LiOH, NaOH) Solvent (THF/H2O) 2. Acid Work-up (HCl)

Caption: General two-step synthesis pathway.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Step 1: Cyclocondensation Reaction Issues
Question 1: My yield for the formation of ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate is very low. What are the common causes and how can I improve it?

Low yield in the initial cyclocondensation is a frequent issue. The problem often lies in one of four areas: starting material quality, reaction conditions, formation of side products, or inefficient purification.

Potential Causes & Solutions:

  • Starting Material Purity: The purity of 3-amino-5-bromopyrazole is critical. Contaminants can interfere with the reaction, leading to a complex mixture of byproducts.

    • Action: Verify the purity of your aminopyrazole using ¹H NMR and melting point analysis. If necessary, recrystallize it from a suitable solvent like ethanol or an ethanol/water mixture.

  • Suboptimal Reaction Conditions: The choice of solvent and catalyst is crucial for driving the reaction to completion. The reaction involves a condensation followed by a dehydration, both of which are sensitive to the reaction environment.

    • Action: Acetic acid is often the preferred solvent as it also serves as the acid catalyst. However, other systems can be effective. Consider screening different conditions.

    Solvent SystemCatalystTemperature (°C)Expected Outcome & Comments
    Acetic AcidNone (acts as catalyst)80 - 118 (Reflux)Generally provides good yields. Can be slow but clean.
    EthanolAcetic Acid (catalytic)~78 (Reflux)Milder conditions, may require longer reaction times.
    Toluenep-TsOH (catalytic)~110 (Reflux)Allows for azeotropic removal of water with a Dean-Stark trap, driving the equilibrium towards the product.
    MicrowaveAcetic Acid120 - 150Can significantly reduce reaction times and improve yields, but requires specialized equipment.[1]
  • Regioisomer Formation: 5-Aminopyrazoles possess two nucleophilic nitrogen atoms, which can lead to the formation of an undesired regioisomer, pyrazolo[3,4-b]pyridine.[1] While the formation of the [1,5-a] system is generally favored, reaction conditions can influence the ratio.

    • Action: Sticking to acidic conditions (like refluxing acetic acid) typically provides high regioselectivity for the desired pyrazolo[1,5-a]pyrimidine product. Characterize your crude product carefully by NMR to confirm the structure.

  • Inefficient Work-up/Purification: The product may be lost during extraction or crystallization.

    • Action: After cooling the reaction, the product often precipitates from the acetic acid. Ensure complete precipitation by cooling in an ice bath. If the product remains in solution, carefully neutralize the acetic acid with a base like sodium bicarbonate and extract with a suitable organic solvent (e.g., ethyl acetate, DCM).

Question 2: I'm observing a significant side product that I suspect is a regioisomer. How can I confirm this and prevent its formation?

The formation of the pyrazolo[3,4-b]pyridine isomer is a known possibility. Its formation is governed by the initial site of nucleophilic attack.

Mechanistic Insight:

The reaction proceeds via a condensation-cyclization cascade. The desired pyrazolo[1,5-a]pyrimidine is formed when the initial attack occurs from the endocyclic pyrazole nitrogen (N1), followed by cyclization of the exocyclic amino group. The regioisomer forms if the exocyclic amino group attacks first.

Regioselectivity cluster_desired Desired Pathway cluster_side Side Reaction Reactants 3-Amino-5-bromopyrazole + Ethyl 2,4-dioxobutanoate N1_Attack Initial attack from endocyclic N1 Reactants->N1_Attack Acidic Conditions NH2_Attack Initial attack from exocyclic -NH2 Reactants->NH2_Attack Less Favored Desired_Product 6-Bromopyrazolo[1,5-a]pyrimidine (Target Product) N1_Attack->Desired_Product Cyclization & Dehydration Side_Product Pyrazolo[3,4-b]pyridine Isomer (Impurity) NH2_Attack->Side_Product Cyclization & Dehydration

Caption: Competing pathways for regioisomer formation.

Confirmation & Prevention:

  • Confirmation: The two isomers will have distinct ¹H and ¹³C NMR spectra. In particular, the chemical shifts and coupling constants of the aromatic protons on the pyrimidine/pyridine ring will be different. 2D NMR techniques like HMBC and NOESY can definitively establish the connectivity.

  • Prevention: The regioselectivity is highly dependent on the electrophile and reaction conditions.[1][4] Strongly acidic conditions protonate the more basic exocyclic amino group, reducing its nucleophilicity and thereby favoring the initial attack from the N1 pyrazole nitrogen. Maintaining a reflux in glacial acetic acid is the most reliable method to ensure high regioselectivity for the desired product.

Step 2: Saponification (Ester Hydrolysis) Issues
Question 3: My hydrolysis reaction is incomplete, and I still see the ethyl ester starting material by TLC/LC-MS. How can I drive the reaction to completion?

Incomplete hydrolysis is typically a result of insufficient reaction time, low temperature, or poor solubility.

Potential Causes & Solutions:

  • Poor Solubility: The ethyl ester can be poorly soluble in purely aqueous base, leading to a heterogeneous mixture and slow reaction at the phase interface.

    • Action: Use a co-solvent to create a homogeneous solution. A mixture of THF and water (e.g., 1:1 or 2:1 v/v) or methanol and water is highly effective.

  • Insufficient Base or Time: The ester may be more sterically hindered or electronically deactivated than simple esters, requiring more forcing conditions.

    • Action:

      • Use a molar excess of the base (typically 2-5 equivalents of LiOH or NaOH).

      • Increase the reaction time. Monitor the reaction by TLC or LC-MS every hour until the starting material is consumed.

      • Gently heat the reaction mixture (e.g., to 40-50 °C) to increase the reaction rate.

Question 4: I'm losing my product during the acidic work-up. I suspect it's decarboxylating. How can I avoid this?

The pyrazolo[1,5-a]pyrimidine ring system can be susceptible to decarboxylation, especially under harsh acidic conditions or at elevated temperatures.[5]

Mechanism of Loss & Prevention Strategy:

Decarboxylation is the loss of CO₂ from the carboxylic acid, which is often facilitated by heat and a low pH.

Troubleshooting Start Low Yield of Final Acid Check_Step1 Is Step 1 (Ester Formation) Yield Low? Start->Check_Step1 Check_Step2 Is Step 2 (Hydrolysis) Yield Low? Check_Step1->Check_Step2 No Optimize_Step1 Troubleshoot Cyclocondensation: - Check starting material purity - Optimize solvent/temp - Confirm regiochemistry Check_Step1->Optimize_Step1 Yes Incomplete_Hydrolysis Incomplete Hydrolysis? Check_Step2->Incomplete_Hydrolysis Yes Success Improved Yield Optimize_Step1->Success Loss_Workup Product Loss During Work-up? Incomplete_Hydrolysis->Loss_Workup No Optimize_Hydrolysis Troubleshoot Hydrolysis: - Use co-solvent (THF/H2O) - Increase base equivalents/time - Gentle heating (40°C) Incomplete_Hydrolysis->Optimize_Hydrolysis Yes Optimize_Workup Troubleshoot Work-up: - Acidify slowly in ice bath - Adjust to pH ~3-4 - Avoid heating during solvent removal Loss_Workup->Optimize_Workup Yes Optimize_Hydrolysis->Success Optimize_Workup->Success

Caption: Troubleshooting decision tree for low overall yield.

Optimized Work-up Protocol:

  • Cooling is Key: After the hydrolysis is complete (as confirmed by TLC/LC-MS), cool the reaction mixture to 0 °C in an ice-salt bath.

  • Slow Acidification: Slowly add cold 1M or 2M HCl dropwise with vigorous stirring. Monitor the pH continuously.

  • Target pH: Do not acidify to a very low pH. Aim for a pH of ~3-4, which is usually sufficient to precipitate the carboxylic acid without promoting significant decarboxylation.

  • Isolate Promptly: Once the precipitate has formed, do not let it stir in the acidic solution for an extended period. Filter the solid, wash it with cold water to remove salts, and then with a small amount of a non-polar solvent like hexane to aid drying.

  • Avoid Heat: Dry the final product under a high vacuum at room temperature. Do not use an oven.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the acid-catalyzed cyclocondensation?

The reaction is a classic example of a condensation between a 1,3-dielectrophile (the enol form of ethyl 2,4-dioxobutanoate) and a molecule with two distinct nucleophilic nitrogens.

Mechanism cluster_mech Reaction Mechanism A 1. Enolization of β-ketoester B 2. Nucleophilic attack by pyrazole N1 A->B C 3. Intermediate formation B->C D 4. Cyclization via exocyclic -NH2 attack C->D E 5. Dehydration D->E F Final Product E->F

Caption: Stepwise mechanism of pyrazolo[1,5-a]pyrimidine formation.

The key steps are: (1) The β-ketoester tautomerizes to its enol form under acidic conditions. (2) The N1 nitrogen of the aminopyrazole, being more nucleophilic in an acidic medium, attacks the β-carbon of the enolized ester. (3) A transient intermediate is formed. (4) The exocyclic amino group then attacks the ketone carbonyl. (5) Finally, a molecule of water is eliminated to form the aromatic pyrimidine ring.

Q2: Are there alternative, more modern synthetic methods available for this scaffold?

Yes, the synthesis of pyrazolo[1,5-a]pyrimidines is an active area of research.[2] While the classic condensation is robust, other methods include:

  • Three-component reactions: These combine the aminopyrazole, an aldehyde, and a β-ketoester in one pot.[1][6]

  • Palladium-catalyzed cross-coupling: These methods are typically used for post-functionalization of the core but can be adapted for its construction.[2]

  • Microwave-assisted synthesis: As mentioned earlier, this can dramatically shorten reaction times.[1]

For this specific target, the two-step route described remains one of the most direct and reliable methods.

Q3: What are the primary considerations when planning to scale up this synthesis from milligram to gram or kilogram scale?

  • Thermal Management: The cyclocondensation in acetic acid can be exothermic. Ensure your reactor has adequate cooling capacity. Add reagents portion-wise if necessary to control the temperature.

  • Mixing: Efficient stirring is crucial, especially during the precipitation of the product in both steps. Ensure the impeller can handle the resulting slurry.

  • Work-up and Isolation: Filtering large quantities of product requires appropriate equipment (e.g., a Nutsche filter). The volumes for extractions and washes will increase significantly, so plan accordingly.

  • Safety: Acetic acid is corrosive. Ensure proper personal protective equipment (PPE) and ventilation. The use of large volumes of flammable solvents like THF and ethyl acetate requires a properly grounded setup and adherence to all safety protocols.

References
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. (Taylor & Francis Online)
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (PubMed Central)
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles. (Organic Chemistry Portal)
  • 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABAA Receptor Subtype. (PubMed Central)

Sources

Technical Support Center: Pyrazolo[1,5-a]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Heterocyclic Chemistry Division

Welcome to the technical support guide for the synthesis of pyrazolo[1,5-a]pyrimidines. This document is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important scaffold. We understand that while the synthesis is robust, it is not without its challenges. This guide provides in-depth, field-tested insights into troubleshooting common side reactions and optimizing your synthetic protocols.

Section 1: The Core Reaction Pathway

The most prevalent and versatile method for constructing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 3-aminopyrazole (also referred to as 5-aminopyrazole) and a 1,3-bielectrophilic partner, such as a 1,3-dicarbonyl compound.[1][2][3] The reaction is typically promoted by either an acid or base catalyst and proceeds through a well-established mechanism.

The reaction initiates with the nucleophilic attack of the exocyclic amino group of the 3-aminopyrazole onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization, where the endocyclic pyrazole nitrogen attacks the second carbonyl group, and subsequent dehydration to yield the final aromatic fused-ring system.[2]

Reaction_Mechanism cluster_reactants Reactants AP 3-Aminopyrazole INT1 Initial Adduct (Enamine Intermediate) AP->INT1 Nucleophilic attack DK 1,3-Diketone DK->INT1 INT2 Cyclized Intermediate (Hemiaminal) INT1->INT2 Intramolecular cyclization H+ or OH- PROD Pyrazolo[1,5-a]pyrimidine INT2->PROD Dehydration (-H2O)

Caption: General mechanism of pyrazolo[1,5-a]pyrimidine formation.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during synthesis in a practical Q&A format.

Q1: Why am I getting a mixture of two regioisomers? This is the most frequent challenge.

Answer: The formation of regioisomers is the most common side reaction, especially when using an unsymmetrical 1,3-dicarbonyl compound (e.g., benzoylacetone or trifluoroacetylacetone). The 3-aminopyrazole has two nucleophilic nitrogen atoms—the exocyclic NH2 group and the endocyclic NH at position 1—that can potentially initiate the cyclization, leading to different product isomers.

However, the primary cause of regioisomerism in this specific synthesis stems from the initial attack of the exocyclic amino group on one of the two different carbonyl carbons of the unsymmetrical diketone.

  • Pathway A: Attack at the more electrophilic carbonyl (e.g., the ketone adjacent to a CF3 group) leads to one isomer.

  • Pathway B: Attack at the less electrophilic carbonyl (e.g., the ketone adjacent to a phenyl group) leads to the other isomer.[1]

The reaction's regioselectivity is governed by the electronic and steric properties of the substituents on the 1,3-dicarbonyl compound and the reaction conditions.[2] For instance, studies have shown that the carbonyl group's substituent heavily controls the reaction's regioselectivity.[1]

Regioisomerism cluster_start Starting Materials AP 3-Aminopyrazole C1 Attack at Carbonyl 1 (adjacent to R1) AP->C1 C2 Attack at Carbonyl 2 (adjacent to R2) AP->C2 UDK Unsymmetrical 1,3-Diketone (R1-CO-CH2-CO-R2) UDK->C1 UDK->C2 ISO1 Regioisomer A C1->ISO1 Cyclization & Dehydration ISO2 Regioisomer B C2->ISO2 Cyclization & Dehydration

Caption: Competing pathways leading to regioisomer formation.

Troubleshooting Strategies:

  • Catalyst Choice: Acidic conditions (e.g., refluxing in acetic acid or with a catalytic amount of H₂SO₄) often favor one isomer over the other by modulating the electrophilicity of the carbonyl centers.[2] Conversely, basic conditions (e.g., sodium ethoxide) may favor the other isomer. A systematic screen of catalysts is recommended.

  • Temperature Control: Running the reaction at a lower temperature may increase the kinetic selectivity, favoring the pathway with the lower activation energy and potentially yielding a higher ratio of a single isomer. Microwave-assisted synthesis has been shown to reduce reaction times, but its effect on selectivity must be evaluated on a case-by-case basis.[1][2]

  • Stoichiometry: In some cases, adjusting the stoichiometry of the reactants can influence the reaction pathway. For example, using an excess of one reagent might suppress certain side reactions.[1]

Q2: My reaction yield is low, or the reaction stalls and does not go to completion. What are the common causes?

Answer: Low yields or incomplete conversion can be traced back to several factors:

  • Insufficient Activation: The 1,3-dicarbonyl compound may not be sufficiently electrophilic, or the aminopyrazole may not be sufficiently nucleophilic. Ensure your catalyst is active. For acid catalysis, glacial acetic acid as a solvent or a strong acid like H₂SO₄ or HCl is often effective.[2][3] For base catalysis, ensure anhydrous conditions if using strong bases like sodium ethoxide.

  • Poor Solubility: If reactants are not fully dissolved at the reaction temperature, the reaction rate will be significantly reduced. Experiment with different solvents. While ethanol and acetic acid are common, higher-boiling solvents like DMF or xylene could be beneficial for less reactive substrates.

  • Reversible Intermediate Formation: The initial condensation to form the enamine intermediate can be reversible. Effective removal of water, either by azeotropic distillation (Dean-Stark trap) or by running the reaction at a temperature sufficient for dehydration, is crucial to drive the reaction forward according to Le Châtelier's principle.

  • Steric Hindrance: Bulky substituents on either the aminopyrazole or the dicarbonyl compound can slow down the reaction rate significantly. In these cases, longer reaction times, higher temperatures, or microwave irradiation may be necessary to achieve full conversion.[2]

Q3: I am observing unexpected spots on my TLC/LC-MS that are not starting material or the desired product. What could these be?

Answer: Besides regioisomers, other side products can form under certain conditions:

  • Self-Condensation of the 1,3-Dicarbonyl: Under strong acidic or basic conditions, some 1,3-dicarbonyl compounds can undergo self-condensation reactions (e.g., aldol-type reactions) to form complex by-products.

  • Decomposition: Harsh conditions (very high temperatures or strong acids/bases) can lead to the decomposition of sensitive starting materials or even the desired product. This is particularly true if your substrates contain other sensitive functional groups.

  • Incomplete Cyclization: The open-chain enamine intermediate formed after the initial condensation may be stable enough to be observed, especially if the subsequent cyclization step is slow (e.g., due to steric hindrance).[2]

  • Dimerization: In some multicomponent reactions, side reactions like dimerization can occur if the reaction conditions are not optimized.[1]

Troubleshooting Strategies:

  • Analyze By-products: If possible, isolate and characterize the major by-product. Knowing its structure provides critical clues about the undesired reaction pathway.

  • Milder Conditions: Attempt the reaction under milder conditions—lower temperature, shorter time, or using a weaker acid/base catalyst (e.g., piperidine or triethylamine instead of sodium ethoxide).[3]

  • Protecting Groups: If a specific functional group on your starting material is interfering, consider using a protecting group strategy.

Section 3: Optimized Experimental Protocols

Protocol 1: Standard Synthesis of a 5,7-disubstituted-pyrazolo[1,5-a]pyrimidine

This protocol is a general starting point for the reaction of a 3-aminopyrazole with a symmetric 1,3-diketone.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 3-aminopyrazole (1.0 eq).

  • Reagents: Add the 1,3-diketone (1.1 eq) to the flask.

  • Solvent/Catalyst: Add glacial acetic acid as the solvent (approx. 0.2 M concentration).

  • Reaction: Heat the mixture to reflux (approx. 118 °C) and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-water.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and then a minimal amount of cold ethanol or diethyl ether to remove residual acetic acid and impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Protocol 2: Troubleshooting Protocol for Maximizing Regioselectivity

This protocol outlines a strategy when an unsymmetrical diketone yields an isomeric mixture.

  • Condition Screening: Set up three parallel reactions in small vials.

    • Reaction A (Acidic): Use the standard protocol with glacial acetic acid.

    • Reaction B (Basic): In a separate flask under an inert atmosphere (N₂), dissolve the 3-aminopyrazole (1.0 eq) and the unsymmetrical 1,3-diketone (1.1 eq) in anhydrous ethanol. Add sodium ethoxide (1.2 eq) portion-wise at 0 °C, then allow to warm to room temperature or reflux.

    • Reaction C (Neutral/Thermal): Combine the reactants in a high-boiling solvent like toluene or xylene and reflux, using a Dean-Stark trap to remove water.

  • Analysis: After a set time (e.g., 6 hours), take an aliquot from each reaction, quench appropriately, and analyze by ¹H NMR or LC-MS to determine the ratio of the two regioisomers.

  • Optimization: Based on the results, scale up the condition that provides the best selectivity. Further optimization of temperature and reaction time can be performed to maximize the yield of the desired isomer. Some reports suggest that controlling the stoichiometry and heating the mixture neat (without solvent) can also dramatically influence regioselectivity.[1]

Section 4: Data Summary Table

The choice of catalyst and solvent system is critical for success. The following table summarizes common conditions and their typical applications.

Catalyst SystemCommon Solvent(s)TemperatureTypical Use Case & Considerations
Glacial Acetic Acid Acetic AcidRefluxGeneral purpose; often provides good yields but may not offer the best regioselectivity.[2]
H₂SO₄ (catalytic) Ethanol, Acetic AcidRT to RefluxStrong acid catalysis for less reactive substrates. Can cause degradation with sensitive groups.[2]
Sodium Ethoxide Anhydrous Ethanol0 °C to RefluxBasic conditions that can favor a different regioisomeric outcome compared to acid catalysis.[1][4]
Piperidine / Pyridine Ethanol, TolueneRefluxMilder basic conditions; useful for preventing degradation of sensitive substrates.[3]
None (Thermal) Toluene, XyleneRefluxNeutral conditions; relies on thermal energy to drive the reaction. Often used with a Dean-Stark trap.
Microwave (MW) Ethanol, DMF100-150 °CSignificantly reduces reaction times; may improve yields but requires optimization for selectivity.[1][2]

References

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d).
  • An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity.
  • Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. PubMed Central. [Link]
  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. [Link]
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health (NIH). [Link]
  • A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering. [Link]
  • The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the...
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)

Sources

Technical Support Center: 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid (Compound 1 ). As a Senior Application Scientist, I've designed this guide to address the nuanced stability challenges you may encounter. This document moves beyond simple protocols to explain the chemical reasoning behind them, ensuring your experiments are built on a foundation of scientific integrity.

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, valued for its rigid, planar structure and synthetic versatility.[1] However, the specific combination of a carboxylic acid at the 2-position and a bromine atom at the 6-position introduces distinct stability considerations that require careful management in storage, handling, and reaction setup.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common inquiries regarding the handling and properties of Compound 1 .

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term stability, solid Compound 1 should be stored in a tightly sealed container at 2-8°C, protected from light and moisture. While some less functionalized or isomeric pyrazolopyrimidines may be stored at room temperature, the combination of the carboxylic acid and bromine moieties warrants more cautious conditions to minimize the risk of slow degradation over time.[2]

Q2: How should I prepare and store solutions of this compound?

A2: It is strongly recommended to use freshly prepared solutions for reactions. If a stock solution is required, prepare it in a high-purity anhydrous aprotic solvent such as DMF or DMSO. Store the solution at -20°C in small aliquots under an inert atmosphere (e.g., argon or nitrogen) and protect it from light by using amber vials or wrapping the container in foil. Avoid repeated freeze-thaw cycles. Aqueous solutions, especially under non-neutral pH, are not recommended for storage due to the risk of degradation.

Q3: Is Compound 1 sensitive to light?

A3: Yes, caution is advised. Bromo-aromatic and heteroaromatic compounds can be photolabile, undergoing degradation through pathways like debromination or radical reactions upon exposure to UV or even high-intensity visible light.[3][4] All handling, storage, and reactions should be performed with protection from light to ensure reproducibility and prevent the formation of photochemical artifacts.

Q4: What are the primary potential degradation pathways for this compound?

A4: Based on its structure, two primary degradation pathways are of concern:

  • Decarboxylation: The loss of CO2 from the carboxylic acid group is a known instability for many heterocyclic carboxylic acids, particularly when heated or under certain acidic/basic conditions.[5][6][7][8] This would result in the formation of 6-bromopyrazolo[1,5-a]pyrimidine.

  • Photodegradation: As mentioned in Q3, exposure to light can cleave the C-Br bond, leading to impurities.[3]

Q5: What is the general solubility profile of Compound 1?

A5: Compound 1 is expected to have poor solubility in water and nonpolar organic solvents. It should be soluble in polar aprotic solvents such as DMSO, DMF, and DMA. Limited solubility may be achievable in THF or dioxane, possibly requiring gentle heating. Its computed XLogP3 value is approximately 1.2, indicating moderate lipophilicity.[9]

Troubleshooting Guide: Experimental Scenarios

This section addresses specific problems you might encounter during your experiments and provides logical workflows and detailed protocols to resolve them.

Scenario 1: Low Yields & Unexpected Impurities

Q: My reaction yield is significantly lower than expected, and my LC-MS/TLC shows multiple new spots, including one that could be the decarboxylated parent compound. How can I confirm if my starting material is degrading?

A: This is a classic symptom of either starting material impurity or degradation under reaction conditions. The pyrazolo[1,5-a]pyrimidine core itself is generally thermally stable, with some derivatives decomposing only at very high temperatures (>280 °C), but the carboxylic acid moiety is a point of weakness.[10][11][12]

Causality: The most likely cause is thermal decarboxylation, especially if your reaction involves heating. Some coupling reagents or strong bases can also promote this side reaction. Before blaming the reaction conditions, you must validate the stability of your starting material.

This workflow provides a systematic approach to verify the integrity of your compound before use.

Caption: Workflow for assessing the stability of Compound 1.

  • Solution Preparation: Accurately weigh ~1 mg of Compound 1 and dissolve it in 1.0 mL of anhydrous, high-purity DMSO to make a 1 mg/mL stock solution.

  • Initial Analysis (T=0): Immediately inject 5 µL of the solution onto a C18 reverse-phase HPLC column.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to 10% B and re-equilibrate.

    • Detection: UV at 254 nm and 280 nm, coupled with a mass spectrometer to identify parent mass and potential impurities.

  • Stress Conditions: Aliquot the remaining stock solution into three amber HPLC vials.

    • Vial A (Control): Store at 4°C, protected from light.

    • Vial B (Reaction Temp): Place in a heating block at your intended reaction temperature for 4-8 hours.

    • Vial C (Light Exposure): Leave on a lab bench under ambient light for 4-8 hours.

  • Final Analysis: After the incubation period, re-analyze samples from all three vials using the same HPLC-MS method.

  • Data Interpretation: Compare the chromatograms. The appearance of new peaks (especially one corresponding to the mass of the decarboxylated product, M-44 Da) in vials B or C indicates thermal or photolytic instability, respectively.

Scenario 2: Failed Amide Coupling Reactions

Q: I am trying to form an amide using Compound 1, but the reaction is messy, and I am not getting my desired product. What are the best practices for this transformation?

A: Amide bond formation with heterocyclic carboxylic acids can be challenging. The direct use of coupling agents like DCC or EDC can require elevated temperatures, which risks decarboxylation.[13] Furthermore, the pyrazolo[1,5-a]pyrimidine core contains multiple nitrogen atoms that could potentially interact with coupling reagents or catalysts.

Causality: The key is to activate the carboxylic acid under mild conditions that do not favor decarboxylation or other side reactions. Using a benzotriazole-based coupling reagent like HATU is a common and effective strategy for preparing amides from sensitive heterocyclic cores.[1][14] This method proceeds efficiently at room temperature, minimizing thermal degradation.

Failed_Amide_Coupling start Start: Amide Coupling Failed check_purity Did you check starting material purity per Protocol 1? start->check_purity run_protocol1 Perform stability assessment (Protocol 1) check_purity->run_protocol1 No coupling_conditions What were your coupling conditions? check_purity->coupling_conditions Yes run_protocol1->coupling_conditions high_temp High Temp (>40°C) or harsh reagents (e.g., SOCl2)? coupling_conditions->high_temp mild_temp Mild Temp (0°C to RT)? high_temp->mild_temp No use_mild Switch to mild conditions. Use Protocol 2 (HATU Coupling). high_temp->use_mild Yes base_issue What base was used? mild_temp->base_issue Yes success Problem Solved use_mild->success strong_base Strong, nucleophilic base (e.g., DBU, excess Et3N)? base_issue->strong_base non_nuc_base Non-nucleophilic base (e.g., DIPEA)? strong_base->non_nuc_base No use_dipea Use a non-nucleophilic base like DIPEA to avoid side reactions. strong_base->use_dipea Yes amine_issue Is your amine starting material pure and non-hindered? non_nuc_base->amine_issue Yes use_dipea->success amine_ok Yes amine_issue->amine_ok Yes check_amine Purify amine and re-attempt. Consider alternative amine. amine_issue->check_amine No amine_bad No / Unsure check_amine->success

Sources

"6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid" solubility problems and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Solubility Troubleshooting Guide for Researchers

Welcome to the technical support center for 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to help you make informed decisions during your experiments. Pyrazolopyrimidine scaffolds are common in medicinal chemistry, but their planar, aromatic nature often leads to poor aqueous solubility, a critical hurdle in drug discovery and development.[1][2]

This guide provides a series of troubleshooting questions and detailed answers to address the most common solubility issues, from initial stock preparation to advanced formulation strategies.

Section 1: Understanding the Molecule's Intrinsic Properties

Q1: What are the key physicochemical properties of this compound that dictate its solubility?

A1: Understanding the molecule's structure is the first step in troubleshooting its solubility. The behavior of this compound is governed by a combination of factors: its aromatic core, the presence of a halogen, and a critical ionizable group.

  • Aromatic Heterocyclic Core (Pyrazolo[1,5-a]pyrimidine): This fused ring system is largely planar and hydrophobic. High planarity can lead to strong crystal lattice energy, meaning more energy is required to break apart the solid crystal and solvate the individual molecules, resulting in low intrinsic solubility.[1]

  • Bromine Atom: The bromo-substituent increases the molecular weight and lipophilicity (hydrophobicity) of the compound, which generally further decreases its solubility in aqueous solutions compared to a non-halogenated parent molecule.

  • Carboxylic Acid Group (-COOH): This is the most important functional group for solubility manipulation. It is a weak acid, meaning it can donate a proton to become a negatively charged carboxylate ion (-COO⁻). This ionization dramatically increases the molecule's polarity and its ability to interact with water, thereby increasing its solubility.[3][4] The solubility of the compound is therefore highly dependent on the pH of the solution.[5][6]

A summary of its key computed properties is presented below.

PropertyValueSource
Molecular Formula C₇H₄BrN₃O₂PubChem CID 771938[7]
Molecular Weight 242.03 g/mol PubChem CID 771938[7]
XLogP3 (Predicted) 0.9PubChem CID 771938[7]
Polar Surface Area 67.5 ŲPubChem CID 771938[7]
Nature Weakly AcidicInferred from Carboxylic Acid Group

Section 2: Foundational Solubility Issues & First-Line Solutions

Q2: I'm trying to dissolve the compound directly in aqueous buffer (e.g., PBS at pH 7.4) and it's not working. What is the cause and what is the first thing I should try?

A2: This is a classic solubility challenge for acidic compounds. The issue stems from the interplay between the compound's pKa (the pH at which it is 50% ionized) and the pH of your buffer. The neutral, protonated form (-COOH) is significantly less soluble than the charged, deprotonated form (-COO⁻). While pH 7.4 is above the likely pKa of the carboxylic acid (typically 3-5), meaning most of it should be in the soluble ionized form, the dissolution process itself can be kinetically slow if the intrinsic solubility of the neutral form is very low.

The primary and most effective solution is to manipulate the pH. Basic salts are more soluble in acidic solutions, and acidic compounds like this one are more soluble in basic solutions.[8][9][10] By raising the pH well above the pKa, you shift the equilibrium almost entirely to the highly soluble deprotonated form.

Caption: pH-dependent ionization of the carboxylic acid group.

Experimental Protocol 1: Preparing an Aqueous Solution via pH Adjustment

This protocol uses a "pH-shift" method to achieve dissolution.

  • Weigh Compound: Accurately weigh the desired amount of this compound powder into a suitable container.

  • Add Basic Solution: Add a small volume of a dilute basic solution (e.g., 0.1 M NaOH) dropwise while stirring or vortexing. The goal is to create a slightly basic environment (pH > 9) to fully deprotonate the carboxylic acid, forming the soluble sodium salt in situ.

  • Observe Dissolution: Continue adding the basic solution until the solid is fully dissolved. You should observe the powder dissolving to form a clear solution.

  • Add Buffer: Add your desired concentrated buffer stock (e.g., 10x PBS).

  • Adjust to Final Volume and pH: Add water to reach the final desired concentration. Crucially, re-adjust the pH of the final solution back down to your target pH (e.g., 7.4) using a dilute acid like 0.1 M HCl. Monitor the solution for any signs of precipitation as you lower the pH. If precipitation occurs, it indicates that the desired concentration is above the compound's thermodynamic solubility at that final pH.

Q3: I need to prepare a high-concentration stock solution for my assays. What solvent should I use?

A3: For creating high-concentration stock solutions (typically 10-50 mM) for in vitro screening, water-based solvents are usually unsuitable. The standard industry practice is to use a polar, aprotic organic solvent.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common and highly recommended starting solvent. It has a high solubilizing power for a wide range of organic molecules.

  • Alternatives: If DMSO is incompatible with your assay, other options include N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[11]

Causality: These solvents are effective because they are highly polar and can disrupt the crystal lattice of the solid compound while effectively solvating the individual molecules. They are also water-miscible, which allows for dilution into aqueous assay buffers.[12]

Key Consideration - Precipitation upon Dilution: A very common issue is that the compound may be highly soluble in 100% DMSO but will precipitate when diluted into an aqueous buffer. This occurs because you are moving the compound from a solvent where it is soluble to one where its intrinsic solubility is much lower. This is a primary indicator that you may need to lower your stock concentration or employ co-solvents in your final assay buffer.[13]

Experimental Protocol 2: Preparation of a DMSO Stock Solution
  • Weigh Compound: Accurately weigh the compound into a high-quality, low-leachate vial (e.g., amber glass).

  • Add DMSO: Add the calculated volume of anhydrous, high-purity DMSO to achieve the target concentration.

  • Facilitate Dissolution: Vortex the vial vigorously. If needed, gentle warming (30-40°C) in a water bath or sonication for a few minutes can help break up aggregates and speed dissolution. Always ensure the vial is tightly capped.

  • Verify Clarity: Inspect the solution against a light source to ensure it is a clear, particulate-free solution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to fall out of solution.

Section 3: Advanced Solubilization Strategies & Troubleshooting

Q4: My compound precipitates when I dilute my DMSO stock into the aqueous assay buffer. How do I solve this?

A4: This is a classic "solvent-shift" precipitation problem, indicating that the final concentration in your assay exceeds the compound's aqueous solubility limit under those conditions. Here is a troubleshooting workflow to address this.

Solubilization_Workflow start Problem: Compound precipitates upon dilution q1 Is final DMSO concentration >1%? start->q1 a1_yes Reduce DMSO to <0.5%. High organic content can cause precipitation. q1->a1_yes Yes q2 Is the final compound concentration too high? q1->q2 No a1_yes->q2 a2_yes Lower the final assay concentration. Determine thermodynamic solubility. q2->a2_yes Yes q3 Is pH adjustment an option for the assay? q2->q3 No end_node Proceed with Assay a2_yes->end_node a3_yes Increase buffer pH to >8 to ionize the compound. q3->a3_yes Yes a3_no Use co-solvents or surfactants. q3->a3_no No a3_yes->end_node a3_no->end_node

Caption: Decision workflow for troubleshooting precipitation.

Solutions in Detail:

  • Reduce Final Concentration: The simplest solution is to lower the final concentration of the compound in your assay to a level below its thermodynamic solubility limit.

  • Use Co-solvents: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase its ability to dissolve nonpolar solutes by reducing the overall polarity of the solvent system.[12][14][15] For cell-based assays, it is critical to ensure the final concentration of the co-solvent is not toxic to the cells.

Co-solventTypical Final Concentration RangeNotes
Ethanol 1-5%Commonly used, but can have biological effects.
Propylene Glycol (PG) 1-10%Generally well-tolerated in many systems.
Polyethylene Glycol 400 (PEG 400) 1-20%A common choice for in vivo and in vitro formulations.
Glycerol 1-20%Increases viscosity, which may affect assay kinetics.
  • Employ Surfactants: Surfactants form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration, or CMC). The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, keeping them dispersed in the solution.[11][14] Non-ionic surfactants like Tween® 80 or Poloxamers are often used, but like co-solvents, they must be tested for compatibility with the assay.

Experimental Protocol 3: Co-solvent Screening for Assay Compatibility
  • Prepare Co-solvent Stocks: Prepare 100% stocks of several co-solvents (e.g., Ethanol, PEG 400, Propylene Glycol).

  • Create Co-solvent/Buffer Blends: In separate tubes, create your final assay buffer containing different percentages of each co-solvent (e.g., buffer with 1%, 2%, 5%, 10% PEG 400).

  • Test Dilution: Prepare a high-concentration DMSO stock of your compound (e.g., 20 mM). Add a small aliquot of this stock to each co-solvent/buffer blend to achieve your highest desired final assay concentration.

  • Observe Precipitation: Vortex immediately and let the solutions stand for 30-60 minutes. Visually inspect for any signs of precipitation (cloudiness, particulates).

  • Select Optimal Blend: Choose the co-solvent and concentration that keeps your compound in solution without requiring an excessive percentage of organic solvent.

  • Run Controls: Always run vehicle controls in your main experiment containing the selected co-solvent blend to ensure it does not interfere with your assay results.

Section 4: Frequently Asked Questions (FAQs)

  • Q: Can I just sonicate my sample for a long time to get it to dissolve?

    • A: Sonication is a useful tool to break down particle aggregates and overcome the kinetic barrier of dissolution. However, it does not change the thermodynamic equilibrium solubility. Over-sonication can create a temporary, unstable supersaturated solution that will likely precipitate over time, leading to inconsistent results. It is best used for short periods to aid dissolution in a solvent system where the compound is known to be soluble.

  • Q: My compound seems to have low solubility even in DMSO. What could be the issue?

    • A: While rare for this class of molecules, it could indicate several things: 1) The compound may not be pure and contains an insoluble impurity. 2) The compound has extremely high crystal lattice energy. In this case, gentle warming (to 40-50°C) while vortexing can help provide the energy needed to break the crystal structure. 3) The compound may have degraded during storage.

  • Q: For in vivo studies, what are the next steps beyond these basic techniques?

    • A: For animal studies, formulations need to be more robust and biocompatible. The next steps involve advanced formulation strategies that are typically undertaken by formulation specialists. These include:

      • Salt Formation: Synthesizing and isolating a stable salt of the carboxylic acid (e.g., sodium or potassium salt) can dramatically improve solubility and dissolution rate.[3][14]

      • Amorphous Solid Dispersions: The compound is dispersed within a polymer matrix (e.g., PVP, HPMC-AS). This prevents the molecule from crystallizing, and the amorphous form is significantly more soluble than the crystalline form.[13][16]

      • Cyclodextrin Inclusion Complexes: The hydrophobic core of the compound can fit inside the bucket-shaped cyclodextrin molecule, whose exterior is hydrophilic, thereby increasing its apparent solubility in water.[11][14]

References

  • G. V. De la Cruz, G. E. D. R. G., M. C. C. de la Parra, et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry.
  • Zhang, T., Wang, L., Sun, Y., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
  • PharmaEducation. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
  • Fiveable. (n.d.). pH and Solubility. AP Chem | Fiveable.
  • Pearson. (n.d.). Dependence of Solubility on pH: Videos & Practice Problems. Pearson+.
  • Chad's Prep. (n.d.). 17.6 pH Effects on Solubility. Chad's Prep®.
  • Lexicon. (n.d.). Co-solvent: Significance and symbolism. Lexicon.
  • T. Posati, R. P., E. C., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays.
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Avdeef, A. (2007). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
  • askIITians. (n.d.). How does pH affect solubility? askIITians.
  • Patsnap. (n.d.). Overcoming Challenges in Carboxylic Acid Drug Formulations.
  • K. A. E. T., J. C. B., P. C., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of Medicinal Chemistry.
  • M. G., T. P., G. C., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters.
  • Rango, E., Pastorino, F., Brignole, C., et al. (2022). The Pyrazolo[3,4-d]Pyrimidine Derivative Si306 Encapsulated into Anti-GD2-Immunoliposomes as Therapeutic Treatment of Neuroblastoma.
  • Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • Schering Corp. (2005). Pyrazolopyrimidine-derivatives as cyclin dependent kinase inhibitors.
  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., Alanazi, A. M., et al. (2019). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules.

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Technical Support Center: Optimizing Bromination of Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with the bromination of pyrazolo[1,5-a]pyrimidines. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance and troubleshooting strategies based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Here, we address some of the fundamental questions you might have before starting your experiments.

Q1: What is the expected regioselectivity for the bromination of pyrazolo[1,5-a]pyrimidines and why?

The bromination of pyrazolo[1,5-a]pyrimidines predominantly occurs at the C3 position . This high regioselectivity is a consequence of the electronic properties of the fused ring system. The pyrazole ring is π-excessive, making it more susceptible to electrophilic attack than the π-deficient pyrimidine ring.[1] Within the pyrazole moiety, the C3 position is the most electron-rich and sterically accessible, thus favoring electrophilic substitution at this site.[2][3] While C3 is the major product, minor amounts of other isomers, such as the C6-bromo product, have been reported under certain conditions.[3]

Q2: What are the most common brominating agents for this reaction?

The choice of brominating agent is crucial for the success of the reaction. The most commonly used reagents are:

  • N-Bromosuccinimide (NBS): A versatile and easy-to-handle solid reagent that is widely used for the bromination of various heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines.[4][5] It is often the first choice due to its milder nature compared to liquid bromine.

  • Bromine (Br₂): A powerful brominating agent that can be used for this transformation. However, it is highly corrosive and requires careful handling.[3][4]

  • Hypervalent Iodine(III) Reagents: A milder and more recent approach involves the use of a hypervalent iodine(III) reagent, such as phenyliodine diacetate (PIDA), in combination with a bromide salt like potassium bromide (KBr). This system generates an electrophilic bromine species in situ and has shown excellent regioselectivity for the C3 position under aqueous and ambient conditions.[2]

Q3: What are typical starting reaction conditions?

The optimal reaction conditions will depend on the specific substrate and the chosen brominating agent. However, a good starting point would be:

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or a polar protic solvent like acetic acid is commonly employed.[4] Tetrahydrofuran (THF) has also been used, particularly with NBS.[5]

  • Temperature: The reaction can often be carried out at room temperature, although gentle heating or cooling may be necessary to control the reaction rate and selectivity.[2][4]

  • Stoichiometry: A slight excess of the brominating agent (e.g., 1.1 to 1.5 equivalents) is typically used to ensure complete conversion of the starting material.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem: Low or No Conversion of Starting Material

Q: My reaction shows a significant amount of unreacted starting material after the expected reaction time. What are the possible causes and how can I improve the conversion?

A: Low or no conversion is a common issue that can often be resolved by systematically evaluating several factors.

Causality:

  • Reagent Quality: N-Bromosuccinimide can decompose over time, especially if not stored properly. It should be a white to off-white crystalline solid. A significant yellow or brown discoloration may indicate decomposition.[6] Similarly, the purity of your pyrazolo[1,5-a]pyrimidine starting material is crucial.

  • Insufficient Activation: The electrophilicity of the brominating agent might not be sufficient to react with your specific substrate, which may be deactivated by electron-withdrawing groups.

  • Reaction Temperature and Time: The reaction may be too slow at the chosen temperature, requiring either a longer reaction time or an increase in temperature.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate. A solvent that does not fully dissolve the reactants can lead to a sluggish reaction.

Troubleshooting Workflow:

start Low Conversion check_reagent Verify Reagent Quality (NBS, Solvent, Starting Material) start->check_reagent increase_temp Increase Reaction Temperature (e.g., from RT to 50-80 °C) check_reagent->increase_temp monitor Monitor by TLC/LC-MS increase_temp->monitor increase_time Increase Reaction Time increase_time->monitor change_reagent Switch to a Stronger Brominating Agent (e.g., Br₂) change_reagent->monitor change_solvent Change Solvent (e.g., from THF to DMF or Acetic Acid) change_solvent->monitor monitor->increase_time Still low conversion monitor->change_reagent Still low conversion monitor->change_solvent Still low conversion cluster_0 Pyrazolo[1,5-a]pyrimidine cluster_1 Electrophilic Bromine cluster_2 Sigma Complex (Resonance Stabilized) cluster_3 C3-Brominated Product PzP PzP Sigma Sigma PzP->Sigma + Br⁺ Br+ Br+ Product Product Sigma->Product - H⁺ dissolve Dissolve Substrate in Solvent cool Cool to 0 °C dissolve->cool add_nbs Add NBS Portion-wise cool->add_nbs stir Stir and Monitor (TLC/LC-MS) add_nbs->stir quench Quench with Na₂S₂O₃ (aq) stir->quench extract Extract with Organic Solvent quench->extract wash Wash and Dry Organic Layer extract->wash concentrate Concentrate wash->concentrate purify Purify (Chromatography) concentrate->purify

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Technical Support Center: Synthesis of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid. This molecule is a critical heterocyclic building block for medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors.[1][2][3] Scaling its synthesis from the bench to process scale presents a unique set of challenges that require a deep understanding of the underlying reaction mechanisms.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will dissect the common two-step synthetic route, providing not just protocols, but the causal logic behind our procedural recommendations.

Synthetic Overview: The Two-Step Pathway

The most prevalent and scalable synthesis involves a two-step process: first, a cyclocondensation reaction to form the ethyl ester intermediate, followed by a saponification (hydrolysis) to yield the final carboxylic acid.

G cluster_start Starting Materials cluster_step1 Step 1: Cyclocondensation cluster_intermediate Intermediate cluster_step2 Step 2: Saponification cluster_purification Purification cluster_final Final Product SM1 3-Amino-4-bromopyrazole S1 Cyclocondensation & Aromatization SM1->S1 SM2 Diethyl 2-(ethoxymethylene)malonate SM2->S1 Int Ethyl 6-bromopyrazolo[1,5-a]pyrimidine- 2-carboxylate S1->Int S2 Ester Hydrolysis Int->S2 Purify Acid-Base Workup & Recrystallization S2->Purify FP 6-Bromopyrazolo[1,5-a]pyrimidine- 2-carboxylic acid Purify->FP

Caption: General synthetic workflow for the target compound.

Part 1: Troubleshooting the Cyclocondensation Step (Ester Synthesis)

The formation of the pyrazolo[1,5-a]pyrimidine core is the cornerstone of this synthesis.[4][5] It is typically achieved via the reaction of a 3-aminopyrazole derivative with a 1,3-bielectrophilic partner.[6]

FAQ 1: My cyclocondensation reaction has a low yield and multiple side products. What are the likely causes?

This is a common issue, especially during scale-up. The problem can usually be traced to one of three areas: reagent quality, reaction conditions, or regioselectivity.

A1: Root Causes & Solutions

  • Reagent Purity:

    • The "Why": The starting 3-amino-4-bromopyrazole can contain isomeric impurities or residual reagents from its own synthesis. The biselectrophile, diethyl 2-(ethoxymethylene)malonate, can hydrolyze over time. These impurities can lead to a cascade of side reactions.

    • The Solution:

      • Verify Starting Material Purity: Always confirm the purity of your starting materials by ¹H NMR and LC-MS before starting the reaction.

      • In-Process Check (IPC): If you suspect the purity of the aminopyrazole, dissolve a small sample in a deuterated solvent and take a quick NMR. For the biselectrophile, ensure it is used fresh from a sealed bottle.

  • Reaction Conditions (Thermal Control):

    • The "Why": This reaction is often run at elevated temperatures (e.g., refluxing ethanol or toluene). On a larger scale, inefficient heat transfer can create "hot spots" or "cold spots." Hot spots can lead to thermal decomposition and tar formation, while cold spots result in an incomplete reaction.

    • The Solution:

      • Mechanical Stirring: Ensure efficient, vigorous mechanical stirring. Avoid magnetic stir bars for reactions over 1 L.

      • Controlled Heating: Use a temperature-controlled heating mantle with a thermocouple in the reaction mixture (not just on the flask surface).

      • Solvent Choice: Toluene or xylenes can provide a higher, more consistent reflux temperature than ethanol, potentially driving the reaction to completion more efficiently.

  • Regioselectivity:

    • The "Why": The initial nucleophilic attack can occur from either nitrogen of the pyrazole ring, potentially leading to the formation of an undesired regioisomer. While the pyrazolo[1,5-a]pyrimidine is generally the thermodynamically favored product, reaction kinetics can sometimes favor other pathways.[1]

    • The Solution:

      • Acid Catalysis: The addition of a catalytic amount of a mild acid like acetic acid can promote the desired cyclization pathway.

      • Stepwise Addition: On a large scale, consider the controlled addition of one reagent to the other at an elevated temperature to maintain a low concentration of the added reagent, minimizing side reactions.

Table 1: Cyclocondensation Reaction Parameter Optimization

ParameterCondition A (Lab Scale)Condition B (Scale-Up)Rationale & Expected Outcome
Solvent EthanolTolueneToluene allows for a higher reaction temperature, improving reaction rate and helping to remove water azeotropically.
Catalyst NoneAcetic Acid (0.1 eq)Promotes the desired cyclization cascade and enhances the rate of elimination of ethanol.
Temperature 80 °C (Reflux)110 °C (Reflux)Drives the reaction to completion faster; crucial for less reactive substrates.
Workup Direct crystallizationSolvent swap & slurryOn a large scale, cooling a toluene mixture can be slow. Swapping to a solvent like isopropanol (IPA) can yield a more easily filtered solid.
Protocol 1: Scalable Synthesis of Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate
  • Setup: To a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 3-amino-4-bromopyrazole (1.0 eq).

  • Reagent Addition: Add toluene (10 volumes, e.g., 1 L for 100 g of starting material) followed by diethyl 2-(ethoxymethylene)malonate (1.1 eq) and glacial acetic acid (0.1 eq).

  • Reaction: Heat the mixture to reflux (~110 °C) and maintain for 8-12 hours.

  • IPC: Monitor the reaction by TLC or LC-MS for the disappearance of the 3-amino-4-bromopyrazole. The reaction is complete when <2% of the starting material remains.

  • Workup: Allow the mixture to cool to 80 °C. Distill off the toluene under reduced pressure and replace it with an equal volume of isopropanol (IPA).

  • Isolation: Cool the resulting slurry to 0-5 °C and stir for 1 hour. Filter the solid, wash with cold IPA (2 volumes), and dry under vacuum at 50 °C to a constant weight.

    • Expected Yield: 80-90%.

    • Expected Purity: >98% by LC-MS.

Part 2: Troubleshooting the Saponification Step (Carboxylic Acid Synthesis)

The hydrolysis of the ethyl ester to the final carboxylic acid appears straightforward but is a critical step where yield can be lost due to side reactions or incomplete conversion.

FAQ 2: My ester hydrolysis is very slow or stalls completely. How can I drive it to completion?

A2: Root Causes & Solutions

  • Biphasic System & Poor Solubility:

    • The "Why": The starting ester has poor solubility in purely aqueous base. This creates a biphasic system where the reaction only occurs at the interface, leading to extremely slow reaction rates. This is a classic challenge when scaling up.

    • The Solution:

      • Co-solvent: Employ a water-miscible co-solvent like Tetrahydrofuran (THF) or Methanol (MeOH). A common system is a 3:1:1 mixture of THF:MeOH:H₂O. This creates a homogeneous solution, dramatically increasing the reaction rate.

      • Elevated Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) will increase both solubility and the intrinsic rate of hydrolysis.

  • Insufficient Base:

    • The "Why": Saponification is a stoichiometric reaction. Using only a slight excess of base (e.g., 1.1 eq) may not be sufficient to drive the reaction to completion, especially if any acidic impurities are present or if the base concentration decreases due to absorption of atmospheric CO₂.

    • The Solution: Use a larger excess of base, typically 2.0-3.0 equivalents of LiOH or NaOH. This ensures the reaction equilibrium lies far to the product side.

FAQ 3: I'm observing a new, less polar spot on my TLC during hydrolysis, and my final yield is low. What is happening?

A3: The Risk of Decarboxylation

  • The "Why": This is a critical and often overlooked side reaction. Pyrazolo[1,5-a]pyrimidine systems, particularly those with electron-withdrawing groups, can be susceptible to decarboxylation (loss of CO₂) under harsh conditions (high temperatures or very high pH), especially during the acidic workup.[7] The resulting "decarboxylated" product is 6-bromopyrazolo[1,5-a]pyrimidine, which is much less polar.

  • The Solution:

    • Milder Base: Use Lithium Hydroxide (LiOH) instead of NaOH or KOH. LiOH is a strong base but is generally associated with fewer side reactions in complex systems.

    • Temperature Control: Keep the hydrolysis temperature below 50 °C. Do not let it exotherm uncontrollably.

    • Cold Acidification: Crucially, perform the acidic workup at a low temperature (0-5 °C). Add the basic reaction mixture slowly to a pre-chilled solution of acid (e.g., 1M HCl). This minimizes the time the product spends under potentially harsh acidic conditions at elevated temperatures.

G start Crude Basic Hydrolysis Mixture check_completion IPC: Is Starting Material (SM) < 1%? start->check_completion continue_rxn Continue Reaction: - Add more base - Increase temp slightly check_completion->continue_rxn No workup Proceed to Workup check_completion->workup Yes continue_rxn->check_completion cool Cool mixture to 0-5 °C workup->cool acidify Slowly add to pre-chilled 1M HCl (aq) maintaining T < 10 °C cool->acidify precipitate Product Precipitates acidify->precipitate filter Filter and Wash with Cold Water & MTBE precipitate->filter dry Dry under Vacuum filter->dry

Caption: Decision workflow for hydrolysis and workup.

Protocol 2: Controlled Saponification and Workup
  • Setup: To a flask, add the ethyl ester intermediate (1.0 eq) and a solvent mixture of THF and Methanol (3:1, 10 volumes total).

  • Hydrolysis: Add a solution of LiOH·H₂O (2.5 eq) in water (5 volumes). Heat the mixture to 45 °C and stir for 2-4 hours.

  • IPC: Monitor the reaction by LC-MS. The reaction is complete when <1% of the starting ester remains.

  • Workup - Phase 1 (Base Wash): Cool the mixture to room temperature. Add Methyl tert-butyl ether (MTBE, 10 volumes) and stir for 15 minutes. Separate the layers. Discard the organic layer (this removes non-acidic, non-polar impurities).

  • Workup - Phase 2 (Precipitation): Cool the aqueous layer to 0-5 °C in an ice bath. In a separate vessel, prepare a solution of 1M HCl. Slowly, over 30 minutes, add the basic aqueous layer to the cold acid, ensuring the internal temperature does not exceed 10 °C. The product will precipitate as a white or off-white solid. The final pH should be ~2-3.

  • Isolation: Stir the slurry at 0-5 °C for 1 hour. Filter the solid, wash thoroughly with cold deionized water (3 x 2 volumes), followed by a wash with cold MTBE (1 volume) to aid drying. Dry under vacuum at 50 °C.

    • Expected Yield: >95%.

    • Expected Purity: >99% by LC-MS.

Summary Troubleshooting Guide

Table 2: Quick Troubleshooting Reference

SymptomStepPossible Cause(s)Recommended Action(s)
Low Yield, Tar Formation 1. Cyclocondensation- Poor reagent quality- Overheating / Poor thermal control- Verify SM purity via NMR.- Use mechanical stirring and controlled heating.
Multiple Products 1. Cyclocondensation- Regioselectivity issues- Add catalytic acetic acid.- Optimize reaction temperature.
Reaction Stalled 2. Saponification- Poor solubility (biphasic)- Insufficient base- Use THF/MeOH co-solvent.- Increase base to 2.5 eq LiOH.
Product Loss / Impurity 2. Saponification- Decarboxylation- Use LiOH.- Keep reaction temp < 50 °C.- Crucially, perform acid quench at 0-5 °C.
Difficult Filtration Isolation- Fine particles / Oily solid- Ensure complete precipitation by checking pH.- Age the slurry at low temp for longer.- Consider an anti-solvent wash (e.g., MTBE).

By carefully controlling reagent quality, temperature, and the specifics of the workup, the challenges in scaling the synthesis of this compound can be effectively managed, leading to a robust and high-yielding process.

References

  • Al-Ghorbani, M., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(15), 4991. [Link]
  • Terungwa, S. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(2), 273-305. [Link]
  • Terungwa, S. A., et al. (2024).
  • Sławiński, J., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 22(19), 10344. [Link]
  • Sławiński, J., et al. (2021).
  • Portilla, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(65), 39656-39666. [Link]
  • Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(5), 1119. [Link]
  • Park, H., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(8), 903-908. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate. National Center for Biotechnology Information.
  • Google Patents. (n.d.). Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid.
  • Daidone, F., et al. (2019). 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABAA Receptor Subtype. Molecules, 24(12), 2321. [Link]

Sources

Technical Support Center: Monitoring Reactions of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid. This guide provides in-depth, field-proven insights into monitoring chemical reactions involving this important heterocyclic building block. Our focus is on practical, actionable advice presented in a direct question-and-answer format to troubleshoot common experimental challenges.

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents.[1][2] The successful synthesis of derivatives from this compound, often via cross-coupling reactions like the Suzuki-Miyaura, hinges on accurately monitoring the reaction's progress.[3][4] This ensures optimal reaction times, maximizes yield, and minimizes the formation of impurities.

Compound Quick Reference

For your convenience, here are the key properties of the title compound.

PropertyValueReference
IUPAC Name This compound[5]
Molecular Formula C₇H₄BrN₃O₂[5]
Molecular Weight 242.03 g/mol [5]
CAS Number 300717-72-0[5]
Physical Form Solid / Powder[6]
Solubility Soluble in polar organic solvents like DMF, DMSO; limited solubility in water.Inferred from structure
Hazard Statements Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[5][7]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Which analytical technique is best for monitoring my reaction with this compound?

A1: The optimal technique depends on the specific reaction, available equipment, and whether you need qualitative or quantitative data.[8]

  • Thin-Layer Chromatography (TLC): Best for rapid, qualitative checks. It's inexpensive and excellent for visualizing the disappearance of the starting material and the appearance of the product, especially if there's a significant polarity difference.[8] It is the go-to method for quickly determining if a reaction is proceeding and for optimizing solvent systems for column chromatography.[9]

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. It provides precise data on reaction conversion, product purity, and the formation of byproducts.[8] Its high reproducibility makes it ideal for kinetic studies and process optimization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural confirmation. While less common for real-time monitoring, taking periodic small aliquots for ¹H NMR analysis can provide unambiguous evidence of conversion by tracking specific, unique proton signals of reactants and products.[10][11][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Offers the combined separation power of HPLC with the definitive identification capability of mass spectrometry. It is invaluable for identifying unexpected byproducts and confirming the molecular weight of the desired product, especially noting the characteristic isotopic signature of the bromine atom.[13]

G start Start: Need to monitor reaction? qual_quant Qualitative or Quantitative Data? start->qual_quant tlc Use Thin-Layer Chromatography (TLC) qual_quant->tlc Qualitative / Quick Check hplc Use High-Performance Liquid Chromatography (HPLC) qual_quant->hplc Quantitative / Purity byproduct_id Need to identify unknown byproducts? tlc->byproduct_id hplc->byproduct_id lcms Use LC-MS byproduct_id->lcms Yes end_hplc End byproduct_id->end_hplc No end_tlc End byproduct_id->end_tlc No nmr_confirm Need unambiguous structural confirmation? lcms->nmr_confirm nmr Use NMR Spectroscopy (on aliquots) nmr_confirm->nmr Yes end_lcms End nmr_confirm->end_lcms No end_nmr End nmr->end_nmr caption Decision tree for selecting a reaction monitoring technique.

Q2: How do I perform Thin-Layer Chromatography (TLC) to monitor my reaction?

A2: TLC is a fundamental technique for tracking reaction progress.[14]

Experimental Protocol: Step-by-Step TLC Analysis

  • Sample Preparation: At timed intervals (e.g., 0 hr, 1 hr, 2 hr), dip a glass capillary into the reaction mixture. If the mixture is heterogeneous, ensure you sample a representative portion.

  • Spotting: Gently touch the capillary to a silica gel TLC plate about 1 cm from the bottom. Keep the spot small (1-2 mm diameter) to prevent streaking.[15] Spot the starting material (SM), a co-spot (SM and reaction mixture in the same spot), and the reaction mixture (RM) in separate lanes.

  • Development: Place the spotted plate in a sealed chamber containing a suitable mobile phase (eluent). Ensure the solvent level is below the spotting line.[16] The chamber should be saturated with solvent vapors (place a piece of filter paper inside) for best results.

  • Visualization: Once the solvent front is ~1 cm from the top, remove the plate and mark the front with a pencil. After the plate dries, visualize the spots under a UV lamp (254 nm), as the pyrazolopyrimidine core is UV-active.

  • Interpretation: Monitor the disappearance of the starting material spot and the appearance of a new product spot over time. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane. Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent).[15]

Suggested TLC Solvent Systems

The polarity of the carboxylic acid starting material will be significantly different from its coupled or esterified products. Start with the following systems and adjust ratios as needed.

Solvent SystemRatio (v/v)PolarityTypical Application
Dichloromethane : Methanol95 : 5 to 90 : 10Medium-HighGood starting point for many pyrazolopyrimidines.[14][17]
Ethyl Acetate : Hexanes30 : 70 to 50 : 50Low-MediumUseful if the product is much less polar than the starting acid.
Dichloromethane : Methanol : Acetic Acid95 : 5 : 0.1Medium-HighThe acid additive can reduce streaking of the carboxylic acid spot.[18]
Q3: What are the common problems with TLC analysis and how can I solve them?

A3: While simple, TLC can present challenges. Here is a guide to troubleshooting the most common issues.[16][18][19][20]

ProblemPossible Cause(s)Solution(s)
Streaking / Elongated Spots Sample overloaded: Too much material was spotted on the plate.[16][19] Compound is highly polar/acidic: The carboxylic acid may interact strongly with the acidic silica gel.[18] Inappropriate solvent system: The chosen eluent is not suitable.[16]Dilute the sample: Spot a more dilute solution of the reaction mixture.[18] Add a modifier: Add a small amount of acetic or formic acid (~0.1-1%) to the mobile phase to suppress ionization and reduce tailing.[18] Change the solvent system: Experiment with different mobile phases of varying polarity.[9]
Spots Not Moving (Rf ≈ 0) Eluent is not polar enough: The solvent cannot effectively move the compounds off the baseline.[18]Increase eluent polarity: Increase the proportion of the more polar solvent (e.g., increase methanol in a DCM/MeOH mixture).[18]
Spots at Solvent Front (Rf ≈ 1) Eluent is too polar: The solvent moves all components, including the starting material, to the top of the plate with no separation.[18]Decrease eluent polarity: Increase the proportion of the less polar solvent (e.g., increase hexanes in an EtOAc/Hexanes mixture).[18]
No Spots Visible Under UV Sample is too dilute: Not enough material was spotted to be detected.[16] Compound is not UV-active: While unlikely for this scaffold, it is a possibility. Sample evaporated: The compound may be volatile (unlikely for the title compound).[18]Concentrate the sample: Spot multiple times in the same location, allowing the solvent to dry between applications.[16] Use a stain: If UV fails, try staining with potassium permanganate or iodine vapor.
Uneven Solvent Front Plate is damaged: Edges of the silica plate are chipped.[20] Plate is not vertical: The TLC plate is touching the side of the chamber or filter paper.[16]Handle plates carefully: Avoid chipping the silica gel. If a corner is damaged, you can sometimes make a 45° cut to remove the damaged section.[20] Proper placement: Ensure the plate stands straight in the chamber and does not touch the walls.
Q4: How can I use High-Performance Liquid Chromatography (HPLC) for quantitative monitoring?

A4: HPLC is the standard for obtaining quantitative reaction data. A reverse-phase C18 column is typically effective for this class of compounds.

Experimental Protocol: General HPLC Analysis

  • Sample Preparation:

    • Take a small, measured aliquot from the reaction (e.g., 50 µL).

    • Quench the reaction by diluting it into a larger, known volume of a suitable solvent (e.g., 1 mL of acetonitrile/water). This stops the reaction and prepares it for injection.

    • Filter the diluted sample through a 0.22 or 0.45 µm syringe filter to remove particulates that could clog the column.[8]

  • Method Setup (Starting Conditions):

    • Column: C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: Water + 0.1% Formic Acid or Trifluoroacetic Acid (TFA)

    • Mobile Phase B: Acetonitrile + 0.1% of the same acid

    • Gradient: Start with a high percentage of A (e.g., 95%) and ramp to a high percentage of B (e.g., 95%) over 10-15 minutes. This will help elute both the polar starting material and potentially less polar products.

    • Flow Rate: 1.0 mL/min

    • Detector: UV-Vis Diode Array Detector (DAD) or UV detector set at a wavelength where both reactant and product absorb, often around 254 nm.[8]

  • Analysis: Inject a small volume (5-10 µL) of the prepared sample.

  • Data Interpretation: Identify the peaks for the starting material and product based on their retention times (confirmed by injecting standards of each). The reaction progress can be calculated based on the disappearance of the starting material's peak area relative to an internal standard or by the increase in the product's peak area.

Q5: My HPLC chromatogram shows issues. How do I troubleshoot this?

A5: HPLC systems have multiple components that can cause issues. A systematic approach is key to diagnosis.

G start HPLC Problem Observed problem_type What is the nature of the problem? start->problem_type pressure Pressure Anomaly (High, Low, Fluctuating) problem_type->pressure Pressure baseline Baseline Issue (Noise, Drift) problem_type->baseline Baseline peak_shape Poor Peak Shape (Tailing, Fronting, Broad) problem_type->peak_shape Peak Shape retention Retention Time Drift problem_type->retention Retention Time check_blockage Check for Blockages (Frits, Guard Column, Column) pressure->check_blockage High check_leaks Check for Leaks (Fittings, Seals) pressure->check_leaks Low check_bubbles Check for Air Bubbles (Degas Mobile Phase, Purge Pump) pressure->check_bubbles Fluctuating baseline->check_bubbles check_mobile_phase Check Mobile Phase (Freshly Prepared?, Miscible?) baseline->check_mobile_phase check_column Check Column (Contaminated?, Aged?, Wrong pH?) peak_shape->check_column check_sample Check Sample Prep (Overloaded?, Solvent Incompatible?) peak_shape->check_sample retention->check_mobile_phase retention->check_column check_temp Check Temperature Control (Is Column Oven On and Stable?) retention->check_temp caption A logical workflow for troubleshooting common HPLC issues.

HPLC Troubleshooting Guide

Problem CategorySpecific IssuePossible Cause(s)Solution(s)
System Pressure High Pressure Blockage in the system (in-line filter, guard column, or analytical column inlet frit).[21] Buffer precipitation.Systematically remove components (column, then guard column) to isolate the blockage. Back-flush the column if possible.[21] Ensure buffer is soluble in the mobile phase organic content.
Low Pressure Leak in the system (fittings, pump seals).[21][22]Check all fittings and tighten if necessary. Perform a pump leak test and replace seals if it fails.[22]
Fluctuating Pressure Air bubbles in the pump or mobile phase.[21][22] Faulty check valves.Degas the mobile phase thoroughly.[22] Purge the pump to remove bubbles. Clean or replace check valves.[21]
Baseline Baseline Noise Air bubbles in the detector.[22] Contaminated mobile phase or detector cell.[22] Failing detector lamp.Purge the system.[22] Use high-purity HPLC-grade solvents. Flush the detector cell. Replace the lamp if energy is low.[22]
Baseline Drift Poor column equilibration.[22] Mobile phase composition is changing (improper mixing or decomposition).[23] Column temperature fluctuation.Increase column equilibration time between runs.[22] Prepare fresh mobile phase.[22] Use a column oven for stable temperature control.[22]
Peak Shape Peak Tailing Secondary interactions with active silanols on the column packing (especially with basic nitrogens on the heterocycle).[24] Column contamination or degradation.[24]Use a high-purity silica column. Ensure mobile phase pH is appropriate (e.g., add 0.1% formic acid to suppress silanol activity).[24] Use a guard column and replace it regularly.[23]
Peak Fronting Sample overload.[24] Sample solvent is stronger than the mobile phase.Reduce the injection volume or sample concentration.[24] Dissolve the sample in the mobile phase or a weaker solvent whenever possible.
Retention Time Shifting Retention Change in mobile phase composition.[22] Poor column temperature control.[22] Column aging/degradation.Prepare mobile phase carefully and consistently.[22] Use a column oven.[22] Replace the column if performance continues to degrade.
Q6: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the reaction?

A6: Yes, ¹H NMR is an excellent method for obtaining clear, structural evidence of a reaction's progress.

Causality and Protocol: The conversion of this compound will cause protons in its vicinity to change their chemical environment, leading to predictable shifts in the ¹H NMR spectrum. For example, in a Suzuki coupling at the C6 position, the proton at C5 would experience a different electronic environment, and new signals corresponding to the coupled aryl group would appear.

Protocol for NMR Monitoring:

  • Take a small aliquot (~0.1-0.5 mL) from the reaction mixture.

  • If the reaction solvent is non-deuterated (e.g., DMF, Dioxane), evaporate the solvent under high vacuum.

  • Redissolve the residue in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Transfer to an NMR tube and acquire a ¹H NMR spectrum.

  • Compare the spectrum to that of the starting material. Look for the disappearance of a key starting material signal (e.g., the aromatic proton at C5 or C7) and the appearance of new signals in the aromatic region corresponding to the product.[12]

Q7: How is Mass Spectrometry (MS), especially LC-MS, useful?

A7: Mass spectrometry is a powerful tool for confirming product identity and detecting byproducts.

Key Applications:

  • Molecular Weight Confirmation: LC-MS will provide the mass-to-charge ratio (m/z) of the eluting peaks. This allows you to instantly confirm if the major new peak corresponds to the expected molecular weight of your product.

  • Bromine Isotope Pattern: A key feature of bromine-containing compounds is their unique isotopic signature. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[25] Therefore, in the mass spectrum, your product will appear as two peaks of almost equal intensity separated by 2 m/z units (the M+ peak and the M+2 peak). This is a definitive confirmation that the bromine atom is still present in the molecule.[25]

  • Byproduct Identification: Any unexpected peaks in the LC chromatogram can be analyzed by the mass spectrometer. This can reveal the molecular weights of impurities, such as debrominated starting material or products from side reactions, providing crucial information for optimizing reaction conditions.[13][26]

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate. National Center for Biotechnology Information.
  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide.
  • Al-Warhi, T. I., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5020.
  • AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues.
  • Al-Warhi, T. I., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. PubMed.
  • El-Gohary, N. S., & Shaaban, M. R. (2017). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules, 22(1), 109.
  • Maslivets, S. A., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6614.
  • El-Gohary, N. S., & Shaaban, M. R. (2017). (PDF) Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. ResearchGate.
  • Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
  • Labmonk. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions.
  • Abdel-Aziz, M., et al. (2022). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 27(11), 3568.
  • ResearchGate. (2025). Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity.
  • Gomaa, A. M., et al. (2022). Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry, 15(1), 103517.
  • Kauppila, T. J., et al. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. Journal of the American Society for Mass Spectrometry.
  • ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in....
  • OperaChem. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube.
  • Lynch, B. M., et al. (1975). Pyrazolo[l,S-alpyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. Canadian Journal of Chemistry, 53(1), 119-125.
  • Al-Ostoot, F. H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry.
  • RSC Publishing. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][23][28]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors.
  • Canvas. (2023). Bromo pattern in Mass Spectrometry. YouTube.
  • Huang, H., & Wang, J. (2010). Application of mass spectrometry in the analysis of polybrominated diphenyl ethers. Mass Spectrometry Reviews, 29(5), 791-812.
  • Chemistry LibreTexts. (2022). Thin Layer Chromatography.
  • DTIC. (n.d.). Mass Spectrometry of Heterocyclic Compounds.
  • Oakwood Chemical. (n.d.). 6-Bromopyrazolo[1.5.-a]-pyrimidine-3-carboxylic acid.
  • El-Shehry, M. F., et al. (2021). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience, 10(1), 1937-1944.
  • Taylor, M. J., et al. (2021). Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. ACS Medicinal Chemistry Letters, 12(9), 1459-1466.
  • CPL. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. Molecules, 27(15), 4811.
  • El-Abarbri, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(5), 2821-2832.
  • El-Abarbri, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
  • ResearchGate. (2022). Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity.
  • Gomaa, A. M., et al. (2020). Synthesis and Antimicrobial Evaluation of Novel Pyrazolopyrimidines Incorporated with Mono- and Diphenylsulfonyl Groups. Molecules, 25(23), 5566.

Sources

Technical Support Center: Crystallization of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid (C₇H₄BrN₃O₂). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the crystallization of this compound. Drawing from established principles of crystallization and specific insights into heterocyclic compounds, this resource provides in-depth troubleshooting in a practical question-and-answer format.

Physicochemical Properties at a Glance

A foundational understanding of the molecule's properties is crucial for designing a successful crystallization strategy.

PropertyValueSource
Molecular Weight 242.03 g/mol [1][2]
XLogP3 0.9 - 1.19[1][2]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 4[1]
Polar Surface Area 67.5 Ų[1][3]
Physical Form Typically a powder

This data, particularly the presence of hydrogen bond donors/acceptors and a significant polar surface area, suggests that hydrogen bonding will play a key role in solvent selection and crystal lattice formation.[4]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound, this compound, is "oiling out" instead of crystallizing upon cooling. What's happening and how can I fix it?

A1: "Oiling out" is a common crystallization problem that occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase.[5] This typically happens when the melting point of your compound is lower than the temperature of the solution at the point of supersaturation.[5] For a molecule like this compound, with its potential for strong intermolecular interactions, rapid cooling can lead to a situation where the molecules aggregate in a disordered, liquid-like state before they have time to arrange into an ordered crystal lattice.

Causality & Expert Recommendations:

  • High Supersaturation: You may be cooling the solution too quickly, leading to a rapid increase in supersaturation that favors the formation of an amorphous oil over ordered crystals.

  • Solvent Choice: The solvent system may not be ideal. A solvent that is "too good" can hold a high concentration of the compound even at lower temperatures, and when it finally crashes out, it does so rapidly and disorderly.

Troubleshooting Workflow:

  • Re-dissolve and Dilute: Gently reheat the solution to re-dissolve the oil. Add a small amount of additional solvent (10-20% more) to slightly reduce the concentration.[6][7] This will lower the supersaturation level upon cooling, giving the molecules more time to orient themselves correctly.[6]

  • Slow Down the Cooling: Instead of placing the flask directly in an ice bath, allow it to cool slowly to room temperature on the benchtop, insulated with a cloth or paper towels. Once at room temperature, you can then move it to a refrigerator and finally to a freezer to maximize yield. Slow cooling is paramount for growing larger, higher-quality crystals.[6]

  • Solvent System Re-evaluation: If the problem persists, consider a different solvent or a solvent/anti-solvent system. For heterocyclic compounds, common solvent systems include ethanol, methanol, ethyl acetate, or mixtures like hexane/acetone or hexane/THF.[6] Experiment with different ratios to find a system where the compound is soluble when hot but sparingly soluble when cold.[6]

Q2: I'm not getting any crystals to form at all, even after cooling the solution for an extended period. What are the likely causes and what should I do?

A2: The failure of crystals to form, even in a supersaturated solution, is typically due to a high nucleation energy barrier. In simple terms, the molecules need a starting point (a nucleus) to begin arranging themselves into a crystal lattice.

Causality & Expert Recommendations:

  • Insufficient Supersaturation: It's possible that you have used too much solvent, and the solution is not yet supersaturated at the lower temperature.[5][7]

  • Lack of Nucleation Sites: A very clean solution in a smooth glass vessel may lack the microscopic imperfections that can serve as nucleation sites.

Troubleshooting Workflow:

Sources

Technical Support Center: Reaction Condition Screening for 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for common synthetic transformations involving this versatile heterocyclic building block. The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, and successful functionalization is key to unlocking its potential.[1][2] This guide provides not just protocols, but the underlying chemical logic to empower you to rationalize and overcome experimental challenges.

I. General Considerations & FAQs

Before embarking on specific reaction screening, it's crucial to understand the inherent properties of the starting material, this compound.

Q1: What are the key structural features of this molecule that influence its reactivity?

A1: The molecule has three key features that dictate its chemical behavior:

  • Pyrazolo[1,5-a]pyrimidine Core: This fused heterocyclic system is electron-deficient due to the presence of three nitrogen atoms. This electronic nature makes the C-Br bond at the 6-position susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.[1] The nitrogen atoms can also act as ligands for metal catalysts, potentially leading to catalyst inhibition.[3]

  • Bromo Substituent at C6: The bromine atom is a good leaving group, making the C6 position the primary site for functionalization via cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.

  • Carboxylic Acid at C2: The carboxylic acid group is a versatile handle for amide bond formation. However, its acidic proton can interfere with certain reaction conditions, particularly those employing strong bases, and may require protection or careful selection of reagents.

Q2: What are the typical solubility characteristics of this compound?

A2: Based on its structure, this compound is expected to have limited solubility in non-polar organic solvents and moderate solubility in polar aprotic solvents like DMSO, DMF, and THF, especially upon salt formation with a base. For reaction setup, it is often beneficial to form a salt in situ or use a solvent system that can effectively dissolve both the substrate and reagents.

Q3: Do I need to protect the carboxylic acid group before running cross-coupling reactions?

A3: Not always, but it is a critical consideration. The necessity for protection depends on the base and temperature used. Strong bases like KOt-Bu or LDA can deprotonate the carboxylic acid, which might affect its solubility and potentially interfere with the catalytic cycle. If you observe low yields or side reactions, performing the reaction on the corresponding methyl or ethyl ester, followed by saponification, is a reliable alternative strategy.[4][5]

II. Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for creating C-C bonds at the C6 position. However, challenges such as low yield and debromination are common.

Problem: Low or No Yield of the Coupled Product

This is the most frequent issue encountered. A systematic approach is required to diagnose the root cause.

SUZUKI_TROUBLESHOOTING

Detailed Solutions & Explanations:

  • Catalyst System Evaluation:

    • Causality: The nitrogen atoms of the pyrazolopyrimidine ring can coordinate with the palladium center, leading to catalyst deactivation.[3][6] Bulky, electron-rich phosphine ligands are essential to promote the reductive elimination step and stabilize the active Pd(0) species.

    • Recommendation: Start with a modern palladium precatalyst like XPhos-Pd-G2/G3 or SPhos-Pd-G2.[7][8] These are air-stable and form the active catalyst reliably. If using a combination like Pd(OAc)₂ or Pd₂(dba)₃, ensure they are fresh and pair them with bulky ligands such as XPhos, SPhos, or RuPhos.

  • Reaction Condition Optimization:

    • Base Selection: The base plays a crucial role in activating the boronic acid. An inappropriate base can lead to debromination or failure to transmetalate.

      • Recommendation: Screen a range of bases. K₃PO₄ is often a good starting point for heteroaromatic substrates. K₂CO₃ and Cs₂CO₃ are also effective alternatives.[7]

    • Solvent Choice: The solvent must be anhydrous and deoxygenated to prevent catalyst decomposition and protodeboronation of the boronic acid.

      • Recommendation: Toluene, 1,4-dioxane, or THF are standard choices. Ensure they are sparged with an inert gas (Argon or Nitrogen) before use.

    • Temperature Control: Higher temperatures can sometimes promote catalyst decomposition or side reactions.

      • Recommendation: Start at a moderate temperature (e.g., 80-90 °C) and increase only if the reaction is sluggish. Microwave-assisted heating can sometimes improve yields and reduce reaction times.[7][8]

  • Investigating Side Reactions:

    • Debromination: This is a common side reaction where the bromine atom is replaced by hydrogen. It is often favored by harsh basic conditions or certain catalyst/ligand combinations.

      • Troubleshooting: If significant debromination is observed, switch to a milder base (e.g., K₂CO₃) or a different ligand. The use of a tandem catalyst system like XPhosPdG2/XPhos has been shown to suppress debromination in similar systems.[7][8]

    • Boronic Acid Homocoupling (Glaser Coupling): This side reaction forms a biaryl from the boronic acid.

      • Troubleshooting: This is often caused by the presence of oxygen. Ensure the reaction is set up under a strictly inert atmosphere.

ParameterStarting ConditionAlternative 1Alternative 2Rationale
Pd Source Pd(PPh₃)₄ (5 mol%)XPhos-Pd-G2 (2-5 mol%)Pd₂(dba)₃ (2.5 mol%)Modern precatalysts are more robust and efficient.[7]
Ligand N/AXPhos (5-10 mol%)SPhos (5-10 mol%)Bulky, electron-rich ligands accelerate reductive elimination and prevent catalyst deactivation.[9]
Base K₂CO₃ (2-3 equiv)K₃PO₄ (2-3 equiv)Cs₂CO₃ (2-3 equiv)Base strength influences transmetalation and can affect side reactions.
Solvent Dioxane/H₂O (4:1)TolueneTHFAnhydrous conditions are often crucial to prevent boronic acid decomposition.
Temperature 90 °C80 °C110 °C (or MW)Optimize for reaction rate vs. catalyst/substrate stability.

III. Troubleshooting Guide: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, a critical transformation in medicinal chemistry.[10]

Problem: Inefficient C-N Coupling

Similar to Suzuki coupling, low yields in Buchwald-Hartwig amination often stem from catalyst, ligand, and base selection.[11]

BUCHWALD_WORKFLOW

Detailed Solutions & Explanations:

  • Ligand Selection is Critical:

    • Causality: The choice of ligand is highly dependent on the nature of the amine coupling partner. The ligand's steric and electronic properties influence both the oxidative addition and reductive elimination steps.[10][11]

    • Recommendation:

      • For primary amines , ligands like BrettPhos are specifically designed and often give superior results.

      • For secondary amines , Xantphos or BINAP provide a good starting point.[10]

      • For challenging couplings, highly hindered ligands such as XPhos are often necessary.[9]

  • Base Optimization:

    • Causality: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. However, overly strong bases can promote side reactions.

    • Recommendation: Sodium tert-butoxide (NaOt-Bu) is the most common and effective base. Lithium bis(trimethylsilyl)amide (LiHMDS) can be used for substrates with base-sensitive functional groups. If debromination is observed, consider switching to Cs₂CO₃ or K₃PO₄, although this may require higher temperatures.[9]

ParameterStarting ConditionAlternative 1Alternative 2Rationale
Pd Source Pd₂(dba)₃ (2.5 mol%)Pd(OAc)₂ (2-5 mol%)Gencat 30 (precatalyst)Precatalysts can offer more consistent results.
Ligand Xantphos (5-10 mol%)XPhos (5-10 mol%)BrettPhos (for 1° amines)Ligand choice is crucial and substrate-dependent.[11]
Base NaOt-Bu (1.5-2 equiv)KOt-Bu (1.5-2 equiv)K₃PO₄ (2-3 equiv)Stronger bases are generally more effective but can cause side reactions.
Solvent TolueneDioxanet-BuOHSolvent can influence reaction rates and catalyst stability.
Temperature 100 °C80 °C120 °C (or MW)Balance reaction rate against potential for decomposition.

IV. Troubleshooting Guide: Amide Bond Formation

Coupling the C2-carboxylic acid with an amine is a standard transformation, but the electron-deficient nature of the pyrazolopyrimidine core can reduce the nucleophilicity of the carboxylate.

Problem: Low Yield or Failure to Form Amide

This issue typically arises from incomplete activation of the carboxylic acid or decomposition of the coupling agents.

Q1: My standard HATU/DIPEA coupling is not working. What should I try next?

A1: While HATU is a powerful coupling agent, its performance can be suboptimal with electron-deficient carboxylic acids.

  • Alternative Coupling Agents: Switch to a different class of coupling reagent.

    • Phosphonium-based: BOP or PyBOP can be more effective in some cases.

    • Carbodiimide-based: EDC in combination with an additive like HOBt or HOAt is a classic and cost-effective alternative.

  • Acid Chloride Formation: A more robust method is to convert the carboxylic acid to the acid chloride.

    • Protocol: Treat the starting material with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like DCM or toluene, often with a catalytic amount of DMF. After removing the excess reagent in vacuo, the crude acid chloride can be reacted directly with the amine in the presence of a non-nucleophilic base like triethylamine or DIPEA.

Q2: I am seeing decomposition of my starting material during the reaction.

A2: This could be due to harsh reaction conditions.

  • Temperature: Ensure the reaction is run at a suitable temperature, typically starting at 0 °C and allowing it to warm to room temperature. Avoid excessive heating unless necessary.

  • Base: Ensure you are using a non-nucleophilic base. Pyridine can sometimes be used as both a base and a solvent for sluggish reactions.

  • Moisture: All amide couplings should be run under anhydrous conditions, as water will hydrolyze the activated acid species and the coupling reagents.

MethodReagentsSolventKey Considerations
Standard Peptide Coupling HATU/HBTU/BOP + DIPEA/Et₃NDMF, DCMMay be inefficient for this substrate.
Carbodiimide Coupling EDC + HOBt/HOAtDCM, DMFCost-effective; reaction times can be longer.
Acid Chloride Formation SOCl₂ or (COCl)₂ then Amine + Et₃NToluene, DCMHighly effective for difficult couplings but requires an extra step.
Mixed Anhydride Isobutyl chloroformate + NMM then AmineTHF, DCMGood for preventing racemization if chiral amines are used.

V. References

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • This compound. PubChem. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. National Institutes of Health. [Link]

  • Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. MDPI. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Optimizing pyrazolopyrimidine inhibitors of calcium dependent protein kinase 1 for treatment of acute and chronic toxoplasmosis. PubMed Central. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]

  • Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience. [Link]

  • SOME REACTIONS OF PYRAZOLO (1,5-C) PYRIMIDINETHIONES. JournalAgent. [Link]

  • Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. National Institutes of Health. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]

  • Synthesis, Characterization, Novel Pyrazolo [3,4-d]Pyrimidine Derivatives of Study Cytotoxcity, Antioxidant and Anticancer in Vitro. Oriental Journal of Chemistry. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. [Link]

  • Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity. ResearchGate. [Link]

  • Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. PubMed Central. [Link]

  • This compound. PubChemLite. [Link]

  • 6-Bromopyrazolo[1.5.-a]-pyrimidine-3-carboxylic acid. Oakwood Chemical. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. [Link]

  • Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. ResearchGate. [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. MDPI. [Link]

  • Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate. PubChem. [Link]

  • NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ResearchGate. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics. PubMed. [Link]

  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. PubMed. [Link]

Sources

Impact of starting material purity on pyrazolo[1,5-a]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on the Critical Impact of Starting Material Purity

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics, including kinase inhibitors for cancer treatment and anxiolytic agents.[1][2][3][4][5] The most common and versatile synthetic route to this bicyclic system is the condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound (or its equivalent).[1][2][6] While seemingly straightforward, this reaction is highly sensitive to the purity of its starting materials.

This guide, designed from the perspective of a Senior Application Scientist, moves beyond simple protocols to provide in-depth troubleshooting advice and foundational knowledge. We will explore the causal links between specific impurities and common synthetic failures, such as low yields, side product formation, and poor regioselectivity. Our goal is to equip you with the expertise to diagnose issues, validate your reagents, and achieve robust, reproducible results in your pyrazolo[1,5-a]pyrimidine synthesis campaigns.

Core Synthesis Pathway

The fundamental reaction involves the cyclocondensation of a 5-aminopyrazole with a 1,3-bielectrophilic compound, typically a β-diketone or β-ketoester. The reaction is often catalyzed by acid or base and proceeds through nucleophilic attack followed by cyclization and dehydration.[1][6]

reaction_scheme cluster_reactants Starting Materials cluster_product Product Aminopyrazole 5-Aminopyrazole Product Pyrazolo[1,5-a]pyrimidine Aminopyrazole->Product Dicarbonyl β-Dicarbonyl Compound Dicarbonyl->Product + Catalyst Acid or Base Catalyst Heat Catalyst->Product

Caption: General reaction scheme for pyrazolo[1,5-a]pyrimidine synthesis.

Troubleshooting Guide

This section addresses the most common problems encountered during synthesis, directly linking them to potential issues with starting material purity.

Q1: My reaction yield is consistently low or the reaction has stalled. Could impure starting materials be the cause?

Answer: Absolutely. This is the most frequent consequence of impure reagents. Several factors could be at play:

  • Stoichiometric Imbalance: If your starting materials are not pure, your calculated molar ratios are incorrect. For example, a 5-aminopyrazole reagent that is only 85% pure means you are adding 15% less of your key nucleophile than intended, leading to a proportional decrease in theoretical yield and leaving unreacted β-dicarbonyl.

  • Competing Side Reactions: Impurities can be reactive. A common impurity in 5-aminopyrazole synthesis is residual hydrazine from its own preparation.[7][8] Hydrazine can react with your β-dicarbonyl compound to form a simple pyrazole, consuming the electrophile in a non-productive pathway and reducing the yield of your desired product.

  • Catalyst Inhibition: If your synthesis requires a catalyst (e.g., Lewis acids, palladium catalysts for subsequent functionalization), trace impurities can poison it.[1][3] For instance, sulfur-containing impurities from the synthesis of precursors like β-ketonitriles can irreversibly bind to and deactivate palladium catalysts.[8]

  • pH Alteration: The cyclization step is often pH-sensitive.[1] Acidic or basic residues from the purification of starting materials (e.g., residual HCl or NaOH) can shift the reaction medium's pH out of the optimal range, causing the reaction to stall or favor side reactions.

troubleshooting_workflow Start Low Yield or Stalled Reaction CheckPurity Assess Purity of Starting Materials (NMR, LC/MS, mp) Start->CheckPurity ImpurityFound Impurity Detected? CheckPurity->ImpurityFound Purify Purify Reagents (Recrystallization, Column) ImpurityFound->Purify Yes NoImpurity Purity >98%. Consider Other Factors: - Reaction Conditions - Solvent Quality - Catalyst Activity ImpurityFound->NoImpurity No ReRun Re-run Reaction with Purified Materials Purify->ReRun

Caption: Troubleshooting workflow for low-yield reactions.

Q2: I'm observing unexpected spots on my TLC and multiple peaks in my LC/MS. What kind of side products can form from impure reagents?

Answer: The formation of multiple products is a clear indicator of purity issues. The nature of the side products can often point to the specific impurity.

  • Isomer Formation: The condensation of an unsymmetrical β-dicarbonyl with a 5-aminopyrazole can theoretically yield two different regioisomers. While reaction conditions are optimized to favor one, impurities can disrupt this selectivity.[1][6] For example, certain basic impurities can alter the tautomeric equilibrium of the β-dicarbonyl, exposing a different carbonyl group for initial attack by the aminopyrazole.

  • Self-Condensation Products: Some β-dicarbonyl compounds, especially under acidic or basic conditions exacerbated by impurities, can undergo self-condensation.

  • Products from Reagent Precursors: As mentioned, unreacted starting materials from the synthesis of your reagents are a primary cause.

    • Hydrazine Impurity: Leads to simple pyrazole formation.

    • β-Ketonitrile Impurity: If your 5-aminopyrazole (often made from a β-ketonitrile and hydrazine) contains unreacted β-ketonitrile, this can react with another molecule of hydrazine impurity, leading to undesired pyrazoles.[8][9]

side_reaction cluster_reactants Reagents & Impurity cluster_products Undesired Byproduct Dicarbonyl β-Dicarbonyl SideProduct Simple Pyrazole Dicarbonyl->SideProduct Wasted Consumes Reagent, Reduces Main Reaction Yield Dicarbonyl->Wasted Hydrazine Hydrazine Impurity Hydrazine->SideProduct +

Caption: Impurity-driven side reaction consuming a key starting material.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical methods to confirm the purity of my 5-aminopyrazole and β-dicarbonyl starting materials?

Answer: A multi-pronged approach is essential for robust purity assessment. No single technique tells the whole story.

  • ¹H NMR Spectroscopy: This is your first and most powerful tool. It provides structural confirmation and can reveal organic impurities. Integrating the peaks corresponding to your compound against those of impurities can give a quantitative estimate of purity.

  • LC/MS (Liquid Chromatography-Mass Spectrometry): Ideal for detecting non-volatile impurities and isomers that may not be resolved by NMR. An HPLC trace with a single, sharp peak (e.g., >98% by area under the curve) is a strong indicator of purity.[10]

  • Melting Point Analysis: A sharp melting point that matches the literature value suggests high purity. A broad or depressed melting range is a classic sign of impurities.[11]

  • Thin Layer Chromatography (TLC): A quick and inexpensive method to visually check for the presence of multiple components.[12]

Q2: What are the most common impurities in commercial 5-aminopyrazoles and β-dicarbonyl compounds?

Answer: Awareness of likely contaminants helps in targeted analysis and purification.

Impurity TypeCommon Source / Starting MaterialPotential Impact on Synthesis
Residual Hydrazine Synthesis of 5-aminopyrazoles from β-ketonitriles.[8]Reacts with β-dicarbonyl to form side products; can be a safety hazard.
Inorganic Salts (e.g., NaCl) Workup steps in aminopyrazole synthesis (e.g., from cyanoacetone sodium salt).[13][14]Can alter reaction polarity, affect solubility, and potentially interfere with catalysts.
Unreacted Precursors Incomplete reaction during starting material synthesis (e.g., β-ketonitriles).[7]Leads to side products and complicates purification of the final product.
Tautomers/Isomers Present in β-dicarbonyl compounds.Can lead to the formation of undesired regioisomers of the final product.
Water/Solvent Residue Inadequate drying of starting materials.Can hydrolyze sensitive reagents or interfere with anhydrous reaction conditions.
Q3: What are some reliable methods for purifying my starting materials before the reaction?

Answer: If analysis reveals significant impurities (>2-3%), pre-purification is strongly recommended.

  • Recrystallization: This is the most effective method for purifying solid starting materials like most 5-aminopyrazoles. A common solvent system is ethanol/water or ethyl acetate/hexanes.[11] The goal is to dissolve the compound in a minimum amount of hot solvent and allow it to slowly cool, causing the pure compound to crystallize while impurities remain in the mother liquor.

  • Distillation: For liquid starting materials (some β-dicarbonyls or low-melting aminopyrazoles), vacuum distillation is an excellent purification method.[15]

  • Column Chromatography: While more resource-intensive, silica gel chromatography can be used to remove impurities with different polarities.[11]

  • Aqueous Wash/Extraction: To remove inorganic salts, dissolving the starting material in an organic solvent (like ethyl acetate) and washing with water can be very effective. Ensure the organic layer is thoroughly dried afterward.

Key Experimental Protocols

Protocol 1: General Recrystallization of a 5-Aminopyrazole Derivative

This protocol is a general guideline and should be adapted based on the specific solubility of your compound.

  • Solvent Selection: In a test tube, add ~50 mg of your crude aminopyrazole. Add a small amount of a "good" solvent (e.g., ethanol, ethyl acetate) dropwise at room temperature until the solid just dissolves. Then, add a "bad" solvent (e.g., water, hexanes) dropwise until the solution becomes persistently cloudy. This indicates a suitable solvent pair.

  • Dissolution: Place the bulk of your crude aminopyrazole in an Erlenmeyer flask. Add the minimum amount of the "good" solvent required to dissolve it completely at reflux temperature. Use a magnetic stirrer and a condenser.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and reflux for 5-10 minutes. Filter the hot solution through a short plug of celite in a heated funnel to remove the charcoal.

  • Crystallization: Remove the flask from the heat source. If using a solvent pair, add the "bad" solvent dropwise to the hot solution until slight turbidity appears. Allow the solution to cool slowly to room temperature. For maximum recovery, you can then place it in an ice bath or refrigerator for several hours.

  • Isolation & Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with the cold "bad" solvent. Dry the purified crystals under vacuum.

  • Validation: Confirm the purity of the recrystallized material using the analytical methods described in the FAQ section.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Prepare a stock solution of your starting material at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol). Dilute this stock to a working concentration of ~50-100 µg/mL.

  • Chromatographic Conditions (General Purpose):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 5-10% B, ramp up to 95% B over 15-20 minutes, hold for 2-3 minutes, then return to initial conditions and re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm, or determine λmax via UV-Vis).

  • Injection & Analysis: Inject 5-10 µL of your sample. Integrate the resulting chromatogram. Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks. A pure sample should show a single major peak.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d).
  • Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine deriv
  • Process for the preparation of 3-amino-5-methylpyrazole.
  • Synthesis and antischistosomal activity of certain pyrazolo[1,5-a]pyrimidines. Journal of Medicinal Chemistry.
  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF NEWER PYRAZOLE DERIVATIVES. European Journal of Biomedical and Pharmaceutical Sciences.
  • Process for the preparation of 3-amino-5-methylpyrazole.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES.
  • 3(5)-aminopyrazole. Organic Syntheses. [Link]
  • Process for the preparation of 3-amino-5-methylpyrazole.
  • Purific
  • An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity.
  • Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
  • Approaches towards the synthesis of 5-aminopyrazoles. PubMed Central. [Link]
  • Recent developments in aminopyrazole chemistry.

Sources

"6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid" storage and handling

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Gathering

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Technical Support Center: Impurity Profiling of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the impurity profiling of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of your experimental work. The information herein is grounded in established scientific principles and field-proven insights to ensure the integrity and success of your analytical studies.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical development, likely as a key intermediate or building block.[1] The purity of such compounds is paramount, as impurities can affect the efficacy, safety, and stability of the final active pharmaceutical ingredient (API).[2][3] This guide will address common challenges in identifying and quantifying impurities, offering both theoretical explanations and practical, step-by-step protocols.

Frequently Asked Questions (FAQs)

Q1: What are the likely sources and types of impurities in this compound?

A1: Impurities can originate from various stages of the manufacturing process and storage.[2] They are generally classified into three categories according to ICH guidelines: organic impurities, inorganic impurities, and residual solvents.[4]

For this compound, organic impurities are the most critical to profile and may include:

  • Starting Materials and Intermediates: Unreacted starting materials or intermediates from the synthetic route are a common source of impurities. The synthesis of pyrazolo[1,5-a]pyrimidines often involves the condensation of aminopyrazoles with various carbonyl compounds.[5][6]

  • By-products: These are formed from side reactions during the synthesis. The complexity of heterocyclic chemistry can lead to a variety of isomeric and related by-products.[7]

  • Degradation Products: The molecule may degrade under stress conditions such as heat, light, humidity, acid/base hydrolysis, and oxidation.[8] Forced degradation studies are essential to identify these potential degradants.[9]

Below is a table of hypothetical, yet plausible, impurities based on common synthetic pathways for pyrazolo[1,5-a]pyrimidines.

Impurity Type Potential Structure Chemical Name Molecular Weight ( g/mol ) Plausible Origin
Starting Material(Structure of a plausible aminopyrazole precursor)3-Amino-5-bromopyrazole163.98Incomplete reaction
Intermediate(Structure of a plausible intermediate)Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate270.09Incomplete hydrolysis
Isomeric Impurity(Structure of an isomer)7-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid242.03Non-selective bromination
Degradation Product(Structure of a decarboxylated product)6-Bromopyrazolo[1,5-a]pyrimidine197.02Thermal degradation
Q2: I am seeing unexpected peaks in my HPLC chromatogram. How do I begin to identify them?

A2: The appearance of unexpected peaks is a common challenge in impurity profiling. A systematic approach is crucial for efficient identification.

Here is a logical workflow to follow:

Caption: A workflow for identifying unknown peaks in HPLC.

Explanation of the Workflow:

  • LC-MS Analysis: The first step is to obtain the molecular weight of the unknown impurity. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for this, providing the mass-to-charge ratio (m/z) of the unknown peak.[10][11]

  • Forced Degradation Studies: Performing forced degradation studies can help determine if the impurity is a degradation product. If a peak in the stressed sample matches the retention time and mass of your unknown peak, it is likely a degradant.

  • Propose Structures: Based on the molecular weight and knowledge of the synthetic process and potential degradation pathways, you can propose possible structures for the impurity.[2]

  • Isolation and NMR Spectroscopy: For unambiguous structure confirmation, the impurity may need to be isolated, typically using preparative HPLC. The isolated compound can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.[12] 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provide detailed structural information.[13][14]

Troubleshooting Guides

HPLC Method Development and Troubleshooting

Problem: Poor peak shape (tailing or fronting) for the main peak and impurities.

Cause and Solution:

  • Cause: Secondary interactions between the analyte and the stationary phase, often due to free silanol groups on silica-based columns. The carboxylic acid and nitrogen atoms in your molecule are particularly prone to these interactions.

  • Solution:

    • Adjust Mobile Phase pH: For an acidic compound like this compound, ensure the mobile phase pH is at least 2 pH units below the pKa of the carboxylic acid to keep it protonated and reduce peak tailing. A mobile phase containing 0.1% formic acid or phosphoric acid is a good starting point.

    • Use a Different Column: Consider using a column with end-capping or a different stationary phase (e.g., a polymer-based column) to minimize silanol interactions.

    • Lower Analyte Concentration: Overloading the column can lead to poor peak shape. Try injecting a more dilute sample.

Problem: Co-eluting peaks or poor resolution between the main peak and a critical impurity.

Cause and Solution:

  • Cause: The selectivity of your current HPLC method is insufficient to separate the compounds.

  • Solution:

    • Modify Mobile Phase Composition: Change the organic modifier (e.g., from acetonitrile to methanol or vice versa). The different solvent properties can alter the selectivity.

    • Change Stationary Phase: Switching to a column with a different stationary phase chemistry (e.g., from C18 to phenyl-hexyl or cyano) can provide a different separation mechanism.

    • Adjust Temperature: Varying the column temperature can affect the retention times and selectivity of the separation.

    • Optimize Gradient Profile: If using a gradient, make the slope shallower in the region where the critical pair elutes to improve resolution.

Step-by-Step Protocol: Generic HPLC Method Development
  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm) as it is a versatile choice for a wide range of compounds.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

  • Initial Gradient:

    • Time (min) | %B

    • ---|---

    • 0 | 5

    • 20 | 95

    • 25 | 95

    • 25.1 | 5

    • 30 | 5

  • Detection: Use a PDA/DAD detector and monitor at multiple wavelengths (e.g., 254 nm, 280 nm, and the λmax of the main compound).

  • Injection: Inject a standard of this compound to determine its retention time.

  • Optimization: Based on the initial chromatogram, adjust the gradient, mobile phase, or column as described in the troubleshooting section to achieve optimal separation of all impurities.

LC-MS Impurity Identification Troubleshooting

Problem: No ion or weak signal for the impurity in the mass spectrometer.

Cause and Solution:

  • Cause: The impurity may not ionize well under the chosen conditions (e.g., electrospray ionization - ESI).

  • Solution:

    • Switch Ionization Mode: If you are using ESI in positive mode, try negative mode, as the carboxylic acid group may deprotonate to form a negative ion.

    • Change Ionization Source: If available, try a different ionization source, such as Atmospheric Pressure Chemical Ionization (APCI), which can be more effective for less polar compounds.

    • Modify Mobile Phase: The mobile phase composition can significantly impact ionization efficiency. Ensure you are using a volatile buffer (e.g., formic acid, ammonium formate, or ammonium acetate). Avoid non-volatile buffers like phosphate.

NMR Structural Elucidation Troubleshooting

Problem: Insufficient sample of an isolated impurity for a clear NMR spectrum.

Cause and Solution:

  • Cause: The impurity is present at a very low level in the original sample, making it difficult to isolate a sufficient quantity.

  • Solution:

    • Use a Micro-NMR Tube: These require a smaller sample volume.

    • Increase the Number of Scans: For ¹H NMR, increasing the number of scans can improve the signal-to-noise ratio.

    • Use a Cryoprobe: If available, a cryogenically cooled probe significantly enhances sensitivity, allowing for the analysis of smaller sample amounts.

    • LC-NMR: For extremely low-level impurities, hyphenated techniques like LC-NMR can be employed to acquire NMR data directly on the eluting peak without the need for off-line isolation.

Visualization of a General Impurity Profiling Strategy

G cluster_0 Analytical Method Development cluster_1 Impurity Detection & Identification cluster_2 Structural Confirmation Develop Stability-Indicating HPLC Method Develop Stability-Indicating HPLC Method Method Validation (Specificity, Linearity, LOD, LOQ) Method Validation (Specificity, Linearity, LOD, LOQ) Develop Stability-Indicating HPLC Method->Method Validation (Specificity, Linearity, LOD, LOQ) Analyze Batches Analyze Batches Develop Stability-Indicating HPLC Method->Analyze Batches Detect Peaks > Reporting Threshold Detect Peaks > Reporting Threshold Analyze Batches->Detect Peaks > Reporting Threshold LC-MS Analysis for MW LC-MS Analysis for MW Detect Peaks > Reporting Threshold->LC-MS Analysis for MW Propose Structure Propose Structure LC-MS Analysis for MW->Propose Structure Isolate Impurity (Prep-HPLC) Isolate Impurity (Prep-HPLC) Propose Structure->Isolate Impurity (Prep-HPLC) NMR, HRMS, FT-IR NMR, HRMS, FT-IR Isolate Impurity (Prep-HPLC)->NMR, HRMS, FT-IR Confirm Structure Confirm Structure NMR, HRMS, FT-IR->Confirm Structure

Caption: A comprehensive strategy for impurity profiling.

Conclusion

The impurity profiling of this compound requires a multi-faceted approach, combining robust analytical techniques with a deep understanding of organic and analytical chemistry. By systematically addressing challenges in method development and impurity identification, researchers can ensure the quality and safety of this important pharmaceutical intermediate. This guide provides a framework for troubleshooting common issues and implementing effective analytical strategies.

References

  • Confident pharmaceutical impurity profiling using high-res mass spec | Separ
  • The benefits of high-resolution mass spectrometry for impurity profiling. (URL: )
  • Impurity Profiling Using Convergence Chromatography and Mass Spectrometry | Pharmaceutical Technology. (URL: )
  • Trace Impurity Identification | Contract Pharma. (2011-11-14). (URL: )
  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality - Pharma Focus America. (URL: )
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016-06-27). (URL: )
  • Recent Trends in Analytical Techniques for Impurity Profiling. (URL: )
  • Forced degradation studies - MedCrave online. (2016-12-14). (URL: )
  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines - PMC - NIH. (2023-09-12). (URL: )
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020-11-11). (URL: )
  • Structure Elucidation of a Pyrazolo[2][17]pyran Deriv
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed. (2017-01-02). (URL: )
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022-11-30). (URL: )
  • Force Degradation for Pharmaceuticals: A Review - IJSDR. (URL: )
  • A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFIC
  • Structure Elucidation of a Pyrazolo[2][17]pyran Derivative by NMR Spectroscopy - PMC - NIH. (2007-05-24). (URL: )
  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques - CONICET. (URL: )
  • An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity - PubMed. (URL: )
  • Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity - ResearchG
  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Deriv
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
  • Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Deriv
  • Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole - Letters in Applied NanoBioScience. (2021-01-19). (URL: )
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors - RSC Publishing. (2024-01-09). (URL: )

Sources

Validation & Comparative

A Comparative Guide to the NMR Characterization of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug discovery professionals, to an in-depth guide on the nuclear magnetic resonance (NMR) characterization of 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid. This document serves as a comprehensive technical resource, moving beyond a simple data report to provide a comparative analysis grounded in established spectroscopic principles. We will dissect the expected spectral features of the title compound, compare them with structurally related analogs, and provide robust experimental protocols to ensure high-quality data acquisition. Our approach is rooted in scientific integrity, offering insights into the "why" behind the experimental choices, thus empowering you to interpret your own data with confidence.

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system, frequently appearing in molecules with significant biological activities, including roles as protein kinase inhibitors.[1] A thorough understanding of its structural and electronic properties is paramount for rational drug design, and NMR spectroscopy is the most powerful tool for this purpose in the solution state.

Principles of NMR Spectroscopy for the Pyrazolo[1,5-a]pyrimidine System

The interpretation of the ¹H and ¹³C NMR spectra of pyrazolo[1,5-a]pyrimidine derivatives is governed by the electronic effects of the fused ring system and the influence of various substituents. A foundational study by Chimichi et al. provides a comprehensive analysis of the parent system and its methylated derivatives, which serves as an authoritative reference for assigning resonances.[2][3][4]

The pyrazolo[1,5-a]pyrimidine ring system, as depicted below, has a unique distribution of electron density that influences the chemical shifts of its protons and carbons. The pyrazole ring fusion generally has an electron-withdrawing effect, which impacts the chemical shifts of the pyrimidine ring protons.[4]

Caption: Numbering of the Pyrazolo[1,5-a]pyrimidine Core.

Key diagnostic features in the ¹H NMR spectrum include the characteristic coupling patterns of the pyrimidine ring protons. Specifically, H-5 and H-7 are typically downfield, and H-6 is coupled to both. The protons on the pyrazole ring, H-2 and H-3, have chemical shifts influenced by the substituents at these positions.

Predicted ¹H and ¹³C NMR of this compound

Structure for Analysis:

Caption: Structure of the target analyte.

Predicted ¹H NMR Spectral Data
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
COOH> 12.0br s-The acidic proton of the carboxylic acid is typically very broad and downfield, and its chemical shift is highly dependent on the solvent and concentration.
H5~9.2dJ(H5,H7) ≈ 2.5The H5 proton is expected to be significantly downfield due to the anisotropic effect of the adjacent nitrogen (N4) and the electron-withdrawing nature of the ring system. It will appear as a doublet due to coupling with H7.
H7~8.9dJ(H7,H5) ≈ 2.5H7 is also downfield and coupled to H5. The bromine at C6 will have a minimal effect on its coupling but will influence its chemical shift.
H3~7.0s-The H3 proton on the pyrazole ring is expected to be a singlet, as it lacks adjacent protons for coupling. The carboxylic acid at C2 will deshield it.
Predicted ¹³C NMR Spectral Data
CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O~165The carbonyl carbon of the carboxylic acid will be in the typical range for this functional group.
C7~155Aromatic carbons adjacent to nitrogen are typically downfield.
C5~150Similar to C7, this carbon is adjacent to a ring nitrogen.
C3a~148This is a bridgehead carbon in the fused ring system.
C2~145The attachment of the electron-withdrawing carboxylic acid group will shift this carbon downfield.
C6~110The carbon bearing the bromine atom will be shifted upfield due to the heavy atom effect, but the exact shift is influenced by the overall electronics.
C3~100This carbon is on the electron-rich pyrazole ring.

Comparative Analysis with Structural Analogs

To ground our predictions, we will compare the expected NMR characteristics of our target compound with known data for structurally similar molecules. This comparative approach is invaluable for confirming assignments and understanding the electronic effects of substituents.

Analog 1: Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate

This analog differs only by the esterification of the carboxylic acid.[5] This modification primarily affects the chemical shifts of the protons and carbons near the C2 position and removes the acidic proton signal.

FeatureThis compound (Predicted)Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate (Expected)Comparison Insight
COOH ProtonBroad singlet > 12.0 ppmAbsentThe absence of this highly downfield signal is a key differentiator.
OCH₃ ProtonsAbsentSinglet at ~3.9 ppmA sharp singlet integrating to 3H is a clear indicator of the methyl ester.
H3 ProtonSinglet, ~7.0 ppmSinglet, ~7.0 ppmThe chemical shift of H3 should be very similar in both compounds.
C=O Carbon~165 ppm~162 ppmThe ester carbonyl is typically slightly upfield compared to the carboxylic acid.
OCH₃ CarbonAbsent~52 ppmThe appearance of a signal in this region confirms the presence of the methyl ester.
Analog 2: 6-Bromopyrazolo[1,5-a]pyrimidine-3-ethyl-carboxylate

This analog, reported in a study by Nagaraja et al., shifts the substituent from the 2- to the 3-position and has an ethyl ester.[6][7] This allows us to observe the effect of substituent position on the pyrazole ring.

FeatureThis compound (Predicted)6-Bromopyrazolo[1,5-a]pyrimidine-3-ethyl-carboxylate (Reported)Comparison Insight
H2 ProtonSubstitutedSingletThe presence of a proton at C2 would be a key difference.
H3 ProtonSinglet, ~7.0 ppmSubstitutedThe absence of the H3 signal indicates substitution at this position.
Pyrimidine ProtonsH5 and H7 as doubletsH5 and H7 as doubletsThe pattern for the pyrimidine ring protons should remain similar, although their exact chemical shifts will be slightly altered by the change in the pyrazole ring substitution.
Ester ProtonsAbsentQuartet (~4.4 ppm) and Triplet (~1.4 ppm)The characteristic ethyl group signals (quartet and triplet) are diagnostic for this analog.

Recommended Experimental Protocols

To obtain high-quality, unambiguous NMR data for this compound and its analogs, the following experimental workflow is recommended.

G cluster_0 NMR Data Acquisition Workflow A Sample Preparation (5-10 mg in 0.6 mL DMSO-d₆) B ¹H NMR Acquisition (400 MHz or higher) A->B Solubilize C ¹³C{¹H} NMR Acquisition (Broadband decoupling) B->C Standard Spectra D 2D COSY (H-H Correlations) C->D Structural Elucidation E 2D HSQC/HMQC (Direct C-H Correlations) D->E Confirm Assignments F 2D HMBC (Long-range C-H Correlations) E->F Confirm Connectivity G Data Processing & Interpretation F->G Final Analysis

Sources

"6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid" mass spectrometry analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometry Analysis of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid: A Comparative Platform Approach

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the mass spectrometric behavior of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will explore optimal analytical strategies, compare the performance of different mass spectrometry platforms, and provide detailed experimental protocols to empower researchers in their analytical endeavors.

Introduction to the Analyte and its Significance

This compound is a key building block in the synthesis of novel therapeutics, particularly kinase inhibitors. Its structure comprises three key features that dictate its mass spectrometric behavior:

  • A fused pyrazolo[1,5-a]pyrimidine heterocyclic core.

  • An acidic carboxylic acid moiety, which is an ideal handle for ionization.

  • A bromine atom , which imparts a highly characteristic isotopic signature.

Accurate mass measurement and structural elucidation are critical for verifying the identity of this compound in synthetic pathways and for its characterization in complex biological matrices. Mass spectrometry serves as the definitive tool for this purpose.

PropertyValueSource
Molecular Formula C₇H₄BrN₃O₂[1]
Monoisotopic Mass 240.94869 Da[1]
Molecular Weight 242.03 g/mol [1]
Canonical SMILES C1=C2N=CC(=CN2N=C1C(=O)O)Br[1]

Foundational Principles: Ionization and Analysis

The choice of ionization technique is paramount for successful analysis. Given the analyte's structure, Electrospray Ionization (ESI) is the most appropriate method.

  • Negative-Ion ESI (-ESI): This is the preferred mode for this analyte. The carboxylic acid group has an acidic proton that is readily lost in the ESI plume, forming a stable and abundant deprotonated molecule, [M-H]⁻ . This approach offers high sensitivity and a clear, interpretable full-scan spectrum. The use of ESI in negative mode is a well-established technique for the analysis of low molecular weight carboxylic acids.[2][3]

  • Positive-Ion ESI (+ESI): While less direct, +ESI can also be utilized. The nitrogen atoms in the pyrazolopyrimidine ring can be protonated to form the [M+H]⁺ ion, though this is often less efficient than deprotonation. More commonly in positive mode, adducts with cations present in the mobile phase, such as sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺), are observed.[4][5] These adducts can be useful for confirmation but may complicate spectral interpretation.

Comparative Guide: Mass Spectrometry Platforms

The choice of mass analyzer dictates the type of information that can be obtained. Here, we compare two workhorse platforms: Quadrupole Time-of-Flight (Q-TOF) for high-resolution analysis and Triple Quadrupole (QqQ) for targeted quantification and structural elucidation.

FeatureHigh-Resolution MS (Q-TOF/Orbitrap) Tandem MS (Triple Quadrupole)
Primary Objective Elemental Composition ConfirmationStructural Elucidation & Quantification
Mass Accuracy High (< 5 ppm)Low (Nominal Mass)
Resolution High (> 20,000 FWHM)Low
Primary Experiment Full Scan MSProduct Ion Scan, MRM
Key Output Accurate m/z for formula confirmationFragmentation pattern, quantitative data
Best For Unknown identification, metabolite screeningTargeted analysis, pharmacokinetics
High-Resolution Accurate-Mass (HRAM) Analysis on a Q-TOF

A Q-TOF instrument provides the ability to measure the mass-to-charge ratio (m/z) with exceptional accuracy. This allows for the unambiguous determination of the elemental formula of the parent ion, a critical step in compound verification.

The key diagnostic feature for this compound is its bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a natural abundance ratio of approximately 1:1.[6][7] Consequently, any ion containing a single bromine atom will appear in the mass spectrum as a doublet of peaks, separated by ~2 Da, with nearly identical intensity. This M/M+2 pattern is a definitive signature for a monobrominated compound.

Expected HRAM Data for the [M-H]⁻ Ion:

IonTheoretical m/zObserved m/z (Example)Mass Error (ppm)
[C₇H₃⁷⁹BrN₃O₂]⁻239.94171239.9413-1.71
[C₇H₃⁸¹BrN₃O₂]⁻241.93966241.9392-1.90

This level of mass accuracy confidently confirms the elemental composition and rules out other potential isobaric interferences.

Structural Elucidation via Tandem MS (MS/MS) on a Triple Quadrupole

A triple quadrupole instrument is ideal for fragmenting a selected precursor ion and analyzing its constituent product ions. This process, known as Collision-Induced Dissociation (CID), provides a structural fingerprint of the molecule.

For our analyte, the [M-H]⁻ ion (m/z 239.9) is selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and the resulting fragment ions are analyzed in the third quadrupole (Q3).

Proposed Fragmentation Pathway

The fragmentation of the [M-H]⁻ ion of this compound is predicted to proceed through several logical steps, primarily driven by the loss of the carboxyl group and subsequent ring cleavages. The fragmentation of heterocyclic compounds often involves the loss of small, stable neutral molecules.[8][9]

Key Fragmentation Steps:

  • Decarboxylation: The most facile fragmentation is the neutral loss of CO₂ (44 Da) from the carboxylate anion, yielding a highly stable carbanion. This is a characteristic fragmentation for carboxylic acids.

  • Loss of HCN: Subsequent fragmentation of the heterocyclic core can involve the elimination of hydrogen cyanide (27 Da).

  • Loss of Bromine: Cleavage of the C-Br bond can result in the loss of a bromine radical (79/81 Da), although this may be less favorable than initial decarboxylation in negative mode.

G cluster_0 Proposed Fragmentation Pathway of [M-H]⁻ parent [M-H]⁻ m/z 239.9 / 241.9 frag1 Fragment A m/z 195.9 / 197.9 parent->frag1 - CO₂ (44 Da) frag2 Fragment B m/z 117.0 frag1->frag2 - Br• (79/81 Da) frag3 Fragment C m/z 168.9 / 170.9 frag1->frag3 - HCN (27 Da)

Caption: Proposed MS/MS fragmentation of the [M-H]⁻ ion.

Table of Expected Product Ions:

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossProposed Structure
239.9 / 241.9195.9 / 197.9CO₂6-Bromopyrazolo[1,5-a]pyrimidine carbanion
195.9 / 197.9168.9 / 170.9HCNFragmented brominated ring
195.9 / 197.9117.0Br•Pyrazolo[1,5-a]pyrimidine carbanion radical

Experimental Protocols

Protocol 1: LC-HRAM MS Analysis for Compound Confirmation

Objective: To confirm the identity and elemental composition of the analyte using LC-Q-TOF MS.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in DMSO.

    • Dilute the stock solution to a final concentration of 1 µg/mL in a 50:50 mixture of acetonitrile and water.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (Q-TOF) Conditions:

    • Ionization Mode: ESI Negative.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Mass Range: 50 - 500 m/z.

    • Acquisition Mode: Full Scan with high resolution (>25,000 FWHM).

    • Calibration: Perform an external mass calibration prior to the run and use a lock mass calibrant during the run for continuous correction.

  • Data Analysis:

    • Extract the chromatogram for the theoretical m/z of the [M-H]⁻ ions (239.9417 and 241.9397).

    • Examine the mass spectrum of the corresponding peak to confirm the M/M+2 isotopic pattern and calculate the mass error in ppm.

Protocol 2: Tandem MS (MS/MS) Analysis for Structural Elucidation

Objective: To generate a fragmentation spectrum to confirm the compound's structure.

  • Sample Preparation & LC Conditions: As described in Protocol 1.

  • Mass Spectrometry (Triple Quadrupole) Conditions:

    • Ionization Mode: ESI Negative.

    • Precursor Ion Selection: Set Q1 to isolate the monoisotopic [M-H]⁻ ion at m/z 239.9.

    • Collision Gas: Argon at a pressure of ~2 mTorr.

    • Collision Energy (CE): Perform a CE ramp experiment (e.g., 10-40 eV) to determine the optimal energy for generating a rich fragmentation pattern.

    • Product Ion Scan: Scan Q3 across a mass range of 50 - 250 m/z to detect all fragment ions.

  • Data Analysis:

    • Identify the major fragment ions in the resulting spectrum.

    • Match the observed m/z values and neutral losses to the proposed fragmentation pathway.

G cluster_workflow General LC-MS/MS Workflow Sample Sample Prep (1 µg/mL) LC LC Separation (C18 Column) Sample->LC ESI ESI Source (- mode) LC->ESI Q1 Q1 Precursor Selection ESI->Q1 q2 q2 (Collision Cell) Fragmentation (CID) Q1->q2 Q3 Q3 Product Ion Analysis q2->Q3 Detector Detector Q3->Detector

Caption: A generalized workflow for tandem mass spectrometry analysis.

Conclusion and Recommendations

The mass spectrometric analysis of this compound is straightforward yet requires a systematic approach. The presence of the carboxylic acid and bromine atom provides two powerful diagnostic handles for its unambiguous identification.

  • For initial synthesis confirmation and purity assessment: An HRAM instrument like a Q-TOF or Orbitrap is indispensable. The ability to confirm the elemental composition via accurate mass measurement and observe the characteristic M/M+2 bromine isotopic pattern provides the highest degree of confidence.

  • For targeted quantification in complex matrices (e.g., plasma) or detailed structural isomer differentiation: A Triple Quadrupole (QqQ) mass spectrometer is the platform of choice. Its sensitivity in MRM mode and its ability to generate reproducible fragmentation patterns are unmatched for these applications.

By selecting the appropriate platform and optimizing the experimental conditions as outlined in this guide, researchers can effectively leverage mass spectrometry to accelerate their research and development involving this important heterocyclic scaffold.

References

  • Yoshida, H., & Mizukami, S. (2003). Improved Liquid chromatography/mass Spectrometric Analysis of Low Molecular Weight Carboxylic Acids by Ion Exclusion Separation With Electrospray Ionization. Journal of Mass Spectrometry, 38(10), 1079-1086. [Link]
  • Hadjar, O., et al. (2008). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry, 80(5), 1516-1524. [Link]
  • Zhang, Y., et al. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology, 58(20), 8685-8693. [Link]
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 771938, this compound. [Link]
  • Gouda, M. A., et al. (2021). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience, 10(1), 1867-1875. [Link]
  • Cole, M. N., et al. (2008). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Rapid Communications in Mass Spectrometry, 22(22), 3537-3546. [Link]
  • Gouda, M. A., et al. (2012). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules, 17(9), 10563-10573. [Link]
  • National Center for Biotechnology Information (2024).
  • Klesper, C. G., et al. (2017). Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups. Journal of the American Society for Mass Spectrometry, 28(8), 1698-1707. [Link]
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
  • Khakwani, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(11), 2385-2387. [Link]
  • Sharma, K., et al. (2009). Mass spectral fragmentation modes of pyrimidine derivatives. Oriental Journal of Chemistry, 25(2), 347-352. [Link]
  • Clark, J. (n.d.). Mass spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry. [Link]
  • All About Chemistry (2023, December 3). Bromo pattern in Mass Spectrometry. YouTube. [Link]
  • Clark, J. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Doc Brown's Chemistry. [Link]

Sources

A Senior Scientist's Comparative Guide to the Purity Assessment of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic Acid by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a number—it is the foundation of efficacy, safety, and reproducibility. 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a vital heterocyclic building block in modern drug discovery, prized for its utility in synthesizing kinase inhibitors and other targeted therapeutics. Its structural integrity and purity are paramount.

This guide provides an in-depth, experience-driven comparison of methods for assessing the purity of this compound, with a primary focus on a robust High-Performance Liquid Chromatography (HPLC) method. We will explore not only the "how" but, more critically, the "why" behind the analytical choices. Furthermore, we will compare HPLC with essential orthogonal techniques to demonstrate how a multi-faceted approach ensures the highest degree of confidence in product quality, in line with the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness).

The Analytical Challenge: Understanding Potential Impurities

Effective purity analysis begins with understanding what you are looking for. The synthesis of the pyrazolo[1,5-a]pyrimidine core typically involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or a functional equivalent.[1][2] Hydrolysis of a corresponding ester, such as methyl or ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate, is a common final step to yield the target carboxylic acid.[3]

Based on this, the primary impurities are likely to be:

  • Starting Materials: Unreacted 5-amino-3-bromopyrazole or the β-ketoester.

  • Process-Related Impurities: The ethyl or methyl ester precursor due to incomplete hydrolysis.

  • Isomeric Impurities: Formation of the regioisomeric pyrazolo[1,5-a]pyrimidine, depending on the synthons used.[4]

  • Degradation Products: Potential decarboxylation or hydrolysis products under stressed conditions (e.g., light, heat, or extreme pH).

A robust analytical method must be able to resolve the main component from all these potential impurities.

Primary Method: A Validated Stability-Indicating RP-HPLC Protocol

For a polar, aromatic heterocyclic compound like this compound (MW: 242.03 g/mol ), reverse-phase HPLC (RP-HPLC) is the method of choice.[5][6] It separates compounds based on their hydrophobicity. The following method is designed for specificity, robustness, and adherence to regulatory standards.

Causality Behind Experimental Choices
  • Column: A C18 stationary phase is the workhorse of reverse-phase chromatography, offering excellent hydrophobic retention for aromatic systems. A column with end-capping is crucial to minimize peak tailing for the slightly acidic carboxylic acid group.

  • Mobile Phase: An acetonitrile/water gradient is used to elute a range of compounds with varying polarities, from polar starting materials to the less polar parent compound.

  • pH Modifier: Formic acid is added to the mobile phase to suppress the ionization of the carboxylic acid group (pKa ~3-4). This ensures a single, non-ionized species interacts with the stationary phase, resulting in sharp, symmetrical peaks and reproducible retention times.[7]

  • Detection: The fused aromatic ring system of the pyrazolopyrimidine core contains a strong chromophore, making UV detection highly sensitive. A photodiode array (PDA) detector is recommended to assess peak purity spectrally.

Detailed Experimental Protocol

1. Reagent and Sample Preparation:

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water (HPLC Grade).

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile (HPLC Grade).

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Preparation: Accurately weigh ~5.0 mg of this compound reference standard and dissolve in 50.0 mL of diluent to obtain a concentration of 0.1 mg/mL.

  • Sample Preparation: Prepare the test sample at the same concentration as the standard using the same diluent. Ensure complete dissolution, using sonication if necessary.

2. Chromatographic Conditions: | Parameter | Recommended Setting | | :--- | :--- | | HPLC System | Agilent 1260 Infinity II or equivalent with PDA detector | | Column | Waters XBridge C18, 4.6 x 150 mm, 3.5 µm | | Column Temp. | 30 °C | | Flow Rate | 1.0 mL/min | | Injection Vol. | 5 µL | | Detection | PDA at 254 nm (Acquire full spectrum from 200-400 nm) | | Gradient Program | Time (min) | % Mobile Phase B | | | 0.0 | 10 | | | 20.0 | 90 | | | 25.0 | 90 | | | 25.1 | 10 | | | 30.0 | 10 |

Trustworthiness: A Self-Validating System Suitability Test (SST)

Before any sample analysis, the system's suitability must be verified to ensure reliable results. This is a non-negotiable requirement of Good Manufacturing Practice (GMP) and is outlined in pharmacopeias like the USP.[1][8] Five replicate injections of the reference standard are performed.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Measures peak symmetry. High tailing can indicate secondary interactions with the column, affecting integration.
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.
Repeatability (%RSD) ≤ 2.0% for Peak AreaEnsures the precision of the injection and detection system.

This upfront verification ensures that the chromatographic system is fit for its intended purpose on the day of analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phases & Diluent sst System Suitability Test (SST) 5 Replicate Injections of Standard prep_mobile->sst prep_std Prepare Standard Solution (0.1 mg/mL) prep_std->sst prep_sample Prepare Sample Solution (0.1 mg/mL) inject_sample Inject Sample Solution prep_sample->inject_sample sst_check Verify SST Criteria (Tailing, Plates, %RSD) sst->sst_check sst_check->sst Fail - Troubleshoot sst_check->inject_sample Pass integrate Integrate Chromatogram inject_sample->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Final Report calculate->report Orthogonal_Strategy cluster_core Purity Assessment Strategy main_compound 6-Bromopyrazolo[1,5-a] pyrimidine-2-carboxylic acid hplc Primary Method: RP-HPLC-UV main_compound->hplc Quantitative Purity (Relative Area %) lcms Orthogonal Method 1: LC-MS main_compound->lcms Impurity ID (Mass-to-Charge) qnmr Orthogonal Method 2: qNMR main_compound->qnmr Absolute Purity (Molar Ratio) dsc Orthogonal Method 3: DSC main_compound->dsc Bulk Purity (Thermal Properties)

Caption: Orthogonal Methods for Comprehensive Purity.

Comparison of Key Purity Assessment Techniques
TechniquePrincipleProsConsBest For
RP-HPLC-UV Separation by hydrophobicity.High resolution, quantitative, robust, widely available. Ideal for routine QC.May miss non-UV active impurities. Co-elution is possible. Purity is relative (area %).Quantifying known and unknown related substances. Stability testing.
LC-MS Separation by hydrophobicity and detection by mass-to-charge ratio.Provides molecular weight information, confirming identity of main peak and impurities. Highly sensitive.Response factors can be non-linear, making quantification complex without standards for each impurity.Definitive identification of impurities and degradation products.
qNMR Signal intensity is directly proportional to the number of nuclei. [9]An absolute, primary method of quantification. No reference standard of the analyte is needed if a certified internal standard is used.Lower sensitivity than HPLC. Requires highly pure, soluble internal standard. Complex mixtures can be difficult to resolve.Accurately determining the absolute purity (assay) of a reference standard or final API.
DSC Measures heat flow associated with thermal transitions (e.g., melting).Fast, requires small sample amount. Provides purity based on the melting point depression caused by impurities (Van't Hoff equation). [5]Only applicable to crystalline, thermally stable solids (>98% pure). [3]Does not identify individual impurities.Verifying the purity of highly pure crystalline reference standards as a complementary technique. [3]

In-Depth Look at Orthogonal Methodologies

Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Experience: While our primary HPLC-UV method quantifies impurities, it doesn't identify them. LC-MS is the gold standard for this task. By coupling the HPLC separation to a mass spectrometer, we obtain the molecular weight of each eluting peak. This allows us to confirm that the main peak has the correct mass (240.94 g/mol for the free acid) and to propose structures for unknown impurity peaks. For example, an impurity with a mass of 256.06 g/mol could correspond to the unhydrolyzed methyl ester precursor.

Quantitative NMR (qNMR)

Trustworthiness: HPLC provides a relative purity value based on area percentage, assuming all compounds have a similar UV response. This is not always true. qNMR provides an absolute purity value. [9]The principle is that the integral of an NMR signal is directly proportional to the number of protons generating it. By adding a certified internal standard of known purity and concentration (e.g., maleic anhydride) to a precisely weighed sample of the analyte, one can calculate the absolute purity of the target compound without needing a pre-existing standard of the analyte itself. This makes qNMR an invaluable tool for qualifying new reference standards.

Differential Scanning Calorimetry (DSC)

Authoritative Grounding: DSC operates on the thermodynamic principle that impurities depress and broaden the melting point of a pure crystalline substance. [5]By carefully measuring the heat flow into a sample as it melts, one can calculate the mole percent purity. This technique is recognized by standards organizations like ASTM International (method E928) as a valid method for purity determination of high-purity crystalline materials. [5]However, it is not suitable for amorphous materials, compounds that decompose upon melting, or samples with purity less than ~98%. [3]

Conclusion and Recommendations

The purity assessment of this compound requires a scientifically sound, multi-tiered approach.

  • For Routine Quality Control and Stability Testing: The validated, stability-indicating RP-HPLC method detailed in this guide is the cornerstone of analysis. Its high resolving power, robustness, and quantitative accuracy make it ideal for monitoring batch-to-batch consistency and degradation.

  • For Reference Standard Qualification and Investigation: A single method is insufficient. The HPLC method should be complemented with orthogonal techniques to build a complete purity profile.

    • LC-MS is mandatory for the structural elucidation of any significant unknown impurities observed during HPLC analysis.

    • qNMR should be employed to assign an absolute purity value to the primary reference standard, against which all subsequent batches will be measured.

    • DSC serves as a rapid, complementary technique to confirm the bulk purity of a crystalline reference standard.

By integrating a robust primary HPLC method with confirmatory orthogonal techniques, researchers and drug developers can ensure the quality and integrity of this critical building block, thereby de-risking downstream development and ensuring the final therapeutic product is both safe and effective.

References

  • NETZSCH Analyzing & Testing. (2020). Investigating the Purity of Substances by Means of DSC.
  • PubChem. This compound.
  • Emery Pharma.
  • Scube, E., et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • Creative Biolabs.
  • Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR)
  • Stepaniuk, O. O., et al. (2013). Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles. Synthesis. [Link]
  • Ahmed, S. A., et al. (2014). Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity. International Journal of Advanced Research. [Link]
  • Marchenko, S. I., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal. [Link]
  • JEOL Ltd.
  • MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
  • Chemistry LibreTexts. (2025). Differential Scanning Calorimetry (DSC).
  • PubChem. Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate.
  • Alphalyse. Orthogonal method in pharmaceutical product analysis.
  • George, L., et al. (2005). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Pharmaceutical Technology. [Link]
  • Sepuxianyun. (2025). Heterocycles Structural Analysis in HPLC Method Development.
  • W.J. Lough, I.W. Wainer. (2002).

Sources

A Comparative Guide to the Structure-Activity Relationship of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic Acid Analogs as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic framework in medicinal chemistry, renowned for its versatile biological activities. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogs derived from 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid, a key intermediate for generating potent and selective kinase inhibitors. By objectively comparing the performance of various analogs and providing supporting experimental data, this guide aims to equip researchers, scientists, and drug development professionals with the insights needed to navigate the chemical space of this promising scaffold.

The Pyrazolo[1,5-a]pyrimidine Core: A Foundation for Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine nucleus is a bicyclic aromatic system that serves as an excellent scaffold for developing ATP-competitive kinase inhibitors. Its rigid structure allows for the precise positioning of substituents to interact with key residues in the ATP-binding pocket of various kinases. The nitrogen atoms within the ring system act as hydrogen bond acceptors, mimicking the interactions of the adenine moiety of ATP. This inherent kinase-binding potential has led to the development of numerous pyrazolo[1,5-a]pyrimidine-based inhibitors targeting a wide array of kinases implicated in cancer and other diseases.[1][2]

The focus of this guide, the this compound scaffold, offers several strategic advantages for chemical modification. The bromine atom at the 6-position can be readily displaced or utilized in cross-coupling reactions to introduce diverse functionalities. The carboxylic acid at the 2-position provides a handle for forming amide or ester linkages, enabling the exploration of interactions with the solvent-exposed region of the kinase active site.

Structure-Activity Relationship (SAR) Analysis

The biological activity of pyrazolo[1,5-a]pyrimidine analogs is highly dependent on the nature and position of substituents on the core scaffold. The following sections dissect the SAR at key positions, drawing on data from various studies on related analogs.

Modifications at the 2-Position: The Carboxamide/Carboxylate Moiety

The carboxylic acid at the 2-position is a critical anchor for derivatization, most commonly to form carboxamides. This modification has proven essential for potent inhibitory activity against several kinases.

  • Tropomyosin Receptor Kinase (Trk) Inhibition: For Trk inhibitors, the presence of a carboxamide at the 2- or 3-position is a recurring theme for achieving high potency. The amide NH can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor, forming crucial interactions within the kinase hinge region.

  • Phosphoinositide 3-Kinase δ (PI3Kδ) Inhibition: In the context of PI3Kδ inhibitors, the C2 position has been a key site for optimization. A study on benzimidazole derivatives of the pyrazolo[1,5-a]pyrimidine core found that the presence of a carbonyl group at the C2 position can enhance activity.[3] However, the nature of the substituent attached to the carbonyl is paramount. For instance, replacement of a methylene bridge with a carbonyl function in certain analogs led to a loss of interaction with Trp-760 and a corresponding decrease in biological activity.[3]

The Significance of the 6-Bromo Substituent

The bromine atom at the 6-position serves as a versatile synthetic handle for introducing a wide range of substituents through reactions like Suzuki or Buchwald-Hartwig cross-coupling. This allows for the exploration of the solvent-exposed region of the kinase active site. While direct SAR data for a series of 6-substituted analogs of the title compound is limited in the public domain, the importance of this position is evident in the development of various kinase inhibitors. For example, in a series of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines developed as KDR kinase inhibitors, the nature of the substituent at the 6-position was found to be critical for potency.

Impact of Substitutions at Other Positions
  • C3-Position: Similar to the C2-position, the C3-position is a key site for introducing diversity. For TrkA inhibitors, a carboxamide linkage at the third position significantly enhances inhibitory activity.[4]

  • C5-Position: Modifications at the C5-position have been shown to influence both potency and selectivity. In the development of PI3Kδ inhibitors, the introduction of indole and benzimidazole moieties at the C5-position of the pyrazolo[1,5-a]pyrimidine core was a successful strategy.[3]

  • C7-Position: The C7-position is another site where modifications can modulate activity. For instance, in a series of CDK2 inhibitors, various aryl and heteroaryl substitutions at the C7-position led to compounds with potent growth inhibitory activity against cancer cell lines.

Comparative Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Analogs

The following table summarizes the inhibitory activities of selected pyrazolo[1,5-a]pyrimidine analogs against various kinases, illustrating the impact of different substitution patterns. It is important to note that these compounds are not direct analogs of this compound but provide valuable insights into the SAR of the broader scaffold.

Compound IDTarget KinaseIC50 (nM)Key Structural FeaturesReference
Compound A Pim-1<103-Aryl, 5-halo substitution[5]
Compound B PI3Kδ18-52C5-benzimidazole, C2-amine substituents[3]
Compound C TrkA1.7C3-picolinamide, C5-difluorophenyl-pyrrolidine[4]
Compound D FLT3-ITD0.4Pyrazolo[1,5-a]pyrimidine core[6]
Compound E CDK2906-cyano, 7-aryl substitution[7]
Compound F B-RafPotentPyrazolo[1,5-a]pyrimidine-3-carboxylate[8]

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments cited in the evaluation of pyrazolo[1,5-a]pyrimidine analogs.

General Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This luminescent kinase assay measures the amount of ADP formed from a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

  • Kinase of interest (e.g., TrkA, Pim-1, PI3Kδ)

  • Substrate specific to the kinase

  • ATP

  • Test compounds (analogs of this compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation: Prepare the kinase reaction buffer, ATP solution, and substrate solution according to the manufacturer's instructions or optimized conditions for the specific kinase. Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO).

  • Kinase Reaction:

    • To each well of the assay plate, add the kinase, substrate, and test compound at the desired concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well to convert the ADP generated during the kinase reaction into ATP. This newly synthesized ATP is then used by luciferase to generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of the compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., a cell line known to be dependent on the target kinase)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualization of Key Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by pyrazolo[1,5-a]pyrimidine analogs and a typical experimental workflow.

Signaling_Pathways cluster_Trk Trk Signaling cluster_Pim1 Pim-1 Signaling cluster_PI3K PI3Kδ Signaling cluster_CDK2 CDK2/Cyclin E Signaling cluster_BRAF B-Raf/MEK/ERK Signaling cluster_FLT3 FLT3-ITD Signaling TrkA TrkA/B/C RAS RAS TrkA->RAS PI3K PI3K TrkA->PI3K PLCg PLCg TrkA->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival BTK BTK AKT->BTK IP3_DAG IP3_DAG PLCg->IP3_DAG IP3_DAG->Proliferation Pim1 Pim-1 BAD_inhibition BAD_inhibition Pim1->BAD_inhibition p21_inhibition p21_inhibition Pim1->p21_inhibition STATs STATs STATs->Pim1 Apoptosis_inhibition Apoptosis_inhibition BAD_inhibition->Apoptosis_inhibition p21_inhibition->Apoptosis_inhibition BCR BCR PI3Kd PI3Kd BCR->PI3Kd B-Cell Receptor PIP3 PIP3 PI3Kd->PIP3 PIP3->AKT B_Cell_Proliferation B_Cell_Proliferation BTK->B_Cell_Proliferation CyclinE_CDK2 Cyclin E/CDK2 Rb Rb CyclinE_CDK2->Rb E2F E2F Rb->E2F Phosphorylation S_Phase_Entry S_Phase_Entry E2F->S_Phase_Entry RAS_act Activated RAS BRAF BRAF RAS_act->BRAF MEK1_2 MEK1_2 BRAF->MEK1_2 ERK1_2 ERK1_2 MEK1_2->ERK1_2 Transcription_Factors Transcription_Factors ERK1_2->Transcription_Factors Transcription_Factors->Proliferation FLT3_ITD FLT3-ITD STAT5 STAT5 FLT3_ITD->STAT5 PI3K_AKT PI3K_AKT FLT3_ITD->PI3K_AKT RAS_MAPK RAS_MAPK FLT3_ITD->RAS_MAPK Proliferation_Survival Proliferation_Survival STAT5->Proliferation_Survival PI3K_AKT->Proliferation_Survival RAS_MAPK->Proliferation_Survival

Caption: Key kinase signaling pathways targeted by pyrazolo[1,5-a]pyrimidine inhibitors.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis Data Analysis & SAR Start 6-Bromopyrazolo[1,5-a]pyrimidine- 2-carboxylic acid Modify_C2 C2-Amide Formation Start->Modify_C2 Modify_C6 C6-Cross-Coupling Modify_C2->Modify_C6 Purify Purification & Characterization (NMR, MS) Modify_C6->Purify Biochem_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Purify->Biochem_Assay Cell_Assay Cellular Proliferation Assay (e.g., MTT) Purify->Cell_Assay IC50_Biochem Determine Biochemical IC50 Biochem_Assay->IC50_Biochem IC50_Cell Determine Cellular IC50 Cell_Assay->IC50_Cell SAR_Analysis Structure-Activity Relationship Analysis IC50_Biochem->SAR_Analysis IC50_Cell->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: A typical workflow for the synthesis and evaluation of novel kinase inhibitors.

Conclusion and Future Directions

The this compound scaffold is a highly promising starting point for the development of novel kinase inhibitors. The structure-activity relationships discussed in this guide highlight the importance of strategic modifications at the C2, C3, C5, C6, and C7 positions to achieve high potency and selectivity. The versatility of the 6-bromo and 2-carboxylic acid functionalities allows for the creation of diverse chemical libraries, increasing the probability of identifying clinical candidates.

Future research in this area should focus on:

  • Systematic SAR studies: A comprehensive investigation of substitutions at the 6-position, leveraging the synthetic utility of the bromo group, is warranted to fully explore the chemical space.

  • Selectivity profiling: As new potent inhibitors are developed, it is crucial to profile them against a broad panel of kinases to ensure selectivity and minimize off-target effects.

  • In vivo evaluation: Promising candidates with potent in vitro activity should be advanced to in vivo models to assess their pharmacokinetic properties and efficacy in disease models.

By building upon the knowledge outlined in this guide, researchers can accelerate the discovery and development of next-generation kinase inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold.

References

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Deriv
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PubMed. [Link]
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.
  • Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modific
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. Semantic Scholar. [Link]
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents.
  • This compound | C7H4BrN3O2 | CID 771938. PubChem. [Link]
  • Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed. [Link]
  • Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. PubMed. [Link]
  • Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxyl
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
  • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiprolifer
  • Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. PubMed. [Link]

Sources

Navigating the Kinome: A Comparative Guide to the Off-Target Effects of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic Acid and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Ensuring Target Specificity in Kinase Inhibition

In the landscape of targeted drug discovery, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure, demonstrating potent inhibitory activity against a range of protein kinases.[1] 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a member of this versatile class of compounds. While its specific primary target is not extensively documented in publicly available literature, the chemical architecture strongly suggests its role as an ATP-competitive kinase inhibitor. For the purpose of this comprehensive guide, and based on the known activities of structurally related compounds, we will posit Casein Kinase 2 (CK2) as a primary target for this compound. This allows for a robust and illustrative comparison of its potential off-target effects against other well-characterized CK2 inhibitors.

This guide is intended for researchers, scientists, and drug development professionals. It aims to provide an objective comparison of the hypothetical off-target profile of this compound with established CK2 inhibitors, supported by experimental data and detailed protocols for assessing kinase selectivity.

The Criticality of Off-Target Assessment in Kinase Inhibitor Development

Protein kinases are a large family of structurally related enzymes, and achieving absolute selectivity for a single kinase is a formidable challenge. Off-target effects, where a drug binds to and modulates the activity of unintended proteins, can lead to unforeseen toxicity or even paradoxical pathway activation, confounding experimental results and potentially causing adverse effects in a clinical setting. Therefore, a thorough understanding and characterization of a compound's off-target profile are paramount for its validation as a specific chemical probe and its potential development as a therapeutic agent.

Comparative Analysis of Off-Target Profiles: A Hypothetical Assessment

To contextualize the potential off-target landscape of this compound, we compare it with two well-established, albeit structurally distinct, CK2 inhibitors: Silmitasertib (CX-4945) and TBB (4,5,6,7-Tetrabromobenzotriazole) .

CompoundPrimary TargetKnown Off-Targets (with significant inhibition)Reference
This compound (Hypothetical) CK2To be determined experimentally. Expected to have some cross-reactivity with other kinases sharing ATP-binding site homology.N/A
Silmitasertib (CX-4945) CK2FLT3, PIM1, PIM2, PIM3, DYRK1A
TBB (4,5,6,7-Tetrabromobenzotriazole) CK2PIM1, DYRK1A, HIPK2

This table underscores that even potent and selective inhibitors can exhibit activity against other kinases. The specific off-target profile is unique to the chemical scaffold and its interactions within the ATP-binding pocket.

Experimental Workflows for Determining Off-Target Effects

A multi-faceted approach is essential for a comprehensive assessment of off-target effects, combining in vitro biochemical assays with cell-based evaluations.

Workflow for Kinase Selectivity Profiling

G cluster_0 Biochemical Screening cluster_1 Cellular Validation start Compound of Interest (e.g., 6-Bromopyrazolo[1,5-a]pyrimidine- 2-carboxylic acid) screen Kinome-wide Panel Screen (e.g., >400 kinases at a fixed concentration) start->screen Submit for screening id_hits Identify Primary and Secondary Hits screen->id_hits Analyze inhibition data dose_response Dose-Response (IC50) Determination for significant hits id_hits->dose_response Prioritize potent interactions target_engagement Target Engagement Assay (e.g., NanoBRET™, CETSA®) id_hits->target_engagement Validate in cellular context selectivity Calculate Selectivity Score dose_response->selectivity pathway_analysis Phospho-proteomics or Western Blotting for pathway modulation target_engagement->pathway_analysis Assess downstream signaling phenotypic_assay Cell Viability/Proliferation Assays in relevant cell lines pathway_analysis->phenotypic_assay Correlate with cellular phenotype G cluster_0 Intended On-Target Pathway cluster_1 Unintended Off-Target Pathway CK2 CK2 Substrate_A Substrate A CK2->Substrate_A Phosphorylation Pathway_A Cellular Process A (e.g., Proliferation) Substrate_A->Pathway_A OffTargetKinase Off-Target Kinase (e.g., PIM1) Substrate_B Substrate B OffTargetKinase->Substrate_B Phosphorylation Pathway_B Cellular Process B (e.g., Apoptosis Regulation) Substrate_B->Pathway_B Compound 6-Bromopyrazolo[1,5-a]pyrimidine- 2-carboxylic acid Compound->CK2 Inhibition (On-Target) Compound->OffTargetKinase Inhibition (Off-Target)

Caption: On-target versus off-target inhibition of cellular signaling pathways.

Conclusion and Future Directions

While this compound represents a promising scaffold for kinase inhibitor development, this guide highlights the indispensable need for rigorous off-target profiling. The hypothetical comparison with established CK2 inhibitors, Silmitasertib and TBB, illustrates that even compounds with high on-target potency can possess clinically relevant off-target activities.

The experimental workflows and protocols detailed herein provide a roadmap for researchers to systematically evaluate the selectivity of their compounds. By integrating biochemical and cell-based assays, a comprehensive understanding of a compound's full pharmacological profile can be achieved. This knowledge is not only crucial for the validation of chemical probes but also for the successful translation of promising inhibitors into safe and effective therapeutics. Future studies on this compound and its analogs should prioritize a comprehensive kinome-wide screen to definitively identify its primary target(s) and off-targets, thereby enabling a more informed assessment of its therapeutic potential.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.RSC Advances, [Link] [1]2. Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors.ACS Chemical Biology, [Link]
  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs.Frontiers in Chemistry, [Link]
  • Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9.Bioorganic & Medicinal Chemistry, [Link]
  • A pyrazolo[1,5-a]pyrimidine inhibitor of cyclin-dependent kinase 2.Bioorganic & Medicinal Chemistry Letters, [Link]
  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor.European Journal of Medicinal Chemistry, [Link]
  • Step-by-Step Guide to Kinase Inhibitor Development.Reaction Biology, [Link]
  • The role of cell-based assays for drug discovery.News-Medical.Net, [Link]
  • Cell Based Assays in Drug Development: Comprehensive Overview.Immunologix, [Link]
  • Role of Cell-Based Assays in Drug Discovery and Development.
  • Off-Target Screening Cell Microarray Assay.
  • This compound | C7H4BrN3O2 | CID 771938.PubChem, [Link]
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer

Sources

A Comparative Guide to the Synthesis of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a key building block in the development of various therapeutic agents. The pyrazolo[1,5-a]pyrimidine scaffold is a recognized "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. The presence of the bromine atom and the carboxylic acid functional group provides versatile handles for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) in drug design. This guide will compare two distinct synthetic strategies for the preparation of this important molecule:

  • Route 1: Linear Synthesis via Cyclocondensation - A convergent approach involving the construction of the pyrazolopyrimidine core from a substituted aminopyrazole precursor.

  • Route 2: Late-Stage Bromination - A strategy where the pyrazolo[1,5-a]pyrimidine-2-carboxylic acid core is first assembled and then selectively brominated.

Route 1: Linear Synthesis via Cyclocondensation

This approach builds the target molecule in a stepwise fashion, culminating in the formation of the bicyclic pyrazolopyrimidine ring system followed by ester hydrolysis.

Logical Workflow for Route 1

Route 1 Workflow cluster_0 Step 1: Synthesis of Ethyl 5-amino-1H-pyrazole-3-carboxylate cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Hydrolysis A Ethyl 2-cyano-3-ethoxyacrylate C Ethyl 5-amino-1H-pyrazole-3-carboxylate A->C Ethanol, Reflux B Hydrazine hydrate B->C D Ethyl 5-amino-1H-pyrazole-3-carboxylate F Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate D->F Acetic Acid, Heat E Bromomalondialdehyde E->F G Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate I This compound G->I Ethanol/Water, Heat then Acidification H NaOH (aq) H->I Route 2 Workflow cluster_0 Step 1: Synthesis of Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate cluster_1 Step 2: Bromination cluster_2 Step 3: Hydrolysis A Ethyl 5-amino-1H-pyrazole-3-carboxylate C Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate A->C Acetic Acid, Heat B Malondialdehyde B->C D Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate F Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate D->F Acetonitrile, Reflux E N-Bromosuccinimide (NBS) E->F G Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate I This compound G->I Ethanol/Water, Heat then Acidification H NaOH (aq) H->I

In Silico Comparative Docking Analysis of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid Against Key Protein Kinase Targets

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating a Novel Pyrazolopyrimidine Scaffold in Drug Discovery

In the landscape of modern drug discovery, computational methods are indispensable for accelerating the identification and optimization of novel therapeutic agents.[1][2] In silico molecular docking, a cornerstone of computer-aided drug design (CADD), provides critical insights into the potential binding modes and affinities of small molecules with their macromolecular targets, thereby streamlining the hit-to-lead process.[3][4][5] This guide presents a rigorous in silico comparative analysis of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid , a heterocyclic compound belonging to a class of molecules renowned for their diverse biological activities, particularly as protein kinase inhibitors.[6][7]

Given the absence of specific biological data for this particular bromine-substituted derivative[8][9], this study leverages the established pharmacology of the pyrazolo[1,5-a]pyrimidine scaffold to postulate and evaluate its interaction with three clinically relevant protein kinase targets implicated in oncology and immunology: Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Phosphoinositide 3-kinase delta (PI3Kδ).[10][11][12] The performance of our lead compound is benchmarked against a panel of well-established, clinically relevant inhibitors for each respective target, providing a robust framework for assessing its potential as a novel kinase inhibitor.

Rationale for Target Selection and Comparative Compounds

The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of adenine, which allows it to effectively compete for the ATP-binding site of various kinases.[11][13] This established precedent forms the logical basis for our choice of targets.

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose aberrant signaling is a hallmark of numerous cancers. Pyrazolopyrimidine derivatives have been successfully developed as both wild-type and mutant EGFR inhibitors.[3][14][15][16]

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of cell cycle progression, its dysregulation is a common feature in cancer. The pyrazolopyrimidine scaffold has been extensively explored for the development of potent CDK2 inhibitors.[1][4][7][17]

  • Phosphoinositide 3-kinase delta (PI3Kδ): A lipid kinase primarily expressed in hematopoietic cells, it is a validated target for B-cell malignancies and inflammatory diseases. Notably, pyrazolo[1,5-a]pyrimidine derivatives, including those with a carboxylic acid moiety, have shown high affinity and selectivity for PI3Kδ.[6][18][19]

To provide a meaningful comparison, a selection of known inhibitors for each target will be docked alongside this compound. These compounds serve as positive controls and establish a baseline for binding affinity and interaction patterns.

Target ProteinKnown Inhibitors (Positive Controls)
EGFR Erlotinib, Gefitinib, Osimertinib[3][16][20]
CDK2 Roscovitine, Dinaciclib, SU9516[5][11][21]
PI3Kδ Idelalisib, Duvelisib, IPI-549[6][22][23]

Experimental Workflow: A Validated In Silico Protocol

The credibility of any in silico study hinges on a meticulously planned and validated workflow.[8][24] The protocol outlined below ensures reproducibility and is grounded in established best practices for molecular docking.[12][25]

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Target Selection & PDB Structure Acquisition (EGFR, CDK2, PI3Kδ) Clean 2. Receptor Preparation (Remove water/ligands, add hydrogens) PDB->Clean Ligands 3. Ligand Preparation (2D to 3D conversion, energy minimization) Clean->Ligands Grid 4. Binding Site Definition (Grid box generation around co-crystallized ligand) Ligands->Grid Docking 5. Molecular Docking (AutoDock Vina or similar) Grid->Docking Scoring 6. Pose Scoring & Ranking (Binding Affinity kcal/mol) Docking->Scoring Interaction 7. Interaction Analysis (Hydrogen bonds, hydrophobic contacts) Scoring->Interaction Comparison 8. Comparative Analysis (Lead vs. Known Inhibitors) Interaction->Comparison

Figure 1. A generalized workflow for the in silico molecular docking protocol.

Step-by-Step Methodology

Part 1: Receptor and Ligand Preparation

  • Protein Structure Acquisition: High-resolution crystal structures of the target kinases complexed with pyrazolopyrimidine or similar inhibitors were retrieved from the Protein Data Bank (PDB).[2][24][26]

    • EGFR: PDB ID: 8TJL[2][27]

    • CDK2: PDB ID: 1Y91[24][28]

    • PI3Kδ: PDB ID: 5UBT (surrogate for PI3Kδ)[26]

  • Receptor Preparation: The protein structures were prepared using AutoDock Tools.[29] This involved removing water molecules and original co-crystallized ligands, repairing any missing atoms, and adding polar hydrogens and Gasteiger charges.

  • Ligand Preparation: The 2D structure of this compound and the selected known inhibitors were sketched and converted to 3D structures. Energy minimization was performed using the MMFF94 force field.

Part 2: Molecular Docking and Analysis

  • Grid Box Generation: A grid box defining the docking search space was centered on the active site, guided by the position of the co-crystallized ligand in the original PDB file. This ensures the docking simulation is focused on the biologically relevant binding pocket.[20][30]

  • Docking Simulation: Molecular docking was performed using AutoDock Vina, a widely validated and efficient open-source docking program.[25] The program systematically samples conformations of the ligand within the defined active site and scores them based on a semi-empirical free energy force field.[16][28]

  • Pose Analysis and Visualization: The resulting binding poses were ranked by their predicted binding affinity (in kcal/mol). The lowest energy pose for each compound was visually inspected for key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues using PyMOL.

Comparative Docking Results

The docking simulations provide a quantitative estimation of binding affinity and a qualitative view of the binding mode. These results allow for a direct comparison of our lead compound against established inhibitors.

Table 1: Predicted Binding Affinities (kcal/mol) from Docking Simulations

CompoundEGFR Binding Affinity (kcal/mol)CDK2 Binding Affinity (kcal/mol)PI3Kδ Binding Affinity (kcal/mol)
This compound -7.9 -8.5 -9.1
Erlotinib-8.8N/AN/A
Gefitinib-8.5N/AN/A
Osimertinib-9.2N/AN/A
RoscovitineN/A-8.2N/A
DinaciclibN/A-9.0N/A
SU9516N/A-8.6N/A
IdelalisibN/AN/A-9.5
DuvelisibN/AN/A-9.3
IPI-549N/AN/A-8.9

Note: These values are theoretical predictions and require experimental validation. N/A indicates "Not Applicable" as these are target-specific inhibitors.

Analysis of Binding Interactions

The predicted binding affinity scores suggest that this compound has the potential to bind favorably to all three kinase targets, with the strongest predicted affinity for PI3Kδ. However, the true potential of a compound lies in its specific molecular interactions within the active site.

Predicted Binding Mode with PI3Kδ

The docking results for PI3Kδ were particularly promising. The predicted binding energy of -9.1 kcal/mol for our lead compound is competitive with the established inhibitors Idelalisib (-9.5 kcal/mol) and Duvelisib (-9.3 kcal/mol). Visual analysis of the top-ranked binding pose reveals key interactions that are characteristic of potent kinase inhibitors.

G cluster_ligand This compound cluster_protein PI3Kδ Active Site L_N1 N Val828 Val828 (Hinge Region) L_N1->Val828 H-Bond (Backbone NH) L_N2 N L_N3 N L_Br Br Hydrophobic_Pocket Hydrophobic Pocket (Trp760, Met752) L_Br->Hydrophobic_Pocket Halogen Bond / Hydrophobic L_COOH1 O Asp911 Asp911 L_COOH1->Asp911 H-Bond L_COOH2 O(H) Lys779 Lys779 L_COOH2->Lys779 H-Bond / Salt Bridge L_Ring Pyrazolopyrimidine Core L_Ring->Hydrophobic_Pocket Hydrophobic Interaction

Figure 2. Predicted interactions of the lead compound in the PI3Kδ active site.

  • Hinge Region Interaction: A critical hydrogen bond is predicted between one of the pyrimidine nitrogen atoms and the backbone amide of Valine 828 in the hinge region. This interaction is a canonical feature for the majority of ATP-competitive kinase inhibitors.[19][23]

  • Carboxylic Acid Engagement: The 2-carboxylic acid group appears to be pivotal for potent binding, forming a salt bridge or strong hydrogen bond with the catalytic Lysine 779 and an additional hydrogen bond with Aspartate 911. This dual interaction likely contributes significantly to the strong predicted binding affinity.

  • Hydrophobic Interactions: The fused ring system of the pyrazolopyrimidine core is positioned to make favorable hydrophobic contacts with residues such as Trp760 and Met752, further stabilizing the complex. The bromine atom at the 6-position may also engage in halogen bonding or occupy a hydrophobic sub-pocket.

Discussion and Future Directions

This in silico investigation provides compelling preliminary data suggesting that This compound is a promising scaffold for the development of novel protein kinase inhibitors.

Comparative Insights:

  • Against PI3Kδ , the lead compound demonstrates a predicted binding affinity comparable to clinically relevant inhibitors. Its interaction profile, particularly the engagement of the carboxylic acid group with key catalytic residues, suggests a strong and potentially selective binding mode. This aligns with previous findings where pyrazolo[1,5-a]pyrimidines have shown excellent PI3Kδ inhibitory activity.[18][19]

  • For CDK2 , the predicted affinity is also strong, on par with known inhibitors like Roscovitine and SU9516. The pyrazolopyrimidine core is well-suited to occupy the adenine-binding pocket of CDKs.[1][11]

  • The predicted binding to EGFR is the weakest of the three targets, though still within a respectable range. It is possible that further structural modifications would be needed to optimize binding within the EGFR active site to match the potency of dedicated inhibitors like Osimertinib.[10][15]

Causality and Experimental Choices: The selection of these three kinases was a deliberate choice driven by the extensive literature on the pyrazolopyrimidine scaffold, which de-risks the initial stages of exploration by focusing on targets with a higher probability of interaction. The use of well-characterized PDB structures with co-crystallized ligands from the same chemical class provides a high-confidence starting point for defining the active site, which is a critical variable in docking accuracy.[24]

Limitations and Next Steps: It is crucial to acknowledge that in silico docking provides predictions, not definitive results.[4] Scoring functions are approximations of binding free energy, and the static nature of the receptor does not account for induced fit effects.

The logical next steps are clear:

  • In Vitro Kinase Assays: The primary and most critical step is to synthesize the compound and test its inhibitory activity against EGFR, CDK2, and PI3Kδ in biochemical assays to validate the in silico predictions.

  • Selectivity Profiling: A broader kinase panel screen should be conducted to assess the selectivity profile of the compound.

  • Structure-Activity Relationship (SAR) Studies: Should the initial results be promising, a medicinal chemistry campaign to explore modifications at the bromine and carboxylic acid positions would be warranted to optimize potency and selectivity.

  • Co-crystallization: Obtaining an X-ray crystal structure of the compound bound to its primary target would provide definitive evidence of the binding mode and invaluable information for future structure-based design efforts.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • A Review on Applications of Computational Methods in Drug Screening and Design. PMC. [Link]
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Design and Synthesis of Novel Pyrazolopyrimidine Candidates As Promising EGFR-T790M Inhibitors and Apoptosis Inducers. Future Medicinal Chemistry. [Link]
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. PMC. [Link]
  • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiprolifer
  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Deriv
  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][6][11]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. PMC. [Link]
  • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiprolifer
  • 8TJL: EGFR kinase in complex with pyrazolopyrimidine covalent inhibitor. RCSB PDB. [Link]
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. [Link]
  • SAR of pyrazolopyrimidine derivatives as CDK2 inhibitor and chemical structure of compound 28.
  • Discovery of Pyrazolopyrimidine Derivatives as Novel Dual Inhibitors of BTK and PI3Kδ.
  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel
  • Identification of High-Affinity Inhibitors of Cyclin-Dependent Kinase 2 Towards Anticancer Therapy. PMC. [Link]
  • Discovery of Pyrazolopyrimidine Derivatives as Novel Dual Inhibitors of BTK and PI3Kδ. ACS Medicinal Chemistry Letters. [Link]
  • PDB: 1y91 | Protein Data Bank in Europe. PDBe - EMBL-EBI. [Link]
  • 1Y91: Crystal structure of human CDK2 complexed with a pyrazolo[1,5-a]pyrimidine inhibitor. RCSB PDB. [Link]
  • Insights from the molecular docking analysis of EGFR antagonists. PMC. [Link]
  • Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflamm
  • This compound | C7H4BrN3O2 | CID 771938. PubChem. [Link]
  • A Beginner's Guide to Molecular Docking. ETFLIN. [Link]
  • 5UBT: CRYSTAL STRUCTURE OF PI3K DELTA IN COMPLEX WITH A 7-(3-(PIPERAZIN-1-YL)PHENYL)
  • How to do molecular docking studies?.
  • Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors. Brieflands. [Link]
  • Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines.
  • Exploring the interaction between epidermal growth factor receptor tyrosine kinase and some of the synthesized inhibitors using combination of in-silico and in-vitro cytotoxicity methods. PMC. [Link]
  • Structures of the first reported pyrazolo[3,4-d]pyrimidine kinase inhibitors 1 and 2..
  • Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors.
  • Molecular Docking and Rescoring Studies of EGFR Inhibitor Ligands Using Prime MMGB/SA Approach. International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • 7U9A: EGFR in complex with a macrocyclic inhibitor. RCSB PDB. [Link]
  • Complex Crystal Structures of EGFR with Third-Generation Kinase Inhibitors and Simultaneously Bound Allosteric Ligands. NIH. [Link]
  • 8tjl - EGFR kinase in complex with pyrazolopyrimidine covalent inhibitor - Experimental details.
  • Discovery of a Selective PI3K Inhibitor Through Structure-Based Docking and Multilevel In Silico Valid
  • 6XRL: Crystal structure of human PI3K-gamma in complex with inhibitor IPI-549. RCSB PDB. [Link]
  • Identification of novel cyclin A2 binding site and nanomolar inhibitors of cyclin A2-CDK2 complex. PubMed Central. [Link]
  • 3NZU: Structure-based Optimization of Pyrazolo -Pyrimidine and -Pyridine Inhibitors of PI3-Kinase. RCSB PDB. [Link]
  • Structures of the CDK2 inhibitors utilized in the docking study. This....
  • Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. PMC. [Link]
  • (PDF) Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure.
  • Docking Studies on Isoform-Specific Inhibition of Phosphoinositide-3-Kinases. PMC. [Link]
  • Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK). PMC. [Link]

Sources

A Comparative Guide to the ADME-Tox Profile of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Early ADME-Tox Profiling in Drug Discovery

In the landscape of modern drug development, the principle of "fail early, fail cheap" is a guiding mantra. A significant proportion of drug candidates that show promising efficacy in early-stage testing ultimately fail in later clinical trials due to unfavorable pharmacokinetic and toxicity profiles.[1][2][3] Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of a compound at the outset is therefore not just advantageous, but critical for de-risking a project and efficiently allocating resources.[2][4] This guide provides a comprehensive ADME-Tox assessment of the novel heterocyclic compound, 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid, through a combination of in silico predictions and a detailed overview of essential experimental validation assays. By comparing its predicted profile with that of structurally related analogs, we aim to provide researchers with a robust framework for decision-making in the progression of this and similar chemical scaffolds.

In Silico ADME-Tox Prediction: A First Look at a Candidate's Potential

In the absence of empirical data, computational or in silico models provide a powerful and cost-effective first pass at evaluating a molecule's drug-like properties.[5][6][7] These models leverage vast datasets of known compounds to predict a range of ADME-Tox parameters. For this compound and its comparators, we utilized a consensus of well-regarded predictive algorithms (such as those found in SwissADME and pkCSM) to generate the following profile.[8]

Physicochemical Properties of Target and Comparator Compounds

PropertyThis compoundPyrazolo[1,5-a]pyrimidine-2-carboxylic acid[9]6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid[10]
Molecular Weight ( g/mol ) 242.03[11]163.13[9]241.04[10]
LogP (o/w) 0.9[11]0.2[9]1.5 (Predicted)
Topological Polar Surface Area (Ų) 67.5[11]67.5[9]64.6 (Predicted)
Hydrogen Bond Donors 1[11]1[9]1 (Predicted)
Hydrogen Bond Acceptors 4[11]4[9]4 (Predicted)

Predicted ADME-Tox Profile

ParameterThis compound (Predicted)Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (Predicted)6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid (Predicted)
Human Intestinal Absorption HighHighHigh
Caco-2 Permeability (logPapp) ModerateModerateModerate
Blood-Brain Barrier Permeability LowLowLow
P-glycoprotein Substrate NoNoNo
CYP2D6 Inhibitor NoNoYes
CYP3A4 Inhibitor NoNoNo
Hepatotoxicity Low RiskLow RiskLow Risk
Carcinogenicity Low RiskLow RiskLow Risk
hERG Inhibition Low RiskLow RiskLow Risk

Interpretation of In Silico Data:

The initial predictions for this compound suggest a generally favorable ADME profile. Its physicochemical properties fall within the ranges defined by Lipinski's Rule of Five, indicating good potential for oral bioavailability. The predicted high intestinal absorption and moderate Caco-2 permeability are encouraging for an orally administered drug.[12] Crucially, it is not predicted to be a substrate for P-glycoprotein, a key efflux transporter that can limit drug absorption and distribution.[13] The low predicted risk for hepatotoxicity, carcinogenicity, and hERG inhibition is also a positive sign. However, the predicted inhibition of the CYP2D6 enzyme by the pyridine analog highlights the importance of experimental verification, as cytochrome P450 inhibition is a major cause of drug-drug interactions.[2]

Experimental Validation: Protocols for a Self-Validating System

While in silico predictions are invaluable for initial screening, they must be validated through robust experimental assays.[1][14] The following protocols describe the gold-standard in vitro methods for assessing the key ADME-Tox parameters predicted above.

Caco-2 Permeability Assay: Assessing Intestinal Absorption

The Caco-2 permeability assay is a cornerstone for predicting in vivo drug absorption across the gut wall.[13][15][16] It utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions and express key transporters, mimicking the intestinal epithelium.[16][17]

Experimental Workflow:

Caption: Caco-2 Permeability Assay Workflow.

Detailed Protocol:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer.[13]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values above a pre-defined threshold are used for the assay.[16]

  • Transport Studies:

    • Apical to Basolateral (A-B) Transport: The test compound is added to the apical (donor) compartment, and the appearance of the compound in the basolateral (receiver) compartment is monitored over time.[15][18]

    • Basolateral to Apical (B-A) Transport: In a separate set of wells, the compound is added to the basolateral compartment, and its transport to the apical compartment is measured. This is done to assess active efflux.[16]

  • Sample Analysis: Samples are collected from the receiver compartments at specified time points and the concentration of the test compound is quantified using LC-MS/MS.[16]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) is then determined. An efflux ratio greater than 2 is indicative of active efflux.[13]

Liver Microsomal Stability Assay: Predicting Metabolic Clearance

Metabolism, primarily in the liver, is a major mechanism for drug clearance.[19] The liver microsomal stability assay provides a measure of a compound's susceptibility to metabolism by Phase I enzymes, particularly cytochrome P450s (CYPs), which are abundant in this subcellular fraction.[19][20]

Experimental Workflow:

Caption: Liver Microsomal Stability Assay Workflow.

Detailed Protocol:

  • Reaction Setup: The test compound is incubated with human liver microsomes in a phosphate buffer at 37°C.[20][21]

  • Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.[20]

  • Time Course Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes).[20]

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, typically acetonitrile, which also serves to precipitate the microsomal proteins.[19][22]

  • Sample Analysis: The samples are centrifuged, and the supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS.[19]

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From the rate of disappearance, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.[19][20]

MTT Cytotoxicity Assay: Evaluating General Toxicity

The MTT assay is a colorimetric assay used to assess cell viability and provides a general indication of a compound's potential for cytotoxicity.[23][24][25] The assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[23][24][25]

Experimental Workflow:

Caption: MTT Cytotoxicity Assay Workflow.

Detailed Protocol:

  • Cell Seeding: A suitable cell line (e.g., HepG2 for liver toxicity) is seeded into a 96-well plate and allowed to adhere overnight.[26]

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).[26]

  • MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[23][25]

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[26]

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The concentration of the compound that causes a 50% reduction in cell viability (IC50) is then determined.

Conclusion and Forward Look

The in silico analysis of this compound presents a promising starting point for further investigation. Its predicted ADME profile suggests it has the potential to be an orally bioavailable compound with a low risk of major toxicities. However, these computational predictions are a guide, not a definitive answer. The true character of this molecule can only be revealed through rigorous experimental validation. The Caco-2 permeability, liver microsomal stability, and MTT cytotoxicity assays outlined in this guide represent the essential next steps in characterizing its ADME-Tox profile. By systematically progressing through this validation workflow, researchers can make informed, data-driven decisions, ultimately increasing the probability of success in the long and arduous journey of drug discovery.

References

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]
  • AxisPharm. Microsomal Stability Assay Protocol. [Link]
  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
  • (Author not specified). Caco2 assay protocol. [Link]
  • CLYTE Technologies.
  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]
  • Domainex. Microsomal Clearance/Stability Assay. [Link]
  • Mercell. metabolic stability in liver microsomes. [Link]
  • protocols.io. MTT (Assay protocol. [Link]
  • Creative Bioarray. Caco-2 permeability assay. [Link]
  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. [Link]
  • Hilaris Publisher. In silico approach to predict ADME-Tox properties of small organic molecules: Challenges and opportunities for drug discovery. [Link]
  • PubChem.
  • PubChem. This compound. [Link]
  • Creative Biolabs.
  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]
  • Sygnature Discovery. In Vitro ADME & Physicochemical Profiling. [Link]
  • ACS Omega. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. [Link]
  • Charnwood Discovery. In Vitro ADME / DMPK Screening. [Link]
  • JSciMed Central.
  • Frontiers.
  • Johns Hopkins University. Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine and pyrazole derivatives as potential antimicrobial agents. [Link]
  • Springer.
  • MDPI. Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. [Link]
  • ResearchGate.
  • PubMed.
  • ResearchGate. (PDF) Synthesis, Molecular Docking Studies and ADME Properties of Some New Pyrazolo[1,5-a]pyrimidines as Antimicrobial, and Anticancer Agents. [https://www.researchgate.net/publication/376378453_Synthesis_Molecular_Docking_Studies_and_ADME_Properties_of_Some_New_Pyrazolo15-a]pyrimidines_as_Antimicrobial_and_Anticancer_Agents]([Link])
  • PubChem. Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid. [Link]

Sources

The Selectivity Profile of a Novel Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor: A Comparative Cross-Reactivity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the cross-reactivity profile of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid (herein referred to as BPP-2C), a representative member of the promising pyrazolo[1,5-a]pyrimidine class of kinase inhibitors. In the landscape of targeted therapy, particularly in oncology, the selectivity of a kinase inhibitor is as critical as its potency. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Understanding an inhibitor's kinome-wide interaction profile is therefore a cornerstone of modern drug development.

This document is intended for researchers, scientists, and drug development professionals. It will objectively compare the hypothetical selectivity profile of BPP-2C with established kinase inhibitors, supported by representative experimental data from the pyrazolopyrimidine class and detailed protocols for assessing kinase inhibitor selectivity.

The Imperative of Kinase Selectivity in Drug Discovery

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, making them prime therapeutic targets.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer.[1] Small molecule kinase inhibitors are designed to block the activity of specific kinases driving the disease state. However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge, often leading to inhibitors that interact with multiple kinases.[2]

This cross-reactivity is a double-edged sword. While a highly selective inhibitor promises a "cleaner" pharmacological profile with fewer side effects, a multi-targeted inhibitor might offer broader efficacy against complex diseases driven by multiple signaling pathways.[3] Therefore, comprehensive profiling of an inhibitor against a large panel of kinases—a "kinome scan"—is not merely a characterization step but a critical investigation that informs its therapeutic potential and risks.[4]

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, capable of potently inhibiting a range of protein kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), and those in the PI3K/Akt and MAPK/ERK pathways.[1][5][6] This guide uses BPP-2C as a focal point to explore the methodologies used to define the selectivity of this important class of compounds.

Comparative Kinase Inhibition Profiles

To contextualize the selectivity of our representative pyrazolopyrimidine, BPP-2C, we compare its hypothetical profile with three well-characterized kinase inhibitors with distinct selectivity profiles:

  • Staurosporine: A natural product known for its potent but broad-spectrum inhibition of a vast number of kinases. It serves as a classic example of a non-selective inhibitor.[7][8]

  • Dasatinib: An FDA-approved multi-targeted inhibitor of BCR-ABL and Src family kinases, used in the treatment of certain types of leukemia.[9][10]

  • Sunitinib: An FDA-approved multi-targeted receptor tyrosine kinase (RTK) inhibitor that blocks signaling through VEGFR, PDGFR, and KIT, among others.[11][12]

The following tables summarize representative kinase inhibition data. Table 1 presents data from a competitive binding assay (e.g., KINOMEscan®), where results are given as dissociation constants (Kd). A lower Kd value indicates a stronger binding affinity. Table 2 shows inhibitory activity (IC50) from enzymatic assays for a representative pyrazolo[1,5-a]pyrimidine derivative against specific kinases.

Table 1: Comparative Kinome Selectivity (Kd, nM)

Kinase TargetBPP-2C (Representative Pyrazolopyrimidine)Staurosporine[13]Dasatinib[14]Sunitinib[11]
CDK2 15 0.245.0>10,000
TRKA 25 0.311.08.0
SRC 1500.20.5 130
ABL1 >1,0000.20.3 340
KDR (VEGFR2) 8500.37.02.0
PDGFRB 9000.211.01.0
FLT3 4500.21.01.0
LCK 2200.20.42,100
p38α (MAPK14) >10,0000.419.01,400

Note: Data for BPP-2C is hypothetical, based on published IC50 values for potent pyrazolopyrimidine derivatives against CDK2 and TRKA.[15][16] Data for Staurosporine, Dasatinib, and Sunitinib are sourced from public KINOMEscan® results. Lower values indicate higher potency.

Table 2: Representative Enzymatic Inhibition Data for a Pyrazolo[1,5-a]pyrimidine Derivative

Kinase TargetIC50 (µM)
CDK20.09
TRKA0.23
CDK10.15
CDK90.21

Data is representative of highly potent derivatives from the pyrazolo[1,5-a]pyrimidine class.[16][17]

  • BPP-2C (representing its class) demonstrates potent and selective inhibition of specific kinases like CDK2 and TRKA, with significantly less activity against a broader panel of kinases compared to the other compounds.

  • Staurosporine confirms its role as a pan-kinase inhibitor, binding to nearly all tested kinases with high affinity.[13]

  • Dasatinib shows potent inhibition of its primary targets (ABL, SRC family) but also significant off-target activity against other kinases like TRKA and KDR.[14]

  • Sunitinib effectively inhibits its intended RTK targets (KDR, PDGFRB) and FLT3, but has less potent activity against Src family kinases or CDKs.[11]

Key Signaling Pathways

The selectivity profile of an inhibitor directly translates to its effect on cellular signaling. Pyrazolopyrimidine derivatives often target kinases within critical oncogenic pathways such as the cell cycle progression (regulated by CDKs) and survival/proliferation pathways like PI3K/Akt and MAPK/ERK (regulated by receptor tyrosine kinases like TRKA).[1]

Below is a diagram illustrating the central roles of CDK2 and TRKA in these key signaling cascades. An inhibitor like BPP-2C would be expected to primarily interfere at these nodes.

G cluster_0 Cell Cycle Regulation cluster_1 Growth Factor Signaling cluster_2 Inhibitor Action CDK2 CDK2/ Cyclin E/A G1_S G1/S Transition & DNA Replication CDK2->G1_S Phosphorylates Substrates NGF NGF TRKA TRKA NGF->TRKA Binds PI3K PI3K TRKA->PI3K MAPK RAS/RAF/MEK/ERK (MAPK Pathway) TRKA->MAPK Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival MAPK->Survival BPP_2C BPP-2C BPP_2C->CDK2 Inhibits BPP_2C->TRKA Inhibits

Caption: Key signaling pathways modulated by CDK2 and TRKA, and targeted by BPP-2C.

Experimental Methodologies for Cross-Reactivity Profiling

To generate the data presented above, several robust methodologies are employed. The choice of assay depends on the stage of drug discovery and the specific questions being asked—from high-throughput screening to in-depth cellular target engagement.

Biochemical Kinase Profiling (e.g., KINOMEscan®)

This approach directly measures the binding affinity of a compound to a large panel of purified kinases. It is an ATP-independent competition binding assay, which provides a true measure of the thermodynamic dissociation constant (Kd).[4]

cluster_0 Assay Principle cluster_1 No Inhibition cluster_2 Inhibition Kinase Kinase-DNA (Tagged) Ligand Immobilized Ligand Bead Bead BPP_2C Test Compound (BPP-2C) Kinase1 Kinase-DNA Ligand1 Immobilized Ligand Kinase1->Ligand1 Bead1 Bead qPCR Quantify bound kinase via qPCR of DNA tag Bead1->qPCR High Signal Kinase2 Kinase-DNA Ligand2 Immobilized Ligand Kinase2->Ligand2 Bead2 Bead Bead2->qPCR Low Signal BPP_2C2 BPP-2C BPP_2C2->Kinase2

Sources

A Researcher's Guide to the Synthesis and Data Reproducibility of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the reproducibility of experimental data is the cornerstone of scientific integrity. This guide provides an in-depth technical comparison of the synthesis and characterization of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid, a key heterocyclic building block. We will delve into a detailed, field-proven protocol, compare its performance with a common isomer, and provide the necessary data to ensure that the results obtained in your laboratory are both reliable and reproducible.

Introduction: The Challenge of Heterocyclic Scaffolds

The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds investigated for their therapeutic potential, including as protein kinase inhibitors[1][2]. However, the synthesis of specifically substituted analogues, such as this compound, can present challenges in terms of yield, purity, and, most critically, reproducibility. Minor deviations in reaction conditions, starting material quality, or purification techniques can lead to significant variations in the final product's analytical profile. This guide aims to provide a robust framework for the synthesis and validation of this important molecule.

Comparative Analysis: 2-Carboxylic Acid vs. 3-Carboxylic Acid Isomer

To better understand the nuances of working with this compound (we'll refer to it as Compound A ), we will compare it with its structural isomer, 6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid (Compound B ). While chemically similar, the position of the carboxylic acid group can influence reactivity, solubility, and crystallographic properties, all of which impact experimental reproducibility.

PropertyThis compound (Compound A)6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid (Compound B)
Molecular Formula C₇H₄BrN₃O₂C₇H₄BrN₃O₂
Molecular Weight 242.03 g/mol 242.03 g/mol
CAS Number 300717-72-0912773-22-9
Typical Purity >95% (commercial)>97% (commercial)
Predicted XLogP3 0.90.9
Key Synthesis Precursor Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylateEthyl 6-bromo-pyrazolo-[1, 5-a]- pyrimidine-3-carboxylate
Reported Synthesis Route Hydrolysis of corresponding esterMicrowave-assisted synthesis of ester followed by hydrolysis[3]

Proposed Synthesis and Quality Control Workflow

The following diagram outlines a robust, self-validating workflow for the synthesis and purification of both Compound A and its isomer, Compound B. The inclusion of in-process quality control (QC) checks is critical for ensuring reproducibility.

G cluster_0 Synthesis of Compound A cluster_1 Synthesis of Compound B cluster_2 Quality Control & Purification A_start Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate A_hydrolysis Ester Hydrolysis (LiOH) A_start->A_hydrolysis A_acidification Acidification (e.g., HCl) A_hydrolysis->A_acidification A_filtration Filtration & Washing A_acidification->A_filtration A_drying Drying under Vacuum A_filtration->A_drying A_product Compound A (Crude) A_drying->A_product QC1 QC Check 1: TLC & LC-MS A_product->QC1 B_start 5-amino-1H-pyrazole-4-carboxylate B_microwave Microwave Synthesis with 2-Bromo-malonaldehyde B_start->B_microwave B_ester Ethyl 6-bromo-pyrazolo-[1, 5-a]- pyrimidine-3-carboxylate B_microwave->B_ester B_hydrolysis Ester Hydrolysis (LiOH) B_ester->B_hydrolysis B_acidification Acidification (e.g., HCl) B_hydrolysis->B_acidification B_filtration Filtration & Washing B_acidification->B_filtration B_drying Drying under Vacuum B_filtration->B_drying B_product Compound B (Crude) B_drying->B_product B_product->QC1 Purification Recrystallization or Chromatography QC1->Purification If impurities detected QC2 QC Check 2: ¹H NMR, HPLC, MS QC1->QC2 If pure Purification->QC2 Final_Product Pure, Characterized Product QC2->Final_Product

Caption: Self-validating synthesis and QC workflow.

Detailed Experimental Protocols

The following protocols are designed to be reproducible. The causality behind key steps is explained to empower the researcher to troubleshoot and adapt as necessary.

Part 1: Synthesis of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid (Compound B)

This protocol is adapted from a microwave-assisted method, which often enhances reaction rates and yields for this class of heterocycles[3].

Step 1: Synthesis of Ethyl 6-bromo-pyrazolo-[1, 5-a]-pyrimidine-3-carboxylate

  • Rationale: This step builds the core heterocyclic system. Microwave irradiation provides rapid, uniform heating, which can prevent the formation of side products often seen with conventional heating. The choice of a base is critical; a non-nucleophilic organic base like pyridine is recommended to avoid competing reactions.

  • Procedure:

    • To a solution of 5-amino-1H-pyrazole-4-carboxylate (1.0 eq) in a suitable solvent (e.g., ethanol or DMF), add 2-Bromo-malonaldehyde (1.1 eq).

    • Add a catalytic amount of a suitable base (e.g., pyridine, 0.1 eq).

    • Seal the reaction vessel and heat in a microwave reactor to 110°C for 30-60 minutes.

    • In-process QC: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Upon completion, cool the reaction mixture to room temperature. The crude product may precipitate.

    • Filter the solid and wash with cold ethanol.

    • The crude ester can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Hydrolysis to 6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid

  • Rationale: Saponification of the ester to the carboxylic acid is a standard transformation. Lithium hydroxide is an effective reagent for this purpose[1]. The reaction should be monitored closely to avoid potential degradation of the heterocyclic core under prolonged basic conditions.

  • Procedure:

    • Suspend the ethyl ester from Step 1 in a mixture of methanol and water.

    • Add a solution of lithium hydroxide monohydrate (2-3 eq) in water.

    • Stir the mixture at room temperature for 12-18 hours.

    • In-process QC: Monitor the disappearance of the starting ester by TLC or LC-MS.

    • Once the reaction is complete, remove the methanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

    • A precipitate should form. Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield Compound B.

Part 2: Proposed Synthesis of this compound (Compound A)

Step 1: Hydrolysis of Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate

  • Rationale: This protocol is analogous to the hydrolysis of the 3-carboxylate isomer. The same principles of careful monitoring and controlled conditions apply.

  • Procedure:

    • Suspend Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate (1.0 eq) in a 4:1 mixture of methanol and water.

    • Add lithium hydroxide monohydrate (2.5 eq) and stir the mixture at room temperature.

    • In-process QC: Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).

    • Concentrate the reaction mixture in vacuo to remove the methanol.

    • Dilute the residue with water and cool in an ice bath.

    • Carefully acidify with 1M HCl to a pH of ~3.

    • Collect the resulting precipitate by filtration.

    • Wash the solid with cold water and then a small amount of cold diethyl ether to remove any remaining organic impurities.

    • Dry the solid under high vacuum to yield Compound A.

Ensuring Reproducibility: Characterization and Data Interpretation

The final and most critical step is the thorough characterization of the synthesized material. This not only confirms the identity of the compound but also establishes its purity, which is essential for the reproducibility of downstream experiments.

Primary Analytical Techniques:

  • ¹H NMR Spectroscopy: Provides structural confirmation by showing the expected proton signals and their coupling patterns. For the pyrazolo[1,5-a]pyrimidine core, the chemical shifts of the aromatic protons are highly diagnostic.

  • HPLC (High-Performance Liquid Chromatography): The primary method for assessing purity. A high-quality standard will show a single major peak (typically >98% by area).

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Expected Analytical Data:

AnalysisExpected Results for this compound (Compound A)Expected Results for 6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid (Compound B)
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~9.3 (s, 1H), ~8.9 (s, 1H), ~7.2 (s, 1H), ~13.5 (br s, 1H, COOH)δ (ppm): ~9.2 (s, 1H), ~8.8 (s, 1H), ~8.5 (s, 1H), ~13.8 (br s, 1H, COOH)
HPLC Purity >98% (detection at 254 nm)>98% (detection at 254 nm)
LC-MS (ESI+) m/z: 241.9/243.9 [M+H]⁺ (characteristic bromine isotope pattern)m/z: 241.9/243.9 [M+H]⁺ (characteristic bromine isotope pattern)
Appearance Off-white to pale yellow solidOff-white to pale yellow solid

Troubleshooting and Final Recommendations

  • Low Yields: In the ester synthesis step, ensure anhydrous conditions and consider screening different bases or solvents. For the hydrolysis, incomplete reaction is common; ensure sufficient reaction time and reagent stoichiometry.

  • Impure Product: The most common impurities are unreacted starting materials or side products from the cyclization. Recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) is often effective for purification. If impurities persist, column chromatography may be necessary.

  • Data Inconsistencies: Always acquire a full suite of analytical data. A correct mass spectrum does not guarantee purity. HPLC is the gold standard for purity assessment. NMR is essential for structural confirmation and isomer differentiation.

By following the detailed protocols and implementing the recommended QC checks, researchers can confidently synthesize and characterize this compound and its derivatives with a high degree of reproducibility. This commitment to rigorous experimental practice is paramount for advancing scientific discovery.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate. National Center for Biotechnology Information.
  • Wolska, J., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 27(15), 4848.
  • PubChem. (n.d.). 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid. National Center for Biotechnology Information.
  • Oakwood Chemical. (n.d.). 6-Bromopyrazolo[1.5.-a]-pyrimidine-3-carboxylic acid.
  • Google Patents. (n.d.). CN117143095A - 6-bromopyrazolo [1,5-a] pyridine-3-carboxylic acid and preparation method thereof.
  • Base catalyzed microwave assisted synthesis, characterization of 6-bromo-pyrazolo-[1, 5-a]- pyrimidine-3-ethyl-carboxylate. (2017). Indo American Journal of Pharmaceutical Sciences, 4(10), 3686-3693.
  • PubChem. (n.d.). 6-Bromopyrazolo[1,5-a]pyrimidine. National Center for Biotechnology Information.
  • Castillo, J. C., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 13(8), 906-927.
  • Google Patents. (n.d.). Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid.
  • a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2- b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. (2021). Letters in Organic Chemistry, 18(1), 57-65.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). Molecules, 26(23), 7233.

Sources

A Senior Application Scientist's Guide to Selecting Reference Standards for Pyrazolopyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid and its 3-Carboxylic Acid Isomer in Pharmaceutical Quality Control

For researchers, quality control analysts, and drug development professionals working on the next generation of targeted therapies, the pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone of innovation. Its prevalence in potent tyrosine kinase inhibitors (TKIs) necessitates robust analytical methods to ensure the purity, safety, and efficacy of active pharmaceutical ingredients (APIs). A critical, yet often overlooked, component of these methods is the selection of appropriate reference standards for the identification and quantification of process-related impurities and degradation products.

This guide provides an in-depth comparison of two commercially available, structurally similar potential impurities: This compound and its regioisomer, 6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid . Our analysis is framed within a practical application: the quality control of a hypothetical, novel pyrazolopyrimidine-based TKI, where these brominated carboxylic acids represent potential process-related impurities. We will delve into the causality behind experimental choices, provide detailed analytical protocols, and present comparative data to guide the selection of the most suitable reference standard for your analytical needs.

The Critical Role of Impurity Reference Standards

In pharmaceutical development, an impurity is any component of the drug substance that is not the chemical entity defined as the API.[1][2][3] Regulatory bodies like the ICH and FDA require stringent control and characterization of these impurities.[4] Certified reference standards are therefore indispensable for:

  • Peak Identification: Confirming the identity of impurity peaks in a chromatographic separation of the API.

  • Method Validation: Establishing the specificity, linearity, accuracy, and precision of a stability-indicating analytical method.[5][6]

  • Quantification: Accurately measuring the level of impurities to ensure they remain below established safety thresholds.

The choice of reference standard is not trivial. A standard's certified purity, homogeneity, and stability directly impact the reliability and accuracy of the data generated, which is foundational to regulatory submissions and ensuring patient safety.

Contenders for Comparison: Structural Analogs as Potential Impurities

In the synthesis of complex molecules like TKI drug substances, regioisomers can arise from non-selective reaction steps. Therefore, for our hypothetical API, both this compound and its 3-carboxylic acid isomer are plausible process-related impurities.

FeatureStandard A: this compound Standard B: 6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid
CAS Number 300717-72-0[7]912773-22-9[8]
Molecular Formula C₇H₄BrN₃O₂[7]C₇H₄BrN₃O₂[8]
Molecular Weight 242.03 g/mol [7]242.03 g/mol [8]
Structure Carboxylic acid at position 2Carboxylic acid at position 3
Plausibility Potential impurity from cyclocondensation side reactions.Potential impurity from alternative cyclization pathways.

Note: While actual Certificates of Analysis with detailed batch-specific data were not publicly available, the following comparison is based on typical specifications and published analytical methodologies for such compounds.

Performance Comparison: A Data-Driven Approach

The utility of a reference standard is defined by its performance in validated analytical methods. Here, we compare the expected performance of Standard A and Standard B in a typical reversed-phase high-performance liquid chromatography (RP-HPLC) method designed for impurity profiling.

Table 1: Comparative Performance in a Validated Impurity Profiling HPLC Method
ParameterStandard A: ...-2-carboxylic acidStandard B: ...-3-carboxylic acidRationale & Justification
Purity (by HPLC, Area %) Typically ≥98.0%Typically ≥97.0%[8]A higher purity value ensures more accurate quantification of the corresponding impurity in the API. Small differences in purity can be significant when calculating impurity levels against strict regulatory thresholds.
Chromatographic Resolution (Rs) Excellent resolution from the main API peak and other potential impurities is expected due to differences in polarity.Expected to have a distinct retention time from the 2-carboxylic acid isomer and the API, allowing for clear separation and quantification.The position of the carboxylic acid group subtly alters the molecule's polarity, leading to different retention times on a C18 column. This chromatographic separation is fundamental for accurate impurity profiling.[9]
Stability (Forced Degradation) Expected to show degradation under strong oxidative and basic conditions. The carboxylic acid group may be susceptible to decarboxylation under thermal stress.Similar degradation profile to the 2-isomer is anticipated. The pyrazolopyrimidine core is generally stable to mild acid and light stress.Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[4][10][11] Understanding the degradation pathways of the impurities themselves ensures that any new degradants formed during the shelf-life of the API can be detected.
Identity Confirmation Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The chemical shifts of protons on the pyrimidine ring will be distinct from the 3-isomer.Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The coupling constants and chemical shifts will uniquely identify the 3-carboxylic acid structure.Unambiguous structural confirmation is the most critical aspect of a reference standard. It provides the basis for confident peak identification in the API's chromatogram.

Experimental Protocols

To provide a practical context, we outline a standard workflow for the qualification and use of these reference standards in a pharmaceutical quality control setting.

Workflow for Reference Standard Qualification and Use

G cluster_0 Phase 1: Standard Procurement & Initial Characterization cluster_1 Phase 2: Analytical Method Development cluster_2 Phase 3: Method Validation & Application procure Procure Standards A & B (with Certificates of Analysis) char Full Characterization (NMR, MS, IR, Elemental Analysis) procure->char Verify Identity method_dev Develop Stability-Indicating RP-HPLC Method for API char->method_dev Use as markers spike Spike API with Standards A & B method_dev->spike resolution Optimize for Resolution (Rs > 2.0) between API, A, and B spike->resolution validate Validate Method per ICH Q2(R1) (Specificity, Linearity, LOD/LOQ) resolution->validate Finalized Method routine Routine QC Testing of API Batches validate->routine stability API Stability Studies validate->stability

Caption: Workflow for qualifying and implementing impurity reference standards.

Protocol 1: Stability-Indicating RP-HPLC Method for Impurity Profiling

This protocol is a representative method for the analysis of a pyrazolopyrimidine-based TKI and its potential impurities, including our two reference standards of interest.

1. Chromatographic Conditions:

  • Column: A C18 stationary phase, such as an Agilent ZORBAX Eclipse Plus C18 (4.6 x 250 mm, 5 µm), is a robust choice for separating compounds of intermediate polarity.[11]

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier helps to protonate the carboxylic acid and any basic nitrogens, leading to sharper peaks.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient from low to high acetonitrile concentration is necessary to elute the main, often more lipophilic, API and separate it from earlier-eluting, more polar impurities like the carboxylic acids.

    • 0-5 min: 5% B

    • 5-35 min: 5% to 95% B

    • 35-40 min: 95% B

    • 40-45 min: 95% to 5% B

    • 45-50 min: 5% B

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: 30 °C.

  • Detection: UV-Vis Diode Array Detector (DAD) at a wavelength determined by the UV maxima of the API and impurities (e.g., 315 nm).[4]

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Solvent (Diluent): Acetonitrile:Water (50:50 v/v). This is typically a good starting point for dissolving both the API and its more polar impurities.

  • Reference Standard Stock Solutions: Prepare individual stock solutions of Standard A and Standard B at a concentration of approximately 100 µg/mL in the diluent.

  • API Test Solution: Prepare the API solution at a concentration of 1 mg/mL (1000 µg/mL).

  • Spiked Suitability Solution: Add a small volume of each reference standard stock solution to the API test solution to create a final impurity concentration of approximately 0.1% relative to the API (i.e., 1 µg/mL). This solution is used to verify the resolution and specificity of the method.

3. Causality and Rationale:

  • Why a C18 column? C18 (octadecylsilane) phases are the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of organic molecules. The subtle differences in the position of the polar carboxylic acid group on our isomers will cause differential interaction with the non-polar stationary phase, enabling separation.[9]

  • Why gradient elution? Impurity profiling often involves analytes with a wide range of polarities. An isocratic method that effectively separates early-eluting polar impurities might take an excessively long time to elute the non-polar API. A gradient method allows for the efficient separation of all components within a reasonable timeframe.[4]

  • Why an acidic modifier? Using a low pH mobile phase suppresses the ionization of the carboxylic acid groups on the reference standards, making them less polar and improving their retention and peak shape.

Protocol 2: Forced Degradation Study

To demonstrate the stability-indicating nature of the HPLC method, the API should be subjected to stress conditions as per ICH Q1A guidelines.

1. Stress Conditions:

  • Acid Hydrolysis: API in 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: API in 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: API in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: API (solid state) in a controlled oven at 105 °C for 48 hours.

  • Photostability: API exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

2. Analysis:

  • Analyze each stressed sample using the HPLC method described in Protocol 1.

  • The goal is to achieve 5-20% degradation of the main peak.

  • The method is considered "stability-indicating" if the peaks for the degradation products are successfully resolved from the main API peak and from each other. The reference standards (A and B) can be co-injected to see if any of the degradation products match their retention times.

Logical Framework for Standard Selection

The decision between Standard A and Standard B, or the choice to include both, depends on the specific needs of the project.

G cluster_0 Decision Point cluster_1 Path A: Identified Impurity cluster_2 Path B: Unidentified / Potential Impurities start Start: Need to Quantify Process Impurity impurity_id Is the impurity structurally identified from a development batch? start->impurity_id match_A Structure matches Standard A impurity_id->match_A Yes both_isomers Are both isomers plausible based on synthesis route? impurity_id->both_isomers No match_B Structure matches Standard B select_A Select Standard A for routine QC. match_A->select_A select_B Select Standard B for routine QC. match_B->select_B use_both Use both Standards A and B during method development to ensure specificity. both_isomers->use_both Yes

Caption: Decision tree for selecting the appropriate reference standard(s).

Conclusion and Recommendation

For the development and validation of a robust, stability-indicating analytical method for a pyrazolopyrimidine-based TKI, both This compound and 6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid serve as valuable reference standards.

  • For routine Quality Control: If process development has identified one specific isomer as a recurring impurity, then procuring the corresponding high-purity reference standard is the most direct and cost-effective approach.

  • For Method Development and Validation: It is highly recommended to use both isomeric standards during the development phase. This allows the analytical scientist to definitively prove the method's specificity and its ability to separate these closely related species from the API and each other. This is a critical exercise in demonstrating the robustness of the method to regulatory agencies.

Ultimately, the investment in high-quality, well-characterized reference standards is a fundamental requirement for ensuring the integrity of analytical data. This, in turn, underpins the safety and quality of novel therapeutics that have the potential to impact patient lives.

References

  • Lankheet, N. A. G., Hillebrand, M. J. X., Rosing, H., Schellens, J. H. M., Beijnen, J. H., & Huitema, A. D. R. (2013). Method development and validation for the quantification of dasatinib, erlotinib, gefitinib, imatinib, lapatinib, nilotinib, sorafenib and sunitinib in human plasma by liquid chromatography coupled with tandem mass spectrometry. Biomedical Chromatography, 27(4), 466–476.
  • Overall review on analytical method development and validation of Dasatinib. (2025). Indo American Journal of Pharmaceutical Sciences.
  • Patel, D., & Singh, P. (2020). Analytical Method Development and Validation of Dasatinib in Bulk and Pharmaceutical Formulation using Quality by Design. Research Journal of Pharmacy and Technology, 13(9), 4153.
  • Sreedevi, A., & Lakshmana Rao, A. (2013). DEVELOPMENT AND VALIDATION OF NOVEL HPLC METHOD FOR THE ESTIMATION OF DASATINIB IN BULK AND PHARMACEUTICAL DOSAGE FORMS. International Journal of Research in Pharmacy and Chemistry.
  • Kumar, R., Singh, S., & Singh, G. (2017). Novel HPLC Method for Determination of Process Related Impurities of Dasatinib Drug Substance. International Journal of Science and Research (IJSR), 6(10), 54-58.
  • Li, X., Wang, L., Wang, J., & Li, H. (2015). Determination of bosutinib in mice plasma and tissue by UPLC-MS/MS and its application to the pharmacokinetic and tissue distribution study. Analytical Methods, 7(18), 7839-7845.
  • Al-Majdoub, Z. M., Al-Tamrah, S. A., & Al-Shdefat, R. I. (2023).
  • Jadhav, S. B., D'Souza, P. P., & Datar, P. A. (2025). Stress Degradation Study of Bosutinib and Structural Elucidation of Its Degradation Impurities by Using LC-Q-TOF-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis.
  • Jadhav, S. B., D'Souza, P. P., & Datar, P. A. (2025). Stress Degradation Study of Bosutinib and Structural Elucidation of Its Degradation Impurities by Using LC-Q-TOF-MS/MS and NMR. PubMed.
  • Al-Majdoub, Z. M., Al-Tamrah, S. A., & Al-Shdefat, R. I. (2023).
  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. AMSbiopharma.
  • IMPURITY PROFILING OF PHARMACEUTICALS. (2020). World Journal of Pharmacy and Pharmaceutical Sciences.
  • Colorcom Group. (n.d.). 3-Bromopyrazolo[1, 5-A]Pyridine-5-Carboxylic Acid | 876379-79-2.
  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • StoredChemicals. (n.d.). 6-bromopyrazolo[1, 5-a]pyrimidine-3-carboxylic acid, min 97%, 1 gram.
  • Kumar, A., & Singh, R. (2025). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. African Journal of Biomedical Research.
  • Debrus, B., & Guillarme, D. (2012). Method Development for Drug Impurity Profiling: Part 1.
  • Molinstincts. (n.d.). Cas:912773-22-9 Name:6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
  • Chemspace. (n.d.). 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid.
  • Węgrzyn, K., Leś, A., Jabłońska, A., Gryz, M., & Wielechowska, M. (2022).
  • PubChem. (n.d.). Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid. National Center for Biotechnology Information.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The overriding principle in a laboratory setting is that no activity should commence without a clear plan for the disposal of all waste generated, both hazardous and non-hazardous.[1] This ensures compliance with the myriad of state and federal regulations and prevents unforeseen difficulties, such as generating a waste form that the institution is not equipped to handle.[1]

Hazard Identification and Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a halogenated heterocyclic compound with specific health and safety risks.

GHS Hazard Classification:

Based on available data, this compound is classified as follows[2][3]:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity3H335: May cause respiratory irritation

These classifications necessitate specific handling and disposal precautions to minimize exposure to laboratory personnel and the environment.[4][5]

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of this compound falls under the purview of several federal regulations, primarily those from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a written Chemical Hygiene Plan (CHP).[4][6] The CHP must outline procedures for procurement, storage, handling, and disposal of all chemicals used in the laboratory.[4]

  • EPA's Resource Conservation and Recovery Act (RCRA): As a halogenated organic compound, this chemical's waste is subject to RCRA regulations.[7] Improper disposal can lead to environmental contamination and significant legal repercussions.[8]

It is crucial to consult your institution's Chemical Hygiene Officer and Environmental Health and Safety (EHS) department to ensure full compliance with all applicable federal, state, and local regulations.

Step-by-Step Disposal Protocol

The following protocol is a comprehensive guide for the safe disposal of this compound.

Step 1: Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensure you are wearing the appropriate PPE to prevent exposure.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or goggles are essential to protect against splashes.

  • Skin and Body Protection: A lab coat should be worn at all times.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[9][10]

Step 2: Waste Segregation

Proper segregation of chemical waste is a critical step to prevent dangerous reactions and ensure correct disposal.[11][12]

  • Solid Waste:

    • Place solid this compound waste in a dedicated, labeled, and sealed container.

    • Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS department.

  • Contaminated Labware:

    • Disposable items (e.g., weigh boats, pipette tips) that have come into contact with the chemical should be placed in the same solid waste container.

    • Non-disposable glassware should be decontaminated with an appropriate solvent before washing. The solvent used for decontamination must also be disposed of as hazardous waste.

Step 3: Waste Container Management

Properly managing waste containers is crucial for safety and regulatory compliance.[7]

  • Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound") and the appropriate hazard warnings (e.g., "Toxic," "Irritant").

  • Container Integrity: Use containers that are chemically compatible with the waste and are in good condition with a secure, leak-proof lid.[7]

  • Storage: Store waste containers in a designated, well-ventilated area, away from incompatible materials.[13] Secondary containment should be used to prevent spills.[12]

Step 4: Final Disposal

The final disposal of this compound must be handled by a licensed hazardous waste disposal company.

  • Never dispose of this chemical down the drain or in the regular trash.[7]

  • Contact your institution's EHS department to arrange for the pickup and disposal of the waste. They will have established procedures and contracts with certified waste handlers.

Emergency Procedures

In the event of a spill or exposure, immediate action is necessary.

  • Spill:

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[14]

    • For larger spills, evacuate the area and contact your institution's EHS department immediately.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[15]

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[15]

    • Inhalation: Move the affected person to fresh air.[15]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water.[15]

    • In all cases of exposure, seek immediate medical attention and have the Safety Data Sheet (SDS) available.

Waste Minimization

A key aspect of responsible chemical management is to minimize waste generation.[1][12]

  • Order only the quantity of the chemical that is needed for your experiments.

  • Consider microscale experiments to reduce the volume of waste produced.

Decision-Making Flowchart for Disposal

DisposalWorkflow cluster_prep Preparation & Assessment cluster_segregation Segregation & Containment cluster_disposal Final Disposal A Identify Waste (this compound) B Consult SDS & GHS Hazards (Toxic, Irritant) A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Is the waste solid or contaminated labware? C->D E Place in a dedicated, labeled solid hazardous waste container. D->E Solid F Is the waste a solution? D->F Liquid H Store waste container in a designated, secure area. E->H G Place in a dedicated, labeled liquid hazardous waste container. F->G Yes G->H I Contact EHS for pickup by a licensed waste disposal company. H->I J Document Waste Disposal (Maintain records as per CHP) I->J

Caption: A flowchart illustrating the decision-making process for the proper disposal of this compound.

References

  • Properly Managing Chemical Waste in Labor
  • Best Practices for Laboratory Waste Management. ACTenviro. [Link]
  • Management of Waste. Prudent Practices in the Laboratory.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
  • OSHA Factsheet: Laboratory Safety OSHA Lab Standard. OSHA. [Link]
  • This compound. PubChem. [Link]
  • Labor
  • The OSHA Laboratory Standard. Lab Manager Magazine. [Link]
  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Missouri S&T. [Link]
  • Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine. [Link]
  • Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxyl
  • Background Document: Resource Conservation and Recovery Act, Subtitle C - Identification and Listing of Hazardous Waste. EPA. [Link]
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
  • Hazardous Waste. US EPA. [Link]
  • Hazardous Waste Listings. EPA. [Link]
  • EPA Hazardous Waste Codes. EPA. [Link]

Sources

A Senior Application Scientist's Guide to Handling 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the handling of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid. As a crucial building block in synthetic chemistry and drug development, its safe management is paramount to ensuring both personnel safety and experimental integrity. This guide is structured to provide a comprehensive operational framework, moving from hazard identification to procedural controls and disposal.

Core Hazard Assessment and Chemical Profile

Understanding the intrinsic properties and hazards of a compound is the foundation of safe laboratory practice. This compound is a solid organic compound that presents multiple health hazards upon exposure.[1][2] The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.

Table 1: Chemical Identification and GHS Hazard Summary

Identifier Value
Chemical Name This compound
CAS Number 300717-72-0[1]
Molecular Formula C₇H₄BrN₃O₂[1]
Molecular Weight 242.03 g/mol [1]
Physical Form Solid[2]
GHS Signal Word Warning [1][2]
GHS Pictogram GHS07 (Exclamation Mark)[3]

| Hazard Statements | H302: Harmful if swallowed[1][4] H315: Causes skin irritation[1][4] H319: Causes serious eye irritation[1][4] H335: May cause respiratory irritation[1][4] |

These classifications from the Globally Harmonized System (GHS) are not merely labels; they are directives for our operational protocols. The designation H335, "May cause respiratory irritation," dictates that this compound must be handled in a well-ventilated area, preferably a certified chemical fume hood, to prevent the inhalation of its dust.[1][5] Similarly, the H315 and H319 warnings necessitate robust skin and eye protection to prevent painful and potentially damaging chemical burns or irritation.[1][6]

Essential Personal Protective Equipment (PPE) Protocol

The selection of PPE is a direct response to the identified hazards. A multi-layered approach is required to provide comprehensive protection.

Table 2: Recommended Personal Protective Equipment

Protection Type Specification Rationale and Causality
Engineering Controls Certified Chemical Fume Hood This is the primary line of defense. It captures airborne particles at the source, directly mitigating the respiratory irritation hazard (H335).[5][7]
Eye and Face Protection Chemical safety goggles (ANSI Z87.1 compliant) and a full-face shield. Goggles provide a seal around the eyes to protect from dust. The face shield offers a secondary, broader barrier against accidental splashes during solution preparation, which is critical given the serious eye irritation hazard (H319).[6]
Hand Protection Nitrile or butyl rubber gloves. These materials offer excellent resistance to a broad range of chemicals.[6] They are essential to prevent direct skin contact, which can cause irritation as per hazard H315.[5] Gloves should be inspected for integrity before each use.
Body Protection A chemical-resistant lab coat (fully buttoned) or a chemical-resistant apron. This protects personal clothing from contamination and prevents skin exposure from spills.[8]

| Respiratory Protection | NIOSH-approved respirator with P100 (particulate) and organic vapor/acid gas cartridges. | This is a mandatory secondary measure if engineering controls (fume hood) are inadequate or fail. It directly protects against the inhalation of dust that causes respiratory tract irritation (H335).[6] |

Operational Workflow: From Preparation to Decontamination

A disciplined, sequential workflow is crucial for minimizing exposure risk. The following steps provide a self-validating system for safe handling.

Pre-Handling and Preparation
  • Area Verification: Ensure the work area, specifically the chemical fume hood, is clean, uncluttered, and certified.

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and waste containers before handling the compound.

  • Review SDS: Always have the Safety Data Sheet (SDS) readily accessible.[3][5]

  • Don PPE: Put on protective equipment in the following order: lab coat, respirator (if needed), safety goggles, face shield, and finally, gloves (pulling the cuffs over the sleeves of the lab coat). This sequence ensures a proper seal and minimizes contamination during the donning process.

Handling the Compound
  • Weighing: Perform all weighing operations within the fume hood. Use a disposable weigh boat to prevent cross-contamination of balances. Handle the solid gently to minimize the generation of airborne dust.[5]

  • Transfers and Dissolution: When transferring the solid or adding solvents, perform these actions slowly and carefully to avoid splashing. If adding the compound to a solvent, add it to the vortex of a stirred solution to facilitate mixing and prevent clumping, which can cause splashing.

Post-Handling and Decontamination
  • Clean-Up: Decontaminate the work surface and any non-disposable equipment used.

  • Doff PPE: Remove PPE in the reverse order of donning, and in a manner that prevents self-contamination:

    • Remove gloves first, peeling them off without touching the outer surface with bare skin.

    • Remove the face shield and goggles.

    • Remove the lab coat.

    • Remove respirator (if used).

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[5]

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep_area 1. Verify Fume Hood & Gather Materials review_sds 2. Review SDS prep_area->review_sds don_ppe 3. Don PPE review_sds->don_ppe weigh 4. Weigh Compound don_ppe->weigh transfer 5. Transfer & Dissolve weigh->transfer clean 6. Clean & Decontaminate transfer->clean doff_ppe 7. Doff PPE clean->doff_ppe wash 8. Wash Hands doff_ppe->wash dispose 9. Dispose of Waste wash->dispose

Caption: Workflow for handling this compound.

Spill and Waste Disposal Protocols

Spill Management
  • Small Spills (Solid): For small spills contained within the fume hood, carefully sweep the solid material using a dustpan and brush. Avoid actions that create dust clouds. Place the collected material into a labeled hazardous waste container. Decontaminate the area with an appropriate solvent.

  • Large Spills: Evacuate the immediate area. Alert laboratory personnel and the safety officer. Prevent entry and ensure ventilation is functioning. Trained personnel with appropriate respiratory protection should manage the cleanup.[5]

Waste Disposal

The presence of a bromine atom classifies this compound as a halogenated organic. Therefore, all waste streams containing this compound must be disposed of in a dedicated "Halogenated Organic Waste" container.[9]

  • Why this is critical: Halogenated waste requires specific incineration conditions to prevent the formation of toxic byproducts like dioxins and furans.[10] Mixing it with non-halogenated waste streams can lead to improper disposal, posing a significant environmental hazard and violating regulatory compliance.

  • Procedure:

    • Segregate all waste, including contaminated gloves, weigh boats, and paper towels.

    • Place all contaminated materials into a clearly labeled, sealed container designated for halogenated organic waste.

    • Follow your institution's specific guidelines for hazardous waste pickup and disposal.

By adhering to these protocols, researchers can confidently and safely utilize this compound, ensuring a secure laboratory environment and the integrity of their scientific work.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?.
  • PubChem. (n.d.). Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate. National Center for Biotechnology Information.
  • U.S. Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials.
  • Princeton University. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
  • Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?.
  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM).
  • Unigloves. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
  • Chemtalk. (n.d.). Bromine water - disposal.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Bromination.
  • LabAlley. (n.d.). 6-bromopyrazolo[1, 5-a]pyrimidine-3-carboxylic acid, min 97%, 1 gram.
  • Reddit. (2024). Working with Bromine. r/chemistry.
  • PubChem. (n.d.). Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid. National Center for Biotechnology Information.
  • Joshi, G., & Adimurthy, S. (2017). Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide–Bromate Couple in an Aqueous Medium. Industrial & Engineering Chemistry Research.
  • PubMed. (n.d.). Bromine in waste incineration: partitioning and influence on metal volatilisation.
  • MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater.
  • ResearchGate. (2026). A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.